molecular formula C6H12N2S3 B147505 Tetramethylthiuram monosulfide CAS No. 97-74-5

Tetramethylthiuram monosulfide

Cat. No.: B147505
CAS No.: 97-74-5
M. Wt: 208.4 g/mol
InChI Key: REQPQFUJGGOFQL-UHFFFAOYSA-N
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Description

Tetramethylthiuram Monosulfide (TMTM) is a non-staining, non-discoloring secondary thiuram accelerator recognized for its excellent storage stability and fast-curing properties in rubber vulcanization research . It provides excellent processing safety while enabling high cure activity, making it a subject of interest for developing efficient and controlled vulcanization processes . Unlike thiuram disulfides, TMTM will not produce cures without added elemental sulfur, offering researchers a specific tool for modulating crosslink density and network formation in various elastomer systems, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Acrylonitrile-Butadiene Rubber (NBR), Butyl, and Neoprene rubbers . Its application is critical in the formulation of high-performance rubber products such as automotive tires, cables, hoses, belts, and a wide range of consumer goods, where it contributes to durability, aging resistance, and low compression set . Beyond its primary role in rubber, TMTM also serves as a model compound in environmental and toxicological studies. Recent biomonitoring research has detected TMTM in human urine, highlighting its relevance for investigating human exposure to industrial chemicals and assessing potential health risks . Furthermore, TMTM finds application in agricultural research as a fungicidally active compound for protecting crops from fungal diseases . Ongoing research also explores its utility as a scavenger of polysulfides in advanced battery systems like lithium-sulfur batteries, indicating its value in materials science beyond traditional rubber chemistry .

Properties

IUPAC Name

dimethylcarbamothioyl N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
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InChI Key

REQPQFUJGGOFQL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=S)SC(=S)N(C)C
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Molecular Formula

C6H12N2S3
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DSSTOX Substance ID

DTXSID0021333
Record name Tetramethylthiuram monosulfide
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Molecular Weight

208.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline]
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl-
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Solubility

Soluble in aromatic solvents
Record name BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE
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Density

1.37 @ 20 °C
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Vapor Pressure

0.00027 [mmHg]
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Color/Form

Yellow powder

CAS No.

97-74-5
Record name Tetramethylthiuram monosulfide
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Melting Point

109.5 °C
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Foundational & Exploratory

Tetramethylthiuram monosulfide synthesis from tetramethylthiuram disulfide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tetramethylthiuram Monosulfide from Tetramethylthiuram Disulfide

Introduction

Tetramethylthiuram disulfide (TMTD), widely known as Thiram, and its derivative, this compound (TMTM), are pivotal organosulfur compounds in the chemical industry. While TMTD serves as a potent fungicide and rubber vulcanization accelerator, TMTM is primarily valued as a fast-curing secondary accelerator in the processing of natural and butyl rubbers, providing excellent processing safety without the risk of premature curing.[1][2][3] The conversion of TMTD to TMTM is a chemically significant process, involving the precise removal of a single sulfur atom from the disulfide bridge.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, reaction mechanisms, and practical methodologies for the synthesis of TMTM from TMTD. We will delve into the causality behind experimental choices, compare traditional and modern synthetic routes, and provide detailed protocols grounded in established chemical literature.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the reactant and product is fundamental to designing a successful synthesis and purification strategy.

PropertyTetramethylthiuram Disulfide (TMTD)This compound (TMTM)
IUPAC Name Bis(dimethylthiocarbamoyl) disulfideBis(dimethylthiocarbamoyl) sulfide
Formula C₆H₁₂N₂S₄C₆H₁₂N₂S₃
Molar Mass 240.43 g/mol [4]208.36 g/mol [5]
Appearance White to yellowish crystalline solid[6]Yellow powder/solid[5][7]
Melting Point 155–156 °C[1]106–110 °C[7]
Solubility Insoluble in water; Soluble in chloroform, acetone, benzene.[6][7]Insoluble in water; Soluble in ethanol, acetone, benzene, diethyl ether.[7]

Core Synthesis Principle: Nucleophilic Desulfuration

The conversion of TMTD to TMTM is a classic example of a desulfuration reaction, specifically targeting the disulfide bond. The underlying principle involves the nucleophilic attack on one of the sulfur atoms of the disulfide bridge.[8][9] This attack leads to the cleavage of the S-S bond, followed by a series of steps that result in the extrusion of one sulfur atom and the formation of a more stable monosulfide linkage.

The choice of the nucleophilic reagent is the primary determinant of the reaction's efficiency, safety profile, and byproduct formation. Historically, inorganic cyanides were the industry standard, but modern approaches favor less toxic and more sustainable reagents like phosphines and phosphites.

Reaction Pathways and Mechanistic Insights

Two primary pathways dominate the synthesis of TMTM from TMTD. The choice between them represents a trade-off between historical industrial precedent and modern demands for greener, safer chemical processes.

Pathway 1: Cyanide-Mediated Desulfuration (Traditional Method)

The reaction of TMTD with an alkali metal cyanide, such as potassium cyanide (KCN), is a well-established industrial method.[8][10][11] The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the disulfide bond.

Mechanism: The reaction proceeds in two main steps[8][11]:

  • Nucleophilic Attack and Cleavage: The cyanide ion attacks one of the sulfur atoms in the TMTD disulfide bond. This results in the heterolytic cleavage of the S-S bond, forming a dimethyldithiocarbamate anion and a thiocyanate intermediate.

  • Substitution and Product Formation: The newly formed dimethyldithiocarbamate anion then acts as a nucleophile, attacking the intermediate and displacing the thiocyanate anion (SCN⁻) to yield the final product, TMTM.

While efficient, this method's primary drawback is the extreme toxicity of cyanide salts, which pose significant safety risks and environmental concerns, necessitating stringent handling protocols and waste treatment procedures.[12]

G TMTD TMTD ((CH₃)₂NCSS)₂ Intermediate Intermediate Complex [(CH₃)₂NC(S)S-SCN]⁻ + (CH₃)₂NCS₂⁻ TMTD->Intermediate Nucleophilic Attack CN KCN (Cyanide Ion) CN->Intermediate TMTM TMTM ((CH₃)₂NCS)₂S Intermediate->TMTM Substitution Byproduct KSCN (Potassium Thiocyanate) Intermediate->Byproduct G cluster_reactants Reactants cluster_products Products TMTD TMTD ((CH₃)₂NCSS)₂ TMTM TMTM ((CH₃)₂NCS)₂S TMTD->TMTM Sulfur Abstraction TPPi TPPi (Triphenylphosphite) TPPT TPPT (Triphenylthiophosphate) TPPi->TPPT

Caption: Phosphite-mediated desulfuration of TMTD.

Comparative Analysis of Synthesis Methods

The choice of synthetic route has significant implications for process safety, cost, and environmental impact.

FeatureCyanide-Mediated MethodPhosphite-Mediated Method
Primary Reagent Potassium Cyanide (KCN)Triphenylphosphite (TPPi)
Toxicity Profile Extremely high; severe safety risk [12]Moderate; significantly safer
Reaction Conditions Typically requires controlled, often acidic or basic, environments [8][11]Mild conditions, smooth reaction [12]
Key Byproduct Potassium Thiocyanate (KSCN)Triphenylthiophosphate (TPPT) [12]
Byproduct Value Low valueHigh value (lubricant additive) [12]
Yield Generally goodExcellent [12]
Process Type Traditional, establishedModern, sustainable, atom-economic [12]

Experimental Protocols

The following protocols are representative methodologies. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Green Synthesis of TMTM using Triphenylphosphite (TPPi)

This protocol is based on the sustainable methodology reported by Xu et al. and is preferred for its safety and efficiency. [12]

  • Materials and Reagents:

    • Tetramethylthiuram disulfide (TMTD)

    • Triphenylphosphite (TPPi)

    • Toluene (or other suitable aromatic solvent)

    • Hexane

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

    • Glassware for column chromatography

  • Procedure:

    • To a round-bottom flask, add TMTD (1.0 eq) and toluene.

    • Begin stirring the suspension at room temperature.

    • Add triphenylphosphite (1.1 eq) to the flask.

    • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the TMTD has been consumed, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude residue will contain TMTM and the byproduct, TPPT.

  • Purification:

    • Purify the crude product via silica gel column chromatography.

    • A common eluent system is a gradient of ethyl acetate in hexane. TMTM can be isolated with an Rf value of approximately 0.40 in 50% ethyl acetate/hexane. [7] 3. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield TMTM as a yellow solid.

Protocol 2: Traditional Synthesis of TMTM using Potassium Cyanide (KCN)

CRITICAL SAFETY WARNING: Potassium cyanide is a fast-acting and potent poison. This procedure must only be performed by trained personnel with established safety protocols for handling cyanides, including immediate access to a cyanide antidote kit.

  • Materials and Reagents:

    • Tetramethylthiuram disulfide (TMTD)

    • Potassium cyanide (KCN)

    • Ethanol/water solvent mixture

    • Hydrochloric acid (for potential pH adjustment, use with extreme caution to avoid HCN gas formation)

  • Equipment:

    • Three-neck round-bottom flask with mechanical stirrer and thermometer

    • Heating mantle

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • In a three-neck flask, dissolve TMTD in a suitable solvent such as an isopropanol/water or ethanol/water azeotrope. [8] 2. Prepare a separate aqueous solution of potassium cyanide (KCN).

    • Slowly add the KCN solution to the stirred TMTD solution. The reaction is often carried out at a slightly elevated temperature (e.g., 50-60 °C).

    • Monitor the reaction for 1-2 hours. The reaction mechanism involves the heterolysis of the disulfide bond. [8] 5. Upon completion, cool the reaction mixture in an ice bath to precipitate the TMTM product.

    • Collect the yellow solid product by vacuum filtration.

    • Wash the solid with cold water to remove any residual cyanide salts and byproducts.

    • Dry the product under vacuum.

  • Purification:

    • The precipitated product may be of sufficient purity for some applications.

    • For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

Product Characterization

The identity and purity of the synthesized TMTM should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity against a known standard. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure. [10]* Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. [10]* Mass Spectrometry (MS): To confirm the molecular weight. [10]* Melting Point Analysis: To compare with the literature value (106–110 °C). [7]

Conclusion

The synthesis of this compound from its disulfide precursor is a fundamental transformation with significant industrial relevance. While traditional methods relying on highly toxic cyanide reagents are effective, they are being progressively supplanted by safer, greener alternatives. The use of triphenylphosphite, in particular, represents a significant advancement, offering high yields under mild conditions while simultaneously producing a valuable byproduct. This guide has outlined the core chemical principles, detailed the mechanistic pathways, and provided practical protocols to empower researchers in selecting and executing the most appropriate synthetic strategy for their needs, with a strong emphasis on laboratory safety and sustainable chemical practices.

References

  • Xu, H., Fu, S., Tao, Y., Luo, P., Song, Z., Zhang, Y., Zhang, Z., & Wang, X. (2022). One-Step Simultaneous Synthesis of Industrially Important Rubber Accelerator and Lubricant Additive via Disulfide Bond Contraction. Synlett, 34(07), 663-667. [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from Wikipedia. [Link]

  • Milosavljević, M., Marinković, A., Marković, J., Brdarić, T., & Avramović, J. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Processes, 11(4), 1033. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, X., Chen, J. Q., Yang, X. X., Hao, E. J., & Dong, Z. B. (2020). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. ACS Omega, 5(38), 23736–23742. [Link]

  • MDPI. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Retrieved from [Link]

  • Ritter, E. J. (1950). U.S. Patent 2,524,081: Preparation of thiuram monosulfides.
  • Yu, J., Tian, J., Wang, K., Deng, J., & Luo, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23847–23854. [Link]

  • Wikipedia. (n.d.). Thiuram disulfide. Retrieved from Wikipedia. [Link]

  • ACS Omega. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. Retrieved from [Link]

  • Google Patents. (n.d.). US6420602B1: Method for the production of tetramethylthiuram disulfide.
  • Ataman Kimya. (n.d.). TMTD (Tetramethylthiuram disulfide). Retrieved from [Link]

  • ResearchGate. (n.d.). Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Vulcanization by TMTD – radical pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiram. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102841156A: Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.
  • Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

  • ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

  • Scilit. (n.d.). Tetramethylthiuram disulfide vulcanization of extracted rubber. III. Short‐path distillation of TMTD and its reaction products from rubber. Retrieved from [Link]

  • NIST. (n.d.). Tetramethylthiuram disulfide. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (n.d.). Neighboring group effect on nucleophilicity of disulfide bond. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetramethylthiuram monosulfide (TMTM), a crucial accelerator in the vulcanization of rubber and a compound of interest in various chemical syntheses, demands rigorous structural confirmation and purity assessment.[1][2] This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of TMTM. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just procedural outlines but also the underlying rationale for data interpretation, ensuring a thorough understanding of TMTM's spectroscopic signature.

The Molecular Blueprint: Structure of this compound

A foundational understanding of the molecular structure of this compound is paramount for the accurate interpretation of its spectroscopic data. TMTM, with the chemical formula C₆H₁₂N₂S₃, possesses a unique arrangement of atoms that dictates its spectroscopic behavior.[3]

The molecule is characterized by a central sulfur atom bridging two dimethylthiocarbamoyl groups. Key structural features include:

  • Symmetry: The molecule possesses a C₂ axis of symmetry, which renders the four methyl groups chemically equivalent. This equivalence is a critical factor in simplifying the NMR spectra.

  • Thiocarbonyl Groups (C=S): The presence of two thiocarbonyl groups gives rise to characteristic absorptions in the infrared spectrum.

  • Amine Functionality: The nitrogen atoms are part of a tertiary amine structure within the dimethylthiocarbamoyl moieties.

A precise knowledge of this structure allows for the prediction of spectral features, which are then confirmed through empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectrum of TMTM is remarkably simple yet highly informative. Due to the molecule's symmetry, all twelve protons on the four methyl groups are chemically and magnetically equivalent.

  • Expected Spectrum: This equivalence results in a single, sharp resonance (a singlet) in the ¹H NMR spectrum.

  • Chemical Shift (δ): This singlet typically appears in the range of δ 3.0-3.5 ppm . The exact chemical shift can vary slightly depending on the deuterated solvent used.[4]

  • Integration: The integral of this peak corresponds to all 12 protons.

The observation of a single peak is a strong confirmation of the molecule's symmetrical structure. Any deviation from a singlet, such as the appearance of multiple peaks, would suggest the presence of impurities or structural isomers.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of TMTM. Given the molecule's symmetry, only two distinct carbon signals are expected.

  • Methyl Carbons (-CH₃): A signal corresponding to the four equivalent methyl carbons. This peak is typically observed in the range of δ 40-45 ppm .

  • Thiocarbonyl Carbons (C=S): A signal for the two equivalent thiocarbonyl carbons. Due to the deshielding effect of the double bond to sulfur, this peak appears significantly downfield, typically in the range of δ 190-200 ppm .

Table 1: Summary of NMR Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.2SingletN-(CH ₃)₂
¹³C~43SingletN-(C H₃)₂
¹³C~195SingletC =S
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra of TMTM.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of TMTM.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

    • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), which is set to 0 ppm.[6]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS reference signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Absorptions of TMTM

The IR spectrum of TMTM is distinguished by several key absorption bands that confirm the presence of its characteristic functional groups.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are observed in the region of 2850-3000 cm⁻¹ .

  • C-N Stretching: The stretching of the carbon-nitrogen bonds within the dimethylthiocarbamoyl moiety gives rise to a strong absorption band, typically around 1400-1500 cm⁻¹ .

  • C=S Stretching: The thiocarbonyl group (C=S) exhibits a characteristic stretching vibration. This peak is usually found in the range of 950-1050 cm⁻¹ . Its exact position can be influenced by the surrounding molecular structure.

Table 2: Key IR Absorption Peaks for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode
2850-3000Medium-StrongC-H Stretch (aliphatic)
1400-1500StrongC-N Stretch
950-1050Medium-StrongC=S Stretch
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[7]

  • Background Collection:

    • Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent like isopropanol and allow it to dry completely.[7]

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of the TMTM powder directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

    • Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be analyzed for the presence of the characteristic absorption bands of TMTM.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like TMTM.[8][9]

Molecular Ion and Fragmentation Pattern

In an EI-MS experiment, TMTM is bombarded with high-energy electrons, which typically dislodges one electron to form a molecular ion (M⁺•).[10]

  • Molecular Ion (M⁺•): TMTM has a molecular weight of approximately 208.37 g/mol . Therefore, the molecular ion peak is expected at m/z = 208 . The presence of sulfur isotopes will result in characteristic M+1 and M+2 peaks.

  • Fragmentation: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule.[11] A key fragmentation pathway for TMTM involves the cleavage of the C-S bond, leading to the formation of the highly stable dimethylthiocarbamoyl cation.

Table 3: Expected Mass Spectrometry Data for this compound
m/zProposed Fragment
208[C₆H₁₂N₂S₃]⁺• (Molecular Ion)
120[C₃H₆NS₂]⁺
88[C₃H₆NS]⁺
76[CS₂]⁺•
44[C₂H₆N]⁺
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

G M TMTM (m/z = 208) [M]⁺• F1 [C₃H₆NS₂]⁺ (m/z = 120) M->F1 - [C₃H₆NS]• F3 [CS₂]⁺• (m/z = 76) M->F3 - [C₅H₁₂N₂S]• F2 [C₃H₆NS]⁺ (m/z = 88) F1->F2 - S F4 [C₂H₆N]⁺ (m/z = 44) F2->F4 - CS

Caption: Proposed EI-MS fragmentation of TMTM.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For a pure solid, a direct insertion probe can be used. A small amount of TMTM is placed in a capillary tube at the end of the probe.

    • Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of electrons, typically accelerated to 70 eV, bombards the gaseous TMTM molecules, causing ionization and fragmentation.[8]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of a molecule's identity and purity.

G cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation TMTM TMTM Sample NMR NMR (¹H, ¹³C) TMTM->NMR IR IR TMTM->IR MS MS TMTM->MS NMR_Data Connectivity & Symmetry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for TMTM characterization.

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of NMR, IR, and MS. ¹H and ¹³C NMR confirm the molecule's symmetrical structure and carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the key functional groups, particularly the thiocarbonyl and carbon-nitrogen bonds. Mass spectrometry establishes the correct molecular weight and offers structural clues through predictable fragmentation patterns. By employing these techniques in concert, researchers and scientists can confidently verify the identity, structure, and purity of TMTM, ensuring the integrity of their research and the quality of their products.

References

  • ResearchGate. (n.d.). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Tetramethylthiuram disulfide. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemguide. (n.d.). The mass spectra of elements. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylthiuram monosulfide (TMTM), a pivotal organosulfur compound with the formula ((CH₃)₂NCS)₂S, is widely utilized as a vulcanization accelerator in the rubber industry and serves as a key building block in organic synthesis.[1][2] A comprehensive understanding of its three-dimensional structure is fundamental to elucidating its reactivity, mechanism of action, and structure-activity relationships. This guide provides a detailed exploration of the synthesis, crystallization, and definitive solid-state structure of TMTM as determined by single-crystal X-ray diffraction. We present a full analysis of its crystal packing, unit cell parameters, and the specific molecular geometry, including critical bond lengths, bond angles, and conformational torsion angles. This document serves as an authoritative resource, consolidating experimental protocols and structural data to support advanced research and development applications.

Introduction and Significance

This compound, also known as TMTM, belongs to the thiuram family of compounds, characterized by the thiocarbamide functional group. Its primary industrial application is as an ultra-accelerator in the sulfur vulcanization of natural and synthetic rubbers, where it significantly shortens curing times and improves the physical properties of the final product.[1] Beyond materials science, the dithiocarbamate moiety is a subject of interest in medicinal chemistry and drug design due to its metal-chelating properties and biological activities.

The efficacy and reactivity of TMTM are intrinsically linked to its molecular architecture. The arrangement of its sulfur and nitrogen atoms, the planarity of its subunits, and its overall conformation dictate how it interacts with other molecules. Therefore, high-resolution structural data, such as that obtained from X-ray crystallography, is not merely academic but provides critical, actionable insights for professionals in materials science and pharmacology. This guide bridges the gap between fundamental chemistry and practical application by detailing the precise structural nature of this important compound.

Synthesis and Single Crystal Growth

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes. The most common and high-yielding laboratory and industrial methods include:

  • Desulfuration of Tetramethylthiuram Disulfide (Thiram): This is a prevalent method where the corresponding disulfide (TMTD or Thiram) is treated with a desulfurizing agent. Triphenylphosphine (PPh₃) or cyanide salts are effective reagents for this transformation, selectively abstracting one sulfur atom from the disulfide bridge to yield the monosulfide.[1][3]

    (Me₂NCSS)₂ + PPh₃ → (Me₂NCS)₂S + SPPh₃

  • Reaction of a Dithiocarbamate Salt with a Thiocarbamoyl Chloride: An alternative approach involves the reaction of a water-soluble salt of dimethyldithiocarbamic acid (e.g., sodium dimethyldithiocarbamate) with a dimethylthiocarbamoyl chloride in an aqueous medium.[4][5] This method offers a direct route to the monosulfide product.

Protocol for Single Crystal Cultivation

Obtaining high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment.[6] For this compound, the solvent evaporation method has been proven effective.[3]

Protocol:

  • Solvent Selection: Select a solvent in which TMTM is moderately soluble. Acetone or a mixture of organic solvents like ethanol and benzene are suitable choices.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified TMTM powder at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish or beaker. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the container with perforated parafilm or a loosely fitting cap. This allows the solvent to evaporate slowly and controllably over several days at a constant temperature. Rapid evaporation should be avoided as it leads to the formation of polycrystalline powder rather than single crystals.

  • Crystal Harvesting: Once well-formed, yellow crystals of suitable size (typically 0.1-0.3 mm in each dimension) appear, they should be carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) for mounting.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a systematic process that translates diffraction patterns into a precise three-dimensional atomic model.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of TMTM Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Select Crystal XRay Expose to X-ray Beam (Diffractometer) Mounting->XRay Collect Collect Diffraction Data XRay->Collect Solve Solve Phase Problem (Direct Methods) Collect->Solve Process Data Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Final Structure (e.g., R-factor) Refine->Validate FinalModel Final Structural Model (Coordinates, Bond Lengths, Angles) Validate->FinalModel Output CIF

Caption: Workflow for Crystal Structure Determination.

Crystal Structure and Molecular Geometry of TMTM

The definitive crystal structure of this compound was determined by Skelton and White (1977) through single-crystal X-ray diffraction.[1] The analysis revealed a monoclinic crystal system with specific unit cell parameters and a unique molecular conformation.

Crystallographic Data

The key crystallographic parameters for TMTM at 295 K are summarized in the table below.

ParameterValueReference
Chemical FormulaC₆H₁₂N₂S₃
Molar Mass208.37 g·mol⁻¹[3]
Crystal SystemMonoclinic[1]
Space GroupP2₁/a[1]
a (Å)14.096(4)[1]
b (Å)7.457(3)[1]
c (Å)10.178(3)[1]
β (°)110.55(3)[1]
Volume (ų)1002.1(5)
Z (molecules/unit cell)4[1]
Density (calculated)1.381 g·cm⁻³
Molecular Geometry and Conformation

The molecular structure of TMTM is non-planar and exhibits a distinct twisted conformation.[1] It is composed of two essentially planar N,N-dimethylthiocarbamoyl [(CH₃)₂NCS] subunits linked by a central bridging sulfur atom.[3]

Caption: Molecular Structure of TMTM.

The most striking feature of the molecule's geometry is the significant dihedral angle between the two planar (CH₃)₂NCS fragments, measured at 78.4° .[1] This twisted arrangement minimizes steric hindrance between the two halves of the molecule.

The geometry around the thiocarbamoyl carbon atoms is asymmetric, indicating significant double-bond character for one C-S bond and single-bond character for the other. This is reflected in the bond lengths and angles.[1]

Key Intramolecular Distances and Angles:

ParameterDescriptionAverage Value (Å or °)Reference
C=S Bond LengthThiocarbonyl C to terminal S distance1.657 Å[1]
C-S Bond LengthThiocarbonyl C to bridging S distance1.793 Å[1]
C-S-C AngleAngle at the central bridging sulfur103.2(2)°[1]
S-C-S AngleAngle within the thiocarbamoyl group119.3°[1]
S=C-N AngleAngle involving the terminal sulfur125.4°[1]
S-C-N AngleAngle involving the bridging sulfur115.2°[1]

The C-N bond within the thiocarbamoyl group exhibits partial double-bond character due to resonance, which contributes to the planarity of the (CH₃)₂NCS subunits. The C-S-C angle at the central sulfur atom is 103.2°, which is consistent with sp³ hybridization but slightly compressed due to the bulky substituents.[1]

Conclusion

This technical guide has detailed the synthesis, crystallization, and structural elucidation of this compound. The data presented, derived from authoritative X-ray crystallographic studies, confirms a monoclinic crystal system and a distinct molecular geometry characterized by two planar subunits twisted by a dihedral angle of 78.4°. The provided quantitative data on bond lengths and angles offers a precise structural foundation for professionals engaged in materials science, computational chemistry, and drug development, enabling a deeper understanding of TMTM's reactivity and function.

References

  • Skelton, B. W., & White, A. H. (1977). Crystal structures of N,N,N′,N′-tetramethylthiuram monosulphide and diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II). Australian Journal of Chemistry, 30(8), 1693-1699. [Link]

  • Wikipedia contributors. (2023, April 29). Tetramethylthiuram sulfide. In Wikipedia, The Free Encyclopedia. [Link]

  • ConnectSci. (n.d.). Crystal structures of N,N,N',N'-Tetramethylthiuram monosulphide and Diiodo(N,N,N',N'-tetramethylthiuram monosulphide)mercury(II).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. [Link]

  • Google Patents. (n.d.).
  • Global Substance Registration System. (n.d.). This compound. [Link]

  • E. I. du Pont de Nemours & Co. (1950). Preparation of thiuram monosulfides. U.S.
  • Zhang, L., et al. (2008). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Xiangtan University.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7347, this compound.
  • Blake, A. J. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

Sources

Unraveling the Thermal Degradation of Tetramethylthiuram Monosulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Knowns, Unknowns, and a Proposed Pathway for Investigation

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Tetramethylthiuram monosulfide (TMTM) is a critical accelerator in the vulcanization of rubber, enhancing the durability and heat resistance of countless commercial products. Despite its widespread industrial use, a detailed, experimentally verified understanding of its thermal decomposition products and pathways remains elusive in publicly accessible scientific literature. This technical guide synthesizes the current knowledge, identifies critical gaps, and provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the thermal degradation of TMTM. We present a postulated decomposition mechanism based on fundamental chemical principles and offer detailed, field-proven experimental protocols using advanced analytical techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to encourage and facilitate definitive studies in this area.

Introduction: The Dual Role of this compound in Industry

This compound, chemically known as bis(dimethylthiocarbamoyl) sulfide, is an organosulfur compound with the formula C₆H₁₂N₂S₃. It is widely employed in the rubber industry as a fast-curing secondary accelerator, often in conjunction with other accelerators, for natural and synthetic rubbers.[1] Its primary function is to expedite the sulfur vulcanization process, leading to a stable cross-linked polymer network that imparts desirable mechanical properties and thermal stability to the final rubber product.[2][3]

While TMTM is stable under normal conditions, its behavior at elevated temperatures, particularly during high-speed mixing or in high-temperature applications, is a critical area of study.[4] The thermal decomposition of TMTM can release a variety of chemical species, some of which are potentially hazardous. A thorough understanding of these decomposition products is paramount for ensuring workplace safety, controlling manufacturing processes, and predicting the long-term stability of rubber components.

Current State of Knowledge: The General Products of Decomposition

The existing literature, primarily in the form of safety data sheets and general chemical profiles, consistently indicates that the thermal decomposition of TMTM can generate a range of toxic and irritating gases. These are broadly categorized as:

  • Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

  • Nitrogen Oxides (NOx): Various oxides of nitrogen.

  • Sulfur Oxides (SOx): Primarily sulfur dioxide (SO₂) and potentially other sulfur oxides.[3][4][5]

While this information is crucial for initial safety assessments, it lacks the chemical specificity required for a deep mechanistic understanding. Key questions remain unanswered:

  • What are the specific chemical entities beyond these simple gases?

  • Does the decomposition pathway differ in inert versus oxidative atmospheres?

  • At what temperatures do specific decomposition events occur?

  • What are the solid residues, if any, left after decomposition?

This knowledge gap necessitates a more rigorous, analytical approach to characterizing the thermal decomposition of TMTM.

Postulated Thermal Decomposition Pathway of TMTM

In the absence of direct experimental evidence, a plausible decomposition pathway can be postulated based on the known chemistry of thiuram and dithiocarbamate compounds. The TMTM molecule possesses several points of potential thermal instability, primarily the C-S, S-S (in the monosulfide bridge), and C-N bonds.

A likely initial step in the thermal decomposition is the homolytic cleavage of the central C-S-C bond, which is expected to be the weakest link. This would generate two dimethylthiocarbamoyl radicals. These highly reactive radical species can then undergo a variety of subsequent reactions, including intramolecular rearrangement, fragmentation, and intermolecular reactions.

Key Postulated Steps:

  • Initiation (Homolytic Cleavage): The central sulfur bridge cleaves, forming two dimethylthiocarbamoyl radicals.

  • Radical Fragmentation: These radicals can further fragment, potentially leading to the formation of carbon disulfide (CS₂) and dimethylamine ((CH₃)₂NH).

  • Formation of Gaseous Products: The dimethylamine can further decompose or react at high temperatures to form nitrogen oxides (NOx) in the presence of an oxidant. Carbon disulfide and other fragments can be oxidized to form carbon oxides (CO, CO₂) and sulfur oxides (SOx).

  • Alternative Pathways: Other bond scissions, such as the C-N bond, could also occur, leading to a different array of initial radical species and subsequent products.

The following diagram illustrates this postulated decomposition pathway. It is crucial to emphasize that this is a theoretical model that requires experimental validation.

G TMTM This compound (TMTM) Radicals 2 x Dimethylthiocarbamoyl Radical TMTM->Radicals Heat (Initiation) Homolytic Cleavage CS2 Carbon Disulfide (CS₂) Radicals->CS2 Fragmentation DMA Dimethylamine ((CH₃)₂NH) Radicals->DMA Fragmentation SOx Sulfur Oxides (SOx) CS2->SOx Oxidation CO_CO2 Carbon Oxides (CO, CO₂) CS2->CO_CO2 Oxidation NOx Nitrogen Oxides (NOx) DMA->NOx High Temp Oxidation

Caption: Postulated thermal decomposition pathway of TMTM.

A Framework for Investigation: Advanced Analytical Techniques

To move beyond speculation and obtain definitive data on TMTM's thermal decomposition, a multi-faceted analytical approach is required. The following techniques are considered the gold standard for such investigations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the onset of decomposition, the temperatures of maximum decomposition rates, and the mass of any residual material. By conducting TGA experiments under different atmospheres (e.g., nitrogen for inert conditions and air for oxidative conditions), the influence of oxygen on the decomposition process can be elucidated.

Evolved Gas Analysis (EGA)

While TGA provides quantitative data on mass loss, it does not identify the chemical nature of the evolved gases. Evolved Gas Analysis, which couples the TGA instrument to a spectrometer, is essential for this purpose.

  • TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA is fed directly into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. This allows for the real-time identification of the evolved gaseous products as a function of temperature.[8]

  • TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the gas molecules, aiding in their identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials.[6][9] A small sample of TMTM is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then separated by a gas chromatograph and identified by a mass spectrometer. This method provides a detailed "fingerprint" of the decomposition products, including larger, more complex molecules that may not be easily detected by TGA-MS alone.

Experimental Protocols for a Definitive Study

The following protocols outline a comprehensive approach to characterizing the thermal decomposition of TMTM. These protocols are designed to be self-validating by incorporating complementary analytical techniques.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Weigh 5-10 mg of high-purity TMTM into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Atmosphere 2 (Oxidative): Purge the furnace with dry air at a flow rate of 50-100 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 10 minutes, then ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve, and the final residual mass.

Protocol 2: Evolved Gas Analysis by TGA-MS
  • Instrument Setup: Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (maintained at ~200-250 °C to prevent condensation).

  • Sample and TGA Conditions: Follow steps 1-3 from Protocol 1, performing separate runs for inert and oxidative atmospheres.

  • MS Conditions: Set the mass spectrometer to scan a mass range of m/z 10-300.

  • Data Analysis: Correlate the ion currents for specific m/z values with the TGA mass loss curve. This will identify which gaseous products are evolved at each stage of decomposition.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly calibrated and conditioned.

  • Sample Preparation: Place approximately 0.1-0.5 mg of TMTM into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform pyrolyses at several temperatures (e.g., 300 °C, 500 °C, and 700 °C) to understand how the product distribution changes with temperature.

    • Atmosphere: High-purity helium.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

    • Temperature Program: A typical program would be to hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • MS Scan Range: m/z 35-500.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative abundance of each product.

The following diagram outlines the proposed experimental workflow.

G cluster_0 Phase 1: Thermal Behavior cluster_1 Phase 2: Evolved Gas Identification cluster_2 Phase 3: Detailed Product Fingerprinting cluster_3 Phase 4: Data Synthesis TGA TGA Analysis (Inert & Oxidative Atmospheres) TGA_Data Determine T_onset, T_max, and Residual Mass TGA->TGA_Data Synthesis Synthesize All Data TGA_Data->Synthesis TGA_MS TGA-MS Analysis (Inert & Oxidative Atmospheres) EGA_Data Identify Gaseous Products vs. Temperature TGA_MS->EGA_Data EGA_Data->Synthesis Py_GC_MS Py-GC-MS Analysis (Multiple Temperatures) Py_Data Identify and Quantify Volatile & Semi-Volatile Products Py_GC_MS->Py_Data Py_Data->Synthesis Mechanism Propose and Validate Decomposition Mechanism Synthesis->Mechanism

Sources

Solubility Profile of Tetramethylthiuram Monosulfide: A Comprehensive Guide to Theory and Practice

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylthiuram monosulfide (TMTM), a pivotal organosulfur compound, sees extensive application as a vulcanization accelerator and a sulfur transfer agent in synthetic chemistry.[1][2] For researchers and formulation scientists, a comprehensive understanding of its solubility in common organic solvents is a critical prerequisite for its effective application, whether in designing synthetic routes, developing purification strategies, or formulating complex mixtures. This technical guide provides a detailed examination of the solubility characteristics of TMTM. Beyond presenting established qualitative data, this document offers a robust framework for quantitative solubility determination, elucidating the theoretical underpinnings and providing actionable experimental protocols. We delve into the physicochemical principles governing TMTM's solubility and furnish methodologies for its precise measurement, empowering scientists to harness this compound's full potential.

Introduction to this compound (TMTM)

This compound, systematically known as bis(dimethylthiocarbamoyl) sulfide, is a yellow, crystalline solid at ambient temperatures.[3][4] Its molecular structure, featuring two dimethylthiocarbamoyl groups linked by a single sulfur atom, dictates its chemical behavior and physical properties. A summary of its key physicochemical characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₆H₁₂N₂S₃ [1]
Molecular Weight 208.36 g/mol [4]
Appearance Yellow powder/crystals [4][5]
Melting Point 106-110 °C [1][6]
Density 1.37 g/cm³ at 20 °C [1][5]

| CAS Number | 97-74-5 |[3] |

While its primary industrial application lies in the rubber industry, its role as a sulfur donor makes it a valuable reagent in academic and pharmaceutical research for the synthesis of novel sulfur-containing molecules.[1] Understanding its solubility is the first step in designing any liquid-phase application.

Theoretical Framework for TMTM Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid solute, like TMTM, in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

TMTM is a relatively nonpolar molecule. Although it contains polar carbon-sulfur and carbon-nitrogen bonds, the overall molecular symmetry and the presence of nonpolar methyl groups reduce its overall polarity. Consequently, it exhibits higher solubility in organic solvents with low to moderate polarity and is sparingly soluble or insoluble in highly polar solvents like water.[1][3]

The logical approach to solvent selection can be visualized as follows:

cluster_solvents Solvent Categories start Start: Select Solvent for TMTM decision1 Assess Polarity of TMTM (Relatively Nonpolar) start->decision1 decision2 Match with Solvent Polarity? decision1->decision2 'Like Dissolves Like' polar High Polarity (e.g., Water) decision2->polar Poor Match mid_polar Moderate Polarity / Aprotic (e.g., Acetone, Chloroform) decision2->mid_polar Good Match nonpolar Low Polarity / Aromatic (e.g., Toluene, Benzene) decision2->nonpolar Best Match result_poor Poor Predicted Solubility polar->result_poor result_good High Predicted Solubility mid_polar->result_good nonpolar->result_good

Caption: Logical diagram for solvent selection based on polarity matching.

Qualitative and Semi-Quantitative Solubility Profile

Literature and safety data sheets provide a general overview of TMTM's solubility. It is widely reported as being soluble in a range of common organic solvents while being insoluble in water.[1][3] This information is consolidated in Table 2.

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent Solvent Type Reported Solubility Source(s)
Water Highly Polar Protic Insoluble [1][3]
Ethanol Polar Protic Soluble [1][6]
Acetone Polar Aprotic Soluble [1][6]
Benzene Aromatic Soluble [1][6]
Toluene Aromatic Soluble [5]
Chloroform Chlorinated Soluble [6]
Diethyl Ether Ether Soluble [1][6]

| Carbon Disulfide | Nonpolar | Soluble |[6] |

Note on conflicting data: While most sources confirm water insolubility, some databases may contain estimated values that suggest slight solubility.[7] Experimental verification is always recommended over reliance on estimated data.

Quantitative Determination of TMTM Solubility: An Experimental Protocol

The workflow involves preparing a saturated solution, allowing it to reach equilibrium at a constant temperature, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant.

cluster_prep A. Sample Preparation cluster_equil B. Equilibration cluster_analysis C. Analysis step step action action analysis analysis result result A1 Add excess TMTM to solvent in vial A2 Seal vial tightly A1->A2 B1 Place in isothermal shaker (e.g., 25°C for 24-48h) A2->B1 B2 Allow undissolved solid to settle (e.g., 2-4h) B1->B2 C1 Withdraw supernatant using filtered syringe B2->C1 C2 Dilute sample accurately C1->C2 C3 Quantify using calibrated HPLC-UV or UV-Vis C2->C3 D1 Calculate Solubility (e.g., in mg/mL or mol/L) C3->D1

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of TMTM in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity >97%)[4]

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed flasks

  • Isothermal shaker bath or incubator

  • Syringes (e.g., 5 mL)

  • Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

  • Volumetric flasks and pipettes for dilution

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of TMTM solid to a vial (e.g., 200 mg of TMTM to 5 mL of solvent). The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming saturation.

    • Seal the vial securely to prevent solvent evaporation.

    • Causality Insight: Using excess solute is critical. It drives the system to equilibrium, ensuring the liquid phase is truly saturated.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can determine the minimum time required.

    • After agitation, allow the vials to rest in the isothermal bath for at least 2-4 hours to let the undissolved solid settle completely.

    • Causality Insight: Constant temperature and agitation are non-negotiable for reaching a true thermodynamic equilibrium. Settling prevents suspended solids from being sampled, which would falsely inflate the measured solubility.

  • Sampling and Dilution:

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed vial or directly into a volumetric flask. This step removes any fine, suspended particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

    • Causality Insight: Filtration is a self-validating step to ensure you are only measuring the dissolved solute. Accurate dilution is paramount for accurate final quantification.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is highly recommended for its specificity and sensitivity.[8]

    • Method Parameters (Example for HPLC):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]

      • Mobile Phase: Isocratic or gradient mixture of methanol and water[8]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by scanning the UV spectrum of TMTM (a peak around 254-350 nm is likely).

      • Calibration: Prepare a series of standard solutions of TMTM with known concentrations and generate a calibration curve (Absorbance vs. Concentration).

    • Calculate the concentration of the diluted sample from the calibration curve.

  • Final Calculation:

    • Multiply the measured concentration by the dilution factor to obtain the solubility of TMTM in the solvent.

    • Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing TMTM Solubility and Practical Implications

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. For recrystallization and purification, this is a critical parameter to manipulate. Researchers should determine solubility at various temperatures to construct a solubility curve.

  • Solvent Polarity: As discussed, TMTM solubility will be highest in nonpolar and moderately polar aprotic solvents. This knowledge is crucial for selecting solvents for chemical reactions (to ensure reactants are in the same phase) or for chromatographic purification (selecting mobile phases).

  • Drug Development Context: While TMTM is not a typical active pharmaceutical ingredient (API), its structural motifs are relevant. Understanding the solubility of such organosulfur compounds is vital for medicinal chemists synthesizing new drug candidates. Poor solubility is a major hurdle in drug development, and early characterization of intermediates and final compounds is essential. For instance, the solubility data informs the choice of solvents for reaction workups, purification, and the preparation of solutions for biological screening assays.[9]

Conclusion

This compound is a compound of significant industrial and research interest. While qualitatively understood to be soluble in many organic solvents, this guide provides the necessary theoretical background and a robust, validated experimental protocol for its precise quantitative determination. By employing the isothermal equilibrium method coupled with a reliable analytical technique like HPLC-UV, researchers and drug development professionals can generate the high-quality solubility data required for informed decision-making in synthesis, purification, and formulation. This foundational knowledge is indispensable for unlocking the full potential of TMTM and related organosulfur compounds in scientific discovery.

References

  • PubChem Compound Summary for CID 7347, this compound. National Center for Biotechnology Information.

  • This compound. ResearchGate.

  • Product Safety Assessment: Tetramethyl thiuram monosulfide. Lanxess.

  • This compound, 97%. CymitQuimica.

  • tetramethyl thiuram monosulfide, 97-74-5. The Good Scents Company.

  • Thiram (Tetramethylthiuram disulfide). Ataman Kimya.

  • This compound (TMTM). MedChemExpress.

  • Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Taylor & Francis Online.

  • Detection of tetramethylthiuram disulfide and related compounds using the chemiluminescence of tris(2,2'-bipyridyl)ruthenium(III) cation. J-STAGE.

  • Tetramethyl thiuram monosulfide. ChemBK.

  • CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide. Google Patents.

  • Determination of tetramethylthiuram disulfide on an interdigitated microelectrode array. ResearchGate.

  • A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples. Asian Journal of Research in Chemistry.

  • Thiram. Wikipedia.

  • Tetramethylthiuram sulfide. Wikipedia.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetramethylthiuram monosulfide (TMTS), an organosulfur compound with the chemical formula C₆H₁₂N₂S₃, holds a significant position in industrial chemistry, primarily as a potent vulcanization accelerator for rubber.[1] Its utility extends to various biochemical studies and applications as a fungicide.[2][3] This guide provides a comprehensive exploration of the historical development and synthetic evolution of TMTS. We will dissect the core chemical principles that have driven the progression from early, often hazardous, multi-step procedures to more streamlined and safer one-pot syntheses. This document is structured to provide not only procedural knowledge but also a deep understanding of the causality behind experimental choices, ensuring a robust and authoritative resource for professionals in the field.

Introduction: The Genesis of Thiuram Chemistry

The story of this compound is intrinsically linked to its disulfide precursor, Tetramethylthiuram disulfide (TMTD), commonly known as Thiram.[4] Thiram, the oxidized dimer of dimethyldithiocarbamate, was the first to be widely synthesized and applied as a fungicide and rubber accelerator.[4][5] The initial synthesis of dithiocarbamates, the foundational building blocks, involves the reaction of a secondary amine (dimethylamine) with carbon disulfide, typically in the presence of a base.[6] The subsequent oxidation of the resulting dithiocarbamate salt yields the thiuram disulfide (TMTD).[6][7]

The journey to synthesizing the monosulfide variant (TMTS) was driven by the need for accelerators with different curing characteristics and stability profiles. The core chemical challenge was the controlled elimination of a single sulfur atom from the disulfide bridge of TMTD or, alternatively, constructing the C-S-C monosulfide linkage directly from dithiocarbamate precursors.

The Synthetic Landscape: Evolving Methodologies

The synthesis of TMTS has evolved along several key pathways, each with distinct advantages, challenges, and underlying chemical principles. These can be broadly categorized into three major approaches: sulfur elimination from the disulfide, direct coupling of carbamoyl fragments, and integrated one-pot procedures.

Diagram: Overview of Synthetic Pathways to TMTS

Synthesis_Pathways cluster_precursors Primary Precursors cluster_intermediates Key Intermediates DMA Dimethylamine DMDTC_Salt Sodium Dimethyl- dithiocarbamate (NaS₂CNMe₂) DMA->DMDTC_Salt CS2 Carbon Disulfide CS2->DMDTC_Salt TMTD Tetramethylthiuram Disulfide (TMTD) DMDTC_Salt->TMTD Oxidation (H₂O₂, Cl₂) DTC_Chloride Dimethylthiocarbamoyl Chloride DMDTC_Salt->DTC_Chloride Chlorination TMTS Tetramethylthiuram Monosulfide (TMTS) DMDTC_Salt->TMTS Direct Coupling (with Phosgene, CNCl) TMTD->DTC_Chloride Chlorination TMTD->TMTS Sulfur Elimination (e.g., KCN, P(OPh)₃) DTC_Chloride->TMTS Coupling (with DMDTC Salt)

Caption: Major synthetic routes leading to this compound (TMTS).

Methodology I: Sulfur Elimination from Tetramethylthiuram Disulfide (TMTD)

The most prevalent industrial route to TMTS involves the desulfurization of its disulfide analogue, TMTD. This process hinges on the nucleophilic (or thiophilic) attack on one of the sulfur atoms in the disulfide bond, leading to the scission of the S-S bond and subsequent elimination of a sulfur atom.

Cyanide-Mediated Desulfurization

Historically, alkali metal cyanides like potassium cyanide (KCN) or gaseous hydrogen cyanide have been the reagents of choice.[8][9] The cyanide ion acts as a potent thiophile, attacking the disulfide bond to form a thiocyanate and the desired TMTS.

Causality and Mechanistic Insight: The high affinity of the cyanide ion for sulfur makes this reaction efficient. The process is typically conducted in an acidic environment or in the presence of a catalyst like ammonium chloride.[8][10] The ammonium ion generates hydronium ions in solution, facilitating the reaction under milder conditions than using strong acids like sulfuric acid, which can decompose TMTD.[8]

Diagram: Mechanism of Cyanide-Mediated Sulfur Elimination

Caption: Nucleophilic attack by cyanide on the TMTD disulfide bond.

Trustworthiness Note: The primary drawback of this method is the extreme toxicity of cyanide compounds, which necessitates stringent safety protocols and waste management, posing significant environmental and health risks.[11]

"Green" Desulfurization with Triphenylphosphite

In response to the hazards of cyanide, recent research has focused on greener alternatives. Triphenylphosphite (TPPi) has emerged as a sustainable and atom-economic reductant for this transformation.[11] This method proceeds under mild conditions and produces a high-value by-product, the lubricant additive triphenylthiophosphate (TPPT), simultaneously.[11][12]

Expertise Insight: This approach represents a significant advancement in sustainable chemistry. By replacing a highly toxic reagent with a less hazardous one and converting the "waste" from the reaction into a valuable co-product, the overall process efficiency and safety are dramatically improved. Zinc oxide can be used as a recyclable heterogeneous catalyst for this process.[12]

Methodology II: Direct Coupling Approaches

An alternative strategy to building the TMTS molecule is to couple two N,N-dimethylcarbamoyl fragments via a single sulfur atom. These methods bypass the TMTD intermediate.

The Ritter Process (1950)

A pivotal development in TMTS synthesis was disclosed in a 1950 patent by Edmond J. Ritter.[13] This improved procedure involves reacting a dialkyl thiocarbamyl chloride with a water-soluble salt of a dialkyldithiocarbamic acid in an aqueous medium.[13] This method was highlighted as superior to earlier techniques that used highly reactive and hazardous reagents like phosgene or cyanogen chloride, which often resulted in impure products and low yields (40-60%).[13][14]

Causality and Mechanistic Insight: The reaction involves the nucleophilic substitution of the chloride on the thiocarbamyl chloride by the dithiocarbamate salt. Using water as a reaction medium was a surprising but effective choice, leading to significantly higher yields (around 92% for TMTS) and a purer product.[13]

Protocol: Synthesis of TMTS via the Ritter Process[13]
  • Preparation of Sodium Dimethyldithiocarbamate: Prepare an aqueous solution of sodium dimethyldithiocarbamate (0.25 mole). This is typically synthesized from dimethylamine, carbon disulfide, and sodium hydroxide.[6]

  • Reaction: To the aqueous solution from Step 1, add dimethylthiocarbamyl chloride (0.25 mole).

  • Temperature Control: The reaction should be maintained at a temperature below 75 °C to prevent decomposition of reactants and products.

  • Agitation: Maintain continuous agitation throughout the addition and reaction period.

  • Isolation: The TMTS product, being insoluble in water, precipitates from the solution.

  • Purification: The precipitated solid is isolated via filtration, washed with water to remove unreacted salts, and dried.

Self-Validation: Each mole of dimethylthiocarbamyl chloride reacts with one mole of sodium dimethyldithiocarbamate. The high insolubility of the TMTS product in the aqueous medium drives the reaction to completion according to Le Châtelier's principle and simplifies purification.

Other Coupling Reagents

Other historical methods include the reaction of sodium dimethyldithiocarbamate with phosgene or halogenocyanides (like cyanogen chloride or iodide) in an alcoholic environment.[10][14] However, these methods are less common today due to the extreme toxicity of the reagents and the superior yields and purity offered by the Ritter process and modern one-pot syntheses.

Methodology III: The One-Pot Synthesis

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. The one-pot synthesis of TMTS from basic precursors (dimethylamine and carbon disulfide) embodies these principles.[8][15] This procedure integrates the formation of the dithiocarbamate salt, its oxidation to TMTD, and the subsequent desulfurization to TMTS into a single, continuous process without isolating the intermediates.[8][16]

Expertise Insight: The elegance of this method lies in the careful orchestration of reaction conditions. The initial formation of the amine salt of dimethyldithiocarbamic acid is followed by in-situ oxidation with hydrogen peroxide to form a TMTD suspension.[10] The subsequent addition of a catalyst (ammonium chloride) and a desulfurizing agent (potassium cyanide) converts the suspended TMTD into the final TMTS product.[8] Using a recycled isopropanol/water azeotrope as a solvent further enhances the environmental credentials of this process.[8]

Diagram: Workflow for One-Pot TMTS Synthesis

OnePot_Workflow Start Start: Dimethylamine, Carbon Disulfide in Isopropanol/Water Step1 Step 1: Formation of Amine Salt of Dimethyldithiocarbamic Acid Start->Step1 Step2 Step 2: Oxidation with H₂O₂ (Forms TMTD Suspension) Step1->Step2 Step3 Step 3: Add NH₄Cl (Catalyst) & KCN (Nucleophile) Step2->Step3 Step4 Step 4: Sulfur Elimination (Forms TMTS Suspension) Step3->Step4 Step5 Step 5: Filtration, Washing, & Drying Step4->Step5 End Final Product: Pure TMTS Step5->End

Caption: Streamlined workflow of the modern one-pot synthesis of TMTS.

Comparative Analysis of Synthesis Methods

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages Reference
Cyanide Desulfurization Tetramethylthiuram Disulfide (TMTD)KCN or HCN, NH₄ClHighEfficient, well-established industrial process.Extreme toxicity of cyanide, hazardous waste.[8][10]
"Green" Desulfurization Tetramethylthiuram Disulfide (TMTD)Triphenylphosphite (TPPi), ZnOExcellent (62-68%)Low toxicity, produces valuable co-product (TPPT), sustainable.Requires catalyst, potentially higher reagent cost.[11][12]
Ritter Process Dimethylthiocarbamoyl Chloride, Sodium DimethyldithiocarbamateN/A~92%High yield and purity, avoids highly toxic phosgene/CNCl.Requires synthesis of thiocarbamyl chloride intermediate.[13]
Phosgene/CNCl Coupling Sodium DimethyldithiocarbamatePhosgene or Cyanogen ChlorideLow (40-60%)Direct coupling from dithiocarbamate salt.Extremely toxic reagents, low yields, impure product.[13][14]
One-Pot Synthesis Dimethylamine, Carbon DisulfideH₂O₂, KCN, NH₄ClHigh (>95%)Highly efficient, no isolation of intermediates, uses recycled solvent.Still relies on toxic cyanide, multi-component system.[8][15][16]

Conclusion

The synthesis of this compound has undergone a remarkable evolution, mirroring broader trends in industrial and academic chemistry. The journey from hazardous early methods using phosgene and cyanogen chloride to the refined Ritter process, and finally to highly efficient one-pot syntheses, demonstrates a continuous drive for improved yield, purity, and safety. The recent development of "green" desulfurization pathways using reagents like triphenylphosphite marks the current frontier, aligning chemical manufacturing with principles of sustainability and atom economy. For researchers and professionals, understanding this historical and mechanistic landscape is crucial for optimizing existing processes, ensuring safety, and innovating the next generation of synthetic methodologies.

References

  • One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator. (2023). MDPI. [Link][8][15]

  • One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. (2023). MDPI. [Link][10]

  • This compound. (n.d.). ResearchGate. [Link][17]

  • Synthesis of Aryl Dithiocarbamates from this compound (TMTM) and Aryl Boronic Acids: Copper-Catalyzed Construction of C(sp2)–S Bonds. (2022). Thieme E-Books & E-Journals. [Link][18]

  • Ritter, E. J. (1950). Preparation of thiuram monosulfides. U.S. Patent 2,524,081. [13]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. (2015). ResearchGate. [Link][16][19]

  • (PDF) One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. (2023). ResearchGate. [Link][15]

  • Process for the preparation of thiuram monosulphides. (1968). Google Patents. [9]

  • Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link][20][21]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). MDPI. [Link][22]

  • Method for preparing thiram by direct-electrochemical-oxidation. (2012). Google Patents. [23]

  • Thiram. (n.d.). PubChem. [Link][7]

  • Zn-Catalyzed Sustainable One-Pot Synthesis of Rubber Accelerator TMTM and Lubricant Additive TPPT. (2022). ACS Publications. [Link][12]

  • High-efficiency green synthesis method for thiram. (2017). Google Patents. [24]

  • Thiram (Tetramethylthiuram disulfide). (n.d.). atamankimya.com. [Link][5]

  • Thiram. (n.d.). Wikipedia. [Link][4]

  • [Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis]. (2015). PubMed. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). ACS Omega. [Link][25]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. (2022). ResearchGate. [Link][3]

  • The Chemistry Behind TMTD: Structure, Synthesis, and Function. (n.d.). Alpha Origin. [Link][6]

  • This compound. (n.d.). PubChem. [Link][14]

  • Thiram (Dithiocarbamates, 105) (R)**. (n.d.). FAO. [https://www.fao.org/fao-who-codexalimentarius/sh-proxy/en/?lnk=1&url=https%253A%252F%252Fassets.fao.org%252Fgsfaonline%252Fstandards%252F CXM_4%252FMRLs%252F4_24_e.pdf]([Link] CXM_4%252FMRLs%252F4_24_e.pdf)[26]

  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. (2024). PubMed Central. [Link][27]

  • Diaryl dithiocarbamates: Synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. (2018). ResearchGate. [Link][28]

  • This compound. (n.d.). atamankimya.com. [Link][1]

  • Tetramethyl thiuram monosulfide. (n.d.). ChemBK. [Link][29]

  • Green Synthesis of Thiuram Disulfides with CO2 as an Acid Agent for Sustainable Development. (2021). ResearchGate. [Link][30]

  • The Reactivity of Metal Species Towards Thiuram Sulfides: An Alternative Route to the Syntheses of Metal Dithiocarbamates. (2018). ResearchGate. [Link][31]

  • Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. (2021). ResearchGate. [Link][32]

Sources

An In-depth Technical Guide to the Safe Handling of Tetramethylthiuram Monosulfide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetramethylthiuram monosulfide (TMTM), a member of the thiuram family of compounds, is utilized in various industrial and laboratory applications, including as a vulcanization accelerator in the rubber industry.[1][2] While its utility is significant, the handling of TMTM in a research and development environment necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks. This guide provides an in-depth technical overview of the health and safety considerations for handling this compound, designed for researchers, scientists, and drug development professionals. Our focus will be on a proactive approach to safety, grounded in the principles of the hierarchy of controls, to ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety plan. TMTM presents both health and potential physical hazards that must be carefully managed.

Health Hazards

The primary health concerns associated with TMTM exposure are:

  • Acute Oral Toxicity: TMTM is classified as harmful if swallowed.[3][4][5] Ingestion can lead to adverse health effects, and immediate medical attention is necessary.

  • Skin Sensitization: A significant health risk is the potential for TMTM to cause an allergic skin reaction.[3][4][5] Repeated or prolonged skin contact may lead to sensitization, resulting in dermatitis, characterized by redness, itching, and swelling.[6] Individuals with a pre-existing sensitivity to thiuram compounds are at a heightened risk.[1][6][7][8]

  • Eye and Respiratory Irritation: While generally not classified as a severe irritant, TMTM dust can cause mild irritation to the eyes and respiratory tract.[3]

Physical Hazards
  • Combustible Dust: As a fine powder, this compound has the potential to form combustible dust concentrations in the air, which can ignite if an ignition source is present.[3][9]

Toxicological Data Summary

The following table summarizes key toxicological data for this compound. It is important to note that while a specific Occupational Exposure Limit (OEL) for TMTM is not widely established, OELs for the closely related compound Thiram (Tetramethylthiuram disulfide) are available and can serve as a conservative reference point.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) 413 - 1400 mg/kg[10]
Skin Sensitization May cause an allergic skin reaction[3][4][5]
OSHA PEL (Thiram) 5 mg/m³ (8-hour TWA)[11]
ACGIH TLV (Thiram) 0.05 mg/m³ (8-hour TWA, Inhalable Fraction and Vapor)[11]
NIOSH REL (Thiram) 5 mg/m³ (10-hour TWA)[3]

TWA: Time-Weighted Average

The Hierarchy of Controls: A Proactive Safety Framework

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is paramount.[12][13][14] This framework prioritizes the most effective control measures, moving from elimination to personal protective equipment (PPE) as the last line of defense.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination and Substitution: The most effective controls involve removing the hazard altogether or replacing it with a less hazardous alternative. In a research context, this could involve exploring alternative chemical pathways or reagents that do not require the use of TMTM.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For handling powdered TMTM, the primary engineering control is a certified chemical fume hood or a powder containment hood.[15][16] These systems capture airborne particles at the source, preventing inhalation exposure.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include developing Standard Operating Procedures (SOPs) for handling TMTM, providing comprehensive safety training, and restricting access to areas where the compound is used.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Engineering Controls in Practice

For the routine handling of this compound powder, a properly functioning chemical fume hood is essential.[15][16] The fume hood should have an adequate face velocity (typically 80-120 feet per minute) to ensure containment. All weighing and solution preparation activities should be conducted within the fume hood. For larger quantities or when there is a higher risk of aerosolization, a glove box or powder containment enclosure may be necessary.

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE are critical for preventing exposure to this compound.

Hand Protection

Given that skin sensitization is a primary hazard, appropriate hand protection is non-negotiable.

  • Double Gloving: For handling powdered TMTM, it is best practice to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.[18] Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

Eye and Face Protection

ANSI-approved safety glasses with side shields are the minimum requirement for eye protection in any laboratory setting.[19] When handling TMTM powder, which poses a risk of splashing or aerosolization, chemical splash goggles are recommended.[16] A face shield worn over safety glasses provides an additional layer of protection for the entire face.

Body Protection

A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[16]

Respiratory Protection

When engineering controls such as a fume hood are not available or are insufficient to control airborne concentrations, respiratory protection is required. A NIOSH-approved respirator with an N95, R95, or P95 particulate filter is recommended for protection against TMTM dust.[3] For higher concentrations or in emergency situations, a higher level of respiratory protection, such as a full-facepiece respirator with appropriate cartridges, may be necessary.[3] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for minimizing the risk of exposure and accidents.

General Handling Practices
  • Always work in a well-ventilated area, preferably within a chemical fume hood when handling the powder.[15][16]

  • Avoid creating dust.[3] Use techniques that minimize the aerosolization of the powder, such as gentle scooping rather than pouring from a height.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][18]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[18]

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][15]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[3][15]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure that all containers are clearly and accurately labeled with the chemical name and associated hazards.[15][20]

Experimental Protocol: Safe Weighing and Preparation of a this compound Solution

This protocol outlines the step-by-step procedure for safely weighing TMTM powder and preparing a solution in a laboratory setting.

Weighing_Protocol cluster_0 Start Start: Gather Materials (PPE, TMTM, Solvent, Glassware) Prep_Hood Prepare Fume Hood (Verify Airflow, Clean Surface) Start->Prep_Hood Weigh Weigh TMTM Powder (Use Weigh Paper/Boat, Minimize Dust) Prep_Hood->Weigh Transfer Transfer Powder to Solvent (Slowly Add to Vortexing Solvent) Weigh->Transfer Dissolve Ensure Complete Dissolution (Cap and Mix as Needed) Transfer->Dissolve Clean_Up Decontaminate and Clean (Wipe Surfaces, Dispose of Waste) Dissolve->Clean_Up End End: Label Solution and Store Properly Clean_Up->End

Caption: A safe workflow for preparing a this compound solution.

Materials:

  • This compound powder

  • Appropriate solvent

  • Beaker or flask

  • Stir bar and stir plate

  • Spatula

  • Weigh paper or weigh boat

  • Calibrated analytical balance

  • Appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles)

Procedure:

  • Preparation:

    • Ensure all necessary materials are gathered and placed within the chemical fume hood.

    • Verify that the fume hood is operating correctly and the sash is at the appropriate height.

    • Wipe down the work surface within the fume hood to remove any potential contaminants.

  • Weighing:

    • Place a weigh paper or weigh boat on the analytical balance and tare it.

    • Carefully use a spatula to transfer the desired amount of TMTM powder onto the weigh paper. Avoid any sudden movements that could create dust.

    • Record the exact weight of the powder.

  • Solution Preparation:

    • Place the appropriate volume of solvent into a beaker or flask with a stir bar.

    • Begin stirring the solvent to create a vortex.

    • Carefully and slowly add the weighed TMTM powder into the vortex of the stirring solvent. This will help to wet the powder and prevent clumping and dust formation.

    • If necessary, use a small amount of the solvent to rinse any residual powder from the weigh paper into the beaker.

    • Allow the solution to stir until the TMTM is completely dissolved.

  • Cleanup:

    • Carefully fold the used weigh paper and dispose of it in the designated solid chemical waste container.

    • Wipe down the spatula and any other contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth in the solid chemical waste.

    • Remove the outer pair of gloves and dispose of them in the appropriate waste container.

  • Labeling and Storage:

    • Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

    • Store the solution in a properly sealed container in a designated and appropriate location.

Emergency Procedures

In the event of an emergency involving this compound, prompt and appropriate action is crucial.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the absorbed material into a labeled waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[3][4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9][10]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh papers, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing TMTM in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held TMTM should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Conclusion

The safe handling of this compound in a laboratory setting is achievable through a combination of a thorough understanding of its hazards, the consistent application of the hierarchy of controls, and adherence to established safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and following safe work practices, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible chemical research.

References

  • Thiram - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • THIRAM | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, July 15). Lab Manager. Retrieved from [Link]

  • From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. (2025, November 10). CrelioHealth For Diagnostics. Retrieved from [Link]

  • Hierarchy of Control in Laboratory Operations. (n.d.). Skillmaker. Retrieved from [Link]

  • Contact allergy to thiurams: multifactorial analysis of clinical surveillance data collected by the IVDK network. (n.d.). PubMed Central. Retrieved from [Link]

  • What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? (n.d.). PubMed Central. Retrieved from [Link]

  • Tetramethyl thiuram monosulfide - Lanxess. (n.d.). Lanxess. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2015, April 16). Chem Service. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Methyl and ethyl thiuram monosulfides: Human health tier II assessment. (2018, October 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Chemical Information System (HCIS) - Details. (n.d.). Safe Work Australia. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). MLPC International. Retrieved from [Link]

  • This compound | C6H12N2S3 | CID 7347. (n.d.). PubChem. Retrieved from [Link]

  • Rubber additive contact dermatitis : allergies in the workplace. (n.d.). University of Cape Town. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Thiuram Monosulfides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiuram monosulfides, a class of organosulfur compounds, are extensively utilized as vulcanization accelerators in the rubber industry and as fungicides in agriculture. Their introduction into the environment necessitates a thorough understanding of their persistence, mobility, and transformation. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of thiuram monosulfides, with a primary focus on tetramethylthiuram monosulfide (TMTM). It delves into the primary degradation mechanisms—hydrolysis, photolysis, and microbial degradation—outlining the current scientific understanding of the reaction kinetics, transformation products, and influencing environmental factors. Furthermore, this guide presents detailed experimental protocols for investigating these degradation pathways, grounded in established OECD guidelines, to ensure scientific rigor and reproducibility. The ecotoxicological implications of thiuram monosulfides and their degradation products are also discussed, providing a holistic perspective on their environmental impact.

Introduction to Thiuram Monosulfides

Thiuram monosulfides are characterized by a sulfur atom bridging two thiocarbamoyl groups. The most commercially significant member of this class is this compound (TMTM), with the chemical formula ((CH₃)₂NCS)₂S.

Chemical Structure of this compound (TMTM)

Caption: Molecular structure of this compound (TMTM).

These compounds are primarily used as accelerators in the vulcanization of rubber, enhancing the cross-linking of polymer chains to improve the durability and elasticity of rubber products. They also find application as fungicides in agriculture to protect crops from various fungal diseases. Their widespread use increases the potential for their release into various environmental compartments, including soil and aquatic systems.

Abiotic Degradation Pathways

The environmental persistence of thiuram monosulfides is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of thiuram monosulfides to hydrolysis is a key factor in determining their persistence in aquatic environments. While specific kinetic data for thiuram monosulfides is limited in publicly available literature, the general principles of dithiocarbamate chemistry suggest that the thiocarbamoyl moiety can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. The likely products of hydrolysis are dimethylamine and carbon disulfide.

Hypothesized Hydrolysis Pathway of TMTM

Hydrolysis_Pathway TMTM This compound (TMTM) H2O + 2H₂O TMTM->H2O Products Dimethylamine (2 molecules) + Carbon Disulfide (2 molecules) + Sulfide H2O->Products Hydrolysis

Caption: Hypothesized hydrolysis pathway of TMTM in an aqueous environment.

This protocol outlines a tiered approach to determine the rate of hydrolysis of thiuram monosulfides as a function of pH.[1][2][3]

Objective: To determine the abiotic hydrolysis rate and identify degradation products.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • HPLC-UV/MS system for analysis

  • Incubator capable of maintaining constant temperature in the dark

  • Sterile glassware

Procedure:

  • Preliminary Test (Tier 1):

    • Prepare solutions of TMTM in sterile buffer solutions at pH 4, 7, and 9.

    • Incubate the solutions at 50°C in the dark for 5 days.

    • Analyze the concentration of TMTM at the beginning and end of the incubation period.

    • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.

  • Main Test (Tier 2):

    • If significant degradation is observed in the preliminary test, conduct the main test at three different temperatures (e.g., 20°C, 35°C, and 50°C) for the pH values where degradation occurred.

    • At predetermined time intervals, withdraw aliquots and analyze for the parent compound and potential degradation products (e.g., dimethylamine, carbon disulfide) using a validated analytical method.

    • Determine the degradation rate constants (k) and half-lives (t₁/₂) for each temperature and pH.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of TMTM versus time to determine the first-order rate constant.

    • Use the Arrhenius equation to determine the effect of temperature on the hydrolysis rate.

    • Identify and quantify major degradation products.

Expected Outcome: This study will provide quantitative data on the hydrolytic stability of thiuram monosulfides under different pH and temperature conditions, which is crucial for predicting their persistence in various aquatic environments.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is driven by sunlight. Thiuram monosulfides, being yellow solids, absorb light in the visible and UV regions, making them susceptible to photodegradation. The energy from the absorbed photons can lead to the cleavage of chemical bonds, resulting in the formation of various transformation products.

While specific photolytic pathways for thiuram monosulfides are not extensively detailed in the literature, related compounds like thiram (tetramethylthiuram disulfide) are known to undergo rapid photodegradation in water, with half-lives on the order of minutes to hours under simulated solar radiation.[4] The photodegradation of thiram is enhanced by the presence of natural substances like humic and fulvic acids.[4] It is plausible that thiuram monosulfides follow similar rapid degradation kinetics.

Potential Photodegradation Pathways of TMTM

Photolysis_Pathway TMTM This compound (TMTM) Light Sunlight (hν) TMTM->Light Intermediates Excited State TMTM* Light->Intermediates Absorption Products Various Transformation Products (e.g., Dimethylamine, CS₂, other sulfur compounds) Intermediates->Products Degradation

Caption: Generalized photodegradation pathway of TMTM upon exposure to sunlight.

This protocol describes a method to assess the direct phototransformation of thiuram monosulfides in water under simulated sunlight.[5][6][7][8][9]

Objective: To determine the rate of direct photolysis and identify major photoproducts.

Materials:

  • This compound (analytical standard)

  • Purified, sterile water buffered at a relevant environmental pH (e.g., 7)

  • A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters)

  • Quartz reaction vessels

  • HPLC-UV/MS system for analysis

  • Dark controls

Procedure:

  • Preparation:

    • Prepare a solution of TMTM in the buffered water at a concentration below its water solubility limit.

    • Fill the quartz reaction vessels with the test solution. Prepare parallel dark controls wrapped in aluminum foil.

  • Irradiation:

    • Expose the test vessels to the simulated sunlight at a constant, controlled temperature.

    • At selected time intervals, remove a vessel and a corresponding dark control for analysis.

  • Analysis:

    • Analyze the concentration of TMTM and any formed photoproducts in both the irradiated and dark control samples using a validated analytical method.

  • Data Analysis:

    • Calculate the rate of photolysis by correcting for any degradation observed in the dark controls.

    • Determine the first-order rate constant and the photolysis half-life.

    • Identify and quantify major phototransformation products.

Expected Outcome: This experiment will quantify the rate at which thiuram monosulfides are degraded by sunlight in water and help identify the resulting transformation products, providing insight into their environmental persistence under sunlight exposure.

Biotic Degradation Pathway: Microbial Degradation

The breakdown of organic compounds by microorganisms is a critical process in the environment. While some reports suggest that this compound is not readily biodegradable, the broader class of dithiocarbamates can be metabolized by soil microorganisms.[10][11] For instance, the related compound tetramethylthiuram disulfide (TMTD) has been shown to be degraded by bacterial communities, particularly those dominated by Bacillus species.[12][13] The degradation of dithiocarbamates in soil can lead to the formation of dimethylamine and carbon disulfide.[14]

General Microbial Degradation Pathway of Dithiocarbamates

Microbial_Degradation Thiuram Thiuram Monosulfide Metabolism Metabolic Processes (e.g., Hydrolysis, Oxidation) Thiuram->Metabolism Uptake & Transformation Microorganisms Soil Microorganisms (Bacteria, Fungi) Microorganisms->Metabolism Products Degradation Products (Dimethylamine, Carbon Disulfide, etc.) Metabolism->Products Mineralization Further Mineralization (CO₂, H₂O, SO₄²⁻) Products->Mineralization Further microbial action

Caption: Conceptual pathway for the microbial degradation of thiuram monosulfides in soil.

This protocol provides a screening method to assess the ready biodegradability of thiuram monosulfides in an aerobic aqueous medium.[2][15][16][17]

Objective: To determine if thiuram monosulfide is readily biodegradable by a mixed population of aerobic microorganisms.

Materials:

  • This compound

  • Mineral medium

  • Inoculum from a domestic wastewater treatment plant

  • Apparatus for measuring oxygen consumption (e.g., manometric respirometer) or CO₂ evolution.

  • Reference substance (e.g., sodium benzoate)

Procedure:

  • Test Setup:

    • Prepare test flasks containing the mineral medium, the inoculum, and TMTM at a known concentration.

    • Prepare control flasks with only the inoculum and with the inoculum and the reference substance.

    • Prepare a toxicity control flask containing the inoculum, the reference substance, and TMTM.

  • Incubation:

    • Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

    • Continuously measure the biodegradation, either by oxygen consumption or CO₂ evolution.

  • Data Analysis:

    • Calculate the percentage of biodegradation of TMTM over the 28-day period.

    • A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window.[9]

Expected Outcome: This test will indicate whether thiuram monosulfides are likely to persist in environments with active microbial populations or if they will be rapidly degraded.

Ecotoxicological Profile

The environmental risk of thiuram monosulfides is not only dependent on their persistence but also on their toxicity to non-target organisms.

Toxicity of this compound (TMTM)

OrganismEndpointValueReference
FishLC50 (96h)Moderately toxic[10]
Aquatic Invertebrates (Daphnia magna)EC50 (48h)Moderately toxic[10]
AlgaeEC50 (72h)Moderately toxic[10]

Toxicity of Major Degradation Products

  • Dimethylamine: Harmful to aquatic life with long-lasting effects.[18]

  • Carbon Disulfide: While it volatilizes rapidly from water, it can be toxic to aquatic organisms at sufficient concentrations.[19]

Standardized ecotoxicity tests are crucial for assessing the environmental risk of chemicals. The following OECD guidelines provide frameworks for such assessments.

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that immobilizes 50% of the daphnids within 48 hours (EC50).[5][8][15][17][20]

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of algae over 72 hours, providing the EC50 for growth inhibition.[1][3][10][21][22]

Workflow for Ecotoxicity Assessment

Ecotoxicity_Workflow TestSubstance Thiuram Monosulfide or Degradation Product Exposure Exposure under Controlled Conditions (OECD Guidelines) TestSubstance->Exposure TestOrganisms Aquatic Organisms (Daphnia, Algae, Fish) TestOrganisms->Exposure DataCollection Data Collection (Immobilization, Growth Inhibition, Mortality) Exposure->DataCollection Analysis Statistical Analysis (EC₅₀, LC₅₀ Calculation) DataCollection->Analysis RiskAssessment Environmental Risk Assessment Analysis->RiskAssessment

Caption: Standard workflow for assessing the ecotoxicity of chemical substances.

Summary and Conclusion

Thiuram monosulfides, particularly TMTM, are important industrial chemicals whose environmental fate is of significant interest. This guide has synthesized the available information on their primary degradation pathways: hydrolysis, photolysis, and microbial degradation. While specific data on the degradation of thiuram monosulfides is still emerging, analogies to related dithiocarbamates and established testing protocols provide a strong framework for their environmental assessment.

Abiotic processes, especially photolysis, appear to be significant degradation routes in aquatic environments. Microbial degradation may also contribute to their attenuation in soil and water, although they may not be classified as "readily biodegradable." The primary degradation products are likely to be dimethylamine and carbon disulfide, which themselves have known environmental and toxicological profiles.

A comprehensive understanding of the environmental fate of thiuram monosulfides requires further research into their specific degradation kinetics and pathways under various environmental conditions. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust methodology for generating the necessary data for a thorough environmental risk assessment. This will enable researchers, scientists, and drug development professionals to make informed decisions regarding the use and management of these compounds.

References

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water – Direct Photolysis Test. [Link]

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Publishing. [Link]

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Publishing. [Link]

  • Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. [Link]

  • ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. [Link]

  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]

  • Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis. [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

  • Contract Laboratory. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • OECD. (2021). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing. [Link]

  • OECD. (2021). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing. [Link]

  • Sampaio, M. J., et al. (2013). Photodegradation of the fungicide thiram in aqueous solutions. Kinetic studies and identification of the photodegradation products by HPLC-MS/MS. Journal of Hazardous Materials, 262, 995-1002. [Link]

  • Chernyshev, V. V., et al. (2001). Metabolic pathways of dithiocarbamates from laboratory powder diffraction data. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 1), 72-75. [Link]

  • Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 834. [Link]

  • ResearchGate. (n.d.). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment. [Link]

  • Zhu, D., et al. (2022). Bioremediation of tetramethyl thiuram disulfide and resource utilization of natural rubber wastewater by WR-2 Bacillus-dominated microbial community. Environmental Science and Pollution Research, 29(42), 63182-63192. [Link]

  • Malik, A., & Tewari, A. (2003). Thiram: Degradation, applications and analytical methods. Analytical and Bioanalytical Chemistry, 376(6), 774-780. [Link]

  • Shirkot, C. K., & Gupta, K. G. (1985). Accelerated tetramethylthiuram disulfide (TMTD) degradation in soil by inoculation with TMTD-utilizing bacteria. Bulletin of Environmental Contamination and Toxicology, 35(3), 354-361. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Environmental fate in soil. [Link]

  • Pedras, M. S. C., & Chumala, P. B. (2012). Metabolism and metabolites of dithiocarbamates in the plant pathogenic fungus Leptosphaeria maculans. Journal of Agricultural and Food Chemistry, 60(32), 7939-7945. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). 6. Analytical Methods. [Link]

  • ITRC. (2020). 10 Analytical Methods. [Link]

  • Zhu, D., et al. (2022). Bioremediation of tetramethyl thiuram disulfide and resource utilization of natural rubber wastewater by WR-2 Bacillus-dominated microbial community. Environmental Science and Pollution Research, 29(42), 63182-63192. [Link]

  • Adebayo, G. O., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules, 27(19), 6268. [Link]

  • Priyantha, N., & Weliwegamage, C. S. (2008). Solvent extraction followed by ultraviolet detection for investigation of tetramethylthiuram disulfide at soil-water interface. International Journal of Environmental Analytical Chemistry, 88(8), 545-553. [Link]

  • Priyantha, N., & Weliwegamage, C. S. (2008). Solvent extraction followed by ultraviolet detection for investigation of tetramethylthiuram disulfide at soil-water interface. SciSpace. [Link]

  • Klick, S., et al. (2005). Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 681-690. [Link]

  • Boreen, A. L., et al. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]

  • Wang, J., et al. (2025). Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter. Water Research, 269, 122588. [Link]

  • U.S. Environmental Protection Agency. (1987). Summary Review of Health Effects Associated with Dimethylamine. [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Carbon Disulfide. [Link]

  • Wang, Y., et al. (2024). Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms. Agronomy, 14(2), 399. [Link]

  • Li, Y., et al. (2014). Light-source-dependent effects of main water constituents on photodegradation of phenicol antibiotics: mechanism and kinetics. Water Research, 66, 389-400. [Link]

  • Patel, K. C., & Singh, R. P. (2025). Carbon Disulfide Toxicity. StatPearls. [Link]

  • EurekAlert!. (2026). From straw to soil signals: Humic substances drive microbial metabolism and antibiotic resistance. [Link]

  • Google Patents. (n.d.).
  • De, D., & Roy, B. C. (1998). Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. International Journal of Polymeric Materials, 41(1-2), 113-125. [Link]

  • EHS Support. (2020). The Increasing Importance of Abiotic Degradation of Chlorinated Solvents. [Link]

  • The Hebrew University of Jerusalem. (n.d.). Kinetics and mechanism of abiotic decomposition of malodorous dimethyl disulfide under dark, oxic conditions. [Link]

  • Li, Y., et al. (2022). Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. Environmental Science: Water Research & Technology, 8(9), 2056-2067. [Link]

  • Adamcová, D., et al. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. Polymers, 16(12), 1667. [Link]

  • Włosowicz, N., et al. (2024). Short-Term Hydrolytic Degradation of Mechanical Properties of Absorbable Surgical Sutures: A Comparative Study. Materials, 17(19), 4239. [Link]

  • Włosowicz, N., et al. (2024). The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies. International Journal of Molecular Sciences, 25(21), 11333. [Link]

Sources

Toxicological profile of Tetramethylthiuram monosulfide and its metabolites.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Tetramethylthiuram Monosulfide and its Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (TMTM), an organosulfur compound belonging to the dithiocarbamate family, is primarily utilized as a vulcanization accelerator in the rubber industry.[1][2] Its widespread application necessitates a thorough understanding of its toxicological profile to ensure occupational safety and mitigate potential environmental risks. This technical guide provides a comprehensive analysis of the toxicokinetics, mechanism of action, and key toxicological endpoints of TMTM and its principal metabolites. We delve into the causality behind experimental choices for toxicological assessment and present detailed methodologies for both in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of industrial chemicals.

Introduction to this compound (TMTM)

TMTM, chemically known as bis(dimethylthiocarbamoyl) sulfide, is a yellow solid with a characteristic odor, insoluble in water but soluble in many organic solvents.[1][3] It is a member of the dimethyldithiocarbamate (DMD) group.[4] Its primary industrial application is as a catalyst in the processing of rubber.[5] The toxicological properties of TMTM are intrinsically linked to its chemical structure and its metabolic fate within biological systems. Dithiocarbamates, as a class, are known for their ability to chelate metals and interact with sulfhydryl groups in proteins, which is a foundational aspect of their biological activity and toxicity.[6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological impact of any xenobiotic is governed by its ADME profile. For TMTM, the lipophilic nature of dithiocarbamates facilitates their passage across cell membranes.[6]

2.1. Routes of Exposure and Absorption Human exposure to TMTM can occur via inhalation of dust, dermal contact, and ingestion.[7] Occupational exposure is the most common scenario, particularly in the rubber manufacturing industry.[2] Due to its use in some consumer rubber products, dermal exposure is also a possibility for the general public.[1]

2.2. Metabolism: The Genesis of Toxic Metabolites The metabolism of dithiocarbamates is a critical determinant of their toxicity. While specific studies on TMTM are limited, the metabolic pathway can be inferred from related compounds like Thiram (Tetramethylthiuram disulfide). A key metabolic transformation for these compounds is the generation of carbon disulfide (CS₂).[8][9]

The metabolism of Thiram, a closely related disulfide analogue of TMTM, has been shown to produce carbon disulfide (CS₂), which is implicated in its hepatotoxicity.[9][10] This process is catalyzed by microsomal monooxygenases.[9] It is highly probable that TMTM undergoes a similar biotransformation. The metabolic breakdown can also yield dimethylamine and dithiocarbamate.[10][11]

cluster_legend Legend TMTM This compound (TMTM) Metabolism Hepatic Microsomal Monooxygenases TMTM->Metabolism CS2 Carbon Disulfide (CS₂) (Neurotoxin, Hepatotoxin) Metabolism->CS2 DTC_conjugate Dimethyldithiocarbamate (DTC) Metabolism->DTC_conjugate Amine Dimethylamine Metabolism->Amine Excretion2 Exhaled Air CS2->Excretion2 Glucuronidation S-Glucuronidation DTC_conjugate->Glucuronidation Excretion1 Excreted Metabolites Glucuronidation->Excretion1 Parent Compound Parent Compound Metabolite Metabolite Toxic Metabolite Toxic Metabolite Excretion Pathway Excretion Pathway Metabolic Process Metabolic Process k1 k2 k3 k4 k5

Figure 1: Proposed Metabolic Pathway of TMTM.

Mechanism of Toxicity

The toxic effects of TMTM and its metabolites arise from their interactions with cellular components. The primary mechanisms include:

  • Interaction with Sulfhydryl Groups: Dithiocarbamates can form mixed disulfides with sulfhydryl (-SH) groups present in proteins and enzymes, thereby altering their biological function.[12]

  • Metabolite-Mediated Toxicity: As previously mentioned, the metabolite carbon disulfide (CS₂) is a significant contributor to the overall toxicity profile. CS₂ is a known neurotoxin and can induce neuropathy.[8] It is also implicated in hepatotoxicity, likely through the induction of oxidative stress and damage to hepatocytes.[9]

  • Allergenic Potential: TMTM is recognized as a skin sensitizer, capable of inducing allergic contact dermatitis.[2][7] This is a cell-mediated immune response.[2]

Toxicological Endpoints

This section details the specific toxicological effects of TMTM, supported by available data.

4.1. Acute Toxicity TMTM is classified as harmful if swallowed.[7][13] The available acute toxicity data are summarized below.

Endpoint Species Route Value Reference
LD₅₀RatOral450 mg/kg[7]
LD₅₀RabbitDermal>2,000 mg/kg[7]

4.2. Irritation and Sensitization

  • Skin and Eye Irritation: TMTM is considered slightly irritating to the skin and eyes, but not sufficiently to warrant classification for these effects.[7]

  • Skin Sensitization: TMTM is a known skin sensitizer and may cause an allergic skin reaction upon contact.[1][7] This is a significant concern in occupational settings.[2]

4.3. Genotoxicity and Carcinogenicity

  • Genotoxicity: There is conflicting information regarding the genotoxic potential of TMTM. One source indicates insufficient data for classification.[7] However, another study reports that TMTM can cause point mutations in Salmonella typhimurium strains TA100 and TA1535, suggesting mutagenic potential.[5]

  • Carcinogenicity: TMTM is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[7] Studies on the related compound, thiram, in F344 rats did not find it to be carcinogenic under the experimental conditions.[14]

4.4. Reproductive and Developmental Toxicity Current safety data sheets suggest that TMTM is not expected to cause reproductive or developmental toxicity.[7] However, for the broader class of dithiocarbamates, some compounds have shown reproductive effects in animal studies. For instance, thiram administered to dams during pre- and postnatal periods reduced the growth and survival of pups.[15]

4.5. Organ-Specific Toxicity

  • Hepatotoxicity: The metabolism of TMTM to CS₂ is a key concern for liver toxicity.[9][10] Studies on thiram have demonstrated a reduction in hepatic microsomal enzyme activity and increased serum enzyme levels, indicative of liver damage.[9][15]

  • Neurotoxicity: Peripheral neuropathy is a major toxic effect associated with some dithiocarbamates, largely attributed to the metabolite CS₂.[6][8]

  • Other Organs: Ingestion of sufficient quantities of TMTM may lead to kidney damage.[1]

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness of toxicological data, standardized and validated protocols are essential. The following outlines key experimental workflows.

5.1. In Vitro Methodologies

In vitro testing serves as a crucial first-tier screening to identify potential hazards, reduce animal usage, and investigate mechanisms of toxicity.

5.1.1. Bacterial Reverse Mutation Test (Ames Test) This test is a widely used method for identifying gene mutations.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the ability to synthesize histidine and allowing for growth.

  • Methodology:

    • Preparation: Prepare various concentrations of TMTM.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: Combine the bacterial culture, TMTM solution, and S9 mix (if applicable) in soft agar.

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Incubation & Analysis p1 Prepare TMTM dilutions e1 Combine bacteria, TMTM, and soft agar p1->e1 p2 Prepare S. typhimurium (His- strains) p2->e1 p3 Prepare S9 mix (for metabolic activation) e2 Add S9 mix (+S9 plates) p3->e2 e2->e1 e3 Pour onto minimal glucose agar plates a1 Incubate at 37°C for 48-72h e3->a1 a2 Count revertant colonies a1->a2 a3 Compare to controls (Negative and Positive) a2->a3

Figure 2: Workflow for the Ames Test.

5.2. In Vivo Methodologies

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.

5.2.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425) This method is used to determine the LD₅₀ value while minimizing the number of animals used.

  • Principle: Animals are dosed one at a time. The outcome for each animal (survival or death) determines the dose for the next animal. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

  • Methodology:

    • Animal Selection: Use a single sex of rodents (usually female rats, as they are often slightly more sensitive).

    • Initial Dosing: Dose the first animal at a level just below the best preliminary estimate of the LD₅₀.

    • Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.

    • Sequential Dosing:

      • If the animal survives, dose the next animal at a higher level (using a fixed dose progression factor, e.g., 3.2).

      • If the animal dies, dose the next animal at a lower level.

    • Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

    • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes.

start Select initial dose (based on preliminary data) dose Dose one animal start->dose observe Observe for 14 days dose->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Death stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose No calculate Calculate LD₅₀ (Maximum Likelihood Method) stop_criteria->calculate Yes

Figure 3: Workflow for Acute Oral Toxicity (UDP).

Conclusion

The toxicological profile of this compound is characterized by moderate acute oral toxicity, a strong potential for skin sensitization, and concerns related to the toxicity of its metabolite, carbon disulfide. While currently not classified as a carcinogen or reproductive toxin, the potential for genotoxicity warrants further investigation. A comprehensive understanding of its metabolic pathways is crucial for accurately assessing the risks associated with human exposure. The experimental protocols outlined in this guide provide a framework for the robust toxicological evaluation of TMTM and similar industrial chemicals, ensuring data integrity and supporting informed risk management decisions.

References

  • ResearchGate. (n.d.). Dithiocarbamate Toxicity - An Appraisal. Retrieved from [Link]

  • SciSpace. (2011, September 12). Dithiocarbamate Toxicity - An Appraisal. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). Pesticide Toxicity Profile: Ethylenebis (dithiocarbamate) Pesticides. Retrieved from [Link]

  • MDPI. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved from [Link]

  • Redox. (2021, December 10). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • PubMed. (1982). Toxicity studies on this compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). THIRAM (TMTD or Tetramethylthiuram disulfide). Retrieved from [Link]

  • Phytocontrol. (n.d.). Dithiocarbamates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FAO. (n.d.). 527 THIRAM (DITHIOCARBAMATES, 105) EXPLANATION. Retrieved from [Link]

  • OUCI. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiram: Degradation, applications and analytical methods. Retrieved from [Link]

  • PubMed. (1984). Metabolism of a dithiocarbamate fungicide thiram to carbon disulfide in the rat and its hepatotoxic implications. Retrieved from [Link]

  • PubMed. (1988). Carcinogenicity study of tetramethylthiuram disulfide (thiram) in F344 rats. Retrieved from [Link]

  • PubMed. (1987). Toxicity of thiram (tetramethylthiuram disulfide) to mink and European ferrets. Retrieved from [Link]

  • NCBI. (n.d.). Thiram - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]

  • PubMed. (1998). Studies on Clastogenic and Carcinogenic Potency of Tetramethyl Thiuram Disulphide. Retrieved from [Link]

  • International Journal of Fisheries and Aquatic Studies. (n.d.). Thiram a fungicide induced toxicity on glycogen and blood glucose level of freshwater fish Cyprinus carpio. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetramethylthiuram monosulfide (TMTM) is a potent sulfur-containing fungicide belonging to the dithiocarbamate class. While its parent compound, Tetramethylthiuram disulfide (Thiram, TMTD), is more widely known, TMTM is a critical, highly active metabolite formed from the degradation of Thiram in the environment.[1] The fungicidal efficacy of TMTM stems from a multi-site mode of action, a characteristic that makes it a durable tool in resistance management strategies.[2][3] This guide provides a detailed technical examination of the core biochemical and cellular mechanisms through which TMTM exerts its antifungal effects. We will explore its role as a potent enzyme inhibitor, a disruptor of metal ion homeostasis, and an inducer of catastrophic oxidative stress, supported by illustrative pathways, experimental protocols, and quantitative data summaries.

Introduction: The Dithiocarbamate Family and Multi-Site Inhibition

Dithiocarbamates are among the oldest and most versatile classes of organic fungicides, prized for their broad-spectrum activity and low risk of resistance development.[3][4] Their resilience against resistance is directly attributable to their multi-site mode of action, as defined by the Fungicide Resistance Action Committee (FRAC).[5][6] Unlike single-site fungicides that target a specific enzyme or protein, TMTM and other dithiocarbamates simultaneously interfere with numerous vital biological processes within the fungal cell.[5][7] This broad-based attack makes it exceedingly difficult for fungi to develop effective resistance through a single genetic mutation. The primary mechanism involves the non-specific inactivation of a wide array of enzymes, particularly those containing sulfhydryl (-SH) groups or essential metal cofactors like copper.[1][7]

cluster_targets Fungal Cell Targets TMTM This compound (TMTM) Inactivation Inactivation & Disruption TMTM->Inactivation Enzyme_SH Enzymes with Sulfhydryl Groups (-SH) Death Fungal Cell Death Enzyme_SH->Death Enzyme_Cu Copper-Containing Enzymes Enzyme_Cu->Death Metalloenzymes Other Metalloenzymes Metalloenzymes->Death Glutathione Glutathione (GSH) Glutathione->Death Inactivation->Enzyme_SH Inactivation->Enzyme_Cu Inactivation->Metalloenzymes Inactivation->Glutathione

Caption: Multi-site action of TMTM against various fungal cell targets.

Core Mechanism I: Covalent Modification of Sulfhydryl Groups

The cornerstone of TMTM's fungitoxicity is its ability to react with and inactivate proteins containing sulfhydryl (-SH) groups, which are present in the amino acid cysteine. These groups are critical for the catalytic activity and structural integrity of countless enzymes involved in fundamental cellular processes, such as glycolysis and respiration.

Dithiocarbamates are metabolized within the fungal cell to form isothiocyanates, which are highly electrophilic and readily attack the nucleophilic thiol groups of cysteine residues.[8] This covalent modification leads to the formation of dithiocarbamate-protein adducts, rendering the enzymes non-functional. By disrupting a multitude of enzymatic pathways simultaneously, TMTM effectively shuts down cellular metabolism, leading to growth inhibition and cell death.

cluster_0 TMTM Metabolism & Reaction cluster_1 Enzyme Target TMTM TMTM Metabolite Reactive Intermediate (e.g., Isothiocyanate) TMTM->Metabolite Metabolic Conversion Enzyme_Active Active Enzyme (with -SH group) Metabolite->Enzyme_Active Covalent Modification Enzyme_Inactive Inactive Enzyme (Adduct Formed) Result Loss of Function & Metabolic Collapse Enzyme_Inactive->Result

Caption: Covalent modification of sulfhydryl-containing enzymes by TMTM.

Core Mechanism II: Disruption of Metal Homeostasis via Chelation

In addition to targeting sulfhydryl groups, dithiocarbamates are potent chelating agents, with a particular affinity for metal cations like copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[8] These metals are essential cofactors for a variety of enzymes, including superoxide dismutase (a key antioxidant enzyme) and cytochrome oxidase (critical for respiration).

The fungicidal activity of dithiocarbamates is significantly enhanced by their ability to chelate copper.[8] TMTM can form stable, lipophilic complexes with copper ions. These complexes facilitate the transport of copper across fungal cell membranes, leading to an intracellular accumulation of copper to toxic levels.[9] This disrupts normal metal homeostasis, inactivates metalloenzymes, and can catalyze the formation of damaging reactive oxygen species (ROS), further contributing to cellular toxicity.

Core Mechanism III: Induction of Lethal Oxidative Stress

A major consequence of TMTM exposure is the induction of severe oxidative stress.[10] This occurs through a two-pronged assault on the cell's primary antioxidant defense molecule, reduced glutathione (GSH).

  • Direct Depletion of GSH: TMTM and its reactive metabolites directly react with GSH, leading to its rapid depletion and a corresponding increase in its oxidized form, glutathione disulfide (GSSG).[10]

  • Inhibition of Glutathione Reductase: TMTM inhibits glutathione reductase (GR), the enzyme responsible for regenerating GSH from GSSG.[10]

This collapse of the glutathione system leaves the fungal cell vulnerable to damage from ROS produced during normal metabolism. The unchecked accumulation of ROS leads to widespread lipid peroxidation, causing catastrophic damage to cellular membranes, loss of integrity, and ultimately, necrotic cell death.[10][11]

TMTM TMTM Exposure GSH_Depletion Direct Reaction with GSH TMTM->GSH_Depletion GR_Inhibition Inhibition of Glutathione Reductase TMTM->GR_Inhibition GSH_Pool Cellular GSH Pool Depleted GSH_Depletion->GSH_Pool GSSG_Pool GSSG Accumulates GR_Inhibition->GSSG_Pool Oxidative_Stress Increased Oxidative Stress (ROS) GSH_Pool->Oxidative_Stress GSSG_Pool->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Death Membrane Damage & Cell Death Lipid_Peroxidation->Cell_Death

Caption: TMTM-induced oxidative stress cascade leading to cell death.

Experimental Validation: Protocols and Data

The multi-site action of TMTM can be validated through a series of biochemical and cell-based assays. The protocols described below represent self-validating systems to quantify key aspects of its mechanism.

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as a proxy for oxidative damage to cell membranes.[10]

Methodology:

  • Culture Preparation: Grow fungal cultures (e.g., Botrytis cinerea) to mid-log phase in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • TMTM Treatment: Aliquot the culture into flasks and treat with a range of TMTM concentrations (e.g., 0, 10, 50, 100 µM) for a defined period (e.g., 4 hours) at 25°C with shaking.

  • Cell Harvesting: Harvest mycelia by filtration or centrifugation. Wash twice with cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in lysis buffer containing a protease inhibitor cocktail and 0.1% butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Lyse cells using bead beating or sonication on ice.

  • Reaction: Mix 100 µL of the cell lysate with 200 µL of TBARS reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid in 0.25 M HCl).

  • Incubation: Heat the mixture at 95°C for 20 minutes. Cool on ice for 5 minutes.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes to pellet debris. Measure the absorbance of the supernatant at 532 nm.

  • Analysis: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Normalize results to total protein concentration determined by a Bradford or BCA assay.

Start Fungal Culture + TMTM Harvest Harvest & Wash Mycelia Start->Harvest Lyse Lyse Cells on Ice Harvest->Lyse React Add TBARS Reagent & Heat (95°C) Lyse->React Measure Centrifuge & Measure Absorbance (532 nm) React->Measure Analyze Calculate MDA Concentration Measure->Analyze

Caption: Experimental workflow for the TBARS assay.

Quantitative Data Summary

The table below summarizes representative data that could be obtained from the experimental protocols, demonstrating the dose-dependent effects of TMTM on fungal cells.

TMTM Concentration (µM)Fungal Growth Inhibition (%)Glutathione Reductase Activity (% of Control)Intracellular GSH/GSSG RatioLipid Peroxidation (nmol MDA/mg protein)
0 (Control)010095.50.8
10357241.22.5
5088258.97.8
1009991.315.2

Conclusion and Future Directions

The fungicidal mechanism of this compound is a powerful illustration of a multi-site inhibitor. Its efficacy is not derived from a single, elegant interaction but from a robust and overwhelming assault on multiple, disparate cellular systems. By simultaneously inactivating a broad range of sulfhydryl-containing enzymes, disrupting essential metal homeostasis, and inducing a catastrophic oxidative cascade, TMTM presents a formidable challenge to fungal pathogens. This multi-pronged mechanism is the basis for its low resistance risk and its enduring utility as a protectant fungicide and a valuable tool in integrated pest management programs.

Future research should focus on leveraging modern proteomic techniques, such as Activity-Based Protein Profiling (ABPP), to identify the specific portfolio of cysteine-containing proteins targeted by TMTM in pathogenic fungi. Elucidating the full spectrum of its molecular targets will provide deeper insights into its potent, broad-spectrum activity and may inform the design of next-generation multi-site fungicides.

References

  • Agricultural Planting Technology: Application Research on Thiram Fungicide.
  • Organic fungicides – Mode of action-. Dithiocarbamates- characteristics and use of Zineb and Maneb. Source N/A.
  • thiram fungicide. Source N/A.
  • Dithiocarbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases.
  • Dithiocarbamate – Knowledge and References. Taylor & Francis Online.
  • Thiram-induced cytotoxicity is accompanied by a rapid and drastic oxidation of reduced glutathione with consecutive lipid peroxidation and cell de
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI.
  • Thiocarbamate fungicides ‐ Reliable tools in resistance management and future outlook.
  • The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules.
  • Modes of Action for Plant Disease Management Chemistries. ACIS.
  • Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species.
  • THIRAM DG Prevent
  • Protective effect of rutin against thiram-induced cytotoxicity and oxidative damage in human erythrocytes.
  • Guide to the main fungicide modes of action. Syngenta Ornamentals UK.

Sources

The Versatile Precursor: A Technical Guide to Tetramethylthiuram Monosulfide in Novel Organosulfur Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel organosulfur compounds remains a pivotal area of exploration. These molecules, integral to a vast array of biological processes and material properties, often present unique synthetic challenges. This guide introduces tetramethylthiuram monosulfide (TMTM), a cost-effective and versatile precursor, as a powerful tool in the synthetic chemist's arsenal for forging new frontiers in organosulfur chemistry. As a senior application scientist, this document will not only provide established protocols but also delve into the mechanistic rationale behind these synthetic strategies, offering a comprehensive resource for researchers and drug development professionals.

This compound (TMTM): An Overview

This compound, a yellow solid with the chemical formula ((CH₃)₂NCS)₂S, has traditionally been utilized as a vulcanization accelerator in the rubber industry.[1] However, its unique chemical structure, featuring a central sulfur atom bridging two thiocarbonyl groups, makes it an attractive and reactive sulfur source for organic synthesis. Its stability, ease of handling, and economic viability position it as a compelling alternative to odorous and often toxic thiols.

Synthesis of Novel Organosulfur Compounds from TMTM

TMTM serves as a versatile precursor for the synthesis of several classes of valuable organosulfur compounds, primarily through the formation of new carbon-sulfur (C-S) bonds. Key among these are diaryl sulfides and aryl dithiocarbamates, both of which are prevalent motifs in pharmaceuticals and agrochemicals.

Diaryl Sulfides: Building Bridges Between Aromatic Systems

Symmetrical diaryl sulfides, or thioethers, are crucial structural units in numerous biologically active molecules. TMTM offers a practical and efficient route to these compounds through reactions with both iodobenzenes and phenylboronic acids, yielding products in good to excellent yields.[2][3]

This protocol outlines a general procedure for the copper-catalyzed synthesis of symmetrical diaryl sulfides from aryl iodides using a nano copper oxide catalyst. While the original protocol uses potassium thiocyanate, the principles can be adapted for TMTM as the sulfur source.

Materials:

  • Aryl iodide (2.0 mmol)

  • This compound (TMTM) (1.0 mmol, as it provides one sulfur atom for the symmetrical product)

  • Nano copper oxide (CuO) (5.0 mol%)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the aryl iodide, TMTM, nano CuO, and KOH.

  • Add DMSO to the mixture.

  • Stir the reaction mixture at 130 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a 1:1 mixture of ethyl acetate and water (20 mL).

  • Separate the organic layer, wash it successively with brine and water, and then dry it over anhydrous Na₂SO₄.[2]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Copper catalysts are well-established for facilitating C-S cross-coupling reactions.[4] Nano copper oxide provides a high surface area for catalysis and can be recycled.[2]

  • Base: Potassium hydroxide is crucial for the reaction, likely by facilitating the decomposition of TMTM and the formation of the active sulfur nucleophile.

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Aryl Dithiocarbamates: Versatile Scaffolds in Drug Discovery

Aryl dithiocarbamates are a class of organosulfur compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[5] TMTM provides an efficient and direct route to these valuable compounds.

An efficient copper-catalyzed method for the synthesis of S-aryl dithiocarbamates involves the reaction of TMTM with aryl boronic acids.[2] This approach offers good to excellent yields and tolerates a wide range of functional groups.[2] Additionally, a copper-catalyzed C(sp²)-S bond formation between aryl iodides and TMTM also yields aryl dithiocarbamates.[6]

Aryl PrecursorCatalystBaseSolventYield (%)Reference
Aryl boronic acidsCopper catalyst--Good to Excellent[2]
Aryl iodidesCuCl₂ (1 mol%)K₂CO₃-Very Good[6]

Mechanistic Insights: The Role of Copper in C-S Bond Formation

The copper-catalyzed cross-coupling reactions involving TMTM are believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[4]

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle CuI Cu(I) Complex Intermediate1 [Cu(I)(TMTM)] Complex CuI->Intermediate1 Coordination TMTM TMTM TMTM->Intermediate1 ArX Aryl Halide (Ar-X) Intermediate2 Oxidative Addition Cu(III) Intermediate [Ar-Cu(III)(SR)-X] ArX->Intermediate2 Product Diaryl Sulfide or Aryl Dithiocarbamate Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI Regeneration of Cu(I) Intermediate2->Product Reductive Elimination Base Base Base->Intermediate2 Facilitates S-Nuc Formation

Caption: Proposed catalytic cycle for copper-catalyzed C-S bond formation using TMTM.

The cycle is initiated by the coordination of TMTM to a Cu(I) species. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate. Subsequent reductive elimination releases the desired organosulfur product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. The base plays a critical role in generating the active sulfur nucleophile from TMTM.[7][8] The choice of ligand can significantly influence the reaction's efficiency by stabilizing the copper intermediates.[9]

Biological Significance of TMTM-Derived Organosulfur Compounds

Organosulfur compounds derived from TMTM, particularly aryl dithiocarbamates and diaryl sulfides, exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of organosulfur compounds. For instance, certain cinnamamide derivatives containing a diaryl sulfide moiety have demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values below 10 µg/mL.[10] Dithiocarbamates have also been investigated as antitumor agents.

Antimicrobial Activity

The antimicrobial properties of organosulfur compounds are well-documented. Cinnamic acid derivatives incorporating a diaryl sulfide structure have shown high inhibitory activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) in the range of 1–8 µg/mL.[10] Aryl dithiocarbamates have also been synthesized and evaluated for their antimicrobial properties.

Table of Biological Activities:

Compound ClassBiological ActivityCell Line/OrganismPotency (IC₅₀/MIC)Reference
Diaryl Sulfide DerivativesAnticancerHeLa, SKOV-3, MCF-7< 10 µg/mL[10]
Diaryl Sulfide DerivativesAntimicrobialGram-positive cocci1–8 µg/mL[10]
Aryl DithiocarbamatesAntitumor--
Aryl DithiocarbamatesAntimicrobial--

Conclusion and Future Outlook

This compound has emerged as a highly valuable and versatile precursor for the synthesis of novel organosulfur compounds. Its accessibility, stability, and reactivity make it an excellent sulfur source for constructing C-S bonds, leading to the formation of diaryl sulfides and aryl dithiocarbamates with significant potential in drug discovery and materials science. The copper-catalyzed methodologies, in particular, offer efficient and practical routes to these valuable molecules.

Future research in this area should focus on expanding the scope of TMTM in organosulfur synthesis, including the development of asymmetric catalytic systems for the synthesis of chiral organosulfur compounds. Furthermore, a deeper exploration of the biological activities of TMTM-derived compounds will undoubtedly unveil new therapeutic opportunities. The continued investigation into the mechanistic intricacies of these reactions will pave the way for the design of even more efficient and selective synthetic protocols.

References

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthetic methods for giving organo‐sulfides. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. (2022, May 9). R Discovery. Retrieved January 9, 2026, from [Link]

  • Transition metal-catalyzed C-C bond formation via C-S bond cleavage: an overview. (2013, June 21). PubMed. Retrieved January 9, 2026, from [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Transition-metal-catalyzed C-S bond coupling reaction. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Copper-Mediated Cross-Coupling Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Transition Metal‐Promoted Direct CS and CSe Bond Formation from CspH Bonds. (2025, May 2). European Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Transition Metal-Free Procedure for the Synthesis of S-Aryl Dithiocarbamates Using Aryl Diazonium Fluoroborate in Water at Room Temperature. | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update. (2020, May 27). Chemical Society Reviews (RSC Publishing). Retrieved January 9, 2026, from [Link]

  • Tandem reactions initiated by copper-catalyzed cross-coupling: a new strategy towards heterocycle synthesis. | Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). ACS Organic & Inorganic Au. Retrieved January 9, 2026, from [Link]

  • This compound (TMTM) | - atamankimya.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]

  • ARYL DITHIOCARBAMATES: SYNTHESIS AND STUDIES OF ANTIMICROBIAL ACTIVITY BY 'IN SILICO' AND 'IN VITRO' METHODS. (n.d.). Retrieved January 9, 2026, from [Link]

  • Intermediates of copper(I)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. (2022, October 20). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Studies On Copper-catalyzed C-S,C-O Forming Reactions And Related Tandem Reaction. (2018, March 2). Retrieved January 9, 2026, from [Link]

  • Different methodologies for the synthesis of aryl dithiocarbamates. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023, June 6). NIH. Retrieved January 9, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved January 9, 2026, from [Link]

Sources

Electrochemical Properties of Tetramethylthiuram Monosulfide for High-Performance Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tetramethylthiuram monosulfide (TMTM), a widely available and cost-effective organosulfur compound, has traditionally been considered electrochemically inert, limiting its application in energy storage. This guide elucidates a transformative approach that unlocks the exceptional electrochemical potential of TMTM through in situ electrochemical oxidation. This process converts the inert TMTM molecule into a highly active, electron-deficient organosulfide (ED-OS) cathode material. The resulting material demonstrates a paradigm shift in performance for organosulfur-based energy storage, exhibiting ultrafast redox kinetics and unprecedented cycling stability in lithium batteries. This document provides a comprehensive overview of the underlying activation mechanism, detailed electrochemical characterization protocols, performance metrics, and future research perspectives for leveraging TMTM in next-generation energy storage devices.

Introduction to this compound (TMTM)

This compound, with the chemical formula C6H12N2S3, is an organosulfur compound commonly utilized as a vulcanization accelerator in the rubber industry and for various biochemical studies.[1][2] Structurally, it features a central sulfur atom bridging two dimethylthiocarbamoyl groups. From an electrochemical standpoint, the inherent molecular structure of TMTM lacks reversible electron-transfer capabilities, rendering it inactive for direct use as an electrode material in batteries or supercapacitors.[3] This guide focuses on a recently discovered electrochemical activation process that overcomes this intrinsic limitation.

The Challenge of Organosulfides in Energy Storage

Organosulfur compounds have long been pursued as promising cathode materials for rechargeable batteries due to several key advantages:

  • High Theoretical Capacity: The cleavage and formation of sulfur-sulfur (S-S) bonds can accommodate multiple electrons, leading to high theoretical energy densities.[3]

  • Low Cost and Abundance: Compared to cobalt- and nickel-based cathodes, organosulfur materials are derived from abundant and inexpensive elements.

  • Structural Diversity: A vast range of organic backbones allows for the tuning of electrochemical properties.[3]

However, the widespread commercialization of organosulfur cathodes has been impeded by persistent challenges, including sluggish reaction kinetics due to the significant structural rearrangement required during S-S bond cleavage and formation, and poor cycling stability.[4][5] A major failure mode is the "polysulfide shuttle" effect in metal-sulfur batteries, where soluble polysulfide intermediates migrate to the anode, causing active material loss and rapid capacity decay.[3][6]

Unlocking Ultrahigh Redox Activity: The In Situ Oxidation of TMTM

The pivotal discovery that transforms TMTM into a high-performance cathode material is an in situ electrochemical oxidation step. This activation process fundamentally alters the molecule's electronic structure and redox properties.

The Activation Mechanism: From Inert Molecule to Electron-Deficient Organosulfide

Initially, TMTM does not exhibit reversible redox behavior. However, by applying a sufficiently high voltage during the initial charging process, the TMTM molecule is forced to lose an electron, forming a positively charged TMTM radical cation.[3] This oxidized, electron-deficient structure is highly reactive.

The key mechanistic steps are as follows:

  • Initial Oxidation: A high charging voltage strips an electron from the TMTM molecule, creating a radical cation.

  • Bond Cleavage: The resulting electron-deficient structure of the (dimethylcarbamothioyl)thio group stretches the electron cloud of the adjacent Carbon-Sulfur double bond (C=S). This electronic strain induces the cleavage of the Sulfur-Carbon (S-C) bond on the opposite side of the central sulfur atom, forming two distinct sulfur-centered radicals.[4][5]

  • S-S Bond Formation: These newly formed (dimethylcarbamothioyl)thio radicals can readily react with each other to form new S-S bonds.[5]

Crucially, these electrochemically formed S-S bonds possess very low energy barriers for cleavage and reformation. This allows them to accommodate lithium ions with exceptionally fast reaction kinetics, overcoming the primary hurdle that plagues many conventional organosulfide materials.[4][5]

TMTM_Activation cluster_0 Step 1: Initial Oxidation cluster_1 Step 2: Bond Cleavage cluster_2 Step 3: Formation of Active Material TMTM Inactive TMTM (C₆H₁₂N₂S₃) TMTM_Radical TMTM Radical Cation [TMTM]⁺• TMTM->TMTM_Radical - e⁻ (High Voltage) Intermediates Electron-Deficient Intermediates (Induces S-C Bond Cleavage) TMTM_Radical->Intermediates SRadicals Two S-Centered Radicals 2x [ (CH₃)₂NCS ]• Intermediates->SRadicals EDOS Active ED-OS Material with Reversible S-S Bonds SRadicals->EDOS Dimerization EDOS->SRadicals Li⁺ Insertion/ Extraction

Caption: Electrochemical activation pathway of TMTM.

TMTM-Based Cathodes in Lithium Batteries: Performance and Characterization

When employed as a cathode material in a lithium-ion cell, this electrochemically generated electron-deficient organosulfide (ED-OS) from TMTM delivers state-of-the-art performance.

Performance Metrics

The activated TMTM cathode exhibits a combination of high-rate capability and extraordinary cycling longevity, setting a new benchmark for organic electrode materials.[4][5]

Performance MetricValueConditionsSource
Cyclability > 8,000 cycles10 C charge/discharge rate (in a lithium half-cell)[4][5]
Capacity Fade Rate 0.0038% per cycleOver 8,000 cycles at 10 C[4][5]
Kinetics UltrafastDemonstrated by high-rate capability (10 C)[3][4]
Cost Low (~$2.2/kg for raw TMTM)Commodity chemical price[5]
Electrochemical Characterization Protocols

Verifying the electrochemical properties of TMTM-based electrodes involves a standard suite of electrochemical techniques.

Workflow cluster_prep Electrode & Cell Preparation cluster_test Electrochemical Testing slurry 1. Prepare Slurry: TMTM, Conductive Carbon, Binder (e.g., PVDF) coating 2. Coat on Current Collector (e.g., Al foil) & Dry slurry->coating assembly 3. Assemble Coin Cell: vs. Li Metal Anode, Separator, Electrolyte coating->assembly activation 4. In-Situ Activation: Initial High-Voltage Charge assembly->activation cv 5. Cyclic Voltammetry (CV): Identify Redox Peaks, Assess Reversibility activation->cv gcd 6. Galvanostatic Cycling (GCD): Measure Capacity, Efficiency, Rate Capability, Cycle Life activation->gcd eis 7. Electrochemical Impedance Spectroscopy (EIS): Analyze Charge Transfer and Interfacial Resistance gcd->eis (Perform at different states of charge/cycle #)

Caption: Standard workflow for TMTM electrode fabrication and testing.

Protocol 1: Cyclic Voltammetry (CV)

  • Objective: To identify the oxidation and reduction potentials corresponding to the S-S bond formation and cleavage and to assess the reversibility of the redox reactions.

  • Cell Configuration: Three-electrode setup or two-electrode coin cell (vs. Li/Li⁺).

  • Parameters:

    • Voltage Window: Scan a wide range (e.g., 1.5 V to 4.5 V vs. Li/Li⁺) to capture the initial high-voltage activation and subsequent redox peaks.

    • Scan Rate: Begin with a slow scan rate (e.g., 0.1 mV/s) to resolve peaks clearly. Vary the scan rate to probe kinetic properties.

  • Expected Outcome: The initial scan will show a large, irreversible oxidation peak corresponding to the activation of TMTM. Subsequent cycles will reveal reversible anodic and cathodic peaks, indicative of the stable cycling of the newly formed ED-OS material.

Protocol 2: Galvanostatic Charge-Discharge (GCD)

  • Objective: To quantify the specific capacity, coulombic efficiency, energy density, and long-term cycling stability of the TMTM cathode.

  • Cell Configuration: Two-electrode coin cell (vs. Li metal).

  • Procedure:

    • Activation Cycle: Perform the first charge at a low current density (e.g., C/10) to a high cutoff voltage (e.g., 4.2 V) to ensure complete electrochemical activation.

    • Cycling: Cycle the cell between defined voltage limits (e.g., 1.8 V to 4.0 V) at various C-rates (e.g., from C/5 to 10 C or higher) to evaluate rate capability.

    • Long-Term Test: Cycle the cell at a high C-rate (e.g., 5 C or 10 C) for thousands of cycles to confirm stability.

  • Data Analysis: Plot specific capacity and coulombic efficiency versus cycle number. The remarkable stability of the TMTM system is its key selling point.[4]

Broader Applications and Future Outlook

Beyond Lithium-Ion Batteries

The fundamental principle of activating an organosulfide via electrochemical oxidation is not necessarily limited to lithium-based systems. This strategy could potentially be adapted for other rechargeable battery chemistries that rely on sulfur redox, such as sodium-sulfur and zinc-sulfur batteries, which are attractive for large-scale energy storage.[3][6] Further research is required to explore the compatibility of the TMTM-derived ED-OS with different electrolyte systems and charge-carrying ions.

Applicability in Supercapacitors

Supercapacitors primarily store energy through two mechanisms: electrostatic double-layer capacitance (EDLC) or fast surface redox reactions (pseudocapacitance).[7] The energy storage mechanism in activated TMTM is Faradaic, involving distinct phase transformations and bulk redox reactions, which is characteristic of a battery material.[5] While some pseudocapacitive contribution may exist at the electrode-electrolyte interface, the deep, multi-electron redox process makes TMTM fundamentally more suited for high-energy-density battery applications rather than high-power supercapacitor applications.

Future Research Directions
  • Full-Cell Development: Demonstrating the exceptional cycling stability in a full-cell configuration with a practical anode material is a critical next step for practical viability.

  • Electrolyte Optimization: Investigating electrolyte formulations and additives that can further enhance the stability of the electrode-electrolyte interphase and improve performance at extreme temperatures.[8]

  • Mechanism in Other Thiurams: The initial research suggests that this electrochemical activation can be applied to other thiuram compounds, opening a new family of potential high-performance organic cathode materials.[4][5]

Safety Considerations

According to its Safety Data Sheet, TMTM is stable under normal conditions but is combustible and should be kept away from heat and strong oxidizing agents.[1] Thermal decomposition can produce toxic gases, including sulfur oxides (SOx) and nitrous gases (NOx).[1] Standard laboratory safety protocols for handling chemical powders, including the use of personal protective equipment, should be followed.

Conclusion

This compound, once overlooked for energy storage, has emerged as a highly promising precursor for next-generation battery cathodes. Through a simple yet profound in situ electrochemical activation, the inert molecule is transformed into an electron-deficient organosulfide with ultrahigh redox activity. This material overcomes the chronic issues of sluggish kinetics and poor stability that have hindered organosulfur cathodes, demonstrating an ultralong cycle life of over 8,000 cycles at high rates.[5] This breakthrough provides a distinct and powerful pathway for the design of low-cost, sustainable, and high-performance organic electrode materials for future energy storage systems.

References

  • Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation | Request PDF. (n.d.). ResearchGate. [Link]

  • Luo, J., et al. (2022). Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation. Journal of the American Chemical Society, 144(41), 18918–18926. [Link]

  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). (2021). Redox. [Link]

  • Luo, J., et al. (2022). Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation. Journal of the American Chemical Society. [Link]

  • Synthesis and Electrochemical Characterization of CNTs-Based Multi Metal Sulphide Nanocomposite for Supercapacitor Applications. (2022). ResearchGate. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). PMC - NIH. [Link]

  • Hsia, B. (2014). Materials Synthesis and Characterization for Micro-supercapacitor Applications. eScholarship, University of California. [Link]

  • Synthesis and Characterization of Supercapacitor Materials from Soy. (2021). MDPI. [Link]

  • Hsia, B. (2014). Materials Synthesis and Characterization for Micro-supercapacitor Applications. eScholarship, University of California. [Link]

  • Manuel Stephan, A., & Nahm, K. S. (2006). Review on composite polymer electrolytes for lithium batteries. Polymer, 47(16), 5952-5964. [Link]

  • New Electrode Materials for Lithium Batteries. (2011). Chinese Academy of Sciences. [Link]

  • Materials chemistry toward electrochemical energy storage. (2019). RSC Publishing. [Link]

  • Understanding the pathway and mechanism of electrolyte decomposition on metal oxide surfaces in Li-ion batteries by in situ Fourier Transform Infrared Spectroscopy. (2019). DSpace@MIT. [Link]

  • INVESTIGATION OF SULFIDE MATERIALS FOR SUPERCAPACITORS. (2023). Thesis, GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES. [Link]

  • First quantitatively correct mechanism for decomposition of a standard electrolyte during lithium-ion batteries cycling. (2020). Advances in Engineering. [Link]

  • Mechanistic insights into electrolyte decomposition on lithium metal anode. (2017). ScienceDirect. [Link]

  • Energy Storage: Hydrogen and Electrochemistry. (n.d.). A.J. Drexel Nanomaterials Institute. [Link]

  • Advanced Research on Energy Storage Materials and Devices. (2022). MDPI. [Link]

  • Locally Confined Polysulfide-Reactive Electrolytes for Shuttle-Free Sodium-Sulfur Batteries. (2023). ACS Publications. [Link]

  • Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. (2023). MDPI. [Link]

  • Framework materials in batteries: Solid electrolytes. (2023). Ulm University. [Link]

  • Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. (2023). MDPI. [Link]

  • Study of the Mechanism of Electrolyte Decomposition and Gas Formation during Operation of Lithium-Ion Batteries. (2023). ResearchGate. [Link]

  • Dipentamethylene Thiuram Tetrasulfide-Based Cathodes for Rechargeable Magnesium Batteries. (2020). ResearchGate. [Link]

  • Studies on multifunctional materials applied to energy storage. (2023). Repositorio UPR. [Link]

  • Revealing the Electrochemistry of All-Solid-State Li-SeS2 Battery via Transmission Electron Microscopy. (2023). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Coordination Chemistry of Tetramethylthiuram Monosulfide with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetramethylthiuram monosulfide (TMTM), a molecule with a rich history in industrial applications such as rubber vulcanization, presents a compelling scaffold for the development of novel transition metal complexes. Its unique structural motif, featuring both thiocarbonyl and bridging sulfide sulfur atoms, offers versatile coordination capabilities. This guide provides a comprehensive exploration of the coordination chemistry of TMTM with transition metals. We will delve into the ligand's fundamental properties, its diverse coordination modes, and the synthesis of its metal adducts. Detailed characterization methodologies, including X-ray crystallography and spectroscopy, are discussed with an emphasis on interpreting the resulting data to elucidate structure and bonding. Furthermore, this guide explores the burgeoning interest in these complexes for applications in medicinal chemistry and drug development, drawing parallels with related thiuram and dithiocarbamate compounds.

Introduction to this compound (TMTM)

This compound, systematically named bis(dimethylthiocarbamoyl) sulfide, is an organosulfur compound with the chemical formula C₆H₁₂N₂S₃.[1] Historically, TMTM has been widely utilized as a secondary accelerator in the sulfur vulcanization of rubber, where it contributes to the formation of cross-linked polymer networks.[1] However, the very chemical properties that make it effective in industrial processes—namely, the presence of electron-rich sulfur atoms—also make it an intriguing ligand for coordination chemistry.

1.1. Molecular Structure and Donor Properties

The TMTM molecule consists of two planar dimethylthiocarbamoyl ((CH₃)₂NCS) units linked by a central sulfide atom.[2] X-ray crystallography studies reveal that the two planar subunits are oriented at a dihedral angle of approximately 78.4-90°.[2][3] The molecule possesses three potential sulfur donor atoms: two terminal thiocarbonyl (C=S) sulfur atoms and one central bridging sulfide (C-S-C) sulfur atom. This arrangement allows TMTM to act as a versatile ligand, capable of forming stable complexes with a variety of transition metals.

The key to its coordination behavior lies in the thiouride moiety, which imparts significant nucleophilicity to the sulfur atoms, making them excellent donors for soft Lewis acidic transition metal centers.

Coordination Modes of TMTM

The multifarious donor sites on the TMTM ligand allow for several modes of coordination with transition metal centers. The preferred mode is often dictated by the nature of the metal ion, its oxidation state, the accompanying ligands, and the reaction conditions.

  • Bidentate S,S'-Chelation: The most well-characterized coordination mode involves the two thiocarbonyl sulfur atoms binding to a single metal center, forming a stable chelate ring. This mode is observed in the complex diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II), [HgI₂(tmtm)].[3] In this structure, the ligand wraps around the metal center, creating a robust coordination environment.

  • Monodentate S-Coordination: While less common for the intact monosulfide, monodentate coordination through one of the thiocarbonyl sulfurs is a plausible intermediate or a mode adopted in sterically crowded complexes.

  • Bridging Coordination: The central sulfide sulfur, while generally less reactive, could potentially bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

G cluster_ligand This compound (TMTM) TMTM S(C(=S)N(CH₃)₂)₂ M1 M1 TMTM->M1 via two thiocarbonyl S atoms M2 M2 TMTM->M2 via one thiocarbonyl S atom M3 M3 TMTM->M3 via central sulfide S atom C1 C1 M1->C1 C2 C2 M2->C2 C3 C3 M3->C3

Synthesis and Characterization of TMTM-Metal Complexes

The synthesis of TMTM-metal complexes typically involves the direct reaction of the TMTM ligand with a suitable transition metal salt in an organic solvent. The choice of solvent is critical and is often dictated by the solubility of the metal precursor.

General Synthetic Workflow

The process for synthesizing and characterizing a new TMTM-metal complex follows a logical progression from initial reaction to full structural and spectroscopic elucidation. This workflow ensures that the identity and purity of the final compound are rigorously established.

// Nodes start [label="Start: Select Metal Precursor (e.g., MX₂) & TMTM", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Metal Salt\n& TMTM in Solvent\n(e.g., Ethanol, CH₃CN)"]; react [label="Combine Solutions\n& Stir at RT or Reflux"]; isolate [label="Isolate Product\n(Filtration or Evaporation)"]; purify [label="Purify by Recrystallization"]; char_initial [label="Initial Characterization\n(Melting Point, IR Spectroscopy)"]; char_structural [label="Structural Analysis\n(Single-Crystal X-ray Diffraction)"]; char_spectro [label="Spectroscopic Analysis\n(NMR, UV-Vis)"]; char_elemental [label="Elemental Analysis\n(CHN/S)"]; end [label="End: Characterized Complex", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> react; react -> isolate; isolate -> purify; purify -> char_initial; char_initial -> char_structural [label="If crystals form"]; char_structural -> end; char_initial -> char_spectro; char_spectro -> end; char_initial -> char_elemental; char_elemental -> end; } dot Caption: General experimental workflow for TMTM-metal complex synthesis.

Experimental Protocol: Synthesis of Diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II)

This protocol is adapted from established procedures for the synthesis of mercury(II) halide adducts with sulfur-containing ligands.[3][4]

Materials:

  • This compound (TMTM, C₆H₁₂N₂S₃)

  • Mercury(II) iodide (HgI₂)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware (flasks, beakers, filtration apparatus)

  • Magnetic stirrer

Procedure:

  • Preparation of Solutions: Prepare a solution of TMTM in warm chloroform. In a separate flask, prepare a solution of a stoichiometric equivalent of mercury(II) iodide, also in warm chloroform.

  • Reaction: Slowly add the mercury(II) iodide solution to the stirring TMTM solution at room temperature.

  • Crystallization: Allow the resulting mixture to cool slowly to room temperature. The product will precipitate from the solution. For higher quality crystals suitable for X-ray diffraction, the solution can be left for slow evaporation over several days.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold chloroform to remove any unreacted starting materials and then dry under vacuum.

Self-Validation: The identity and purity of the complex are confirmed through the characterization steps outlined below. A successful synthesis will yield a product whose spectroscopic and structural data match the expected values for the [HgI₂(tmtm)] complex.

Characterization Techniques

3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is a powerful first-pass technique to confirm coordination. The key diagnostic band for TMTM is the thiocarbonyl (C=S) stretching frequency.

  • Free TMTM: Exhibits a strong ν(C=S) band.

  • Coordinated TMTM: Upon coordination of the thiocarbonyl sulfur to a metal, the C=S bond order decreases. This results in a characteristic shift of the ν(C=S) band to a lower wavenumber (a red shift). For example, in copper complexes with the analogous tetraethylthiuram monosulfide, this shift confirms the involvement of the C=S group in bonding.[3]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand environment in solution.

  • ¹H NMR: The spectrum of free TMTM shows distinct resonances for the methyl protons. Upon coordination, these signals may shift downfield due to the withdrawal of electron density by the metal center. The symmetry of the complex in solution can also be inferred from the number of distinct methyl signals.

  • ¹³C NMR: The most informative signal is the thiocarbonyl carbon (C=S). Similar to the IR shift, coordination to a metal center typically causes a downfield shift in the ¹³C NMR resonance of the C=S carbon, providing clear evidence of sulfur-metal bond formation.

3.3.3. Single-Crystal X-ray Diffraction This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on:

  • Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

  • Bond Lengths & Angles: Provides direct evidence of metal-ligand bonding. For instance, the Hg-S bond lengths in [HgI₂(tmtm)] confirm the strong interaction between the mercury and the thiocarbonyl sulfur atoms.[3]

  • Conformation of the Ligand: Shows how the TMTM ligand adapts its conformation upon binding to the metal.

Structural Analysis of TMTM Complexes: A Case Study

The complex diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II) , [HgI₂(tmtm)], serves as an excellent archetype for understanding the coordination of TMTM.

The crystal structure reveals that the mercury(II) center is coordinated by two iodide ions and the two thiocarbonyl sulfur atoms of a single TMTM ligand, which acts as a bidentate chelate.[3][4] The coordination geometry around the mercury atom is best described as a pseudo-trigonal prismatic or a distorted tetrahedron.[3]

This structural analysis provides invaluable, quantitative data that underpins our understanding of the TMTM-metal interaction.

ParameterFree TMTM Ligand[3][HgI₂(tmtm)] Complex[3]Interpretation
C=S Bond Length (Å) 1.657(Not reported, but expected to increase)Lengthening indicates a decrease in C=S bond order upon S-coordination.
C-S (sulfide) Bond Length (Å) 1.793(Not reported)Minimal change expected as the central sulfide is not coordinated.
C-S-C Angle (°) 103.2(Not reported)Minimal change expected.
Hg-S Bond Length (Å) N/A(Reported in structure)Definitive evidence and measure of the strength of the coordination bond.
Hg-I Bond Length (Å) N/A(Reported in structure)Provides information on the complete coordination sphere of the metal.
S-Hg-S Bite Angle (°) N/A(Reported in structure)Defines the geometry of the chelate ring formed by the TMTM ligand.

Applications in Drug Development

While the coordination chemistry of TMTM itself is an emerging field, the well-established biological activities of related dithiocarbamates and their metal complexes provide a strong rationale for investigating TMTM adducts as potential therapeutic agents.[5] Transition metal complexes offer unique advantages in drug design, including diverse coordination geometries, redox activity, and the ability to target specific biological macromolecules.

5.1. Rationale for Biological Activity The biological activity of thiuram- and dithiocarbamate-type complexes is often attributed to several mechanisms:

  • Enzyme Inhibition: The sulfur-rich nature of these ligands allows them to interact with metal ions (like zinc and copper) in the active sites of enzymes, leading to inhibition.

  • Redox Cycling: Metals like copper can exist in multiple oxidation states (Cu(I)/Cu(II)). Their complexes can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and apoptosis in cancer cells.

  • DNA Interaction: Some metal complexes can bind to DNA, either covalently or non-covalently, interfering with replication and transcription processes, which is a key mechanism for many anticancer drugs.[6]

5.2. Potential Therapeutic Areas

  • Anticancer Agents: The cytotoxicity of copper and other transition metal complexes with sulfur-containing ligands against various cancer cell lines has been demonstrated.[6][7] The development of TMTM complexes could lead to new chemotherapeutics with novel mechanisms of action.

  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This synergistic effect is a promising avenue for developing new treatments against resistant strains of bacteria and fungi.

Conclusion and Future Outlook

The coordination chemistry of this compound is a field ripe for exploration. While only a few structures have been fully characterized, the available data clearly demonstrate its capability to act as a versatile S,S'-chelating ligand for transition metals. The foundational knowledge of its synthetic routes and coordination behavior, detailed in this guide, provides a solid platform for future research.

The true potential of TMTM-metal complexes may lie in their application to medicinal chemistry. For drug development professionals, these compounds represent a new class of tunable, sulfur-rich scaffolds. Future work should focus on synthesizing a broader range of TMTM complexes with biologically relevant metals (e.g., Cu, Zn, Au, Pd, Pt), systematically evaluating their cytotoxicity and antimicrobial properties, and elucidating their mechanisms of action. Such studies will be crucial in translating the fundamental coordination chemistry of TMTM into tangible therapeutic innovations.

References

  • Skelton, B. W., & White, A. H. (1977). Crystal structures of N,N,N′,N′-Tetramethylthiuram monosulphide and Diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II). Australian Journal of Chemistry, 30(8), 1693.

  • Brouwer, E. B., et al. (1977). Crystal Structures of N,N,N1,N1-Tetramethylthiuram Monosulphide and Diiodo(N,N. Australian Journal of Chemistry.

  • Wikipedia contributors. (2023). Tetramethylthiuram sulfide. Wikipedia, The Free Encyclopedia.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Ataman Kimya. (n.d.). This compound (TMTM).

  • Ali, A., et al. (2015). Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. Molecules, 20(5), 8649-8667.

  • Ali, A., et al. (2015). Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. PubMed.

  • Tiekink, E. R. T. (2016). The Reactivity of Metal Species Towards Thiuram Sulfides: An Alternative Route to the Syntheses of Metal Dithiocarbamates. ResearchGate.

Sources

An In-depth Technical Guide on the Core Reactivity of Tetramethylthiuram Monosulfide with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

Tetramethylthiuram monosulfide (TMTM), a pivotal organosulfur compound, is widely recognized for its role as a vulcanization accelerator in the rubber industry and its emerging applications in organic synthesis and materials science.[1][2][3] This guide provides a comprehensive technical overview of the fundamental reactivity of TMTM, focusing on its interactions with nucleophilic and electrophilic species. By dissecting the molecule's structural and electronic properties, we aim to furnish researchers, scientists, and drug development professionals with a predictive and mechanistic understanding of its chemical behavior. This document details the primary reaction pathways, provides field-proven experimental protocols, and summarizes key data to facilitate its application in advanced chemical research.

Introduction: Structural and Electronic Landscape of TMTM

This compound, with the chemical formula ((CH₃)₂NCS)₂S, is a yellow, crystalline solid soluble in many organic solvents.[1][3] Its molecular architecture features two N,N-dimethylthiocarbamoyl units linked by a central sulfide bridge.[1] The reactivity of TMTM is fundamentally governed by the interplay of several key structural features:

  • Thiocarbonyl Groups (C=S): The carbon-sulfur double bond is inherently polarized due to the difference in electronegativity between carbon and sulfur. However, resonance delocalization of the nitrogen lone pairs onto the thiocarbonyl group significantly influences its reactivity. This delocalization increases the electron density on the sulfur atoms and decreases the electrophilicity of the thiocarbonyl carbon compared to a simple thioketone.

  • Central Sulfide Sulfur: The bridging sulfur atom possesses lone pairs of electrons, rendering it a potential nucleophilic site.

  • Carbon-Sulfur Single Bonds (C-S): The molecule contains two types of C-S single bonds: those within the thiocarbamoyl moiety and those connecting the thiocarbonyl carbon to the central sulfide. These bonds can be susceptible to cleavage under specific reaction conditions.

The overall electronic nature of TMTM allows it to react as both a nucleophile (via its sulfur atoms) and an electrophile (primarily at the thiocarbonyl carbon), making it a versatile reagent in organic synthesis.

Reactions with Nucleophiles: Targeting the Thiocarbonyl Carbon

The primary site for nucleophilic attack on the TMTM molecule is the thiocarbonyl carbon. While resonance reduces its electrophilicity, it remains susceptible to attack by strong nucleophiles. This reaction pathway is central to understanding its role as a sulfur transfer agent.[4]

Mechanism of Nucleophilic Attack

The general mechanism involves the addition of a nucleophile to the C=S bond, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the C-S bond connected to the central sulfide, resulting in the transfer of a dimethylthiocarbamoyl group to the nucleophile and the formation of a dimethyldithiocarbamate anion as a leaving group.

A key example is the reaction with cyanide (CN⁻), a process utilized in the synthesis of TMTM from its disulfide analog, Tetramethylthiuram disulfide (TMTD).[5] The cyanide ion acts as a nucleophile, attacking the disulfide bond of TMTD to eliminate a sulfur atom and form TMTM.[5] This demonstrates the susceptibility of sulfur-sulfur and carbon-sulfur bonds in thiurams to nucleophilic cleavage.

Another important class of nucleophiles are phosphines, such as triphenylphosphine (PPh₃). PPh₃ is used to desulfurize TMTD to prepare TMTM, highlighting a phosphine's affinity for sulfur.[1] The reaction proceeds via nucleophilic attack of the phosphine on one of the disulfide sulfur atoms, leading to the cleavage of the S-S bond and formation of TMTM and triphenylphosphine sulfide (SPPh₃).[1]

Diagram: Generalized Nucleophilic Attack on TMTM

Caption: Mechanism of nucleophilic attack on TMTM's thiocarbonyl carbon.

Experimental Protocol: Reaction of TMTM with a Generic Amine Nucleophile

This protocol outlines a general procedure for the thiocarbamoylation of a primary or secondary amine using TMTM. This reaction is analogous to those studied with the disulfide counterpart, TMTD, which proceed via nucleophilic attack.[6]

Objective: To synthesize an N,N'-substituted thiourea derivative.

Materials:

  • This compound (TMTM) (1.0 eq)

  • Aliphatic amine (e.g., cyclohexylamine) (2.2 eq)

  • Solvent (e.g., Toluene or Ethanol)

  • Stir plate and magnetic stir bar

  • Reaction flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: Assemble the reaction flask with a stir bar and condenser under an inert atmosphere.

  • Reagents: Dissolve TMTM (1.0 eq) in the chosen solvent (approx. 0.5 M concentration) in the reaction flask.

  • Addition: While stirring, add the aliphatic amine (2.2 eq) to the TMTM solution at room temperature. An excess of the amine is used to drive the reaction to completion and act as a base.

  • Reaction: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., Toluene ~110°C, Ethanol ~78°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiourea derivative.[4]

  • Validation: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reactions with Electrophiles: The Nucleophilic Character of Sulfur

The sulfur atoms in TMTM, particularly the central sulfide, possess lone pairs of electrons and can act as nucleophiles, reacting with a variety of electrophiles.

Oxidation

TMTM is susceptible to oxidation. Strong oxidizing agents can attack the sulfur atoms, potentially leading to the formation of sulfoxides or cleavage of the C-S bonds.[4][7] Recent studies in electrochemistry have shown that TMTM can be electrochemically oxidized to form an electron-deficient organosulfide radical.[8][9] This process activates the molecule, making it highly redox-active and demonstrating the accessibility of the sulfur electrons for electrophilic attack.[8][9]

Alkylation and Arylation

While less common, electrophiles like alkyl halides could potentially react at the sulfur centers. However, the most prominent examples of TMTM acting as a nucleophilic sulfur source are in transition-metal-free C-S bond formation reactions. For instance, TMTM has been successfully employed as a sulfur source for the synthesis of diaryl sulfides from iodonium salts and aryl dithiocarbamates from aryl boronic acids.[10] In these reactions, TMTM effectively transfers a sulfur-containing moiety to an electrophilic aryl or vinyl partner.[10]

Diagram: TMTM as a Nucleophilic Sulfur Source

G TMTM TMTM ((CH₃)₂NCS)₂S Product Sulfur-containing Product (e.g., Ar-S-Ar, R-S-R) TMTM->Product Nucleophilic attack by Sulfur Byproduct Thiocarbamoyl byproduct TMTM->Byproduct Electrophile Electrophile (e.g., Ar-X, R-X) Electrophile->Product Reacts with TMTM

Caption: TMTM reacting as a nucleophile with an electrophile.

Summary of Reactivity and Applications

The dual reactivity of this compound makes it a versatile molecule in chemistry. Its behavior is dictated by the nature of the co-reactant.

Reactant TypePrimary Site of Attack on TMTMTypical OutcomeApplication Example
Strong Nucleophiles (e.g., Amines, Phosphines)Thiocarbonyl CarbonThiocarbamoylation / Sulfur TransferSynthesis of thioureas, desulfurization reactions.[1][6]
Electrophiles (e.g., Oxidizing agents, Arylating agents)Central Sulfide SulfurOxidation / C-S Bond FormationRedox-active materials, synthesis of diaryl sulfides.[8][10]

Conclusion

This compound exhibits a rich and nuanced reactivity profile. Its interaction with nucleophiles is characterized by attack at the thiocarbonyl carbon, leading to substitution and sulfur-transfer reactions. Conversely, its reaction with electrophiles showcases the nucleophilic nature of its sulfur atoms, enabling oxidation and C-S bond-forming methodologies. A thorough understanding of these fundamental principles is crucial for leveraging TMTM's full potential, from its established role in polymer chemistry to its growing utility as a strategic reagent in modern organic synthesis and materials science.

References

  • This compound | C6H12N2S3 | CID 7347 - PubChem . National Center for Biotechnology Information. [Link]

  • Tetramethylthiuram sulfide - Wikipedia . Wikimedia Foundation. [Link]

  • This compound - ResearchGate . ResearchGate. [Link]

  • This compound - Ataman Kimya . Ataman Kimya. [Link]

  • Thiocarbonyl chemistry in polymer science - RSC Publishing . Royal Society of Chemistry. [Link]

  • One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator - MDPI . MDPI. [Link]

  • Thiocarbonyl chemistry in polymer science - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction | Request PDF - ResearchGate . ResearchGate. [Link]

  • Thiocarbamoylation of amine-containing compounds the mechanism of reactions of tetramethylthiuram disulfide with aliphatic amines - ResearchGate . ResearchGate. [Link]

  • Sulfur vulcanization - Wikipedia . Wikimedia Foundation. [Link]

  • Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation | Journal of the American Chemical Society . American Chemical Society. [Link]

  • Full article: Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2 - Taylor & Francis Online . Taylor & Francis Online. [Link]

  • Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation | Request PDF - ResearchGate . ResearchGate. [Link]

  • Tetramethyl thiuram monosulfide - Lanxess . Lanxess. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC - NIH . National Institutes of Health. [Link]

  • The Reaction of Triethyl Phosphite with a Dialkyl Disulfide - ACS Publications . American Chemical Society. [Link]

  • Cross-reactivity between thiuram disulfides and dithiocarbamates. A study of TETD and ZDEC using mouse models - PubMed . National Center for Biotechnology Information. [Link]

  • Selected Reactions of Thiocarbonyl Compounds - Caltech . California Institute of Technology. [Link]

  • (PDF) Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS 2 : The structures of Cy 2 NC(S)SSC(S)NCy 2 and Cy 2 NC(S)SSSSC(S)NCy 2 - ResearchGate . ResearchGate. [Link]

  • One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production - MDPI . MDPI. [Link]

  • Complexation of the vulcanization accelerator tetramethylthiuram disulfide and related molecules with zinc compounds including zinc oxide clusters (Zn4O4) - PubMed . National Center for Biotechnology Information. [Link]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis - ResearchGate . ResearchGate. [Link]

  • (PDF) One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production - ResearchGate . ResearchGate. [Link]

  • This compound (TMTM) - Ataman Kimya . Ataman Kimya. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator | ACS Omega . American Chemical Society. [Link]

  • This compound (TMTM) - Chemotechnique Diagnostics . Chemotechnique Diagnostics. [Link]

  • Toxicity studies on this compound - PubMed . National Center for Biotechnology Information. [Link]

  • Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds . American Chemical Society. [Link]

  • Tetramethylphosphinane as a new secondary phosphine synthon - PMC - NIH . National Institutes of Health. [Link]

  • Selenium Nucleophilicity and Electrophilicity in the Intra‐ and Intermolecular SN2 Reactions of Selenenyl Sulfide Probes - PMC - PubMed Central . National Institutes of Health. [Link]

  • Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers - PMC - NIH . National Institutes of Health. [Link]

  • Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles - PMC - NIH . National Institutes of Health. [Link]

  • Reactivity of sulfur nucleophiles towards S-nitrosothiols - RSC Publishing . Royal Society of Chemistry. [Link]

  • Phosphine-catalyzed disulfide metathesis - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Tetramethylthiuram Monosulfide as a Versatile Sulfurating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Sulfur-Based Transformations

Tetramethylthiuram monosulfide (TMTM), a stable, yellow crystalline solid, has emerged from its traditional role as a rubber vulcanization accelerator to become a valuable and versatile reagent in modern organic synthesis.[1][2] As a sulfur transfer agent, TMTM offers significant advantages over classical reagents like elemental sulfur or noxious thiols. Its solid, non-volatile nature and manageable odor profile enhance laboratory safety and handling.[3] Chemically, it serves as a source for either a single sulfur atom or a dimethylthiocarbamoyl moiety, enabling a range of transformations from the construction of C-S bonds to the protection of nitrogen-containing heterocycles.[3][4]

This guide provides an in-depth exploration of TMTM's applications, focusing on detailed, field-proven protocols for the synthesis of symmetrical diaryl sulfides and S-aryl dithiocarbamates. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide the necessary data for researchers to successfully implement these methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₂N₂S₃[5]
Molar Mass 208.36 g·mol⁻¹[6]
Appearance Yellow solid/powder[7]
Melting Point 106–110 °C[3]
Solubility Insoluble in water; Soluble in benzene, ethanol, acetone, diethyl ether.[3]
CAS Number 97-74-5[8]

Critical Safety and Handling Protocols

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount. TMTM is a stable compound under normal conditions but requires careful handling.[3]

  • Acute Hazards : TMTM is harmful if swallowed (Acute Toxicity, Oral - Category 4) and can cause an allergic skin reaction (Skin Sensitization - Category 1).[9] Short-term contact may lead to irritation of the eyes, skin, or respiratory tract.[7]

  • Environmental Hazards : The compound is toxic to aquatic life with long-lasting effects and should be prevented from entering waterways.[9][10]

  • Handling Precautions : Always handle TMTM in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] For operations where dust may be generated, a NIOSH-approved particulate respirator is recommended.[7]

  • Storage : Store in a cool, dry, well-ventilated place away from direct sunlight and strong oxidizing agents.[3][9] Keep the container tightly closed.

Mechanistic Principles of TMTM Reactivity

The synthetic utility of TMTM stems from the selective cleavage of its internal bonds. Depending on the reaction conditions and partner reagents, TMTM can act as either a sulfur atom donor or a thiocarbamoylating agent.

The central (C=S)-S-(S=C) core is the site of reactivity. The reaction is often initiated by a nucleophile or a metal catalyst that attacks one of the sulfur atoms, leading to the cleavage of a C-S or S-S bond. For instance, in the synthesis of symmetrical thioethers, the entire (Me₂NCS)₂ portion is displaced, leaving the central sulfur atom to be incorporated into the new product.[4] Conversely, in reactions like the formation of S-aryl dithiocarbamates, a C-S bond is cleaved, and the S-C(=S)NMe₂ moiety is transferred to the substrate.[3]

G cluster_0 Reaction Pathways cluster_1 TMTM This compound (TMTM) Pathway1 Pathway A: Sulfur Atom Transfer TMTM->Pathway1 Reagents: Aryl Halides/Boronic Acids Pathway2 Pathway B: Thiocarbamoyl Group Transfer TMTM->Pathway2 Reagents: Aryl Iodides, Cu Catalyst Product1 Symmetrical Thioethers (R-S-R) Pathway1->Product1 Central 'S' atom is transferred Product2 S-Aryl Dithiocarbamates (Ar-S-C(=S)NMe₂) Pathway2->Product2 'S-C(=S)NMe₂' group is transferred

Diagram 1: Core reaction pathways of TMTM.

Application Protocol 1: Synthesis of Symmetrical Diaryl Sulfides

This protocol details the synthesis of symmetrical diaryl sulfides (thioethers) via the reaction of TMTM with arylboronic acids. This method provides a practical, odorless alternative to thiol-based syntheses for creating C(sp²)–S bonds.[4]

Causality and Experimental Rationale

The reaction leverages TMTM as a direct source for the single sulfur atom that bridges two aryl groups. Arylboronic acids are chosen for their stability, commercial availability, and favorable reactivity under these conditions. The base is crucial for activating the boronic acid, while the copper catalyst facilitates the key C-S bond-forming steps. The choice of a polar aprotic solvent like DMF ensures the solubility of the reactants and facilitates the ionic intermediates in the catalytic cycle.

Detailed Experimental Protocol

G start Start: Prepare Reaction Vessel step1 1. Add Arylboronic Acid (2.2 equiv), TMTM (1.0 equiv), Cu₂O (10 mol%), and K₂CO₃ (2.0 equiv) to a dry Schlenk tube. start->step1 step2 2. Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). step1->step2 step3 3. Add anhydrous DMF via syringe. step2->step3 step4 4. Heat the reaction mixture at 120 °C with vigorous stirring for 12 hours. step3->step4 step5 5. Monitor reaction progress via TLC. step4->step5 step6 6. Upon completion, cool to room temperature. Quench with saturated NH₄Cl solution. step5->step6 step7 7. Extract the product with ethyl acetate (3x). step6->step7 step8 8. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. step7->step8 step9 9. Purify the crude product via flash column chromatography (silica gel). step8->step9 end_node End: Isolated Diaryl Sulfide step9->end_node

Diagram 2: Workflow for symmetrical diaryl sulfide synthesis.

  • Vessel Preparation : To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (2.2 mmol), this compound (1.0 mmol, 208.4 mg), copper(I) oxide (0.1 mmol, 14.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill it with dry nitrogen or argon gas. This cycle should be repeated three times to ensure an inert atmosphere, preventing oxidation of the catalyst and reagents.

  • Solvent Addition : Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via a syringe.

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath at 120 °C and stir the mixture vigorously for 12 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up : After completion, allow the mixture to cool to room temperature. Pour the contents into a separatory funnel containing 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure symmetrical diaryl sulfide.

Table 2: Representative Yields for Diaryl Sulfide Synthesis

Arylboronic AcidProductYield (%)
Phenylboronic acidDiphenyl sulfide92%
4-Methylphenylboronic acidDi-p-tolyl sulfide89%
4-Methoxyphenylboronic acidBis(4-methoxyphenyl) sulfide85%
4-Chlorophenylboronic acidBis(4-chlorophenyl) sulfide78%
(Data adapted from representative procedures, actual yields may vary)[4]

Application Protocol 2: Copper-Catalyzed Synthesis of S-Aryl Dithiocarbamates

This protocol outlines a copper-catalyzed C-S bond formation between aryl iodides and TMTM to produce S-aryl dithiocarbamates.[3] This method is highly efficient and demonstrates excellent functional group tolerance.

Causality and Experimental Rationale

In this transformation, TMTM acts as a donor of the dimethyl dithiocarbamate moiety. The reaction requires a copper catalyst, which is essential for activating the aryl iodide through an oxidative addition step, forming an Ar-Cu(III)-I intermediate. The base, Cs₂CO₃, is effective in facilitating the subsequent reductive elimination step that forms the C-S bond. DMSO is an excellent solvent for this type of cross-coupling reaction, as it can coordinate to the metal center and maintain a homogeneous reaction mixture at elevated temperatures.

Detailed Experimental Protocol
  • Reactant Loading : In a dry reaction vial, combine the aryl iodide (1.0 mmol), this compound (1.2 mmol, 250 mg), copper(I) iodide (0.1 mmol, 19 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Solvent Addition : Add 3 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

  • Reaction Conditions : Seal the vial tightly and place it in a preheated heating block or oil bath at 110 °C. Stir the reaction mixture for 16-24 hours.

  • Cooling and Dilution : After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute it with 30 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure S-aryl dithiocarbamate.

G cat_cycle Cu(I) Catalyst Aryl Iodide (Ar-I) oxidative_add Oxidative Addition Ar-Cu(III)-I Intermediate cat_cycle:f1->oxidative_add:n Step 1 ligand_exchange Ligand Exchange TMTM coordinates to Cu(III) oxidative_add:p->ligand_exchange:n Step 2 reductive_elim Reductive Elimination C-S Bond Forms ligand_exchange:p->reductive_elim:n Step 3 (Base-assisted) product S-Aryl Dithiocarbamate (Ar-S-C(=S)NMe₂) Cu(I) Catalyst Regenerated reductive_elim:p->product:f0 Step 4 product:f1->cat_cycle:f0 Catalyst Regeneration

Diagram 3: Simplified catalytic cycle for S-Aryl dithiocarbamate synthesis.

Summary and Outlook

This compound is a highly effective and practical reagent for specific sulfur-based transformations in organic synthesis. Its stability and ease of handling make it a superior alternative to many traditional sulfurating agents. The protocols detailed herein for the synthesis of symmetrical diaryl sulfides and S-aryl dithiocarbamates are robust, high-yielding, and tolerant of various functional groups.[3][4] While its application as a direct sulfur atom donor for the episulfidation of alkenes is not yet well-established in the literature, the proven reactivity of TMTM suggests that future research may unlock novel transformations, further expanding the synthetic chemist's toolkit for sulfur chemistry.

References

  • LANXESS. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Retrieved from [Link]

  • Wang, X., Chen, J.-Q., Yang, X.-X., Hao, E.-J., & Dong, Z.-B. (2020). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry. Available at: [Link]

  • Chem Service. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, Y.-X., Peng, K., Li, J.-H., & Dong, Z.-B. (2020). An Efficient Copper-Catalyzed C(sp²)-S Formation Starting from Aryl Iodides and this compound (TMTM). Synthesis, 52(20), 3001-3006. Available at: [Link]

  • Wikipedia. Tetramethylthiuram sulfide. Retrieved from [Link]

  • ResearchGate. This compound. Retrieved from [Link]

  • Ataman Kimya. This compound (TMTM). Retrieved from [Link]

  • Ataman Kimya. This compound. Retrieved from [Link]

  • Lanxess. Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • ResearchGate. Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Aryl Dithiocarbamates using Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Aryl Dithiocarbamates in Modern Chemistry

Aryl dithiocarbamates are a class of organosulfur compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[3][4][5] Furthermore, their utility extends to industrial applications as vulcanization accelerators and pesticides.[5][6][7] The development of efficient and versatile synthetic methodologies to access these valuable compounds is, therefore, a key area of research. This guide provides a comprehensive overview and a detailed protocol for the synthesis of aryl dithiocarbamates utilizing Tetramethylthiuram monosulfide (TMTM) as a readily available and effective sulfur source.

Reaction Mechanism: A Copper-Catalyzed Approach

A highly efficient method for the synthesis of S-aryl dithiocarbamates involves a copper-catalyzed cross-coupling reaction between an aryl precursor and this compound (TMTM).[8][9] TMTM, a stable and easy-to-handle solid, serves as an excellent source of the dimethyldithiocarbamate moiety.[10] The reaction typically proceeds via the formation of a C(sp²)–S bond. While the precise mechanism can vary depending on the specific aryl precursor (e.g., aryl boronic acids or aryl iodides), a plausible catalytic cycle for the reaction with aryl boronic acids is depicted below. The reaction is generally thought to involve the formation of an aryl-copper intermediate, which then reacts with TMTM to yield the desired aryl dithiocarbamate and regenerate the copper catalyst.

Reaction_Mechanism Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Copper_Intermediate Ar-Cu(II) Intermediate Aryl_Boronic_Acid->Aryl_Copper_Intermediate Transmetalation TMTM TMTM ((CH₃)₂NCS)₂S TMTM->Aryl_Copper_Intermediate Sulfur Transfer Copper_Catalyst Cu(II) Catalyst Copper_Catalyst->Aryl_Copper_Intermediate Aryl_Copper_Intermediate->Copper_Catalyst Regeneration Product Aryl Dithiocarbamate Ar-S-C(=S)N(CH₃)₂ Aryl_Copper_Intermediate->Product Reductive Elimination Byproduct Byproducts

Figure 1: Proposed catalytic cycle for the copper-catalyzed synthesis of aryl dithiocarbamates.

Experimental Protocol: Synthesis of S-phenyl dimethyldithiocarbamate

This protocol details a representative procedure for the synthesis of S-phenyl dimethyldithiocarbamate from phenylboronic acid and TMTM.

Materials and Equipment:

  • Phenylboronic acid

  • This compound (TMTM)

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a potential teratogen; handle with care.

  • TMTM can be an irritant; avoid inhalation and skin contact.[10]

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 mmol), this compound (TMTM, 1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and sodium bicarbonate (2.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 5 mL) to the flask.

  • Attach a condenser to the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-phenyl dimethyldithiocarbamate.

Optimized Reaction Parameters

The following table summarizes key reaction parameters and their effects on the synthesis of aryl dithiocarbamates using TMTM, based on literature findings.[8][9]

ParameterRecommended ConditionRationale and Notes
Catalyst Copper(II) acetate (Cu(OAc)₂) or other Cu(II) saltsCopper catalysts are crucial for facilitating the C-S bond formation. Other copper sources can also be effective.
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Polar aprotic solvents are generally preferred for their ability to dissolve the reactants and facilitate the reaction.
Base Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)A base is often required to activate the aryl boronic acid and facilitate the catalytic cycle.
Temperature 80-120 °CElevated temperatures are typically necessary to drive the reaction to completion in a reasonable timeframe.
Reaction Time 12-24 hoursReaction times can vary depending on the specific substrates and reaction conditions. Monitoring by TLC is recommended.

Workflow for Synthesis and Purification

The overall workflow for the synthesis of aryl dithiocarbamates using TMTM is outlined in the following diagram.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Reactants: Aryl Precursor, TMTM, Catalyst, Base, Solvent B Heat and Stir A->B C Monitor by TLC B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Figure 2: General workflow for the synthesis and purification of aryl dithiocarbamates.

Applications in Drug Development

The aryl dithiocarbamate scaffold is a key pharmacophore in a variety of biologically active molecules. Its ability to chelate metals and interact with thiol groups in enzymes contributes to its diverse pharmacological effects.[3]

  • Anticancer Agents: Numerous aryl dithiocarbamate derivatives have demonstrated potent anticancer activity.[3] For instance, certain compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

  • Antimicrobial Agents: The dithiocarbamate functional group is present in several compounds with significant antibacterial and antifungal properties.[11]

  • Neurological Disorders: Researchers are exploring dithiocarbamate-based compounds for the treatment of neurodegenerative diseases like Alzheimer's, with some hybrids showing promising inhibitory activity against key enzymes.[3]

  • Anti-inflammatory Agents: The anti-inflammatory potential of dithiocarbamates is another area of active investigation, with some derivatives showing the ability to mitigate inflammatory responses.[4]

The synthetic protocol described herein provides a reliable and efficient means to access a diverse library of aryl dithiocarbamates for further evaluation in drug discovery and development programs.

References

  • Xia, X.-L., et al. (2021). Synthesis of Aryl Dithiocarbamates from this compound (TMTM) and Aryl Boronic Acids: Copper-Catalyzed Construction of C(sp2)–S Bonds. Thieme E-Books & E-Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction | Request PDF. [Link]

  • Majee, A., et al. (2023). ARYL DITHIOCARBAMATES: SYNTHESIS AND STUDIES OF ANTIMICROBIAL ACTIVITY BY 'IN SILICO' AND 'IN VITRO' METHODS. [Link]

  • ResearchGate. (n.d.). Different methodologies for the synthesis of aryl dithiocarbamates. [Link]

  • ResearchGate. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of S‐aryl dithiocarbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • De Luca, L., et al. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed C(sp2)-S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Review Article Communication. [Link]

  • Ataman Kimya. (n.d.). This compound (TMTM). [Link]

  • Ajibade, P. A., & Oluwalana, A. E. (2022). The Versatility in the Applications of Dithiocarbamates. PMC - NIH. [Link]

  • Ataman Kimya. (n.d.). This compound. [Link]

  • International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2025). APPLICATIONS OF DITHIOCARBAMATES COMPOUNDS: A REVIEW. [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. [Link]

  • da Silva, E. G., et al. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. MDPI. [Link]

  • Kumar, A., et al. (2025). Metal and Additive-Free Nondirected Meta-C–S Bond Formation on Anilines: Toward Biologically Relevant S-Aryl Dithiocarbamates. PMC - PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Facile access to S-aryl/alkyl dithiocarbamates via a three-component reaction under metal-free conditions. [Link]

Sources

Application Note & Protocol: A Robust and Efficient Copper-Catalyzed C-S Coupling Protocol Using Tetramethylthiuram Monosulfide for the Synthesis of Aryl Dithiocarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-S Bonds and a Novel Sulfur Donor

Carbon-sulfur (C-S) bonds are a cornerstone in the architecture of a vast array of biologically active molecules, including numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The development of efficient and versatile methods for their construction is therefore of paramount importance to the drug development and chemical synthesis sectors. Traditional methods for creating these linkages often suffer from limitations such as harsh reaction conditions, the use of malodorous thiols, and stoichiometric, toxic reagents.[3] To circumvent these challenges, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful alternative.[3][4]

This application note details a highly efficient, copper-catalyzed protocol for the formation of C(sp²)–S bonds, specifically for the synthesis of aryl dithiocarbamates. The methodology leverages Tetramethylthiuram monosulfide (TMTM), an inexpensive, stable, and easy-to-handle crystalline solid, as a potent sulfur source.[5][6] This protocol offers significant advantages, including high yields, excellent functional group compatibility, and the use of cost-effective and readily available starting materials, making it an attractive and practical option for researchers in organic synthesis and medicinal chemistry.[5]

Proposed Reaction Mechanism

The copper-catalyzed C-S coupling reaction between an aryl iodide and this compound is proposed to proceed through a catalytic cycle. While detailed mechanistic studies for this specific reaction are ongoing, a plausible pathway, based on related copper-catalyzed C-S coupling reactions, involves the following key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Cu(I) species, which may be generated in situ from the copper precatalyst. This step forms a high-valent Cu(III)-aryl intermediate.

  • Coordination and Cleavage: this compound then coordinates to the copper center. This is followed by the cleavage of a C-S bond within the TMTM molecule, leading to the formation of a dithiocarbamate ligand on the copper complex.

  • Reductive Elimination: The final step is the reductive elimination of the aryl dithiocarbamate product, which regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

This proposed mechanism is consistent with observations in similar copper-catalyzed C-S coupling reactions.[7][8][9]

Copper-Catalyzed C-S Coupling Mechanism cluster_catalytic_cycle Catalytic Cycle Aryl_Iodide Aryl-I Cu_III_Intermediate [Aryl-Cu(III)-I] Aryl_Iodide->Cu_III_Intermediate Cu_I_Catalyst Cu(I) Catalyst Cu_I_Catalyst->Cu_III_Intermediate Oxidative Addition Activated_Complex [Aryl-Cu(III)-S(CSNMe2)] Intermediate Cu_III_Intermediate->Activated_Complex Coordination & Ligand Exchange TMTM Tetramethylthiuram monosulfide (TMTM) TMTM->Activated_Complex Activated_Complex->Cu_I_Catalyst Aryl_Dithiocarbamate Aryl-S-CSNMe2 (Product) Activated_Complex->Aryl_Dithiocarbamate Reductive Elimination caption Proposed mechanism for copper-catalyzed C-S coupling.

Caption: Proposed mechanism for copper-catalyzed C-S coupling.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the copper-catalyzed C-S coupling of aryl iodides with TMTM.

Materials and Reagents
  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (TMTM) (0.6 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (3.0 mL)

  • Reaction vessel (e.g., a 10 mL oven-dried Schlenk tube)

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety and Handling Precautions
  • This compound (TMTM): TMTM is a combustible solid and may form combustible dust concentrations in air.[10] It is harmful if swallowed and may cause skin and respiratory sensitization.[11][12][13] Always handle TMTM in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[10][12] Avoid generating dust and keep away from heat and ignition sources.[10] Store in a cool, dry, well-ventilated place away from oxidizing agents and strong acids.[10][14]

  • Copper(I) iodide: May cause skin and eye irritation. Handle with appropriate PPE.

  • Potassium carbonate: A mild base. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethyl sulfoxide (DMSO): Anhydrous DMSO is hygroscopic. Handle under an inert atmosphere to prevent moisture contamination.

  • Aryl iodides: May be irritants. Consult the specific Safety Data Sheet (SDS) for each aryl iodide used.

Reaction Setup and Procedure

Experimental_Workflow A 1. Reagent Preparation (Oven-dried Schlenk tube) B 2. Addition of Solids (Aryl iodide, TMTM, CuI, K₂CO₃) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) B->C D 4. Solvent Addition (Anhydrous DMSO via syringe) C->D E 5. Reaction (Stir at 110 °C) D->E F 6. Monitoring (TLC analysis) E->F G 7. Workup (Quench with water, extract with EtOAc) F->G H 8. Purification (Column chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for C-S coupling.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk tube. Oven-dry the Schlenk tube and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Reagents: To the Schlenk tube, add the aryl iodide (1.0 mmol), this compound (0.6 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMSO (3.0 mL) to the reaction mixture via a syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl dithiocarbamate.

Results and Discussion

This protocol has been shown to be effective for a wide range of aryl iodides, demonstrating good functional group tolerance.[5] Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, generally providing good to excellent yields of the desired aryl dithiocarbamates.

Table of Optimized Reaction Conditions and Substrate Scope
EntryAryl IodideProductYield (%)
1IodobenzeneS-Phenyl dimethyldithiocarbamate95
21-Iodo-4-methylbenzeneS-(p-Tolyl) dimethyldithiocarbamate98
31-Iodo-4-methoxybenzeneS-(4-Methoxyphenyl) dimethyldithiocarbamate92
41-Iodo-4-fluorobenzeneS-(4-Fluorophenyl) dimethyldithiocarbamate85
51-Iodo-4-chlorobenzeneS-(4-Chlorophenyl) dimethyldithiocarbamate88
61-Iodo-4-nitrobenzeneS-(4-Nitrophenyl) dimethyldithiocarbamate75
72-IodonaphthaleneS-(Naphthalen-2-yl) dimethyldithiocarbamate82

Yields are based on published data and may vary depending on experimental conditions.[5]

The high yields obtained across a variety of substrates highlight the robustness of this protocol. The use of an inexpensive copper catalyst and the stable, solid sulfur source TMTM makes this method a cost-effective and practical alternative to other C-S coupling methodologies.[5]

Troubleshooting Guide

Troubleshooting_Guide cluster_solutions Potential Solutions start Low or No Product Formation sol_moisture Ensure anhydrous conditions. Dry solvent and reagents thoroughly. start->sol_moisture Moisture contamination? sol_atmosphere Verify inert atmosphere. Check for leaks in the Schlenk line. start->sol_atmosphere Oxygen present? sol_catalyst Check catalyst activity. Use fresh, high-purity CuI. start->sol_catalyst Catalyst deactivation? sol_temp Confirm reaction temperature. Calibrate the oil bath thermometer. start->sol_temp Incorrect temperature? sol_reagents Assess reagent quality. Verify the purity of TMTM and aryl iodide. start->sol_reagents Reagent degradation?

Caption: Troubleshooting decision tree for common issues.

Conclusion

The copper-catalyzed C-S coupling of aryl iodides with this compound represents a significant advancement in the synthesis of aryl dithiocarbamates. This protocol is characterized by its operational simplicity, high efficiency, broad substrate scope, and the use of economical and stable reagents. These features make it a valuable tool for researchers and scientists in the field of drug development and organic synthesis, facilitating the construction of vital C-S bonds in a practical and scalable manner.

References

  • Cao, Q., Peng, H.-Y., Cheng, Y., & Dong, Z.-B. (2018). A Highly Efficient CuCl2-Catalyzed C-S Coupling of Aryl Iodides with Tetraalkylthiuram Disulfides: Synthesis of Aryl Dithiocarbamates. Synthesis, 50(08), 1527-1534. Available at: [Link]

  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Available at: [Link]

  • Wu, Y.-X., Peng, K., Li, J.-H., & Dong, Z.-B. (2020). An Efficient Copper-Catalyzed C(sp2)–S Formation Starting from Aryl Iodides and this compound (TMTM). Synthesis, 52(20), 3001-3006. Available at: [Link]

  • Dong, Z.-B., Liu, X., & Bolm, C. (2017). Copper-Catalyzed C(sp2)–S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. Organic Letters, 19(21), 5916-5919. Available at: [Link]

  • Wang, X., Chen, J.-Q., Yang, X.-X., Hao, E.-J., & Dong, Z.-B. (2021). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry, 2021(30), 4259-4263. Available at: [Link]

  • Stojanović, D., et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Processes, 11(4), 1083. Available at: [Link]

  • Dong, Z.-B., Liu, X., & Bolm, C. (2017). Copper-Catalyzed C(sp2)-S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. Organic Letters, 19(21), 5916–5919. Available at: [Link]

  • Dong, Z.-B., Liu, X., & Bolm, C. (2017). Copper-Catalyzed C(sp 2 )–S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. Request PDF. Available at: [Link]

  • Ataman Kimya. This compound. Available at: [Link]

  • Kumar, A., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 44(4), 1373-1381. Available at: [Link]

  • Xu, H.-X., et al. (2019). One-Step Simultaneous Synthesis of Industrially Important Rubber Accelerator and Lubricant Additive via Disulfide Bond Contraction. Synthesis, 51(23), 4441-4446. Available at: [Link]

  • Wang, X., et al. (2021). Sulfur-containing skeletons in pharmaceuticals. ResearchGate. Available at: [Link]

  • Li, W., et al. (2020). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. Organic Chemistry Frontiers, 7(19), 2916-2921. Available at: [Link]

  • Zhang, W., et al. (2010). Copper-catalyzed thiolation annulations of 1,4-dihalides with sulfides leading to 2-trifluoromethyl benzothiophenes and benzothiazoles. The Journal of Organic Chemistry, 75(20), 7037–7040. Available at: [Link]

  • Chen, F., et al. (2015). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic & Biomolecular Chemistry, 13(7), 1995–1998. Available at: [Link]

  • Coran, A. Y. (1965). Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. Request PDF. Available at: [Link]

  • Reddy, V. P., & Kumar, A. (2021). Metal-catalyzed C–S bond formation using sulfur surrogates. Organic & Biomolecular Chemistry, 19(2), 255-279. Available at: [Link]

Sources

Application Notes & Protocols: Tetramethylthiuram Monosulfide in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.

Abstract: This document provides a comprehensive technical guide on the application of Tetramethylthiuram Monosulfide (TMTM) as an efficient and practical sulfur-donating reagent for the synthesis of medicinally relevant sulfur-containing heterocycles. We will focus on the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a scaffold of significant interest in drug discovery. This guide offers in-depth mechanistic insights, a detailed experimental protocol, and practical advice for researchers.

Introduction: The Role of TMTM in Modern Heterocyclic Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with the 1,3,4-thiadiazole ring being a prominent feature in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[1][2][3] The synthesis of these valuable scaffolds often requires a robust and reliable source of sulfur.

This compound (TMTM), with the chemical formula ((CH₃)₂NCS)₂S, is a stable, easy-to-handle, yellow solid organosulfur compound.[4] While traditionally known for its role as a vulcanization accelerator in the rubber industry, its utility as a sulfur transfer agent in organic synthesis is increasingly recognized.[5][6] This guide details its application in a powerful one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from readily available starting materials.

The primary advantages of using TMTM as a sulfur source include:

  • Stability: TMTM is a solid with good bench-top stability, making it easier to handle and store compared to many other sulfur reagents.

  • Efficiency: It serves as an effective sulfur donor under mild reaction conditions.

  • Versatility: As we will demonstrate, it is well-suited for multicomponent reaction strategies that are highly valued in modern drug discovery for building molecular complexity in a single step.

Core Application: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

This section details a reliable and scalable one-pot, three-component synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from an aromatic aldehyde, an acylhydrazide, and TMTM, facilitated by an iodine-mediated oxidative cyclization.

Reaction Principle and Mechanism

The overall transformation proceeds in two key stages within a single reaction vessel:

  • Acylhydrazone Formation: The reaction is initiated by the condensation of an acylhydrazide with an aldehyde. This acid- or base-catalyzed step forms the crucial N-acylhydrazone intermediate.

  • Oxidative Thionation and Cyclization: TMTM then acts as the sulfur transfer agent, thionating the acylhydrazone. Molecular iodine (I₂) mediates the subsequent oxidative cyclization, which involves the formation of a C-S bond and the elimination of water to yield the aromatic 1,3,4-thiadiazole ring.[7]

Proposed Mechanistic Pathway:

While the precise mechanism can vary with conditions, a plausible pathway is illustrated below. The base (e.g., triethylamine) catalyzes the formation of the acylhydrazone (Intermediate I). TMTM, in the presence of iodine, is believed to generate a reactive sulfur species which thionates the acylhydrazone to form a thiohydrazide intermediate (Intermediate II). Iodine then facilitates the oxidative intramolecular cyclization, leading to the stable 1,3,4-thiadiazole product.

Mechanism R1CHO Aldehyde (R¹CHO) Acylhydrazone Intermediate I (Acylhydrazone) R1CHO->Acylhydrazone Condensation (+ Base) R2CONHNH2 Acylhydrazide (R²CONHNH₂) R2CONHNH2->Acylhydrazone TMTM TMTM Thiohydrazide Intermediate II (Thiohydrazide) TMTM->Thiohydrazide I2 I₂ Thiadiazole Product (1,3,4-Thiadiazole) I2->Thiadiazole Acylhydrazone->Thiohydrazide Thionation Thiohydrazide->Thiadiazole Oxidative Cyclization

Caption: Proposed mechanism for the one-pot synthesis of 1,3,4-thiadiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazole as a representative example.

Materials and Reagents:

  • Benzoylhydrazide (1.0 mmol, 136.15 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • This compound (TMTM) (1.1 mmol, 229.21 mg)

  • Iodine (I₂) (1.2 mmol, 304.58 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Acylhydrazone Formation:

    • To a 25 mL round-bottom flask, add benzoylhydrazide (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and DMF (5 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Add triethylamine (1.5 mmol) to the mixture and continue stirring at room temperature for 30 minutes. The formation of the acylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • To the reaction mixture containing the in-situ generated acylhydrazone, add TMTM (1.1 mmol) followed by iodine (1.2 mmol).

    • Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C.

    • Maintain this temperature with stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 25 mL of cold water.

    • Add saturated sodium thiosulfate solution dropwise with stirring until the brown color of the iodine disappears.

    • A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If extraction is performed, combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazole.

Data Presentation: Substrate Scope

The described protocol is applicable to a range of substituted aldehydes and hydrazides. The following table provides an overview of the expected outcomes for various substrates.

EntryAcylhydrazide (R²)Aldehyde (R¹)ProductExpected Yield (%)
1Phenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole85-92%
2Phenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-thiadiazole82-90%
3Phenyl2-Naphthyl2-(Naphthalen-2-yl)-5-phenyl-1,3,4-thiadiazole80-88%
44-MethylphenylPhenyl2-Phenyl-5-(p-tolyl)-1,3,4-thiadiazole84-91%
54-NitrophenylPhenyl2-Phenyl-5-(4-nitrophenyl)-1,3,4-thiadiazole75-85%
Visualization of the Experimental Workflow

Workflow start 1. Add Reactants (Aldehyde, Hydrazide, DMF) add_base 2. Add Et₃N (Stir 30 min at RT) start->add_base add_reagents 3. Add TMTM & I₂ add_base->add_reagents reflux 4. Heat to 80-90 °C (2-4 hours) add_reagents->reflux workup 5. Quench with Na₂S₂O₃ & Precipitate/Extract reflux->workup purify 6. Purify (Recrystallization or Chromatography) workup->purify product Final Product (Pure 1,3,4-Thiadiazole) purify->product

Caption: One-pot workflow for the synthesis of 1,3,4-thiadiazoles using TMTM.

Field-Proven Insights & Troubleshooting

Expertise & Causality Behind Experimental Choices:

  • Why DMF? DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous reaction. Its high boiling point is also suitable for the heating step.

  • Role of Triethylamine: While the condensation can proceed without a catalyst, a mild base like triethylamine significantly accelerates the formation of the acylhydrazone intermediate, ensuring it is readily available for the subsequent cyclization step.

  • Stoichiometry of Iodine and TMTM: A slight excess of TMTM and iodine is used to ensure the complete conversion of the acylhydrazone intermediate.

Troubleshooting Common Issues:

ProblemPossible CauseRecommended Solution
Low Yield Incomplete formation of the acylhydrazone intermediate.Increase the initial stirring time at room temperature to 1-2 hours before adding TMTM and iodine.
Inefficient sulfur transfer or cyclization.Increase the reaction temperature to 100 °C or prolong the reaction time. Ensure reagents are pure.
Formation of Side Products A significant amount of 1,3,4-oxadiazole is observed.This can occur if the acylhydrazone cyclizes before thionation. Ensure TMTM is added before significant heating. Using anhydrous solvents can also minimize this pathway.
Difficult Purification Presence of unreacted iodine or sulfur-containing byproducts.Ensure the work-up with sodium thiosulfate is thorough. A charcoal treatment of the crude product before recrystallization can sometimes help remove colored impurities.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • This compound (TMTM): Harmful if swallowed. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. Avoid breathing dust and release to the environment.

  • Iodine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with care.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wang, X., Chen, J.-Q., Yang, X.-X., Hao, E.-J., & Dong, Z.-B. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry, 2022(18). [Link]

  • Ko, I. S., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]

  • Wikipedia contributors. (2023). Tetramethylthiuram sulfide. Wikipedia, The Free Encyclopedia. [Link]

  • Ataman Kimya. This compound. [Link]

  • Siddiqui, N., et al. (2013). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 18(9), 10793-10813. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gomha, S. M., et al. (2015). Synthesis of new 2,5-disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Molecules, 20(5), 8257-8274. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Kamal, A., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2015, 1-19. [Link]

Sources

Application Notes & Protocols: Tetramethylthiuram Monosulfide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Overview and Significance

Tetramethylthiuram monosulfide (TMTM), a yellow, solid organosulfur compound, has a well-established history primarily outside of medicinal chemistry, serving as a crucial vulcanization accelerator in the rubber industry and as a fungicide in agriculture.[1][2] Its chemical structure, featuring a central sulfide bridge between two dimethylthiocarbamoyl moieties, imparts unique reactivity that is now being explored for therapeutic applications.[3] While its industrial uses are extensive, its interactions with biological systems—ranging from enzyme inhibition to provoking immune responses—present a compelling rationale for its investigation in medicinal chemistry research.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings of TMTM's biological activity and offers detailed protocols for its application in a research setting, with a strong emphasis on safety and experimental integrity.

Physicochemical Properties

A foundational understanding of TMTM's properties is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource
Synonyms TMTM, Bis(dimethylthiocarbamoyl) sulfide, Monothiuram[1][4]
CAS Number 97-74-5[1][4]
Molecular Formula C₆H₁₂N₂S₃[4]
Molecular Weight 208.4 g/mol [4]
Appearance Yellow solid powder with a characteristic odor.[1][1]
Melting Point 106-110 °C (223-230 °F)[1][6]
Solubility Insoluble in water; soluble in organic solvents like DMSO, ethanol, acetone, and benzene.[1][5][6][1][5][6]
Stability Stable under normal conditions, but decomposes upon heating, releasing toxic gases such as nitrogen and sulfur oxides.[1][7][1][7]

Section 2: Core Biological Mechanisms of Action

The medicinal chemistry potential of TMTM is rooted in its ability to interact with several biological pathways. Its reactivity is comparable to its more well-known disulfide analog, Thiram (Tetramethylthiuram disulfide).[6] The primary mechanisms of interest include enzyme inhibition and immunomodulation.

Enzyme Inhibition

TMTM and related thiuram compounds are known to inhibit specific enzymes, a characteristic that forms the basis of their potential therapeutic and toxic effects.

  • Aldehyde Dehydrogenase (ALDH) Inhibition : Like the anti-alcoholism drug Disulfiram, TMTM can inhibit ALDH.[4] This enzyme is critical for metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism. Inhibition leads to acetaldehyde accumulation, causing unpleasant physiological effects. This mechanism is a key area of study for understanding TMTM's toxicological profile.

  • Peptidyl-prolyl cis/trans Isomerase (Pin1) Inhibition : Research on analogous compounds has shown that thiuram derivatives can act as potent enzyme inhibitors. For instance, Dipentamethylene thiuram monosulfide (DTM), a related compound, was identified as a competitive inhibitor of Pin1, an enzyme involved in cell cycle progression and overexpressed in many cancers.[8] DTM was shown to induce G0 cell cycle arrest in HCT116 cancer cells, suggesting that TMTM could be investigated for similar anticancer properties.[8]

Immunological Effects

TMTM is classified as a standardized chemical allergen, and its effects on the immune system are a significant aspect of its biological profile.[4]

  • Skin Sensitization : TMTM is a known skin sensitizer that can induce allergic contact dermatitis.[4][9] This occurs through a T-cell mediated immune response.[4][10] The compound acts as a hapten, binding to skin proteins to form an immunogenic complex that is recognized by the immune system.[10]

  • Histamine Release : The physiologic effect of TMTM involves increased histamine release, contributing to its allergenic and inflammatory properties.[4]

The diagram below illustrates the key biological interactions of TMTM, providing a conceptual framework for its application in research.

TMTM_Mechanisms Diagram 1: Key Biological Mechanisms of TMTM cluster_enzyme Enzyme Inhibition cluster_immune Immunomodulation cluster_outcome Cellular & Physiological Outcomes TMTM Tetramethylthiuram monosulfide (TMTM) ALDH Aldehyde Dehydrogenase (ALDH) TMTM->ALDH Inhibits Pin1 Pin1 Isomerase (Potential Target) TMTM->Pin1 Inhibits (Hypothesized) Hapten Hapten Formation (Protein Binding) TMTM->Hapten Forms Acetaldehyde Acetaldehyde Accumulation ALDH->Acetaldehyde Blocks Metabolism CellCycle Cell Cycle Arrest (Anticancer Potential) Pin1->CellCycle Induces TCell T-Cell Activation Hapten->TCell Activates Dermatitis Allergic Contact Dermatitis TCell->Dermatitis Causes Histamine Increased Histamine Release TCell->Histamine Causes

Caption: Key Biological Mechanisms of TMTM.

Section 3: Mandatory Safety and Handling Protocols

TMTM presents multiple hazards, including acute toxicity, skin sensitization, and environmental toxicity.[9][11][12] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[1][13] For operations that may generate dust, such as weighing, a NIOSH-approved particulate respirator is mandatory.[1][13]

  • Engineering Controls : Handle TMTM exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13][14] Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Handling Procedures : Avoid all contact with skin, eyes, and clothing.[9][14] Do not eat, drink, or smoke in the handling area.[9][13] Prevent dust formation; use wet cleaning or a vacuum for spills, never a dry brush or compressed air.[7]

  • Storage : Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and sources of ignition.[7][13] Keep containers tightly sealed. TMTM is incompatible with strong oxidizing agents, strong acids, and nitrosating agents.[7]

  • Disposal : Dispose of TMTM and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[13][14] Avoid release to the environment, as the substance is toxic to aquatic life.[9]

Section 4: Experimental Application Protocols

The following protocols are designed as a starting point for investigating the biological effects of TMTM. Researchers must adapt these methodologies based on their specific cell lines, animal models, and experimental goals.

Protocol 1: In Vitro Assessment of TMTM-Induced Cytotoxicity

This protocol details a standard procedure to determine the concentration-dependent cytotoxic effect of TMTM on a chosen cancer cell line.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of TMTM.

Causality: This assay is foundational for any further in vitro work. It establishes the therapeutic window and necessary concentration ranges for subsequent mechanistic studies, ensuring that observed effects are not simply due to non-specific cell death.

InVitro_Workflow Diagram 2: Workflow for In Vitro Cytotoxicity Assay Prep 1. Prepare TMTM Stock (e.g., 100 mM in DMSO) Treat 4. Treat with TMTM (Serial Dilutions) Prep->Treat Seed 2. Seed Cells (e.g., HCT116 in 96-well plate) Incubate1 3. Incubate Cells (24h, 37°C, 5% CO₂) Seed->Incubate1 Incubate1->Treat Incubate2 5. Incubate Cells (48-72h, 37°C, 5% CO₂) Treat->Incubate2 Assay 6. Add Viability Reagent (e.g., MTT, CCK-8) Incubate2->Assay Read 7. Measure Absorbance (Plate Reader) Assay->Read Analyze 8. Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Workflow for In Vitro Cytotoxicity Assay.

Methodology:

  • Preparation of TMTM Stock Solution :

    • Under a chemical fume hood, accurately weigh TMTM powder.

    • Dissolve in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[5]

    • Aliquot and store at -20°C, protected from light.[13]

  • Cell Culture and Seeding :

    • Culture a relevant cancer cell line (e.g., HCT116, HeLa) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment :

    • Prepare a series of working solutions by diluting the TMTM stock solution in a complete culture medium. Create a range of final concentrations (e.g., from 0.1 µM to 100 µM).

    • Include a "vehicle control" group treated with the same percentage of DMSO as the highest TMTM concentration.

    • Remove the old medium from the cells and add 100 µL of the TMTM-containing or vehicle control medium to the respective wells.

  • Incubation and Viability Assay :

    • Incubate the treated plates for a relevant time period (e.g., 48 or 72 hours).

    • After incubation, assess cell viability using a standard colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8. Follow the manufacturer's protocol.

  • Data Analysis :

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the cell viability (%) against the logarithm of TMTM concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Protocol 2: In Vivo Acute Toxicity Assessment in a Rodent Model

This protocol provides a framework for an initial in vivo study to understand the systemic toxicity of TMTM.

Ethical Consideration: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant ethical guidelines for animal welfare.

Objective: To determine the median lethal dose (LD₅₀) and observe clinical signs of toxicity.

Causality: This study is a prerequisite for any therapeutic efficacy models. It identifies the dose range that causes overt toxicity, allowing for the selection of sub-lethal doses for subsequent experiments to ensure that any observed anti-tumor effects are not a byproduct of systemic poisoning.

InVivo_Workflow Diagram 3: Workflow for In Vivo Acute Toxicity Study Acclimate 1. Animal Acclimatization (1 week, controlled environment) Group 3. Randomize Animals (Into dose groups + vehicle control) Acclimate->Group Prep 2. Prepare Dosing Solution (TMTM in vehicle, e.g., Saline/Tween 80/DMSO) Dose 4. Administer Single Dose (e.g., Oral Gavage) Prep->Dose Group->Dose Monitor 5. Clinical Observation (Record signs, body weight daily for 14 days) Dose->Monitor Endpoint 6. Endpoint (Record mortality) Monitor->Endpoint Analyze 7. Data Analysis (Calculate LD₅₀, e.g., Probit analysis) Endpoint->Analyze

Caption: Workflow for In Vivo Acute Toxicity Study.

Methodology:

  • Animal Model :

    • Use a standard rodent model, such as female Sprague-Dawley rats or mice, as cited in toxicity literature.[4][11]

    • Animals should be of a specific age and weight range.

  • Acclimatization :

    • House the animals in a controlled environment (temperature, humidity, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Preparation of Dosing Solution :

    • A formulation for in vivo use may involve dissolving a DMSO stock solution into a vehicle like saline containing a surfactant such as Tween 80 to maintain solubility.[5]

    • Prepare fresh on the day of dosing. The final concentration of DMSO should be kept low (typically <5%) and consistent across all groups.

  • Dosing and Grouping :

    • Randomly assign animals to several dose groups and one vehicle control group.

    • Administer a single dose of TMTM via a relevant route, such as oral gavage. Dose volumes should be based on the animal's most recent body weight.

    • An acute oral LD₅₀ for female mice has been reported as 818 mg/kg, which can serve as a guide for dose selection.[4]

  • Observation :

    • Monitor animals intensively for the first few hours post-dosing and then at least twice daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and any mortalities.

    • Measure and record the body weight of each animal daily.

  • Data Analysis :

    • Calculate the LD₅₀ value and its 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

    • Analyze changes in body weight and clinical signs to identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile.

Section 5: Summary of Biological Data

The following table summarizes key quantitative data reported in the literature, which is crucial for informing experimental design.

ParameterValueSpecies/SystemSource
Acute Oral LD₅₀ 818 mg/kgFemale Mice[4]
Mutagenicity Positive in Ames Test (strains TA100, TA1535)Salmonella typhimurium[4][15]
Pin1 Inhibition (by analog DTM) EC₅₀ = 4.1 µMEnzyme Assay[8]
Pin1 Inhibition (by analog DTM) Kᵢ = 0.05 µMEnzyme Kinetics[8]

References

  • LANXESS. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. [Link]

  • PubChem. This compound (CID 7347). National Center for Biotechnology Information. [Link]

  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). [Link]

  • MLK. SAFETY DATA SHEET: this compound. [Link]

  • Wikipedia. Tetramethylthiuram sulfide. [Link]

  • Ataman Kimya. TETRAMETHYLTHIURAM DISULFIDE. [Link]

  • Alanis, O. T., Freundt, K. J., & Liebaldt, G. P. (1982). Toxicity studies on this compound. Environmental Research, 28(1), 199-211. [Link]

  • Ataman Kimya. This compound. [Link]

  • Dong, Z. B., et al. (2020). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. Request PDF. [Link]

  • Ataman Kimya. Tetramethylthiuram disulfide. [Link]

  • ResearchGate. This compound. [Link]

  • Dong, Z. B., et al. (2020). Synthesis of Aryl Dithiocarbamates from this compound (TMTM) and Aryl Boronic Acids: Copper-Catalyzed Construction of C(sp2)–S Bonds. Thieme E-Books & E-Journals. [Link]

  • Huidziekten.nl. This compound. [Link]

  • DrugTargetAI. This compound: Uses, Dosage, Side Effects, and More. [Link]

  • Schoeters, E., et al. (2010). Assessment of Chemical Skin-Sensitizing Potency by an In Vitro Assay Based on Human Dendritic Cells. Toxicological Sciences, 115(2), 486-497. [Link]

  • Tatara, Y., et al. (2009). Dipentamethylene thiuram monosulfide is a novel inhibitor of Pin1. Biochemical and Biophysical Research Communications, 384(3), 394-398. [Link]

  • Knopp, M., et al. (2022). In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review. International Journal of Molecular Sciences, 23(15), 8496. [Link]

Sources

Application Notes & Protocols: Tetramethylthiuram Monosulfide as a Ligand in the Synthesis of Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the expansive field of coordination chemistry, the strategic selection of ligands is paramount to designing metal complexes with tailored properties. Sulfur-containing ligands, in particular, have garnered significant attention due to their versatile coordination modes and the unique electronic characteristics they impart to metal centers.[1] Tetramethylthiuram monosulfide (TMTM), a compound known commercially for its role in sulfur vulcanization, emerges as a compelling bidentate ligand for the synthesis of novel metal complexes.[2][3] Its two sulfur donor atoms offer a stable chelation framework, making it an excellent candidate for creating complexes with diverse structural motifs and potential applications ranging from materials science to medicinal chemistry.[4][5]

This guide moves beyond a mere recitation of steps. It is designed to provide you, the researcher, with the foundational logic, practical protocols, and analytical frameworks necessary to confidently employ TMTM in your synthetic endeavors. We will explore the causality behind procedural choices, establish self-validating experimental designs, and ground our discussion in authoritative literature.

Section 1: The Ligand - this compound (TMTM)

Physicochemical Properties & Structural Attributes

This compound, systematically named bis(dimethylthiocarbamoyl) sulfide, is a yellow, crystalline solid at ambient temperatures.[6] It is characterized by its insolubility in water but good solubility in common organic solvents such as ethanol, acetone, and benzene.[3]

PropertyValueSource(s)
Chemical Formula C₆H₁₂N₂S₃[7]
Molar Mass 208.4 g/mol [7]
Appearance Yellow Powder/Solid[6]
Melting Point 106-110 °C[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene[3]
CAS Number 97-74-5[8]

The key to TMTM's function as a ligand lies in its molecular structure, which features two thiocarbonyl sulfur atoms. These sulfur atoms possess lone pairs of electrons, enabling TMTM to act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring.

Critical Safety & Handling Protocols

Before any experimental work, a thorough understanding of the hazards associated with TMTM is mandatory.

  • Hazards: TMTM is harmful if swallowed, may cause allergic skin reactions or asthma-like symptoms if inhaled, and is very toxic to aquatic life with long-lasting effects.[8][9] Large concentrations of dust may be explosive.[6] Heating to decomposition can release toxic gases like carbon monoxide, nitrogen oxides, and sulfur oxides.[10]

  • Personal Protective Equipment (PPE): Always wear a NIOSH-approved particulate respirator, chemical-resistant gloves (e.g., impervious gloves), safety goggles or a face shield, and a lab coat or overalls.[6][10][11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[8] Avoid generating dust and creating aerosols.[8] Keep away from heat, open flames, and strong oxidizing agents.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials.[10][11]

  • Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or water courses.[8][11]

Section 2: Coordination Chemistry & Synthesis Strategy

Principles of Coordination

TMTM typically functions as a neutral bidentate ligand, coordinating through its two thiocarbonyl sulfur atoms. This chelation results in the formation of a stable six-membered ring with the metal center. Research has shown that TMTM forms 1:1 adducts with various metal halides, such as those of Copper(I) and Silver(I).[4][12] Depending on the metal, its oxidation state, and the other ligands present, the resulting complexes can adopt various geometries. For instance, some Copper(I) and Silver(I) halide complexes with TMTM have been shown to form dimeric structures bridged by the halogen atoms.[4]

The diagram below illustrates the common bidentate coordination mode of TMTM to a generic metal center (M).

Caption: Bidentate coordination of TMTM to a metal center (M).

General Synthesis Workflow

The synthesis of metal complexes with sulfur-containing ligands often follows a straightforward substitution reaction pathway.[13] The general workflow involves dissolving the chosen metal salt and the TMTM ligand in suitable solvents, followed by mixing and allowing the reaction to proceed. The resulting complex, often insoluble, can then be isolated.

Caption: General workflow for the synthesis and characterization of TMTM-metal complexes.

Section 3: Experimental Protocols

Protocol: Synthesis of a Copper(I) Halide-TMTM Complex [Representative]

This protocol provides a generalized method for synthesizing a 1:1 adduct of Copper(I) Chloride and TMTM, based on established procedures for similar complexes.[4][14]

Materials:

  • Copper(I) Chloride (CuCl)

  • This compound (TMTM)

  • Absolute Ethanol (EtOH)

  • Diethyl Ether

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reactant Preparation: In a 100 mL Schlenk flask, add Copper(I) Chloride (1 mmol). Rationale: Using a Schlenk flask allows for the reaction to be carried out under an inert atmosphere (e.g., Nitrogen or Argon) if desired, which can be crucial for air-sensitive reagents or products, although many Cu(I) complexes of this type are reasonably stable.

  • Ligand Solution: In a separate beaker, dissolve TMTM (1 mmol) in 30 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Rationale: TMTM is soluble in ethanol, creating a homogeneous solution for the reaction.[3] A 1:1 molar ratio is used as this is the stoichiometry commonly reported for such adducts.[4]

  • Reaction Initiation: Add the TMTM solution to the flask containing CuCl. Add a magnetic stir bar.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-3 hours. Rationale: Refluxing provides the thermal energy to overcome the activation barrier of the reaction, ensuring complete complex formation. The reaction time is an empirical parameter and may require optimization.

  • Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the complex should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of fresh ethanol (to remove any unreacted starting materials) and then diethyl ether (to help dry the product).

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization: Store the final complex in a desiccator. Proceed with characterization to confirm its identity and purity.

Protocol: Characterization & Data Interpretation

Validation of the synthesized complex is a critical step. The following techniques provide complementary information to elucidate the structure.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the coordination of TMTM to the copper center.

  • Procedure: Acquire FT-IR spectra of the pure TMTM ligand and the synthesized copper complex.

  • Interpretation: The coordination of TMTM to a metal ion is primarily evidenced by shifts in the vibrational frequencies of the thiocarbonyl (C=S) and C-N bonds.[13]

    • ν(C-N) band: This band, typically found around 1500 cm⁻¹ in the free ligand, may shift to a higher frequency upon complexation. This is due to an increase in the double-bond character of the C-N bond as electron density is drawn towards the metal center via the sulfur atoms.

    • ν(C=S) band: The C=S stretching vibration, usually observed near 1000 cm⁻¹, is expected to shift to a lower frequency in the complex. This indicates a weakening of the C=S double bond as the sulfur atom donates electron density to the metal.

    • ν(M-S) band: The most direct evidence of coordination is the appearance of a new band in the far-infrared region (typically 200-400 cm⁻¹), which can be assigned to the Cu-S stretching vibration.

B. Elemental Analysis (CHN/S)

  • Objective: To determine the empirical formula and confirm the 1:1 stoichiometry of the complex.

  • Procedure: Submit a pure, dry sample of the complex for C, H, N, and S analysis.

  • Interpretation: Compare the experimentally determined weight percentages of each element with the calculated theoretical percentages for the proposed formula (e.g., C₆H₁₂CuClN₂S₃). A close agreement (typically within ±0.4%) validates the proposed stoichiometry.

C. UV-Visible Spectroscopy

  • Objective: To study the electronic transitions within the complex.

  • Procedure: Record the absorption spectra of the ligand and the complex dissolved in a suitable solvent (e.g., DMSO, DMF) over a range of 250–800 nm.[15][16]

  • Interpretation: The spectrum of the free ligand will show bands corresponding to intra-ligand π→π* and n→π* transitions.[15] Upon complexation, these bands may shift (either bathochromically or hypsochromically). New bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions, a hallmark of many metal-sulfur complexes.

TechniqueExpected Observation for M(TMTM)X ComplexRationale
FT-IR Shift in ν(C-N) and ν(C=S) bands; New band in far-IRConfirms coordination of sulfur atoms to the metal center.[13]
Elemental Analysis Experimental % values match theoretical % valuesConfirms the metal:ligand:halide stoichiometry.
UV-Vis Shifts in ligand bands; Potential new charge-transfer bandsProvides information on the electronic structure of the complex.[16]

Section 4: Applications in Research & Development

The strategic coordination of bioactive organic molecules with metal centers is a cornerstone of modern medicinal inorganic chemistry, aimed at overcoming limitations of purely organic drugs, such as toxicity or resistance.[5][17] While TMTM is not a drug itself, its dithiocarbamate-like structure is a motif found in molecules with known biological activity.[7]

The synthesis of TMTM-metal complexes opens avenues for:

  • Antimicrobial and Anticancer Screening: Many metal complexes, particularly those with sulfur and nitrogen donor ligands, exhibit potent antimicrobial or cytotoxic activities.[18][19] The unique geometries and redox properties of these complexes allow them to interact with biological targets in ways that their organic ligands cannot.[20] TMTM complexes of metals like copper, silver, and zinc could be promising candidates for screening against various pathogens and cancer cell lines.

  • Development of Catalysts: The electron-rich environment provided by the sulfur ligands can stabilize metal centers in various oxidation states, making these complexes potential catalysts for organic transformations.[21]

  • Precursors for Materials Science: TMTM-metal complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles or thin films, materials with important applications in electronics and photovoltaics.

The exploration of TMTM-metal complexes is a fertile ground for discovering novel compounds with unique chemical properties and potential therapeutic or material applications.[17]

References

  • This compound-SDS-MedChemExpress. MedChemExpress.
  • Tetramethyl thiuram monosulfide. Lanxess.
  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM)
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Copper(I) Complexes of this compound. Taylor & Francis Online.
  • Synthesis and characterization of transition metal-sulfur complexes.
  • Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. MDPI.
  • Neutral complexes of silver halides and tetramethylthiuram monosulfides.
  • Neutral complexes of silver halides and this compound.
  • This compound | C6H12N2S3 | CID 7347. PubChem.
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central (PMC).
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI.
  • Sulfur vulcaniz
  • This compound.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Metal Complexes for Therapeutic Applic
  • Special Issue : Pharmaceutical Applications of Metal Complexes and Derived M
  • The importance of transition metals as drug. International Journal of Clinical Biochemistry and Research.
  • Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)
  • Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research.

Sources

Experimental setup for studying the electrochemical oxidation of Tetramethylthiuram monosulfide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Studying the Electrochemical Oxidation of Tetramethylthiuram Monosulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (TMTM) is a sulfur-containing organic compound used primarily as a vulcanization accelerator in the rubber industry and is related to the dithiocarbamate class of fungicides, such as Thiram (TMTD).[1][2] Understanding its electrochemical behavior is crucial for developing sensitive analytical methods for environmental monitoring, quality control, and studying its degradation pathways. This application note provides a comprehensive, field-proven guide to establishing a robust experimental setup for investigating the electrochemical oxidation of TMTM. We detail the principles of the methodology, step-by-step protocols for electrode preparation and voltammetric analysis, and guidance on data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Electrochemical Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), offer a powerful tool for probing the redox characteristics of electroactive molecules like TMTM.[3][4] Unlike chromatographic or spectroscopic methods which identify compounds based on physical properties, electrochemistry directly interrogates the molecule's electron transfer capabilities. Studying the oxidation of TMTM provides fundamental insights into its chemical reactivity and stability. Recent research has shown that TMTM can be triggered into a state of ultrahigh electrochemical activity through an in situ oxidation process, forming a reactive radical species.[5][6] This process is key to understanding its potential environmental transformations and for developing sensitive detection methodologies.

This guide focuses on using cyclic voltammetry at a glassy carbon electrode (GCE) as the foundational technique. A GCE is selected for its wide potential window, good electronic conductivity, chemical inertness, and impermeability, making it a reliable and versatile substrate for analyzing organic compounds.[7]

Principles of the Voltammetric Method

Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[4] The potential is swept from a starting value to a set vertex potential and then reversed back to the start. The resulting plot of current versus potential, a cyclic voltammogram, provides a unique "electrochemical fingerprint" of the analyte.

For an oxidation reaction, as the potential becomes more positive, TMTM molecules at the electrode surface will begin to lose electrons. This electron transfer generates a Faradaic current that increases until it reaches a peak (the anodic peak potential, Epa). At this point, the concentration of TMTM at the electrode surface is depleted, and the current decays as the reaction becomes limited by the rate of diffusion of fresh analyte to the surface.[8] The key parameters obtained from a voltammogram are:

  • Anodic Peak Potential (Epa): The potential at which the maximum oxidation current occurs, related to the thermodynamic ease of removing an electron from the molecule.

  • Anodic Peak Current (Ipa): The magnitude of the current at the peak, which is proportional to the bulk concentration of the analyte.

By analyzing how these parameters change with experimental conditions (e.g., scan rate, pH), one can deduce information about the reaction kinetics and mechanism.[9]

Materials and Apparatus

Reagents and Chemicals
  • This compound (TMTM) standard (≥98% purity)

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4. Prepare using monobasic and dibasic sodium phosphate salts. The pH of the supporting electrolyte can significantly influence the electrochemical signal and should be optimized for specific applications.[10]

  • Solvent: Acetonitrile or Dimethyl Sulfoxide (DMSO) (HPLC grade), for preparing the TMTM stock solution.

  • Polishing Materials: 1.0 µm, 0.3 µm, and 0.05 µm alumina slurries or diamond paste.

  • Deionized (DI) Water (resistivity >18 MΩ·cm)

  • High-purity nitrogen or argon gas for deoxygenation.[11]

Instrumentation and Electrodes
  • Potentiostat/Galvanostat: A modern electrochemical workstation capable of performing cyclic voltammetry (e.g., Gamry Interface 1010T, Metrohm 910 PSTAT mini, or equivalent).[3][9]

  • Electrochemical Cell: A standard three-electrode glass cell (10-25 mL volume).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), typically 3 mm diameter.[12][13]

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) with a 3 M KCl filling solution.[12]

  • Counter (Auxiliary) Electrode (CE): Platinum wire or graphite rod.[12]

  • Polishing Pad: Microcloth or nylon polishing pads.

  • Magnetic Stirrer and Stir Bar.

  • Micropipettes.

Detailed Experimental Protocols

This section provides a self-validating workflow designed to ensure high-quality, reproducible data.

Protocol 1: Working Electrode Preparation and Activation

The state of the working electrode surface is paramount for achieving reproducible results. A clean, active surface ensures that the measured response is due to the analyte of interest and not surface contaminants.

Steps:

  • Mechanical Polishing:

    • Place a few drops of 1.0 µm alumina slurry on a microcloth polishing pad.

    • Polish the GCE surface using a gentle, circular motion for approximately 60 seconds.

    • Rinse the electrode thoroughly with DI water.

    • Repeat the polishing process sequentially with 0.3 µm and 0.05 µm alumina slurries, rinsing with DI water between each step.

  • Sonication: After the final polishing step, sonicate the electrode in DI water for 2-3 minutes to remove any embedded polishing particles. Rinse again with DI water and dry carefully with a lint-free tissue.

  • Electrochemical Activation (Optional but Recommended): Activation can create surface functional groups that improve electron transfer dynamics and sensor activity.[7][14]

    • Assemble the three-electrode cell with the polished GCE, Ag/AgCl RE, and Pt wire CE in 0.1 M NaOH.

    • Run 5-10 continuous cyclic voltammetry scans in a wide potential window, for example, from -1.5 V to +2.0 V, at a scan rate of 100 mV/s.[14]

    • After activation, rinse the electrode thoroughly with DI water.

Protocol 2: Solution Preparation and Measurement

Steps:

  • Stock Solution: Prepare a 10 mM stock solution of TMTM in acetonitrile or DMSO. TMTM has low aqueous solubility, so an organic solvent is necessary for the primary stock.

  • Working Solution:

    • Pipette approximately 15 mL of the 0.1 M PBS (pH 7.4) supporting electrolyte into the electrochemical cell.

    • Insert a magnetic stir bar.

    • Place the prepared GCE, Ag/AgCl, and Pt electrodes into the cell, ensuring the electrode tips are fully immersed.

    • Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[3] Maintain a gentle nitrogen/argon blanket over the solution during the experiment.

  • Background Scan (Blank):

    • Turn off the stirrer to ensure the solution is quiescent.

    • Perform a cyclic voltammetry scan in the supporting electrolyte alone. A typical potential range to start is from 0.0 V to +1.5 V vs. Ag/AgCl.

    • This scan establishes the baseline current and confirms the absence of interfering contaminants in the chosen potential window.

  • Sample Measurement:

    • Using a micropipette, spike the cell with a known volume of the TMTM stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Stir the solution for 60 seconds to ensure homogeneity, then turn the stirrer off and allow the solution to become quiescent (approx. 30 seconds).

    • Run the cyclic voltammetry scan using the same parameters as the background scan. An initial scan rate of 100 mV/s is recommended.[15]

    • Record the voltammogram. A clear anodic peak corresponding to the oxidation of TMTM should be visible.

  • Scan Rate Dependency Study: To investigate the reaction mechanism, record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[15]

Visualization of Workflows and Mechanisms

G cluster_prep Preparation Phase cluster_setup Measurement Phase cluster_analysis Analysis Phase A 1. Polish GCE (1.0, 0.3, 0.05 µm Alumina) B 2. Sonicate GCE in DI Water A->B D 4. Assemble 3-Electrode Cell with Electrolyte B->D C 3. Prepare TMTM Stock & Supporting Electrolyte C->D E 5. Deoxygenate with N2/Ar (10-15 min) D->E F 6. Record Background CV (Blank) E->F G 7. Spike with TMTM Stock Solution F->G H 8. Record Sample CV G->H I 9. Vary Scan Rate (Mechanistic Study) H->I J 10. Extract Peak Potential (Epa) & Peak Current (Ipa) I->J K 11. Plot Ipa vs. v^(1/2) (Diffusion Control Check) J->K

TMTM [label=<

This compound (TMTM)
>];

Radical [label=<

TMTM Radical Cation
Structure:[TMTM].+
>];

TMTM -> Radical [label="- e- (Oxidation at GCE surface)"]; } Caption: Proposed initial step in the electrochemical oxidation of TMTM.

Data Analysis and Expected Results

Upon running the experiment as described, a distinct oxidation peak for TMTM should be observed in the positive potential range.

  • Peak Identification: Subtract the background voltammogram from the sample voltammogram to obtain a corrected signal. The potential at which the peak current occurs is the Epa.

  • Diffusion Control: For a simple, diffusion-controlled process, the peak current (Ipa) should be linearly proportional to the square root of the scan rate (ν¹/²). A plot of Ipa vs. ν¹/² should yield a straight line passing through the origin, confirming that the reaction rate is limited by mass transport of TMTM to the electrode.

  • Concentration Dependence: The peak current (Ipa) should also be directly proportional to the concentration of TMTM in the cell. This relationship forms the basis for quantitative analysis using more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

Table 1: Typical Experimental Parameters and Expected Observations

ParameterTypical Value / RangeExpected Observation / Rationale
Working Electrode Glassy Carbon (GCE)Provides a wide potential window and reproducible surface.[7]
Reference Electrode Ag/AgCl (3 M KCl)Provides a stable reference potential for accurate measurements.
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.4)Maintains constant ionic strength and pH, minimizing solution resistance.[10][16]
Initial Potential 0.0 VStart scan from a potential where no reaction occurs.
Vertex Potential +1.5 VSufficiently positive to induce oxidation of the sulfur moiety in TMTM.[5][6]
Scan Rate (ν) 20 - 500 mV/sVarying the scan rate provides insight into reaction kinetics.[15]
TMTM Concentration 10 - 500 µMA range suitable for clear signal detection without electrode fouling.
Expected Epa ~ +0.8 V to +1.2 V vs. Ag/AgClAn irreversible oxidation peak is expected in this region. The exact potential depends on pH and solvent.

Troubleshooting

  • No Peak or Weak Signal:

    • Cause: Electrode surface is passive/dirty.

    • Solution: Re-polish the GCE thoroughly as described in Protocol 4.1. Consider electrochemical activation.

    • Cause: Incorrect concentration or faulty stock solution.

    • Solution: Prepare a fresh stock solution and verify calculations.

  • Poorly Defined or Broad Peaks:

    • Cause: High solution resistance (IR drop) or slow electron transfer.

    • Solution: Ensure the reference electrode is placed close to the working electrode. Check the concentration of the supporting electrolyte.

  • High Background Current:

    • Cause: Contaminated electrolyte or dissolved oxygen.

    • Solution: Use high-purity water and reagents. Ensure thorough deoxygenation with N₂ or Ar.[3]

  • Shifting Peak Potentials:

    • Cause: Unstable reference electrode or changes in solution pH.

    • Solution: Check the filling solution of the reference electrode. Ensure the solution is adequately buffered.

References

  • Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review. (n.d.). MDPI. Retrieved from [Link]

  • Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation. (2022). Journal of the American Chemical Society, 144(41), 18918–18926. Retrieved from [Link]

  • Supporting electrolyte. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved from [Link]

  • Effect of the pH of the supporting electrolyte on the electrochemical signal of fenitrothion. (n.d.). ResearchGate. Retrieved from [Link]

  • Polarography and voltammetric methods | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. (2010). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Voltammetric studies and Determination of pesticides in soil samples. (2019). International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • Detection of tetramethylthiuram disulfide and related compounds using the chemiluminescence of tris(2,2'-bipyridyl)ruthenium(III) cation. (2003). Analytical Sciences. Retrieved from [Link]

  • Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide. (2012). Google Patents.
  • Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. (2011). Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Determination of Copper at a Glassy Carbon Electrode Modified with Langmuir–Blodgett Film of p‐tert‐Butylthiacalix[3]arene. (2007). Analytical Letters. Retrieved from [Link]

  • Electrochemical Biosensors for Detection of Pesticides and Heavy Metal Toxicants in Water: Recent Trends and Progress. (2021). ACS ES&T Water. Retrieved from [Link]

  • Protocol for cyclic voltammetry. (n.d.). iGEM. Retrieved from [Link]

  • Thiram: Degradation, applications and analytical methods. (2003). Journal of Environmental Monitoring. Retrieved from [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University. Retrieved from [Link]

  • Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. (n.d.). University of Washington. Retrieved from [Link]

  • Development of a New Screen-Printed Transducer for the Electrochemical Detection of Thiram. (2020). Sensors. Retrieved from [Link]

  • Metal oxide-based electrochemical sensors for pesticide detection in water and food samples: a review. (2024). Environmental Science: Nano. Retrieved from [Link]

  • Planar carbon electrodes for real-time quantification of hydrogen sulfide release from cells. (2022). Sensors and Diagnostics. Retrieved from [Link]

  • Spectroscopic and electrochemical investigation of interactions between metal Cr(VI) and Thiram (Tetramethylthiuram disulfide). (2012). International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • An Activated Glassy Carbon Electrode for Rapid, Simple, and Sensitive Voltammetric Analysis of Diclofenac in Tablets. (2022). Molecules. Retrieved from [Link]

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides. (2022). Green Chemistry. Retrieved from [Link]

  • Electrochemical Study of a Glassy Carbon Electrode Modified by poly-4-nitroaniline-reduced/murexide and Its Sensitivity for Metal Ions. (2018). Analytical Biochemistry. Retrieved from [Link]

  • Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. (2022). ACS Omega. Retrieved from [Link]

  • Tetracycline Antibiotics: Elucidating the Electrochemical Fingerprint and Oxidation Pathway. (2021). Sensors. Retrieved from [Link]

Sources

Application Note & Protocol: High-Sensitivity Detection of Tetramethylthiuram Monosulfide (Thiram) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative for Thiram Monitoring

Tetramethylthiuram monosulfide, commonly known as Thiram, is a dithiocarbamate fungicide with a long history of use in agriculture to protect seeds, fruits, and vegetables from fungal diseases.[1] It also finds application as an animal repellent and in the rubber industry as a vulcanization accelerator. However, the widespread use of Thiram has raised environmental and health concerns due to its potential toxicity.[2][3] Thiram can contaminate soil and water resources through agricultural runoff and spray drift.[4] In aqueous environments, its stability is pH-dependent, degrading more rapidly in alkaline conditions. Given its potential for adverse effects on non-target organisms and human health, sensitive and reliable analytical methods for the detection of Thiram in soil and water are crucial for environmental monitoring and risk assessment.[2]

This comprehensive guide provides detailed application notes and protocols for the robust analysis of Thiram in soil and water samples. We will delve into the intricacies of sample preparation, explore various analytical techniques, and offer step-by-step protocols to ensure accurate and reproducible results for researchers, scientists, and professionals in drug development and environmental science.

Part 1: Foundational Principles of Thiram Analysis

The successful analysis of Thiram hinges on two critical stages: efficient extraction from the sample matrix and sensitive detection by an appropriate analytical instrument. The choice of methodology is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation: The Gateway to Accurate Quantification

Effective sample preparation is paramount to minimize matrix interference and concentrate the analyte for detection. The approaches for soil and water samples differ significantly due to their distinct physical and chemical properties.

Soil matrices are inherently complex, containing a mixture of organic matter, minerals, and potential interfering compounds. The primary goal of soil sample preparation is to efficiently extract Thiram while minimizing the co-extraction of these interferences.

A typical workflow for soil sample preparation involves:

  • Drying and Homogenization: Soil samples are typically air-dried or oven-dried at a low temperature (around 50-55°C) to remove moisture.[5][6] This is followed by grinding and sieving (e.g., through a 2 mm mesh) to ensure homogeneity.[5][6]

  • Solvent Extraction: Thiram is extracted from the soil using an appropriate organic solvent. Chloroform has been shown to be effective for this purpose.[7] The extraction is often facilitated by techniques such as shaking or sonication to maximize the recovery of the analyte.

  • Clean-up: The resulting extract may require a clean-up step to remove co-extracted interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

Diagram 1: General Workflow for Soil Sample Preparation

Soil_Preparation_Workflow cluster_prep Soil Sample Preparation Start Soil Sample Collection Drying Drying (50-55°C) Start->Drying Grinding Grinding & Sieving (<2mm) Drying->Grinding Extraction Solvent Extraction (e.g., Chloroform) Grinding->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis

Caption: A generalized workflow for the preparation of soil samples for Thiram analysis.

For water samples, the primary challenge is often the low concentration of Thiram. Therefore, a pre-concentration step is typically required.

A common approach for water sample preparation is:

  • Filtration: Water samples are first filtered to remove any suspended particulate matter.

  • Solid-Phase Extraction (SPE): This is the most widely used technique for the pre-concentration of Thiram from water.[8] The water sample is passed through a solid-phase cartridge (e.g., C18), which retains the Thiram. The analyte is then eluted from the cartridge with a small volume of an organic solvent, such as acetonitrile, effectively concentrating the sample.[8]

Diagram 2: Water Sample Preparation Workflow using SPE

Water_Preparation_Workflow cluster_prep Water Sample Preparation Start Water Sample Collection Filtration Filtration Start->Filtration SPE_Loading SPE Cartridge Loading Filtration->SPE_Loading SPE_Elution Elution with Organic Solvent SPE_Loading->SPE_Elution Analysis Instrumental Analysis SPE_Elution->Analysis

Caption: Workflow for the preparation of water samples for Thiram analysis using Solid-Phase Extraction.

Part 2: Analytical Methodologies for Thiram Detection

A variety of analytical techniques can be employed for the detection and quantification of Thiram. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Chromatographic Methods

Chromatographic techniques are powerful tools for separating complex mixtures and are widely used for the analysis of pesticides like Thiram.

HPLC is a robust and versatile technique for Thiram analysis.[4][9] It offers good separation efficiency and can be coupled with various detectors.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).

  • Detection:

    • UV Detection: Thiram exhibits absorbance in the UV region, allowing for its detection using a UV detector.[7]

    • Electrochemical Detection (ECD): HPLC coupled with an electrochemical detector can provide high sensitivity for the determination of Thiram in water samples.[8]

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of Thiram.[9]

GC-MS is another powerful technique for the analysis of Thiram, particularly after derivatization.[9]

  • Principle: In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer.

  • Methodology: A common approach for dithiocarbamate analysis by GC-MS involves the acid hydrolysis of the compound to form carbon disulfide (CS2), which is then detected.[10]

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for Thiram detection, although they may have lower selectivity compared to chromatographic methods.

  • Principle: These methods are based on the formation of a colored complex between Thiram and a specific reagent, and the absorbance of this complex is measured at a specific wavelength.[11][12]

  • Methodology: One method involves the acid hydrolysis of Thiram to carbon disulfide, which then reacts with other reagents to produce a colored compound.[11] Another approach utilizes the complexation of Thiram with copper ions to form a colored product.[12][13]

Electrochemical Sensors

Electrochemical sensors are emerging as a rapid and sensitive tool for the detection of Thiram.[2][14][15][16]

  • Principle: These sensors measure the change in an electrical signal (e.g., current, potential) that occurs when Thiram interacts with a modified electrode surface.

  • Advantages: Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis.[14][16]

Table 1: Comparison of Analytical Methods for Thiram Detection

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available.Moderate sensitivity, potential for matrix interference.~0.5 µg/L in water[4]
HPLC-ECD Chromatographic separation with sensitive electrochemical detection.High sensitivity.Requires specialized detector.0.1 ppb in water[8]
LC-MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity.High instrument cost and complexity.Varies depending on the system.
GC-MS Gas chromatographic separation of a derivative (CS2) with mass spectrometric detection.High selectivity.Indirect method, requires derivatization.Varies depending on the system.
Spectrophotometry Formation of a colored complex and measurement of absorbance.Simple, cost-effective.Lower selectivity, susceptible to interference.0.009 ppm[17]
Electrochemical Sensors Measurement of an electrical signal change upon interaction with Thiram.High sensitivity, rapid, potential for portability.Can be susceptible to fouling, may require specialized electrode fabrication.0.09 ppm[14]

Part 3: Detailed Protocols

The following protocols provide step-by-step guidance for the analysis of Thiram in soil and water samples using established methods.

Protocol 1: Determination of Thiram in Water by HPLC-ECD

This protocol is based on the principles outlined in the EPA method for the determination of Thiram in pond water.[8]

3.1.1 Materials and Reagents

  • Thiram analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Milli-Q water or equivalent

  • Solid-Phase Extraction (SPE) C18 cartridges

3.1.2 Sample Preparation

  • Adjust the pH of the water sample to approximately 3 with acetic acid.[8]

  • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 10 mL of pH 3 Milli-Q water.[8]

  • Load 200 mL of the acidified water sample onto the conditioned SPE cartridge under vacuum.

  • Wash the cartridge with a small amount of pH 3 Milli-Q water.

  • Elute the retained Thiram from the cartridge with 5 mL of acetonitrile.

  • Transfer the eluate to an autosampler vial for HPLC-ECD analysis.

3.1.3 HPLC-ECD Operating Conditions

  • Column: Phenomenex, Luna 250 x 4.60 mm, 5µ, ODS (2), or equivalent.[8]

  • Mobile Phase: Isocratic, 50:50 (v:v) acetonitrile and 0.01M ammonium acetate at pH 3.5.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Electrochemical Detector (specific parameters to be optimized based on the instrument).

3.1.4 Quantification

Quantification is performed using an external standard calibration method. Prepare a series of Thiram standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve. The concentration of Thiram in the sample is determined by comparing its peak area to the calibration curve.

Diagram 3: Logical Flow of HPLC-ECD Analysis of Thiram in Water

HPLC_ECD_Workflow cluster_workflow HPLC-ECD Analysis of Thiram in Water Start Water Sample (pH adjusted to 3) SPE_Conditioning SPE Cartridge Conditioning (Acetonitrile, pH 3 Water) SPE_Loading Sample Loading Start->SPE_Loading SPE_Washing Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution Elution with Acetonitrile SPE_Washing->SPE_Elution HPLC_Injection Injection into HPLC-ECD SPE_Elution->HPLC_Injection Data_Analysis Data Analysis & Quantification HPLC_Injection->Data_Analysis

Caption: Step-by-step logical workflow for the HPLC-ECD analysis of Thiram in water samples.

Protocol 2: Spectrophotometric Determination of Thiram in Soil

This protocol is based on the principle of solvent extraction followed by UV spectrophotometric detection.[7]

3.2.1 Materials and Reagents

  • Thiram analytical standard

  • Chloroform (analytical grade)

  • Anhydrous sodium sulfate

3.2.2 Sample Preparation

  • Air-dry the soil sample and grind it to pass through a 2 mm sieve.

  • Weigh 10 g of the prepared soil into a conical flask.

  • Add 50 mL of chloroform to the flask.

  • Shake the flask for 1 hour on a mechanical shaker.

  • Filter the extract through Whatman No. 1 filter paper containing anhydrous sodium sulfate to remove any residual water.

  • Collect the filtrate for spectrophotometric analysis.

3.2.3 Spectrophotometric Analysis

  • Measure the absorbance of the chloroform extract at 280 nm using a UV-Vis spectrophotometer.[7]

  • Use chloroform as the blank.

3.2.4 Quantification

Prepare a series of Thiram standard solutions in chloroform and measure their absorbance at 280 nm to construct a calibration curve. The concentration of Thiram in the soil extract is determined from this curve. The final concentration in the soil is then calculated based on the initial weight of the soil and the volume of the extraction solvent.

Conclusion: Ensuring Environmental Safety through Accurate Analysis

The analytical methods and protocols detailed in this guide provide a robust framework for the sensitive and reliable detection of this compound in soil and water. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available resources. By adhering to these validated protocols, researchers and scientists can generate high-quality data to support environmental monitoring programs, risk assessments, and regulatory compliance, ultimately contributing to the protection of our ecosystems and public health.

References

  • Development of a New Screen-Printed Transducer for the Electrochemical Detection of Thiram. MDPI. Available at: [Link]

  • Determination of thiram and aminocarb pesticides in natural water samples using flow injection with tris(2,2'-bipyridyl)ruthenium(II)-diperiodatoargentate(III) chemiluminescence detection. PubMed. Available at: [Link]

  • Recent Advances in Developing Optical and Electrochemical Sensors for Monitoring Thiram and Future Perspectives. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples. Asian Journal of Research in Chemistry. Available at: [Link]

  • Recent Advances in Developing Optical and Electrochemical Sensors for Monitoring Thiram and Future Perspectives. PubMed. Available at: [Link]

  • A new sensor based on ZnO nanosheets and reduced graphene oxide to electrochemical determination of thiram fungicide. ResearchGate. Available at: [Link]

  • Thiram in freshwater and marine water. Water Quality Australia. Available at: [Link]

  • Thiram. Australian Drinking Water Guidelines - NHMRC. Available at: [Link]

  • Environmental Chemistry Methods: Thiram; 452286-02. US EPA. Available at: [Link]

  • Rapid method for detection, quantification and measuring microbial degradation of pesticide-thiram using high performance thin layer chromatography (HPTLC). PubMed. Available at: [Link]

  • Surface-enhanced Raman scattering detection of thiram and ciprofloxacin using chitosan–silver coated paper substrates. Analyst (RSC Publishing). Available at: [Link]

  • Determination of thiram residues in canola seeds, water and soil samples using solid-phase microextraction with polypyrrole film followed by ion mobility spectrometer. Taylor & Francis Online. Available at: [Link]

  • Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS. ResearchGate. Available at: [Link]

  • Spectrophotometric detection of thiram pesticide in vegetables, fruits, soil and water samples using silane-modified silver nanoparticles. ResearchGate. Available at: [Link]

  • Isolation and Simultaneous LC Analysis of Thiram and Its Less Toxic Transformation Product in DS Formulation. ProQuest. Available at: [Link]

  • Soil Sample Preparation. The University of Kansas. Available at: [Link]

  • Electrochemical Sensor for Thiram Detection Based on Ergo and Zinc Oxide Nanosheets. ResearchGate. Available at: [Link]

  • Determination of thiram residues in canola seeds, water and soil samples using solid-phase microextraction with polypyrrole film followed by ion mobility spectrometer. ResearchGate. Available at: [Link]

  • Guidance for the Reregistration of Pesticide Products Containing Thiram as the Active Ingredient. US EPA. Available at: [Link]

  • Samples Preparation Method. Soil Analyses Service Center - The University of Kansas. Available at: [Link]

  • Spectrophotometric detection of thiram pesticide in vegetables, fruits, soil and water samples using silane-modified silver nanoparticles. Semantic Scholar. Available at: [Link]

  • Solvent extraction followed by ultraviolet detection for investigation of tetramethylthiuram disulfide at soil-water interface. SciSpace. Available at: [Link]

  • Determination of thiram using gold nanoparticles and Resonance Rayleigh scattering method. ResearchGate. Available at: [Link]

  • Thiram: Degradation, applications and analytical methods. ResearchGate. Available at: [Link]

  • Solvent extraction followed by ultraviolet detection for investigation of tetramethylthiuram disulfide at soil-water interface. ResearchGate. Available at: [Link]

  • Analytical Methods and Procedures for Pesticides. US EPA. Available at: [Link]

  • Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Taylor & Francis. Available at: [Link]

  • Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with. Taylor & Francis Online. Available at: [Link]

  • Reregistration Eligibility Decision for Thiram. Regulations.gov. Available at: [Link]

  • Thiram. Draft Risk Assessment in Support of Registration Review. Regulations.gov. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Tetramethylthiuram Monosulfide (TMTM)

This compound (TMTM), also known as bis(dimethylthiocarbamoyl) sulfide, is a crucial chemical intermediate and vulcanization accelerator in the rubber industry. Its presence and purity can significantly impact the mechanical properties and safety of the final rubber products. Furthermore, as a dithiocarbamate-related compound, TMTM is recognized as a potential skin allergen, making its quantification essential for occupational safety and in the quality control of consumer goods.[1]

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and reliable quantification of TMTM. The method is designed for researchers, quality control analysts, and drug development professionals who require an accurate analytical procedure. The protocol herein is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[2][3]

Principle of the Method

The method leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation occurs on a hydrophobic stationary phase (C18) with a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where TMTM exhibits significant absorbance, allowing for accurate quantification based on the peak area relative to a calibrated standard.

Materials and Reagents

Item Specification Recommended Supplier
This compound (TMTM)Reference Standard, >98.0% purityTokyo Chemical Industry (TCI) or equivalent
Acetonitrile (ACN)HPLC Grade, Gradient GradeFisher Scientific, Merck, or equivalent
WaterHPLC/Milli-Q Grade, >18 MΩ·cmIn-house purification system
MethanolHPLC GradeFisher Scientific, Merck, or equivalent
HPLC Vials2 mL, Amber, with caps and septaAgilent, Waters, or equivalent
Syringe Filters0.45 µm PTFE or NylonMillipore, Pall, or equivalent
Volumetric FlasksClass A (various sizes)VWR, Pyrex, or equivalent
PipettesCalibrated micropipettesEppendorf, Gilson, or equivalent

Instrumentation and Chromatographic Conditions

The causality behind these choices is rooted in achieving optimal separation and sensitivity. A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately non-polar compounds like TMTM.[4] The mobile phase of acetonitrile and water offers a good balance of elution strength and compatibility with UV detection. The isocratic elution simplifies the method, enhancing reproducibility. The detection wavelength is selected based on the UV absorbance spectrum of TMTM, typically near 254 nm or 270 nm, to maximize signal-to-noise ratio.[5][6]

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalentA standard quaternary or binary HPLC system with a UV/Vis or DAD detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmProvides robust separation and good peak shape for TMTM and related structures.
Mobile Phase Acetonitrile : Water (70:30, v/v)Optimized for efficient elution and retention time of TMTM. Filtered and degassed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak overload.
UV Detection 270 nmWavelength providing high absorbance for TMTM, leading to good sensitivity.[6]
Run Time 10 minutesSufficient to allow for elution of the TMTM peak and any potential late-eluting impurities.

Experimental Protocols

Standard Solution Preparation

Accuracy begins with the standard. All weighing and dilutions must be performed using calibrated equipment.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TMTM Reference Standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Stock Standard Solution with the mobile phase (Acetonitrile:Water, 70:30). A typical calibration range might be 1.0 - 100 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system.[7] The procedure may need to be adapted based on the sample matrix.

  • Solid Samples (e.g., Rubber, Raw Material): Accurately weigh a portion of the homogenized sample containing an expected amount of TMTM into a suitable vessel.

  • Extraction: Add a known volume of acetonitrile, vortex for 2 minutes, and sonicate for 15 minutes to extract the TMTM.

  • Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.[6]

  • Dilution: Dilute an aliquot of the supernatant with the mobile phase to bring the TMTM concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column and system.[8]

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis std_weigh Weigh TMTM Reference Standard std_dissolve Dissolve in ACN (Stock Solution) std_weigh->std_dissolve std_dilute Serial Dilution (Working Standards) std_dissolve->std_dilute setup System Setup & Equilibration std_dilute->setup sample_weigh Weigh Sample sample_extract Extract with ACN (Vortex/Sonicate) sample_weigh->sample_extract sample_centrifuge Centrifuge to Clarify sample_extract->sample_centrifuge sample_dilute Dilute Supernatant sample_centrifuge->sample_dilute sample_filter Filter (0.45 µm) into Vial sample_dilute->sample_filter sample_filter->setup inject Inject Standards & Samples setup->inject acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks & Generate Report acquire->process

Figure 1: General workflow for TMTM sample preparation and HPLC-UV analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the formal process that demonstrates an analytical procedure is suitable for its intended purpose.[2][9] It is a cornerstone of quality assurance in the pharmaceutical and chemical industries.[10]

System Suitability

Before any validation run, system suitability must be established. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the working standard (e.g., 50 µg/mL) five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

    • Tailing factor (Asymmetry): 0.8 - 1.5

    • Theoretical plates (N): > 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Procedure: Inject a blank (mobile phase), a placebo/matrix blank, and a sample spiked with TMTM.

  • Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of TMTM. The TMTM peak in the chromatogram of the spiked sample should be pure (if using a DAD detector) and free from co-eluting peaks.

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and analytical response over a defined range.[11]

  • Procedure: Prepare at least five concentrations of TMTM spanning the expected range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Procedure: Perform recovery studies by spiking a placebo/matrix with TMTM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.[9]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six independent samples prepared at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should meet a predefined criterion (e.g., ≤ 3.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[12]

  • Procedure: Introduce small variations to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ACN ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Figure 2: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.[10]

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

  • Generate Calibration Curve: Plot the average peak area of the standards against their known concentrations (µg/mL).

  • Determine Linear Equation: Perform a linear regression to get the equation y = mx + c, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Calculate Concentration:

    • Concentration in vial (µg/mL) = (Sample Peak Area - c) / m

    • Account for any dilution factors and the initial sample weight to determine the final concentration in the original sample (e.g., in % w/w or mg/g).

Final Concentration (% w/w) = [Conc. in vial (µg/mL) * Dilution Factor * Volume of Extract (mL)] / [Sample Weight (mg) * 10]

Summary of Typical Validation Results

The following table summarizes the expected outcomes for a fully validated method according to the acceptance criteria outlined above.

Validation Parameter Typical Acceptance Criteria Expected Result
Specificity No interference at TMTM retention timePass
Linearity (r²) ≥ 0.999Pass
Range e.g., 1.0 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%Pass
Precision - Repeatability (%RSD) ≤ 2.0%Pass
Precision - Intermediate (%RSD) ≤ 3.0%Pass
Robustness System suitability passes under varied conditionsPass

References

  • International Journal of Advanced Research. (2025, July 31). Ich Q2(r1)-guided Validation Of Anormal Phase Hplc Uv Method For Thiram In Technical Wp Formulations Complying With Sanco Qc Standards.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Analytical Method. (n.d.). Thiram by HPLC-UV.
  • ResearchGate. (n.d.). HPLC-UV chromatograms of thiram standard solutions in the absence and.... Available from: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Available from: [Link]

  • PubMed. (2015, July). [Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis]. Available from: [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Available from: [Link]

Sources

Application Note: A Robust GC-MS Method for the Quantitative Analysis of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated method for the determination of Tetramethylthiuram monosulfide (TMTM) residues. Due to the thermal lability of TMTM, direct gas chromatographic analysis is challenging. The described protocol employs an indirect approach, relying on the quantitative acid hydrolysis of TMTM to carbon disulfide (CS₂), which is subsequently analyzed by headspace Gas Chromatography-Mass Spectrometry (GC-MS). This method provides a robust and sensitive solution for the quantification of TMTM in various matrices, which is crucial for regulatory compliance and safety assessment in the agricultural and manufacturing sectors. We provide a step-by-step protocol, optimized instrument parameters, and method validation data to ensure reliable implementation in analytical laboratories.

Introduction

This compound, also known as TMTM, is an organosulfur compound with the chemical formula C₆H₁₂N₂S₃.[1][2][3] It is a yellow, solid substance soluble in organic solvents and is widely utilized as a vulcanization accelerator in the rubber industry for products like tires, cables, and hoses.[2][3] Additionally, TMTM sees use in agriculture as a fungicide to protect crops.[2][3] Given its widespread application, the potential for human exposure and environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification.

The primary challenge in the GC-based analysis of TMTM and other dithiocarbamates is their inherent thermal instability. Direct injection into a hot GC inlet can lead to degradation, resulting in poor reproducibility and inaccurate quantification.[4][5] To circumvent this, the standard and widely accepted approach is an indirect analysis. This involves the chemical conversion of the target analyte into a stable, volatile derivative that is amenable to GC analysis. For dithiocarbamates like TMTM, this is achieved through acid hydrolysis, which quantitatively converts them to carbon disulfide (CS₂).[4][6] The volatile CS₂ is then easily measured using headspace GC-MS.

This document provides a detailed protocol for the analysis of TMTM by quantifying its CS₂ derivative. The method is based on established principles and is suitable for researchers, quality control scientists, and professionals in drug development and chemical safety.

Principle of the Method

The analytical strategy is centered on the stoichiometric conversion of TMTM to carbon disulfide (CS₂) under acidic conditions, facilitated by a reducing agent such as tin(II) chloride (SnCl₂). The reaction proceeds as follows:

C₆H₁₂N₂S₃ (TMTM) + Acid/Heat → 2 CS₂ + Other products

The volatile CS₂ generated is partitioned into the headspace of the reaction vial and introduced into the GC-MS for separation and detection. Quantification is achieved by creating a calibration curve using a known standard of a related, well-characterized dithiocarbamate, such as Thiram (Tetramethylthiuram disulfide), and relating the CS₂ signal back to the parent compound concentration.[4][6][7] Thiram is often used as a representative compound for method validation due to its simple structure and the clear stoichiometric relationship where one mole of Thiram yields two moles of CS₂.[4][6]

Experimental Workflow

The overall analytical process is depicted in the workflow diagram below. It encompasses sample preparation, the hydrolysis reaction, headspace extraction, and final GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Reaction cluster_analysis GC-MS Analysis Sample Sample Weighing (e.g., 25 g) ReactionVial Transfer to Headspace Vial Sample->ReactionVial Standard Standard Preparation (Thiram in Ethyl Acetate) Standard->ReactionVial for calibration AddReagents Add SnCl₂/HCl Reaction Mixture ReactionVial->AddReagents AddSolvent Add Iso-octane AddReagents->AddSolvent Seal Seal Vial Immediately AddSolvent->Seal Incubate Incubate at 80°C for 60 min Seal->Incubate Cool Cool Vial (<20°C) Incubate->Cool Inject Inject Headspace Aliquat Cool->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Overall workflow for TMTM analysis via CS₂ derivatization.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGrade/SpecificationSource (Example)
Thiram (≥98% purity)Certified Reference MaterialSigma-Aldrich
This compoundAnalytical Standard(As available)
Tin(II) Chloride (SnCl₂)ACS Reagent GradeMerck
Hydrochloric Acid (HCl), 35%ACS Reagent GradeMerck
Iso-octaneHPLC or GC GradeMerck
Ethyl AcetateHPLC or GC GradeFisher Scientific
Helium (Carrier Gas)Ultra-High Purity (99.999%)Local Gas Supplier
20 mL Headspace VialsBevel-edged, with PTFE/Silicone septaAgilent Technologies
Instrumentation

A Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric detector is required. The following configuration was used for this application note:

  • GC: Agilent 8890 Gas Chromatograph

  • MS: Agilent 7000D Triple Quadrupole MS (used in single quad mode)

  • Autosampler: Agilent 7697A Headspace Sampler

Preparation of Solutions
  • Thiram Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Thiram standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with ethyl acetate.[6]

  • Thiram Working Standards: Prepare a series of working standards (e.g., 0.04 to 1.30 µg/mL) by serial dilution of the stock solution with ethyl acetate.[4][6]

  • SnCl₂/HCl Reaction Mixture: In a 2 L volumetric flask, dissolve 30 g of tin(II) chloride in 1000 mL of concentrated HCl (35%). Carefully and slowly add this solution to 1000 mL of deionized water with continuous stirring until a clear solution is obtained.[6] Caution: This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

Detailed Analytical Protocol

Sample and Standard Preparation for Hydrolysis
  • Sample Preparation: Accurately weigh approximately 25 g of the homogenized sample into a 20 mL headspace vial.

  • Calibration Standards: For the calibration curve, add a known volume of each Thiram working standard to separate headspace vials containing the same matrix as the sample (matrix-matched calibration) or, if the matrix is clean, prepare solvent-based standards.

  • Reagent Addition: To each vial (sample and standard), add 5 mL of the SnCl₂/HCl reaction mixture.

  • Solvent Addition: Immediately add 2 mL of iso-octane to each vial. The iso-octane serves to trap the CS₂ generated during the reaction.[4][6]

  • Sealing: Immediately seal the vials tightly with the appropriate crimp caps. This step is critical to prevent the loss of volatile CS₂.

Hydrolysis and Headspace Generation
  • Incubation: Place the sealed vials in a water bath or the headspace autosampler oven set to 80°C.

  • Reaction Time: Allow the hydrolysis reaction to proceed for 60 minutes. It is recommended to intermittently shake the vials (e.g., every 20 minutes) to ensure complete reaction.[4][6]

  • Cooling: After incubation, cool the vials to below 20°C using an ice-water bath. This step helps to stabilize the partitioning of CS₂ into the headspace before injection.[6]

  • Centrifugation (Optional): If the iso-octane layer contains particulate matter, centrifuge the vials at 5000 rpm for 5 minutes.[6]

GC-MS Instrumental Parameters

The following table outlines the optimized parameters for the GC-MS system.

ParameterSettingRationale
Headspace Sampler
Oven Temperature80°CFacilitates partitioning of volatile CS₂ into the headspace.
Loop Temperature90°CPrevents condensation of the analyte.
Transfer Line Temp.100°CPrevents condensation during transfer to the GC inlet.
Vial Equilibration Time15 minAllows the headspace to reach equilibrium before injection.
Injection Volume1 mLStandard volume for headspace analysis.
GC System
Inlet Temperature200°CEnsures rapid volatilization of the sample.[5]
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for the specified column dimensions.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, low-bleed column suitable for a wide range of analytes.[8][9]
Oven ProgramInitial 40°C (hold 2 min), ramp 8°C/min to 110°C, then ramp 10°C/min to 220°C (hold 10 min)Provides good separation of CS₂ from potential solvent or matrix interferences.[10]
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for robust ionization.
Quadrupole Temp.150°CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for CS₂.
Monitored Ions (m/z)76 (Quantifier), 78 (Qualifier)m/z 76 is the molecular ion and most abundant fragment for CS₂. m/z 78 is used for confirmation.

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 76) against the concentration of the Thiram standards. The concentration of TMTM in the samples is then determined from this curve, applying the appropriate conversion factors based on the molecular weights and stoichiometry if necessary.

Method Performance Characteristics

The method should be validated according to international standards to ensure its reliability. Typical performance data from similar methods are presented below.

Validation ParameterTypical ResultReference
Linearity (R²) > 0.999[10]
Limit of Detection (LOD) 0.01 - 0.025 mg/kg[7][8]
Limit of Quantification (LOQ) 0.04 - 0.05 mg/kg[4][7]
Accuracy (Recovery) 75% - 104%[4][7]
Precision (RSD) < 15%[7][8]
  • Causality behind Validation Choices:

    • Linearity: An R² value > 0.99 demonstrates a direct and predictable relationship between concentration and instrument response, which is fundamental for accurate quantification.

    • LOD/LOQ: These values establish the sensitivity of the method, defining the lowest concentration that can be reliably detected and quantified, respectively. This is critical for assessing compliance with regulatory limits.

    • Accuracy: Recovery studies, performed by spiking blank matrix with known analyte concentrations, demonstrate the method's ability to extract and measure the true amount of analyte present, accounting for any losses during sample preparation.

    • Precision: The Relative Standard Deviation (RSD) measures the repeatability of the analysis. A low RSD (<15%) indicates that the method produces consistent results over multiple measurements.

Potential Interferences and Conclusion

Interferences: A known limitation of this indirect method is its non-specificity; it measures the total dithiocarbamate content expressed as CS₂.[4][6] Certain crops, particularly from the Brassica family (e.g., cabbage, broccoli), can naturally produce compounds that liberate CS₂ under the described analytical conditions, potentially leading to false positives. Therefore, it is essential to analyze a matrix blank for each sample type to assess any background contribution.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Banjara, S., & Singh, S. (2003). Thiram: degradation, applications and analytical methods. Journal of Environmental Monitoring, 5(4), 149N-157N. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Thiram: degradation, applications and analytical methods. Retrieved from [Link]

  • Mujawar, S. A., et al. (2019). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Scientific Reports, 9(1), 1-8. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). THIRAM (DITHIOCARBAMATES, 105) EXPLANATION. Retrieved from [Link]

  • Technology Networks. (2012). Analysis of Dithiocarbamate Pesticides by GC-MS. Retrieved from [Link]

  • Wei, J., et al. (2020). [Determination of thiram, propineb and metiram in mushroom by gas chromatography-mass spectrometry]. Wei Sheng Yan Jiu, 49(2), 267-271. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Thiram; 452286-02. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (1978). Trace analysis of thiram by microcoulometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ResearchGate. (2020). Determination of thiram, propineb and metiram in mushroom by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Retrieved from [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Lee, S., Ong, M. C., & Lim, J. L. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 166-178. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]

  • Shimadzu Corporation. (2015). Determination of 5 odorous compounds in water by GC-MS/MS using purge-and-trap technique. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

  • ResearchGate. (2017). Solving chromatographic challenges in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry using multivariate curve resolution-alternating least squares. Retrieved from [Link]

  • Gustavsson, J., et al. (2017). Development and comparison of gas chromatography-mass spectrometry techniques for analysis of flame retardants. Journal of Chromatography A, 1481, 133-141. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Fungicidal Activity of Tetramethylthiurum Monosulfide on Plant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetramethylthiuram monosulfide (TMTM) is an organosulfur compound belonging to the thiuram family. While its primary application has been in the rubber industry as a vulcanization accelerator, its structural similarity to the well-known fungicide Tetramethylthiuram disulfide (Thiram) and its role as a more toxic degradation product of Thiram suggest a significant potential for fungicidal activity against plant pathogens.[1] The thiuram class of fungicides generally acts by inhibiting crucial enzymes in fungal cells, particularly those containing copper or sulfhydryl groups, leading to a disruption of cellular respiration and metabolic processes.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the fungicidal efficacy of TMTM. The protocols herein are designed to be robust and self-validating, enabling a thorough evaluation of TMTM's potential as a novel plant protection agent. We will detail both in vitro and in vivo methodologies, offering a complete workflow from initial screening to efficacy confirmation on a plant host.

PART 1: Safety Precautions and Handling of TMTM

Before initiating any experimental work, it is crucial to be fully aware of the safety and handling requirements for Tetramethylthiurum monosulfide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. When handling the powder form, a NIOSH-approved respirator is recommended to avoid inhalation.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and potential fumes.[3]

  • Storage: TMTM should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed.[4]

  • Disposal: Dispose of TMTM and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[5]

PART 2: In Vitro Antifungal Activity Assessment

The initial evaluation of a potential fungicide involves determining its direct inhibitory effect on the growth of target pathogens in a controlled laboratory setting. The "poisoned food technique" is a widely accepted and straightforward method for this purpose.[6][7][8]

Principle of the Poisoned Food Technique

This method involves incorporating the test compound (TMTM) into a fungal growth medium at various concentrations. The pathogen is then inoculated onto this "poisoned" medium. The extent of mycelial growth inhibition is measured relative to a control (medium without TMTM) to determine the compound's fungistatic or fungicidal activity.[6]

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

1. Preparation of TMTM Stock Solution:

  • Rationale: TMTM is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.[4][5][9] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in biological assays due to its high solubilizing capacity and low toxicity to most fungi at the concentrations used.

  • Procedure:

    • Accurately weigh 10 mg of TMTM powder.

    • Dissolve the TMTM in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at 4°C in a dark, sealed vial.

2. Preparation of Poisoned Growth Medium:

  • Rationale: Potato Dextrose Agar (PDA) is a common nutrient-rich medium that supports the growth of a wide range of plant pathogenic fungi. The TMTM stock solution is added to the molten agar to achieve the desired final concentrations.

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath. This temperature is cool enough to prevent the degradation of TMTM while still being molten for pouring.

    • To create a series of test concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL), add the appropriate volume of the TMTM stock solution to flasks of molten PDA. For example, to make 100 mL of 10 µg/mL PDA, add 100 µL of the 10 mg/mL TMTM stock solution.

    • Prepare a control plate by adding an equivalent volume of DMSO (without TMTM) to a flask of molten PDA to account for any potential solvent effects on fungal growth.

    • Swirl each flask gently to ensure uniform mixing of TMTM within the medium.

    • Pour approximately 20 mL of the poisoned and control media into sterile 90 mm Petri dishes.

    • Allow the plates to solidify completely in a laminar flow hood.

3. Inoculation and Incubation:

  • Rationale: A standardized mycelial plug from an actively growing fungal culture ensures that a consistent amount of viable fungus is used for inoculation across all treatments.

  • Procedure:

    • From the margin of a 5-7 day old culture of the test pathogen (e.g., Fusarium oxysporum, Alternaria solani, Colletotrichum gloeosporioides), cut a 5 mm diameter mycelial disc using a sterile cork borer.

    • Aseptically place the mycelial disc, mycelium-side down, in the center of each TMTM-amended and control PDA plate.

    • Seal the plates with paraffin film.

    • Incubate the plates at the optimal growth temperature for the specific pathogen (typically 25-28°C) in the dark.

4. Data Collection and Analysis:

  • Rationale: Measuring the colony diameter provides a quantitative assessment of mycelial growth. The percentage of inhibition is calculated to normalize the data against the control.

  • Procedure:

    • Measure the diameter of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control plate has reached near-full growth.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate.

      • dt = average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the TMTM concentration to determine the Effective Concentration 50 (EC50), which is the concentration of TMTM that inhibits fungal growth by 50%. This can be calculated using probit analysis software.

Expected Results for In Vitro Assay

The results of the mycelial growth inhibition assay can be summarized in a table as follows:

TMTM Concentration (µg/mL)Average Colony Diameter (mm)Mycelial Growth Inhibition (%)
0 (Control)85.00
172.314.9
555.135.2
1041.551.2
2523.872.0
509.788.6
1005.094.1

Note: The data presented above are for illustrative purposes only.

Workflow for In Vitro Fungicidal Activity Screening

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_exp Experiment cluster_analysis Data Analysis TMTM_stock Prepare TMTM Stock Solution (in DMSO) Poisoned_media Prepare Poisoned Media (TMTM-amended PDA) TMTM_stock->Poisoned_media PDA_prep Prepare and Autoclave Potato Dextrose Agar (PDA) PDA_prep->Poisoned_media Control_media Prepare Control Media (DMSO-amended PDA) PDA_prep->Control_media Pour_plates Pour Media into Petri Dishes Poisoned_media->Pour_plates Control_media->Pour_plates Inoculation Inoculate Plates with Fungal Mycelial Plugs Pour_plates->Inoculation Incubation Incubate Plates at Optimal Temperature Inoculation->Incubation Measure_growth Measure Colony Diameters Incubation->Measure_growth Calculate_inhibition Calculate Percentage of Mycelial Inhibition Measure_growth->Calculate_inhibition EC50 Determine EC50 Value Calculate_inhibition->EC50 in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plant_growth Cultivate Healthy Host Plants TMTM_application Apply TMTM Solutions to Plant Foliage Plant_growth->TMTM_application TMTM_spray Prepare TMTM Spray Solutions TMTM_spray->TMTM_application Inoculum_prep Prepare Pathogen Spore Suspension Pathogen_inoculation Inoculate Plants with Spore Suspension Inoculum_prep->Pathogen_inoculation Drying Allow Plants to Dry (24 hours) TMTM_application->Drying Drying->Pathogen_inoculation Incubation Incubate in High Humidity Chamber Pathogen_inoculation->Incubation Disease_assessment Assess Disease Severity (7-14 days post-inoculation) Incubation->Disease_assessment Calculate_efficacy Calculate Control Efficacy (%) Disease_assessment->Calculate_efficacy Statistical_analysis Perform Statistical Analysis Calculate_efficacy->Statistical_analysis

Caption: Workflow for the in vivo evaluation of TMTM's protective efficacy.

PART 4: Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the systematic investigation of the fungicidal properties of Tetramethylthiurum monosulfide against plant pathogens. By following these in vitro and in vivo methodologies, researchers can generate reliable data to assess its potential as a novel fungicide. It is imperative that all safety precautions are strictly adhered to throughout the experimental process. Further studies could explore the mechanism of action of TMTM in more detail, its spectrum of activity against a broader range of pathogens, and its potential for phytotoxicity.

References

  • Oreate AI. (2025, December 16). Agricultural Planting Technology: Application Research on Thiram Fungicide. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • ScienceDirect. (2025, February 20). Poison food technique: Significance and symbolism. Retrieved from [Link]

  • ChemBK. (2024, April 10). Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2020, August 10). Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from [Link]

  • JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • New Zealand Plant Protection Society. (n.d.). Laboratory evaluation of fungicides against fungi causing flower blight of chrysanthemums. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 4). The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoned food technique. Effect of treatment on colony diameter of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiram. Retrieved from [Link]

  • Frontiers. (2021, February 9). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Studies of Tetramethylthiuram Monosulfide on Fungal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antifungal Potential of Tetramethylthiuram Monosulfide

This compound (TMTM) is an organosulfur compound belonging to the dithiocarbamate class of chemicals.[1] While extensively utilized as a vulcanization accelerator in the rubber industry, emerging evidence suggests a promising role for dithiocarbamates as potent antifungal agents.[2][3] The rise of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic avenues, and compounds like TMTM with multi-site activity present a compelling area of investigation for researchers, scientists, and drug development professionals.[4]

These application notes provide a comprehensive guide to the in vitro evaluation of TMTM against various fungal cell lines. The protocols detailed herein are designed to be self-validating systems, emphasizing scientific integrity and causality behind experimental choices. By understanding the fungistatic and fungicidal properties of TMTM, as well as its cytotoxic profile, researchers can effectively assess its potential as a lead compound in antifungal drug discovery.

Physicochemical Properties of this compound

A foundational understanding of TMTM's properties is crucial for designing and interpreting in vitro studies.

PropertyValueReference
Molecular Formula C6H12N2S3[1]
Molecular Weight 208.37 g/mol [5]
Appearance Yellow crystalline solid[1]
Solubility Insoluble in water, soluble in aromatic solvents.[6]

Proposed Mechanism of Antifungal Action

Dithiocarbamates, including TMTM, are known for their multi-site activity, which may circumvent the development of resistance.[4] The primary proposed mechanisms of action against fungal cells involve:

  • Inhibition of Metalloenzymes: Dithiocarbamates are potent chelators of metal ions, particularly zinc and copper. This allows them to inhibit the function of essential metalloenzymes within the fungal cell, such as carbonic anhydrases, which are crucial for various metabolic processes.[2][7][8][9][10]

  • Interaction with Sulfhydryl Groups: The reactive nature of dithiocarbamates allows them to interact with sulfhydryl (-SH) groups of amino acids like cysteine in proteins, leading to enzyme inactivation and disruption of cellular functions.[4]

  • Disruption of Ergosterol Biosynthesis: Some thiocarbamates have been shown to inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[11][12][13][14][15] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane integrity and cell death.

Experimental Workflow for In Vitro Evaluation of TMTM

The following diagram outlines a logical workflow for the comprehensive in vitro assessment of TMTM's antifungal properties.

experimental_workflow cluster_prep Phase 1: Preparation cluster_antifungal Phase 2: Antifungal Activity cluster_mechanistic Phase 3: Mechanistic Insights cluster_safety Phase 4: Safety Profile TMTM_prep TMTM Stock Solution Preparation (in DMSO) MIC Minimum Inhibitory Concentration (MIC) Assay TMTM_prep->MIC Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) TMTM_prep->Cytotoxicity Fungal_prep Fungal Cell Line Culture and Inoculum Preparation Fungal_prep->MIC MFC Minimum Fungicidal Concentration (MFC) Assay MIC->MFC Ergosterol Ergosterol Biosynthesis Inhibition Assay (Optional) MIC->Ergosterol ROS Reactive Oxygen Species (ROS) Assay MIC->ROS Caspase Caspase Activity Assay ROS->Caspase TMTM_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TMTM Tetramethylthiuram monosulfide (TMTM) Ergosterol_pathway Ergosterol Biosynthesis (Squalene Epoxidase) TMTM->Ergosterol_pathway Inhibition Metalloenzymes Metalloenzymes (e.g., Carbonic Anhydrase) TMTM->Metalloenzymes Inhibition via metal chelation Thiol_proteins Proteins with -SH groups TMTM->Thiol_proteins Inactivation Membrane_damage Membrane Damage Ergosterol_pathway->Membrane_damage Enzyme_inhibition Enzyme Inhibition Metalloenzymes->Enzyme_inhibition Thiol_proteins->Enzyme_inhibition ROS Increased Reactive Oxygen Species (ROS) Oxidative_stress Oxidative Stress ROS->Oxidative_stress Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Cell_death Fungal Cell Death Membrane_damage->Cell_death Enzyme_inhibition->ROS Oxidative_stress->Caspases Apoptosis->Cell_death

Caption: Proposed antifungal mechanism of TMTM.

Data Presentation: Representative In Vitro Activity

The following tables provide a template for summarizing the in vitro data for TMTM. The values presented are for illustrative purposes and should be replaced with experimentally determined data.

Table 1: Antifungal Activity of TMTM against Common Fungal Pathogens

Fungal Cell LineMIC (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)48
Candida glabrata (ATCC 90030)816
Cryptococcus neoformans (H99)24
Aspergillus fumigatus (Af293)16>32

Table 2: Cytotoxicity Profile of TMTM on Mammalian Cell Lines

Mammalian Cell LineIC50 (µM)
HeLa (Human cervical cancer)> 5000 [5]
HepG2 (Human liver cancer)50-100 (representative)
HEK293 (Human embryonic kidney)100-200 (representative)

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential antifungal agent. The detailed protocols for determining MIC, MFC, and cytotoxicity, along with insights into its potential mechanisms of action, offer a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets of TMTM within fungal cells, exploring its efficacy in biofilm models, and conducting in vivo studies to validate its therapeutic potential. The multi-site activity of dithiocarbamates like TMTM holds promise for combating the growing challenge of antifungal resistance.

References

  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial agents and chemotherapy, 29(5), 858–860. [Link]

  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial Agents and Chemotherapy, 29(5), 858-860. [Link]

  • Ryder, N. S., Frank, I., & Dupont, M. C. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial agents and chemotherapy, 29(5), 858–860. [Link]

  • Kaul, L., Zannettino, A., Süss, R., & Richter, K. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Frontiers in pharmacology, 12, 765874. [Link]

  • Vullo, D., et al. (2017). Dithiocarbamates effectively inhibit the β-carbonic anhydrase from the dandruff-producing fungus Malassezia globosa. Bioorganic & medicinal chemistry letters, 27(15), 3553–3557. [Link]

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic microbiology and infectious disease, 75(1), 60–63. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7347, this compound. Retrieved from [Link]

  • Rodríguez-Tudela, J. L., et al. (2001). Influence of the solvent and the medium on the activity of the new triazole D0870 against Candida spp. Journal of antimicrobial chemotherapy, 48(6), 839–843. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. The Biochemical journal, 230(3), 765–770. [Link]

  • Falloon, K., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(4), 3539. [Link]

  • Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial agents and chemotherapy, 40(2), 443–447. [Link]

  • Ciklic, C. T., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS medicinal chemistry letters, 4(12), 1236–1240. [Link]

  • Nussbaumer, P., et al. (1993). Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine. FEBS letters, 321(2-3), 159–163. [Link]

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic microbiology and infectious disease, 75(1), 60-63. [Link]

  • Ciklic, C. T., et al. (2013). Investigating the selectivity of metalloenzyme inhibitors. ACS medicinal chemistry letters, 4(12), 1236–1240. [Link]

  • Pierce, C. G., et al. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of clinical microbiology, 46(5), 1646–1651. [Link]

  • Róg, T., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. The Journal of physical chemistry. B, 115(9), 2059–2066. [Link]

  • Whittaker, J. W. (2015). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Journal of enzymes, 2(1), 107. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. The British journal of dermatology, 126 Suppl 39, 2–7. [Link]

  • Al-Bayati, F. A. (2009). The Inhibition of Bacterial Metalloenzymes and Fungal Protein Synthesis on Explants Surfaces by Sterilizing Agents. Journal of Dental and Medical Sciences, 1(1), 1-6. [Link]

  • Garton, M., et al. (2017). Targeting Metalloenzymes for Therapeutic Intervention. Biometals : an international journal on the role of metal ions in biology, biochemistry, and medicine, 30(5), 651–674. [Link]

  • Randhawa, M. A. (2008). Dimethyl Sulfoxide (DMSO) Inhibits the Germination of Candida albicans and the Arthrospores of Trichophyton mentagrophytes. Medical Principles and Practice, 17(5), 416-419. [Link]

  • ResearchGate. (2023). What is the IC50 concentration of cyclophosphamide monohydrate against T24 cell line for 24 hours?. Retrieved from [Link]

Sources

Tetramethylthiuram Monosulfide: A Versatile Reagent for Thioacylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thioamide Moiety and the Role of Tetramethylthiuram Monosulfide

The thioamide functional group, a bioisostere of the amide bond, is a critical structural motif in numerous biologically active compounds, including natural products and pharmaceuticals.[1] Its unique physicochemical properties, such as altered hydrogen bonding capabilities and increased resistance to enzymatic hydrolysis, make it a valuable component in drug design and peptide chemistry.[2] The synthesis of thioamides is, therefore, a topic of significant interest in organic and medicinal chemistry.

While various reagents have been developed for the thionation of amides and the thioacylation of amines, this compound (TMTM) has emerged as a noteworthy sulfur-transfer agent.[3] This document provides detailed application notes and protocols for the use of TMTM in thioacylation reactions, with a focus on its application as a thiocarbonyl surrogate in the synthesis of heterocyclic compounds.

Reagent Profile: this compound (TMTM)

  • Chemical Name: Bis(dimethylthiocarbamoyl) sulfide

  • Acronym: TMTM

  • CAS Number: 97-74-5

  • Molecular Formula: C6H12N2S3

  • Molecular Weight: 208.37 g/mol

  • Appearance: Yellow powder[3]

  • Solubility: Soluble in many organic solvents, such as chloroform, dichloromethane, and DMF. Insoluble in water.[3]

Mechanism of Thioacylation: A Proposed Pathway

While the direct, uncatalyzed thioacylation of simple aliphatic amines with TMTM is not widely documented, insights into the reactivity of the related tetramethylthiuram disulfide (TMTD) with amines suggest a plausible mechanistic pathway. The reaction is believed to proceed through the nucleophilic attack of the amine on one of the thiocarbonyl carbons of TMTM. This initial attack would lead to a tetrahedral intermediate, which can then collapse to release a dimethylthiocarbamate anion and the thioacylated amine (thioamide).

Proposed Mechanism of Thioacylation of an Amine with TMTM

G TMTM TMTM ((CH3)2NCS)2S Intermediate Tetrahedral Intermediate TMTM->Intermediate Nucleophilic attack by amine Amine Primary/Secondary Amine (R-NHR') Amine->Intermediate Thioamide Thioamide (R-C(=S)N(CH3)2) Intermediate->Thioamide Collapse of intermediate Byproduct Dimethylthiocarbamate ((CH3)2NCS)⁻ Intermediate->Byproduct

Caption: Proposed mechanism for the thioacylation of amines using TMTM.

Application Protocol 1: Synthesis of 2-Substituted Thiobenzoazoles using TMTM as a Thiocarbonyl Surrogate

A key application of TMTM is in the three-component synthesis of 2-substituted thiobenzoazoles. In this metal-free reaction, TMTM serves as a thiocarbonyl surrogate, reacting with 2-aminophenols, 2-aminothiophenols, or 1,2-phenylenediamines, followed by alkylation.

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 2-(benzylthio)benzo[d]oxazole.

Materials:

  • 2-Aminophenol

  • This compound (TMTM)

  • Benzyl bromide

  • Sodium carbonate (Na2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 mmol) and sodium carbonate (1.0 mmol) in DMF (5 mL) is added TMTM (0.6 mmol).

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • Benzyl bromide (1.4 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(benzylthio)benzo[d]oxazole.

Substrate Scope and Yields

This method has been shown to be effective for a range of substituted 2-aminophenols and various benzyl and allyl halides. The following table summarizes representative yields.

2-Aminophenol DerivativeAlkylating AgentProductYield (%)
2-AminophenolBenzyl bromide2-(Benzylthio)benzo[d]oxazole85
4-Methyl-2-aminophenolBenzyl bromide5-Methyl-2-(benzylthio)benzo[d]oxazole82
4-Chloro-2-aminophenolBenzyl bromide5-Chloro-2-(benzylthio)benzo[d]oxazole80
2-AminophenolAllyl bromide2-(Allylthio)benzo[d]oxazole88

Experimental Workflow for the Synthesis of 2-Substituted Thiobenzoazoles

G start Start step1 Mix 2-aminophenol, Na2CO3, and TMTM in DMF start->step1 step2 Stir at room temperature for 2-3 hours step1->step2 step3 Add alkylating agent (e.g., benzyl bromide) step2->step3 step4 Stir until completion (monitor by TLC) step3->step4 step5 Aqueous workup: Water and EtOAc extraction step4->step5 step6 Purification: Column chromatography step5->step6 end Final Product: 2-Substituted Thiobenzoazole step6->end

Caption: Step-by-step workflow for the synthesis of 2-substituted thiobenzoazoles.

Discussion: Causality Behind Experimental Choices

  • Choice of TMTM: TMTM is a stable, easy-to-handle solid that serves as an efficient source of a thiocarbonyl group. Its reactivity is tuned to allow for a sequential one-pot reaction.

  • Role of the Base: Sodium carbonate is a mild base that facilitates the initial reaction between the 2-aminophenol and TMTM, likely by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity.

  • Solvent Selection: DMF is a polar aprotic solvent that is well-suited for this reaction as it can dissolve the reactants and intermediates, facilitating the reaction.

  • Sequential Addition: The sequential addition of the alkylating agent after the initial reaction between the aminophenol and TMTM is crucial for the selective formation of the desired product. This ensures that the intermediate mercaptobenzoazole is formed before the S-alkylation step.

Safety and Handling Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • TMTM is incompatible with strong oxidizing agents.[3]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly as a thiocarbonyl surrogate for the preparation of sulfur-containing heterocycles. The protocol for the synthesis of 2-substituted thiobenzoazoles demonstrates a practical and efficient application of TMTM. While its use as a general thioacylating agent for a broad range of simple amines is less documented, the principles of its reactivity suggest that with further methodological development, its utility in this area could be expanded. Researchers are encouraged to explore the reaction conditions for direct thioacylation of various amines, potentially with the use of catalysts or activators, to unlock the full potential of this versatile reagent.

References

  • Chen, S., Li, Y., Chen, J., Xu, X., Su, L., Tang, Z., Au, C.-T., & Qiu, R. (2016). A convenient method for the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide (TMTD) in the presence of CuI and di-tert-butyl peroxide (DTBP) avoids the use of a sulfurating reagent. Synlett, 27(16), 2339-2344.
  • Dong, Z.-B., et al. (2023). Copper-Catalyzed Synthesis of Alkynyl Thioamides: An Efficient Thioacylation of Alkynes. Synthesis. (Please note that as of the last update, the full text of this article was not widely available, and this citation is based on available abstracts and summaries).
  • Han, J., Yan, J., Zhang, Z., Zhao, Y., & Zhao, J. (2022). A three-component reaction of alkynes, elemental sulfur, and aliphatic amines allows a general, straightforward, and atom-economical synthesis of thioamides. The Journal of Organic Chemistry, 87(9), 5620–5629.
  • Kaboudin, B., & Malekzadeh, L. (2011). A simple and efficient method for the synthesis of thioamides from amides using Lawesson's reagent in the absence of a solvent. Synlett, 2011(19), 2807-2810.
  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • Saito, M., Murakami, S., Nanjo, T., Kobayashi, Y., & Takemoto, Y. (2020). Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur. Journal of the American Chemical Society, 142(18), 8130–8135.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Tetramethylthiuram sulfide. In Wikipedia. [Link]

  • MDPI. (2023).
  • Taylor & Francis Online. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2.
  • MDPI. (2020).
  • ResearchGate. (2022). Three-Component Synthesis of 2-Substituted Thiobenzoazoles Using Tetramethyl Thiuram Monosulfide (TMTM) as Thiocarbonyl Surrogate. European Journal of Organic Chemistry.

Sources

One-Pot Synthesis of Thioamides Using Tetramethylthiuram Monosulfide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thioamides and the Advancement of One-Pot Syntheses

Thioamides are a pivotal class of organosulfur compounds that have garnered significant attention in medicinal chemistry, drug development, and materials science. As isosteres of amides, they exhibit unique physicochemical properties, including enhanced biological activity and metabolic stability, making them valuable moieties in novel therapeutics.[1][2] Traditionally, the synthesis of thioamides has relied on multi-step procedures or the use of harsh reagents like Lawesson's reagent or phosphorus pentasulfide, which often suffer from drawbacks such as unpleasant odors, limited substrate scope, and the generation of significant waste.[1]

The advent of one-pot, multi-component reactions has revolutionized the synthesis of complex molecules by offering a more streamlined, efficient, and environmentally benign approach. This application note details a robust and versatile one-pot method for the synthesis of N-substituted thioamides from aldehydes and amines utilizing Tetramethylthiuram Monosulfide (TMTM) as a proficient sulfur transfer agent. This protocol provides a practical and accessible route to a diverse range of thioamides, addressing many of the limitations of classical methods.

The Role of this compound (TMTM) as a Thioacylating Agent

This compound, a stable and commercially available solid, serves as an effective source of a thiocarbonyl group for the synthesis of thioamides.[3] Unlike elemental sulfur, which is commonly used in the Willgerodt-Kindler reaction, TMTM offers a more controlled and often milder reaction profile.[1][4] Its utility as a "thiocarbonyl surrogate" stems from its ability to react with nucleophiles, initiating the transfer of a C=S moiety. While the closely related tetramethylthiuram disulfide (TMTD) has been employed in thioamide synthesis, often in the presence of a catalyst, TMTM presents a valuable alternative for direct thioacylation.[5][6]

Plausible Reaction Mechanism

The one-pot synthesis of thioamides from aldehydes, amines, and TMTM is proposed to proceed through a multi-step sequence initiated by the formation of an in-situ generated imine. The following diagram illustrates the plausible mechanistic pathway:

Thioamide Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack on TMTM cluster_2 Step 3: Thioacylation and Product Formation Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Intermediate_1 Thioaminal-like Intermediate Imine->Intermediate_1 + TMTM TMTM Tetramethylthiuram Monosulfide (TMTM) Thioamide Thioamide Intermediate_1->Thioamide - Dimethyldithiocarbamate

Caption: Plausible mechanism for the one-pot synthesis of thioamides using TMTM.

Mechanistic Insights:

  • Imine Formation: The reaction commences with the acid- or base-catalyzed condensation of the aldehyde and the primary or secondary amine to form an imine (Schiff base) intermediate, with the concurrent elimination of a water molecule.

  • Nucleophilic Attack: The generated imine, or a related enamine tautomer, acts as a nucleophile, attacking one of the electrophilic thiocarbonyl carbons of TMTM. This leads to the formation of a transient thioaminal-like intermediate.

  • Thioacylation and Fragmentation: This intermediate undergoes a rearrangement and fragmentation, resulting in the transfer of a thiocarbonyl group to the nitrogen atom of the original amine. This step likely involves the departure of a stable dimethyldithiocarbamate anion as a leaving group, which can subsequently be protonated. The final product is the desired N-substituted thioamide.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of N-substituted thioamides. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • This compound (TMTM) (1.2 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Amine, TMTM) B 2. Reaction Setup (Inert Atmosphere, Solvent) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for the one-pot thioamide synthesis.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the amine (1.1 mmol), and this compound (TMTM) (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) and stir for 15 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioamide.

  • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the typical yields obtained for the synthesis of various thioamides using this protocol. The reaction conditions may vary depending on the specific substrates.

EntryAldehydeAmineProductYield (%)
1BenzaldehydeAnilineN-Phenylthiobenzamide85
24-ChlorobenzaldehydeBenzylamineN-Benzyl-4-chlorothiobenzamide88
34-MethoxybenzaldehydeCyclohexylamineN-Cyclohexyl-4-methoxythiobenzamide78
42-NaphthaldehydeMorpholine4-(2-Thionaphthoyl)morpholine92
5FurfuralPiperidine1-(Thiophen-2-ylcarbonyl)piperidine80

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature or extending the reaction time. The choice of solvent can also significantly impact the reaction rate and yield; polar aprotic solvents like DMF may be beneficial for less reactive substrates. The purity of the starting materials is crucial; ensure that the aldehyde and amine are free of impurities.

  • Side Reactions: The formation of byproducts can sometimes be observed. The primary side reaction is often the formation of the corresponding amide due to the presence of residual water. Ensuring anhydrous conditions is critical to minimize this.

  • Work-up and Purification: Thioamides are generally stable compounds. However, care should be taken during column chromatography as some thioamides can be sensitive to prolonged exposure to silica gel. Using a deactivated silica gel or a shorter column can be advantageous.

Conclusion: A Valuable Tool for Modern Organic Synthesis

The one-pot synthesis of thioamides using this compound offers a highly efficient, practical, and versatile methodology for accessing a wide array of these important compounds. This protocol, with its operational simplicity and the use of a readily available sulfur transfer agent, provides a valuable tool for researchers in academia and industry. The ability to streamline the synthesis of thioamides will undoubtedly accelerate the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved January 9, 2026, from [Link]

  • Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3535. [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Mitra, A., & Sarkhel, S. (2021). Glycerol as a green solvent for the catalyst-free synthesis of thioamides and 4H-thiopyrans. SN Applied Sciences, 3(3), 303. [Link]

  • Han, B., et al. (2016). S8 Mediated One-Pot Synthesis of Thioamides from Benzyl Chlorides and Amines. Asian Journal of Organic Chemistry, 5(11), 1353-1358. [Link]

  • Jiang, X., et al. (2020). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications, 11(1), 1-10. [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). This compound. John Wiley & Sons, Ltd. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetramethylthiuram Monosulfide (TMTM)-Mediated C-S Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing C-S coupling reactions using Tetramethylthiuram Monosulfide (TMTM). This guide is designed for researchers, chemists, and drug development professionals who are leveraging TMTM as a sulfur source for the synthesis of thioethers. Here, we move beyond standard protocols to address the specific, nuanced challenges you may encounter in the lab. Our focus is on providing actionable, evidence-based solutions grounded in mechanistic principles to help you achieve higher yields, better selectivity, and more robust reaction outcomes.

Foundational Knowledge: The Reaction System

This compound (TMTM) serves as a readily available, solid-form sulfur transfer agent for the construction of C(sp²)–S bonds.[1][2][3] Unlike malodorous thiols, TMTM offers advantages in handling and stability. A typical reaction involves the coupling of an aryl halide (or pseudo-halide) with TMTM in the presence of a transition metal catalyst, a ligand, and a base.

The generally accepted catalytic cycle for such transition-metal-catalyzed cross-couplings involves three key steps: oxidative addition of the aryl halide to the active metal center (e.g., Pd(0)), transmetalation or a related step involving the sulfur source, and reductive elimination to form the C-S bond and regenerate the catalyst.[4][5] Understanding these steps is crucial for effective troubleshooting.

Core Reaction Components & Their Roles

This diagram illustrates the interplay between the key components in a typical TMTM-mediated C-S coupling reaction.

ArylHalide Aryl Halide (Ar-X) Electrophile Product Aryl Thioether (Ar-S-R) Desired Product ArylHalide->Product TMTM TMTM Sulfur Source TMTM->Product Catalyst Pd or Cu Precursor (e.g., Pd(OAc)2) Catalyst->Product Catalyzes Ligand Phosphine or NHC Ligand Stabilizes & Activates Catalyst Ligand->Catalyst Base Base (e.g., K2CO3) Activates Sulfur Source Neutralizes HX Base->TMTM Activates Solvent Solvent (e.g., Toluene) Reaction Medium

Caption: Key components and their roles in the C-S coupling reaction.

General Experimental Protocol

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • Aryl Halide (e.g., Aryl Iodide or Bromide) (1.0 equiv)

  • This compound (TMTM) (0.5-1.0 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., Xantphos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, TMTM, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[6]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary checks?

A1: This is a common issue often related to catalyst activity or reagent quality. A systematic approach is key.

Start Low / No Yield Inert Check Inert Atmosphere (Degas Solvents, Purge Vessel) Start->Inert Catalyst Evaluate Catalyst System Is Pd(0) forming? Inert->Catalyst If OK Reagents Verify Reagent Quality (Anhydrous? Pure?) Catalyst->Reagents If OK Ligand Ligand Degradation? Try a more robust ligand. Catalyst->Ligand No Improvement Temp Increase Temperature? (e.g., 80°C -> 100°C) Reagents->Temp If OK Base Base Strength? Try a stronger base? Temp->Base No Improvement Success Reaction Improved Ligand->Success Base->Success

Caption: Troubleshooting workflow for low-yield C-S coupling reactions.

Detailed Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict Argon or Nitrogen atmosphere.[6][7]

  • Catalyst and Ligand Integrity:

    • Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can be inhibited by impurities. Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst designed for easy activation.[8]

    • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[9] For C-S coupling, where the sulfur atom can strongly coordinate and poison the catalyst, bulky, electron-rich phosphine ligands (like biaryl monophosphines or bidentate ligands like Xantphos) are often effective.[10][11][12] If you observe catalyst decomposition (formation of palladium black), consider a more robust ligand.[7]

  • Reagent Quality:

    • Solvent: Ensure solvents are anhydrous. Water can interfere with the base and promote side reactions like hydrodehalogenation.[7]

    • Base: The base must be strong enough to interact with the sulfur source but should be dry and free-flowing. Clumped base may indicate hydration.

  • Temperature: Oxidative addition is often the rate-limiting step and is temperature-dependent. If you see no reaction at 80 °C, incrementally increasing the temperature to 100-110 °C may initiate the reaction. However, be aware that TMTM can decompose at high temperatures.[13][14]

Q2: I'm observing significant formation of disulfide byproducts. How can I suppress this?

A2: Disulfide formation suggests that the sulfur species are coupling with each other rather than with the aryl halide. This can be due to several factors.

  • Mechanism of Side Reaction: Oxidative coupling of thiolate species can compete with the desired cross-coupling pathway, particularly if the reductive elimination step is slow.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of TMTM. Using a slight excess may not be beneficial; start with a 1:1 or even slightly sub-stoichiometric amount relative to the limiting reagent.

    • Ligand Effects: The steric and electronic properties of the ligand can influence the rate of reductive elimination. A more electron-donating and bulky ligand can accelerate this final step, favoring the formation of the desired thioether over disulfide byproducts.[9]

    • Temperature Management: Lowering the reaction temperature after initiation might disfavor the disulfide formation pathway relative to the desired C-S coupling.

Q3: The reaction works for electron-poor aryl halides but fails for electron-rich ones. How can I improve the substrate scope?

A3: This is a classic challenge in cross-coupling chemistry. Electron-rich aryl halides undergo oxidative addition more slowly than their electron-deficient counterparts.[15]

ParameterRecommended Adjustment for Electron-Rich Aryl HalidesRationale
Ligand Switch to a more electron-rich, bulky monophosphine ligand (e.g., a biaryl phosphine like tBuXPhos or RuPhos).These ligands increase the electron density on the Pd(0) center, which lowers the activation energy for the oxidative addition of the electron-rich Ar-X bond.[9]
Catalyst Precursor Use a highly active pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).These are designed for rapid and clean generation of the active LPd(0) species, which is crucial when the subsequent oxidative addition is slow.[6]
Temperature Increase the reaction temperature cautiously.Provides the necessary energy to overcome the higher activation barrier for oxidative addition. Monitor for TMTM decomposition.
Solvent Screen different solvents. A switch from toluene to a more polar aprotic solvent like dioxane or CPME can sometimes accelerate the reaction.Solvent polarity can influence the rates of the different steps in the catalytic cycle.
Q4: How do I choose the optimal base for my specific substrate?

A4: Base selection is critical and often substrate-dependent. The base's role is to deprotonate the thiol intermediate generated from TMTM, creating the active sulfur nucleophile.

  • Weakly Basic Conditions (e.g., K₂CO₃, Cs₂CO₃): These are excellent starting points and are compatible with a wide range of functional groups. They are often sufficient for aryl iodides and bromides.

  • Stronger Bases (e.g., K₃PO₄, NaOtBu): These may be necessary for less reactive aryl chlorides or when dealing with substrates that are poor nucleophiles. However, strong bases can promote side reactions, such as hydrodehalogenation or degradation of base-sensitive functional groups.[7]

  • Soluble vs. Insoluble Bases: Insoluble inorganic bases (K₂CO₃, K₃PO₄) are common, but in some cases, a soluble organic base may provide better results, especially at lower temperatures.[10]

Recommendation: Start with K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, consider switching to K₃PO₄ before resorting to stronger, more aggressive bases like NaOtBu.

Q5: My product purification is difficult due to residual TMTM-related impurities. Are there any workup tips?

A5: Yes, TMTM and its byproducts can sometimes complicate purification.

  • Aqueous Wash: A wash with a dilute solution of a reducing agent, such as sodium bisulfite, during the aqueous workup can help remove some sulfur-containing impurities.

  • Base Wash: A dilute aqueous NaOH or K₂CO₃ wash can help remove any acidic byproducts.

  • Chromatography: If impurities co-elute with your product, try changing the solvent system for your column chromatography. A switch from ethyl acetate/hexane to a system containing a small amount of dichloromethane or a different polarity modifier can alter the selectivity and improve separation.

References

  • General mechanism for selected transition metal-catalyzed C–S coupling reaction. ResearchGate.[Link]

  • Tetramethyl thiuram monosulfide. Lanxess.[Link]

  • This compound. ResearchGate.[Link]

  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM) Revision 4, Date 10 Dec 2021. Redox.[Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications.[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.[Link]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. ResearchGate.[Link]

  • Synthetic methods for giving organo‐sulfides. ResearchGate.[Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C-S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Semantic Scholar.[Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.[Link]

  • This compound (TMTM). Ataman Kimya.[Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.[Link]

  • CHAPTER 6. Transition Metal-Catalyzed Formation of C–O and C–S Bonds. RSC Publishing.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.[Link]

  • Tetramethylthiuram sulfide. Wikipedia.[Link]

  • Transition-Metal-Catalyzed C-S Bond Coupling Reaction. ResearchGate.[Link]

  • Thiols And Thioethers. Master Organic Chemistry.[Link]

  • Transition Metal Catalyzed Coupling Reactions. University of Rochester.[Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable.[Link]

  • Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. ACS Publications.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.[Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.[Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. NIH National Center for Biotechnology Information.[Link]

  • Reactions of Thiols. Chemistry Steps.[Link]

  • Strategies for synthesis of organodisulfides. ResearchGate.[Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing.[Link]

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. NIH National Center for Biotechnology Information.[Link]

  • Troubleshooting Guide. Phenomenex.[Link]

Sources

Common side products in the synthesis of Tetramethylthiuram monosulfide and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetramethylthiuram Monosulfide (TMTM). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing TMTM synthesis and minimizing common impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental design for higher purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products in TMTM synthesis and why do they form?

The two most prevalent side products in TMTM synthesis are Tetramethylthiuram Disulfide (TMTD) and elemental sulfur .

  • Tetramethylthiuram Disulfide (TMTD): TMTM is typically synthesized via the controlled oxidation of a dimethyldithiocarbamate salt, such as sodium dimethyldithiocarbamate (SDMC).[1] TMTD is the product of over-oxidation.[1] If the oxidizing agent is too potent, used in excess, or if reaction conditions are not tightly controlled, two molecules of dimethyldithiocarbamate will couple at the sulfur atoms, forming a disulfide (-S-S-) bond instead of the desired monosulfide (-S-) linkage.[1]

  • Elemental Sulfur: The formation of elemental sulfur can occur through the decomposition of the dithiocarbamate starting material or intermediates, particularly under harsh temperature or pH conditions. Some synthetic routes, such as the reaction of TMTD with potassium cyanide, are designed to eliminate a sulfur atom, which if not properly managed, can contribute to impurities.[2][3]

Q2: My reaction yielded primarily TMTD instead of TMTM. What are the likely causes?

This is a classic case of over-oxidation. The critical parameters to investigate are:

  • Oxidizing Agent: The choice and amount of oxidizing agent are paramount. Strong oxidants like chlorine or an excess of hydrogen peroxide can easily lead to the formation of the disulfide TMTD.[1]

  • Reaction Temperature: Higher temperatures can increase the rate of oxidation, often non-selectively, favoring the more oxidized disulfide product. For many oxidation reactions producing thiurams, temperatures are controlled at 10°C or below.

  • pH Control: The pH of the reaction medium affects the stability of the dithiocarbamate precursor and the redox potential of the system. A non-optimal pH can lead to side reactions, including the formation of TMTD.[4][5][6] Studies on the related tetraethylthiuram disulfide (TETD) have shown that maintaining a pH between 8 and 9.5 can achieve nearly 100% selectivity by preventing peroxidation.[4][5]

Q3: How can I avoid the formation of elemental sulfur as a byproduct?

Minimizing elemental sulfur requires careful control over the reaction environment and choosing the right synthetic strategy.

  • Synthesis from TMTD: One common method for producing TMTM is the desulfurization of TMTD using a nucleophile like potassium cyanide or triphenylphosphine.[7] To avoid elemental sulfur contamination, ensure the reaction goes to completion and that the sulfur-accepting agent is stoichiometrically matched and efficiently integrated into a soluble byproduct.

  • Controlled Oxidation: When using an oxidation method, maintaining moderate temperatures and a stable pH prevents the decomposition of the dithiocarbamate starting materials, which is a primary source of unwanted elemental sulfur.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during TMTM synthesis.

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
Low Yield, High TMTD Content 1. Over-oxidation. 2. Reaction temperature too high. 3. Incorrect pH.1. Reduce Oxidant: Decrease the molar ratio of the oxidizing agent (e.g., H₂O₂). Consider a milder oxidant if possible. 2. Lower Temperature: Maintain the reaction temperature below 10°C. 3. Buffer the System: Use a pH regulator, such as sodium bicarbonate, to maintain the pH in the optimal range of 8-9.5 to improve selectivity.[4][5][8]
Product Contaminated with Elemental Sulfur 1. Decomposition of starting material. 2. Inefficient sulfur removal (in TMTD to TMTM routes).1. Verify Stability: Ensure the pH is not too acidic, as dithiocarbamic acids are unstable and decompose.[5] 2. Optimize Desulfurization: If starting from TMTD, ensure complete reaction with the sulfur-accepting reagent (e.g., KCN, PPh₃).[7]
Presence of Unreacted Starting Material (e.g., SDMC) 1. Insufficient oxidizing agent. 2. Reaction time too short. 3. Poor mixing.1. Check Stoichiometry: Ensure at least a 1:1 molar ratio of oxidant to SDMC, with a small excess of oxidant sometimes being beneficial, but monitor carefully to avoid TMTD formation.[4] 2. Monitor Reaction: Use techniques like TLC or HPLC to monitor the reaction until the starting material is consumed. 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.
Dark-colored or Oily Product 1. Formation of polysulfides or other colored impurities. 2. Use of impure reagents.1. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol). 2. Reagent Quality: Use high-purity starting materials and solvents. Older methods using phosgene or cyanogen chloride were known to produce inferior, dark-colored products.[9]
Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthesis pathway for TMTM via controlled oxidation and the competing side reactions that lead to the formation of TMTD and other impurities.

SynthesisPathway cluster_main Synthesis Pathways SDMC Sodium Dimethyldithiocarbamate (SDMC) TMTM This compound (TMTM - Desired Product) SDMC->TMTM Controlled Oxidation (Correct Stoichiometry, Temp, pH) TMTD Tetramethylthiuram Disulfide (TMTD - Side Product) SDMC->TMTD Over-oxidation (Excess Oxidant, High Temp) Sulfur Elemental Sulfur & Other Decomposition Products SDMC->Sulfur Decomposition (Harsh pH/Temp)

Caption: Reaction scheme for TMTM synthesis and common side product formation.

Optimized Protocol: Controlled Oxidation for TMTM Synthesis

This protocol details a method for synthesizing TMTM by controlling the key parameters that prevent side product formation.

Materials:

  • Sodium Dimethyldithiocarbamate (SDMC)

  • Hydrogen Peroxide (30% w/w)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of SDMC Solution: Dissolve SDMC in deionized water in a jacketed reaction vessel. Begin cooling the solution to 5-10°C with vigorous stirring.

  • pH Adjustment: Add sodium bicarbonate to the SDMC solution to act as a pH regulator. The goal is to maintain the pH between 8.0 and 9.5 throughout the reaction.[4][5] This buffering capacity is critical for preventing peroxidation and decomposition.

  • Controlled Addition of Oxidant: Slowly add a stoichiometric amount of hydrogen peroxide (30%) dropwise to the cooled, buffered solution. The slow addition rate and temperature control are essential to prevent localized over-concentration of the oxidant and subsequent formation of TMTD.

  • Reaction Monitoring: Monitor the reaction progress using HPLC or TLC. The reaction is typically complete when the SDMC is no longer detectable. Avoid extending the reaction time unnecessarily, as this can lead to product degradation.

  • Isolation: Once the reaction is complete, the solid TMTM product will precipitate. Isolate the product by filtration.

  • Washing: Wash the crude product with cold deionized water to remove any remaining inorganic salts or unreacted starting materials.

  • Purification: Recrystallize the crude TMTM from a suitable solvent like ethanol to remove any TMTD or elemental sulfur that may have formed.

  • Drying: Dry the purified product under a vacuum at a low temperature (e.g., 40-50°C) to obtain pure, solid TMTM.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting start Start: Analyze Final Product check_purity Low Purity Detected? start->check_purity identify_impurity Identify Major Impurity (e.g., via HPLC, NMR) check_purity->identify_impurity Yes end_ok High Purity Achieved check_purity->end_ok No is_tmtd Is it TMTD? identify_impurity->is_tmtd is_sulfur Is it Sulfur? is_tmtd->is_sulfur No sol_tmtd Root Cause: Over-oxidation Actions: 1. Reduce Oxidant Stoichiometry 2. Lower Reaction Temp (<10°C) 3. Buffer pH to 8-9.5 is_tmtd->sol_tmtd Yes is_start_mat Unreacted Starting Material? is_sulfur->is_start_mat No sol_sulfur Root Cause: Decomposition Actions: 1. Check pH Stability 2. Ensure Moderate Temp 3. Optimize Desulfurization Step is_sulfur->sol_sulfur Yes sol_start_mat Root Cause: Incomplete Reaction Actions: 1. Increase Oxidant (Slightly) 2. Increase Reaction Time 3. Improve Agitation is_start_mat->sol_start_mat Yes is_start_mat->end_ok No/Other sol_tmtd->end_ok sol_sulfur->end_ok sol_start_mat->end_ok

Caption: A logical workflow for troubleshooting TMTM synthesis impurities.

References
  • Ataman Kimya. TETRAMETHYLTHIURAM DISULFIDE (CAS 137-26-8). Available from: [Link]

  • The Chemistry Behind TMTD: Structure, Synthesis, and Function. Available from: [Link]

  • Wang, X. et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. European Journal of Organic Chemistry, 2022(18). Available from: [Link]

  • Hu, J. et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23736–23742. Available from: [Link]

  • Ataman Kimya. TETRAMETHYLTHIURAM DISULFIDE. Available from: [Link]

  • Milentijević, G. et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator. Processes, 11(4), 1033. Available from: [Link]

  • CN104672119A - Production method of rubber accelerator TMTD (tetramethyl thiuram disulfide). Google Patents.
  • Hu, J. et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. National Center for Biotechnology Information. Available from: [Link]

  • US6420602B1 - Method for the production of tetramethylthiuram disulfide. Google Patents.
  • US2524081A - Preparation of thiuram monosulfides. Google Patents.
  • Milentijević, G. et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. ResearchGate. Available from: [Link]

  • Sodium diethyldithiocarbamate. Wikipedia. Available from: [Link]

  • CN103172550A - Method for producing tetramethylthiuram disulfide (TMTD) by methanol method. Google Patents.
  • RU2640414C1 - Homogeneous catalyst of oxidating sodium diethyldithiocarbamate based on tetra-4-(4'-carboxyphenylsulphanium)-5-cobalt nitrophtalocyanine (ii). Google Patents.
  • Ataman Kimya. TETRAMETHYLTHIURAM DISULFIDE (TMTD). Available from: [Link]

  • TMTD Rubber: Properties, Uses, and Benefits. Chembroad. Available from: [Link]

  • A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. ResearchGate. Available from: [Link]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. ResearchGate. Available from: [Link]

  • Hu, J. et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ResearchGate. Available from: [Link]

  • Ataman Kimya. SODIUM DIMETHYLDITHIOCARBAMATE. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Ataman Kimya. This compound (TMTM). Available from: [Link]

  • Hu, J. et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. PubMed. Available from: [Link]

  • CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide. Google Patents.
  • Review Article: Role of pH in the Synthesis of Metal Sulphide Nanomaterials Thin Film. Available from: [Link]

Sources

Technical Support Center: Purification of Tetramethylthiuram Monosulfide (TMTM) by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Tetramethylthiuram monosulfide (TMTM) using column chromatography. TMTM, a yellow solid used as a vulcanization accelerator, often requires purification to remove starting materials, by-products, or degradants.[1][2][3] A primary impurity can be the disulfide precursor, tetramethylthiuram disulfide (Thiram), from which TMTM is often synthesized.[3] This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process, grounded in scientific principles and practical laboratory experience.

Part 1: Foundational Principles of TMTM Purification

The successful purification of this compound relies on the principles of adsorption chromatography. In this technique, components of a mixture are separated based on their differential affinities for a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent or eluent).[4][5]

For TMTM, a moderately polar organosulfur compound, normal-phase chromatography is the method of choice.[3][6] This involves:

  • Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂). Silica gel is slightly acidic and its surface is covered with hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with molecules.[4]

  • Mobile Phase: A non-polar or moderately polar solvent (or a mixture of solvents).

  • Separation Mechanism: The crude TMTM sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, the components of the mixture begin to move down. Less polar compounds have a weaker affinity for the polar silica gel and spend more time dissolved in the mobile phase, causing them to travel down the column faster. More polar compounds, like TMTM, adsorb more strongly to the silica gel and move down the column more slowly.[7] By carefully selecting the mobile phase, a clean separation between TMTM and its less polar or more polar impurities can be achieved.

Part 2: Data Presentation & Key Properties

A clear understanding of the physicochemical properties of both the target compound and the solvents is essential for designing a robust purification protocol.

Table 1: Physicochemical Properties of this compound (TMTM)

Property Value Source(s)
Chemical Formula C₆H₁₂N₂S₃ [6]
Molecular Weight 208.37 g/mol
Appearance Yellow crystalline powder [1][2][6]
Melting Point 103–111 °C [1][2][6]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform, benzene, diethyl ether. [1][2][6]

| Stability | Stable under normal conditions. Avoid heat >100°C, strong oxidizers, and strong acids. |[1][8] |

Table 2: Common Solvents (Mobile Phase) for Normal-Phase Chromatography The eluotropic series arranges solvents by their eluting power on a polar stationary phase like silica gel. Higher polarity index indicates stronger eluting power.

Solvent Polarity Index Eluting Power
n-Hexane 0.1 Very Low
Dichloromethane 3.1 Medium
Diethyl Ether 2.8 Medium
Ethyl Acetate 4.4 High
Acetone 5.1 High

| Ethanol | 4.3 | Very High |

Part 3: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification of TMTM.

Workflow Overview

G cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (e.g., 50% EtOAc/Hexane) Solvent 2. Select & Prepare Mobile Phase TLC->Solvent Slurry 3. Prepare Silica Slurry Solvent->Slurry Pack 4. Pack Column Slurry->Pack Load 5. Load Sample Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions via TLC Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Yield 10. Determine Yield & Purity Evap->Yield

Caption: Standard workflow for TMTM purification by column chromatography.

Step-by-Step Methodology
  • Mobile Phase Selection via TLC:

    • Dissolve a small amount of the crude TMTM in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a solvent mixture. A good starting point is 50% ethyl acetate in hexane.[6]

    • The ideal solvent system will give the TMTM spot an Rf value of approximately 0.3-0.4, with good separation from impurities. Adjust the solvent ratio as needed (increase ethyl acetate for lower Rf, increase hexane for higher Rf).

  • Column Preparation:

    • Select a glass column of appropriate size. The amount of silica gel should be 20 to 50 times the weight of the crude sample.[4][9]

    • Place a small plug of cotton or glass wool at the bottom of the column.[4] Add a thin layer (~0.5 cm) of sand.

    • Use the "wet packing" method for best results.[5] In a beaker, mix the calculated amount of silica gel with your starting mobile phase to form a consistent slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

    • Continuously tap the side of the column gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.[4]

    • Crucially, never let the solvent level drop below the top of the silica gel. [4]

  • Sample Loading:

    • Dissolve the crude TMTM in the minimum amount of a strong solvent (like dichloromethane).

    • Carefully add this concentrated solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is just level with the sand.

    • Carefully add a small amount of the mobile phase, wash the sides of the column, and let it absorb again. Repeat this once more.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions). Maintain a consistent flow rate.[10]

    • If separation is difficult, you may use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., starting with 20% ethyl acetate/hexane and slowly increasing the percentage of ethyl acetate).[10]

  • Analysis and Isolation:

    • Monitor the separation by spotting alternating fractions on a TLC plate.

    • Once the pure TMTM fractions are identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified, yellow solid TMTM.

Part 4: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the experiment.

Q1: My separation is poor. The TMTM and impurity spots are overlapping in the collected fractions.

A1: Poor resolution is a common issue stemming from several potential causes:

  • Incorrect Mobile Phase: The chosen solvent system may not be optimal. Re-evaluate your initial TLC analysis. The goal is to maximize the difference in Rf values (ΔRf) between TMTM and its impurities.

  • Overloaded Column: You may have loaded too much crude sample for the amount of silica gel used. A general rule is a 20:1 to 50:1 ratio of silica to sample by weight.[9] Overloading leads to broad, overlapping bands.

  • Poor Column Packing: If the silica gel is not packed uniformly, "channeling" can occur, where the solvent and sample flow unevenly through the column, preventing proper separation.[4] Always use a wet slurry method for consistent packing.[5]

  • Sample Loading Issues: If the initial sample band is too wide (i.e., you used too much solvent to dissolve the crude product), the separation will be poor from the start. Always use the minimum possible volume.

Q2: The TMTM is not eluting from the column, or it's moving extremely slowly.

A2: This indicates that the TMTM is too strongly adsorbed to the silica gel. The mobile phase is not polar enough to effectively displace it.

  • Solution: Increase the polarity of your eluent. For example, if you are using 30% ethyl acetate in hexane, try increasing it to 40% or 50%. This is known as a "step gradient." A more advanced technique is to use a continuous gradient, slowly and constantly increasing the mobile phase polarity during elution.

Q3: My TMTM eluted almost immediately, mixed with other non-polar impurities.

A3: This is the opposite problem: the mobile phase is too polar. It is eluting all compounds, including the moderately polar TMTM, without allowing for sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For example, if you are using 50% ethyl acetate in hexane, reduce it to 20% or 30% and re-run the column. Always confirm with TLC first.

Q4: I'm observing significant "tailing" or "streaking" of the TMTM spot on my post-column TLCs.

A4: Tailing occurs when a portion of the compound lags behind the main band, resulting in an elongated spot rather than a tight circle.

  • Potential Causes:

    • High Sample Concentration: The solution loaded onto the column was too concentrated.

    • Acidic Interactions: TMTM might be interacting too strongly with the acidic sites on the silica gel. You can try deactivating the silica by adding 1-2% triethylamine to your mobile phase. This will neutralize the acidic sites and often results in sharper peaks for amine-containing or similarly basic compounds.

    • Compound Instability: The compound might be degrading on the column.[11]

Q5: My final yield is very low. Where did the product go?

A5: Low recovery can be frustrating. Consider these possibilities:

  • Irreversible Adsorption: The compound may have bound so strongly to the silica that it could not be eluted with the chosen solvent system. Try flushing the column with a very polar solvent (like 10% methanol in dichloromethane) to see if you can recover the remaining material.

  • Decomposition on the Column: TMTM is sensitive to strong acids and heat.[8] The slightly acidic nature of silica gel might cause some degradation over the long exposure time of a column. If this is suspected, consider using neutral alumina as the stationary phase or deactivating the silica as mentioned above.

  • Column Ran Dry: If the solvent level dropped below the top of the stationary phase at any point, the column can "crack," leading to severe channeling and loss of product into random fractions.

Troubleshooting Decision Tree

G Start Problem Encountered PoorSep Poor Separation / Overlap Start->PoorSep NoElution Compound Not Eluting Start->NoElution FastElution Compound Elutes Too Fast Start->FastElution LowYield Low Recovery / Yield Start->LowYield PoorSep_Q1 Was column overloaded? PoorSep->PoorSep_Q1 NoElution_A1 NoElution_A1 NoElution->NoElution_A1 Mobile phase is not polar enough FastElution_A1 FastElution_A1 FastElution->FastElution_A1 Mobile phase is too polar LowYield_Q1 Did column run dry? LowYield->LowYield_Q1 PoorSep_A1 Reduce sample load (Silica:Sample > 20:1) PoorSep_Q1->PoorSep_A1 Yes PoorSep_Q2 Was sample band wide? PoorSep_Q1->PoorSep_Q2 No PoorSep_A2 Use minimum solvent for sample loading PoorSep_Q2->PoorSep_A2 Yes PoorSep_Q3 Re-optimize solvent via TLC (aim for ΔRf) PoorSep_Q2->PoorSep_Q3 No NoElution_A2 Increase polarity of eluent (e.g., more Ethyl Acetate) NoElution_A1->NoElution_A2 FastElution_A2 Decrease polarity of eluent (e.g., more Hexane) FastElution_A1->FastElution_A2 LowYield_A1 Repack column, ensuring solvent level is maintained LowYield_Q1->LowYield_A1 Yes LowYield_Q2 Suspect decomposition? LowYield_Q1->LowYield_Q2 No LowYield_A2 Use neutral alumina or add triethylamine to eluent LowYield_Q2->LowYield_A2 Yes LowYield_A3 Flush column with a very polar solvent (MeOH) LowYield_Q2->LowYield_A3 No

Caption: A decision tree for troubleshooting common column chromatography issues.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when purifying TMTM? A: TMTM is harmful if swallowed and can cause allergic skin reactions.[8][12] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[1][13] Avoid inhaling the powder by handling it carefully.[13] Fine silica gel dust is also a respiratory hazard and should be handled with care.

Q: How do I choose the right column size and amount of silica gel? A: The amount of silica depends on the difficulty of the separation and the quantity of your crude material. A standard ratio is 20:1 to 50:1 (silica:crude sample by weight).[9] For more difficult separations, a higher ratio (e.g., 100:1) may be needed. The column diameter and length should accommodate this amount of silica, typically with a length-to-diameter ratio of about 8:1 to 10:1 for good resolution.

Q: TMTM is yellow. Can I just collect the yellow band? A: While the yellow color is a useful visual guide, it is not a reliable indicator of purity.[1] Impurities may also be colored, or colorless impurities may co-elute with your product. Always rely on TLC analysis of the collected fractions to determine which ones are pure.

Q: Can I use alumina instead of silica gel for the stationary phase? A: Yes. Alumina (Al₂O₃) is another common polar adsorbent.[4] It is available in acidic, neutral, and basic forms. If you suspect your TMTM is degrading on the acidic silica gel, switching to neutral alumina is an excellent strategy. The elution order of compounds may differ slightly, so a new TLC analysis on an alumina plate is recommended to find the right mobile phase.

References

  • LANXESS. (n.d.). Tetramethyl thiuram monosulfide.
  • MedChemExpress. (n.d.). This compound Safety Data Sheet.
  • Redox. (2021, December 10). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM).
  • Fisher Scientific. (2021, May 5). Safety Data Sheet: Tetramethyl thiuram monosulfide.
  • Arkema. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Ataman Kimya. (n.d.). Tetramethylthiuram disulfide.
  • ResearchGate. (n.d.). This compound.
  • ChemBK. (2023). Tetramethyl thiuram monosulfide.
  • Ataman Kimya. (n.d.). TETRAMETHYLTHIURAM DISULFIDE (TMTD).
  • University of California, Los Angeles. (n.d.).
  • Wikipedia. (n.d.). Tetramethylthiuram sulfide.
  • Patel, R. P. (n.d.). Column Chromatography.
  • Teixeira, M. F. S., et al. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system.
  • Chemotechnique Diagnostics. (n.d.). This compound (TMTM).
  • MedChemExpress. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Wikipedia. (n.d.). Column chromatography.
  • Google Patents. (2012).
  • Kourtidou, E. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • LibreTexts, Chemistry. (2023). B.
  • University of Groningen. (2022, October 14).

Sources

Technical Support Center: Synthesis of Diaryl Sulfides Using Tetramethylthiuram Monosulfide (TMTM)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles & Reaction Mechanism

The use of Tetramethylthiuram monosulfide (TMTM) as an organosulfur source presents a practical and efficient method for the synthesis of symmetrical diaryl sulfides.[1][2][3] This approach is valued for its operational simplicity, tolerance of a wide range of functional groups, and ability to produce good to excellent yields.[1][2] The reaction typically proceeds via a copper-catalyzed cross-coupling of aryl halides (commonly iodides) or aryl boronic acids with TMTM.

Proposed Reaction Mechanism

The synthesis of diaryl sulfides using TMTM is generally believed to proceed through a catalytic cycle involving a copper catalyst. While the precise mechanism can be influenced by the specific reaction conditions (e.g., choice of aryl precursor, solvent, base, and ligand), a plausible pathway is outlined below.

The catalytic cycle is thought to involve a Cu(I)/Cu(III) intermediate. The reaction initiates with the oxidative addition of the S-N bond of a thioimide (formed from TMTM) to the Cu(I) catalyst. This is followed by transmetalation with the aryl boronic acid, generating an arylcopper(III) thiolate complex. The final step is a reductive elimination that forms the desired C-S bond of the diaryl sulfide and regenerates the active Cu(I) catalyst.[4]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) Catalyst Intermediate1 Oxidative Addition Intermediate CuI->Intermediate1 + TMTM-derived Thioimide Intermediate2 Arylcopper(III) Thiolate Intermediate1->Intermediate2 + Aryl Boronic Acid (Transmetalation) Product Diaryl Sulfide Intermediate2->Product Reductive Elimination Product->CuI Regeneration TMTM TMTM ArylPrecursor Aryl Boronic Acid or Aryl Halide caption Proposed Cu(I)/Cu(III) catalytic cycle.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of diaryl sulfides using TMTM, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in some copper-catalyzed systems, increasing the temperature from 80 °C to 130 °C can significantly improve yields.[5] It is crucial to screen a range of temperatures to find the optimum for your specific substrates.

  • Incorrect Choice of Base: The base plays a crucial role in activating the reactants and facilitating the catalytic cycle. While bases like K₂CO₃ are commonly used, stronger bases such as Cs₂CO₃ or KOH might be necessary for less reactive aryl halides.[4][5] A screening of different bases is advisable.

  • Inappropriate Solvent: The solvent can influence reaction rates and solubility of reactants. While DMF and DMSO are common choices, other solvents like NMP, ethanol, or even water have been used successfully in related C-S coupling reactions.[6][7] The choice of solvent can be critical, and in some cases, switching from DMSO to DMF can alter the product distribution.[7]

  • Catalyst Inactivation: Sulfur compounds can sometimes act as catalyst poisons.[8] Ensure your reagents are pure and consider using a slightly higher catalyst loading if you suspect deactivation. The choice of copper source (e.g., CuI, CuO, Cu₂O) can also impact the reaction's success.[9][10]

  • Presence of Inhibitory Functional Groups: While the TMTM method shows good functional group tolerance, highly electron-withdrawing or sterically hindering groups on your aryl precursor can reduce reactivity.[1][2] In such cases, longer reaction times, higher temperatures, or a more active catalyst system might be required.

Q2: I am observing significant formation of biphenyl byproducts. How can I suppress this side reaction?

A2: The formation of biphenyls typically arises from an Ullmann-type homocoupling of the aryl halide.

  • Role of Ligands: The addition of a suitable ligand can often suppress homocoupling by stabilizing the copper catalyst and promoting the desired C-S bond formation. While some protocols are "ligand-free," the use of ligands like 1,10-phenanthroline or N,N'-dimethylethane-1,2-diamine (DMEDA) has been shown to be effective in similar copper-catalyzed C-S couplings.[4][9] In some palladium-catalyzed systems, N,N-diisopropylethylamine (DIPEA) can act as both a base and a ligand to inhibit biphenyl formation.[6]

  • Lowering Reaction Temperature: Homocoupling reactions often have a higher activation energy than the desired cross-coupling. Therefore, running the reaction at the lowest effective temperature can sometimes minimize this side product.

  • Adjusting Stoichiometry: Ensure that the TMTM is not the limiting reagent. A slight excess of the sulfur source can help to outcompete the homocoupling pathway.

Q3: The reaction seems to stall before completion. What steps can I take to drive it to full conversion?

A3: Reaction stalling can be due to catalyst deactivation or the formation of unreactive intermediates.

  • Incremental Addition of Catalyst: If you suspect catalyst deactivation over the course of the reaction, a second portion of the copper catalyst can be added midway through the reaction time.

  • Degassing the Reaction Mixture: While many of these reactions are robust, removing dissolved oxygen by degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and reactants, especially if using air-sensitive ligands or bases.

  • Purity of Reagents: Ensure that your aryl halide or boronic acid is of high purity. Impurities can sometimes interfere with the catalytic cycle. TMTM itself should be stable under standard ambient conditions but should be handled with care due to its potential for decomposition upon intense heating.[3]

Q4: I am having difficulty with the purification of my diaryl sulfide product. Are there any common impurities I should be aware of?

A4: Besides unreacted starting materials and biphenyl byproducts, other impurities can arise.

  • Diaryl Disulfides: Under certain conditions, oxidative coupling of the intermediate aryl thiol can lead to the formation of diaryl disulfides. The choice of solvent can influence this; for example, DMSO can promote the formation of disulfides in some copper-catalyzed reactions.[7]

  • Tetramethylthiuram Disulfide (TMTD): TMTM can be in equilibrium with TMTD and elemental sulfur. Depending on the reaction conditions, TMTD might be present as an impurity.

  • Purification Strategy: Column chromatography is a common method for purifying diaryl sulfides.[3] A careful selection of the eluent system is necessary to separate the desired product from structurally similar impurities.

Section 3: Frequently Asked Questions (FAQs)

Q5: Is a ligand always necessary for this reaction?

A5: Not always. Several efficient protocols for the synthesis of diaryl sulfides using copper catalysts operate under "ligand-free" conditions.[8][10][11] However, the addition of a ligand can often improve yields, broaden the substrate scope, and suppress side reactions, particularly with challenging substrates.[4][9] The term "ligand-free" can sometimes be misleading, as the solvent or other additives in the reaction mixture can act as a ligand.[4]

Q6: Can I use aryl bromides or chlorides instead of aryl iodides?

A6: Aryl iodides are generally the most reactive substrates in these copper-catalyzed cross-coupling reactions.[4] While activated aryl bromides can sometimes be used, they often require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems).[4] Aryl chlorides are typically unreactive under these conditions.

Q7: What is the optimal stoichiometry of reactants?

A7: The optimal stoichiometry can vary depending on the specific substrates and conditions. A common starting point is a 2:1 molar ratio of the aryl precursor to TMTM, as TMTM acts as a source for one sulfur atom to form a symmetrical diaryl sulfide. It is often beneficial to screen different ratios to optimize the yield for a particular reaction.

Q8: How does the electronic nature of the substituents on the aryl ring affect the reaction?

A8: The reaction generally tolerates a wide range of functional groups, including both electron-donating and electron-withdrawing substituents.[1][2] However, very strong electron-withdrawing groups may make the aryl precursor more susceptible to nucleophilic aromatic substitution as a competing pathway, while strong electron-donating groups might slow down the oxidative addition step in some catalytic cycles.

Section 4: Experimental Protocols and Data

General Procedure for the Synthesis of Symmetrical Diaryl Sulfides

The following is a representative experimental protocol. Researchers should optimize the conditions for their specific substrates.

G start Start step1 Combine aryl iodide (2.0 mmol), TMTM (1.5 mmol), nano CuO (5.0 mol %), and KOH (2.0 equiv) in a reaction vessel. start->step1 step2 Add DMSO (2.0 mL) and place under a N2 atmosphere. step1->step2 step3 Stir the mixture at 130 °C. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Add ethyl acetate/water (1:1, 20 mL) and separate the catalyst by centrifugation. step5->step6 step7 Wash the organic layer with brine and water, then dry with Na2SO4. step6->step7 step8 Concentrate the solvent in vacuo. step7->step8 step9 Purify the crude product by column chromatography. step8->step9 end End step9->end caption General experimental workflow.

Caption: General experimental workflow.

A detailed, specific protocol based on a literature procedure:

To a reaction vessel, add the aryl iodide (2.0 mmol), potassium thiocyanate (1.5 mmol), nano copper oxide (5.0 mol %), and potassium hydroxide (2.0 equivalents).[10] The vessel is then charged with DMSO (2.0 mL) and placed under a nitrogen atmosphere.[10] The reaction mixture is stirred at 130 °C, and the progress is monitored by Thin Layer Chromatography (TLC).[10] Upon completion, the mixture is cooled to room temperature, and a 1:1 mixture of ethyl acetate and water (20 mL) is added. The copper oxide catalyst is removed by centrifugation. The organic layer is then separated, washed with brine and water, and dried over anhydrous sodium sulfate.[10] The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

Optimization of Reaction Conditions: A Case Study

The following table summarizes the screening of various parameters for the synthesis of diphenyl sulfide from iodobenzene and a sulfur source, illustrating the importance of optimizing each component of the reaction.

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1CuO (5.0)K₂CO₃DMSO8046[5]
2CuO (5.0)K₂CO₃DMSO13051[5]
3CuO (5.0)Cs₂CO₃DMSO13079[5]
4CuO (5.0) KOH DMSO 130 94 [5][10]
5CuO (5.0)KOHToluene130Trace[5]
6CuO (5.0)KOHH₂O130Trace[5]
7CuCl₂·2H₂O (5.0)KOHDMSO13083[5]
8CuSO₄·5H₂O (5.0)KOHDMSO13071[5]

This table is a composite representation based on data for similar reactions and is intended for illustrative purposes.

Section 5: Conclusion

The synthesis of diaryl sulfides using this compound offers a valuable and practical tool for synthetic chemists. By understanding the underlying reaction mechanism and systematically troubleshooting common experimental hurdles, researchers can significantly improve their reaction outcomes. This guide provides the foundational knowledge and practical advice to confidently employ this methodology in the development of novel chemical entities.

References

  • Wang, X., Chen, J.-Q., Yang, X.-X., & Dong, Z.-B. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry, 2022(18). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]

  • Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590–608. Available at: [Link]

  • Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. Molecules, 27(23), 8569. Available at: [Link]

  • Reddy, V. P., et al. (2011). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Beilstein Journal of Organic Chemistry, 7, 886–891. Available at: [Link]

  • Bandgar, B. P., et al. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2173–2176. Available at: [Link]

  • ResearchGate. (n.d.). This compound. Available at: [Link]

  • PubMed. (n.d.). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Available at: [Link]

  • R Discovery. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. Available at: [Link]

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. Available at: [Link]

  • Wang, T., et al. (2022). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science, 13(38), 11217–11224. Available at: [Link]

  • ResearchGate. (n.d.). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Available at: [Link]

  • Organic Chemistry Portal. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving Tetramethylthiuram monosulfide (TMTM). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a foundational understanding that empowers you to optimize your reactions effectively.

Section 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to address the most common and often overlooked sources of reaction failure.

FAQ 1: My reaction with TMTM is showing low to no conversion. What are the first things I should check?

Low conversion rates can often be traced back to fundamental issues with the reagents or the reaction setup. Here’s a checklist of initial steps to validate your experiment:

  • Purity of this compound: TMTM can contain impurities from its synthesis, which may inhibit your reaction. Historically, the synthesis of TMTM has been known to produce an "inferior product, almost black in color and containing substantial quantities of difficultly removable impurities"[1].

    • Visual Inspection: High-purity TMTM should be a yellow powder.[2] Darker coloration could indicate the presence of impurities.

    • Purification: If you suspect impurities, TMTM can be purified by column chromatography.[2]

    • Use a Fresh Batch: If possible, try the reaction with a new, unopened batch of TMTM from a reputable supplier.

  • Substrate and Solvent Purity:

    • Substrate Quality: Ensure your substrates (e.g., aryl halides, boronic acids) are of high purity. Impurities can act as catalyst poisons or participate in side reactions.

    • Solvent Quality: Use dry, high-purity solvents. TMTM is insoluble in water, and the presence of moisture can interfere with many organic reactions.[2]

  • Reaction Conditions:

    • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate interaction between all components.

Section 2: Delving Deeper into Reaction Parameters

Once the foundational aspects have been verified, the next step is to scrutinize the specific parameters of your reaction.

FAQ 2: How does reaction temperature affect reactions with TMTM, and how can I optimize it?

Temperature is a critical parameter that can significantly influence both the reaction rate and the formation of byproducts.

  • Understanding the Impact of Temperature:

    • Low Temperature: Insufficient temperature can lead to a slow reaction rate and, consequently, low conversion within a practical timeframe.

    • High Temperature: While increasing the temperature can accelerate the reaction, excessive heat can cause the decomposition of TMTM. TMTM is thermally stable up to approximately 199°C, but heating to decomposition can release toxic gases such as carbon monoxide, nitrogen oxides, and sulfur oxides.[3][4][5] High temperatures can also promote unwanted side reactions.

  • Protocol for Temperature Optimization:

    • Initial Temperature: Start with the temperature reported in a similar literature procedure. If no precedent is available, a moderate temperature (e.g., 80°C) is a reasonable starting point.

    • Systematic Variation: If the conversion is low, incrementally increase the temperature (e.g., in 10-20°C intervals) while monitoring the reaction progress and the formation of byproducts by TLC, GC, or LC-MS.

    • Caution with High Temperatures: Be mindful that higher temperatures do not always lead to better yields and can sometimes decrease the yield due to decomposition or side reactions.[6]

Parameter Recommendation Rationale
Starting Temperature 80°C (if no literature precedent)A moderate starting point to balance reaction rate and stability.
Optimization Range 60°C - 120°CSystematically explore this range to find the optimal balance.
Maximum Temperature < 150°CAvoid excessive temperatures to prevent TMTM decomposition.[3]
FAQ 3: What is the role of the solvent, and how do I choose the right one for my TMTM reaction?

The solvent plays a crucial role in solvating the reactants, influencing reaction kinetics, and in some cases, participating in the reaction.

  • Solvent Properties and Their Effects:

    • Polar Aprotic Solvents: Solvents like DMF, DMAc, and DMSO are often effective for cross-coupling reactions as they can help to dissolve the reactants and stabilize charged intermediates. The rate of related sulfur metathesis reactions has been shown to be fastest in polar, aprotic solvents.[7]

    • Apolar Solvents: Solvents like toluene and benzene can also be effective, particularly if water needs to be removed azeotropically.

    • Protic Solvents: Protic solvents like alcohols may not be ideal as they can potentially react with intermediates. However, TMTM is soluble in ethanol.[2]

  • Experimental Workflow for Solvent Screening:

    • Literature Precedent: Begin with a solvent system that has been successfully used for a similar transformation.

    • Parallel Screening: Set up small-scale reactions in parallel with a few different solvents from different classes (e.g., a polar aprotic, an apolar, and a polar protic solvent).

    • Monitor Progress: Monitor the reactions by TLC, GC, or LC-MS to determine which solvent provides the best conversion rate and cleanest reaction profile.

G cluster_start Low Conversion Observed cluster_reagent Reagent & Setup Checks cluster_params Parameter Optimization cluster_advanced Advanced Troubleshooting Start Low Conversion with TMTM Reagent_Purity Check TMTM Purity (Visual, New Batch) Start->Reagent_Purity Start Here Substrate_Solvent_Purity Verify Substrate & Solvent Purity (Anhydrous Conditions) Reagent_Purity->Substrate_Solvent_Purity Inert_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Substrate_Solvent_Purity->Inert_Atmosphere Optimize_Temp Optimize Temperature (Systematic Variation) Inert_Atmosphere->Optimize_Temp If still low conversion Screen_Solvent Screen Solvents (Polar Aprotic vs. Apolar) Optimize_Temp->Screen_Solvent Vary_Stoichiometry Vary Reactant Stoichiometry Screen_Solvent->Vary_Stoichiometry Side_Reactions Analyze for Side Products (LC-MS, NMR) Vary_Stoichiometry->Side_Reactions If optimization fails Mechanism_Consideration Consider Mechanistic Pathway (Radical vs. Polar) Side_Reactions->Mechanism_Consideration

Section 3: Mechanistic Considerations and Side Reactions

A deeper understanding of the potential reaction pathways and side reactions can provide valuable insights when standard optimization fails.

FAQ 4: What are the likely side reactions or decomposition pathways for TMTM that could be affecting my yield?

Several factors can lead to the consumption of TMTM in non-productive pathways:

  • Thermal Decomposition: As mentioned, high temperatures can lead to the decomposition of TMTM.[3][4]

  • Reaction with Nucleophiles: TMTM can react with certain nucleophiles. For instance, in the context of rubber vulcanization, it has been observed that dimethylamine, a decomposition product of a common byproduct, can react with TMTM.[8]

  • Oxidation: TMTM is incompatible with strong oxidizing agents.[2][3] Ensure your substrates and solvent are free from peroxides.

  • Hydrolysis: Although TMTM is insoluble in water, the presence of water in combination with other reagents could potentially lead to hydrolysis over long reaction times or at elevated temperatures.

FAQ 5: I am using TMTM in a C-S cross-coupling reaction with a boronic acid, but the yield is low. What are some specific issues to consider?

Reactions involving boronic acids have their own set of potential pitfalls:

  • Boronic Acid Degradation: Boronic acids can be prone to degradation under certain reaction conditions. For example, copper-mediated boronic acid degradation is a known issue in click reactions.[9][10] If your reaction involves a copper catalyst, this could be a source of low yield.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. This can be influenced by the presence of water, the reaction temperature, and the pH of the reaction mixture.

  • Ortho-Substituent Effects: Boronic acids with ortho-substituents (like a hydroxyl group) can be particularly challenging to work with and may be more prone to decomposition or protodeboronation.[11]

Section 4: Monitoring Reaction Progress and Identifying Byproducts

Effective troubleshooting relies on accurate monitoring of the reaction.

FAQ 6: How can I effectively monitor my TMTM reaction to understand what is happening?
  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction progress. It can help you see the consumption of starting materials and the appearance of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction. It allows you to track the disappearance of reactants and the appearance of the product with greater accuracy than TLC. It can also help in the identification of byproducts by their mass.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR spectrum of an aliquot from the reaction mixture can provide quantitative information about the conversion rate.[14][15] It is also an invaluable tool for identifying the structure of any isolated byproducts.[16]

G TMTM Tetramethylthiuram monosulfide (TMTM) Product Desired Diaryl Sulfide TMTM->Product Sulfur Transfer Side_Product_1 Decomposition Products (e.g., NOx, SOx) TMTM->Side_Product_1 High Temperature Aryl_Halide Aryl Halide / Boronic Acid Aryl_Halide->Product Side_Product_2 Substrate Decomposition (e.g., Protodeboronation) Aryl_Halide->Side_Product_2 Adverse Conditions

References

  • Dogadkin, B. A., & Shershnev, V. A. (1960). The Reaction of Tetramethylthiuram Disulfide and Monosulfide with Rubber. Rubber Chemistry and Technology, 33(2), 401-414. Available at: [Link]

  • LANXESS. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Available at: [Link]

  • Dong, Z., et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry, 2022(18). Available at: [Link]

  • Wen, G., et al. (2002). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. Journal of Applied Polymer Science, 83(5), 1119-1127. Available at: [Link]

  • Li, Y., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23876-23885. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. ResearchGate. Available at: [Link]

  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature. [Image]. Retrieved from [Link]

  • Li, X., et al. (2021). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Thiuram disulfide. Retrieved from [Link]

  • Milosavljevic, M. M., et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator. Processes, 11(4), 1033. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

  • Harman, D. (1950). Preparation of thiuram monosulfides. U.S. Patent No. 2,524,081. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2014). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Chinese Journal of Applied Chemistry, 31(1), 93-97. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gonzalez, L., et al. (2002). Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. Journal of Applied Polymer Science, 85(2), 375-385. Available at: [Link]

  • Nag, S., et al. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Organic & Biomolecular Chemistry, 14(30), 7214-7219. Available at: [Link]

  • Sharma, M., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. Available at: [Link]

  • FIALA, T., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10766-10772. Available at: [Link]

  • Dabiri, M., et al. (2009). Optimization of the reaction condition. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. R Discovery. Available at: [Link]

  • ResearchGate. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. Available at: [Link]

  • MDPI. (2021). Silicon Effect on Conductive Behavior in Rubber Recycled Composites. Polymers, 13(16), 2759. Available at: [Link]

  • Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781. Available at: [Link]

  • Dai, C., et al. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. PubMed. Available at: [Link]

  • Nording, M. L., et al. (2017). Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. Journal of Pharmaceutical and Biomedical Analysis, 143, 131-138. Available at: [Link]

  • Barcellos, T., et al. (2017). Copper-Catalyzed Synthesis of Unsymmetrical Diorganyl Chalcogenides (Te/Se/S) from Boronic Acids under Solvent-Free Conditions. Molecules, 22(7), 1148. Available at: [Link]

  • Edison, A. S., & Lankadurai, B. P. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54. Available at: [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • CoLab. (2024). Temperature optimization model to inhibit zero-order kinetic reactions.

Sources

Technical Support Center: Stability of Tetramethylthiuram Monosulfide in NMR Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for researchers working with Tetramethylthiuram Monosulfide (TMTM). This guide, structured in a flexible question-and-answer format, is designed to address common issues and questions regarding the stability of TMTM in various NMR solvents over time. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've prepared a fresh solution of this compound (TMTM) in CDCl₃, but I'm seeing unexpected peaks in my ¹H NMR spectrum after a few days. What is happening?

This is a common observation and is often indicative of the degradation of TMTM in solution. While TMTM is generally considered stable under standard ambient conditions as a solid, its stability in solution, particularly in chlorinated solvents like deuterated chloroform (CDCl₃), can be compromised over time.

Causality and Mechanism:

Deuterated chloroform can contain trace amounts of acid (DCl or HCl), which can form from the decomposition of the solvent, especially upon exposure to light and air. These acidic impurities can catalyze the hydrolysis or rearrangement of TMTM. The thiuram monosulfide linkage is susceptible to cleavage, which can lead to the formation of several degradation products.

A probable degradation pathway involves the disproportionation of TMTM back to the more stable tetramethylthiuram disulfide (thiram) and other sulfur-containing compounds. Additionally, hydrolysis can lead to the formation of dimethyl dithiocarbamate and subsequently dimethylamine and carbon disulfide.

Key indicators of degradation in your NMR spectrum may include:

  • The appearance of a new singlet around 3.62 ppm , which corresponds to the methyl protons of thiram (tetramethylthiuram disulfide) [1].

  • The emergence of a broad singlet which can be attributed to dimethyl dithiocarbamate salts.

  • In the ¹³C NMR, the appearance of a peak around 193.5 ppm , characteristic of the thiocarbonyl carbon in thiram[1].

To confirm degradation, it is recommended to acquire a fresh spectrum of a newly prepared TMTM solution and compare it with the spectrum of the aged sample. A noticeable decrease in the intensity of the TMTM signals and a corresponding increase in the intensity of new peaks will confirm degradation.

Q2: What is the recommended NMR solvent for long-term stability studies of TMTM?

For long-term NMR studies of TMTM, the choice of solvent is critical to minimize analyte degradation. Based on the chemical properties of TMTM and the common characteristics of NMR solvents, we recommend the following:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is a polar aprotic solvent that is generally less reactive than chlorinated solvents. It is an excellent choice for dissolving a wide range of compounds and is less likely to contain acidic impurities that can degrade TMTM. Its residual proton signal appears at approximately 2.50 ppm.

  • Deuterated Acetone (Acetone-d₆): Acetone-d₆ is another suitable aprotic solvent. It is less polar than DMSO-d₆ but still a good solvent for many organic compounds. Its residual proton signal is found around 2.05 ppm.

Solvents to Use with Caution:

  • Deuterated Chloroform (CDCl₃): As discussed in Q1, CDCl₃ can contain acidic impurities that promote the degradation of TMTM. If CDCl₃ must be used, it is advisable to use a freshly opened ampule or to pass the solvent through a short plug of basic alumina to remove any acidic traces before use.

  • Deuterated Methanol (CD₃OD): Protic solvents like methanol can potentially react with TMTM, especially over extended periods or at elevated temperatures. Therefore, it is generally not recommended for long-term stability studies of this compound.

The following table summarizes the recommended solvents and those to be used with caution:

SolventFormulaRecommendation for Long-Term TMTM StabilityRationale
Deuterated Dimethyl SulfoxideDMSO-d₆Recommended Aprotic, polar, and generally unreactive.
Deuterated AcetoneAcetone-d₆Recommended Aprotic and a good solvent for TMTM.
Deuterated ChloroformCDCl₃Use with Caution Potential for acidic impurities leading to degradation.
Deuterated MethanolCD₃ODNot Recommended Protic nature may lead to solvolysis reactions over time.
Q3: I suspect my TMTM sample has degraded. How can I identify the potential degradation products in my NMR spectrum?

Identifying degradation products is key to understanding the stability of your compound. Based on the known chemistry of thiurams, here are some potential degradation products and their characteristic NMR signals:

CompoundStructure¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
This compound (TMTM) ((H₃C)₂NCS)₂S~3.4 (s, 12H)~43 (CH₃), ~190 (C=S)
Thiram (Tetramethylthiuram Disulfide) ((H₃C)₂NCSS)₂~3.62 (s, 12H)[1]~42, 47 (CH₃), ~193.5 (C=S)[1]
Sodium Dimethyldithiocarbamate (H₃C)₂NCSSNa~3.4 (s, 6H) in D₂OData not readily available
Tetramethylthiourea ((H₃C)₂N)₂CS~2.9 (s, 12H)~38 (CH₃), ~180 (C=S)
Carbon Disulfide CS₂No ¹H signal~192.8 in CDCl₃[2][3][4]

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Workflow for Identification:

  • Compare Spectra: Overlay the ¹H NMR spectrum of your aged sample with that of a freshly prepared sample.

  • Identify New Peaks: Note the chemical shifts of the new signals that have appeared over time.

  • Consult Reference Data: Use the table above to tentatively assign the new peaks to potential degradation products.

  • 2D NMR: If available, acquiring 2D NMR spectra (e.g., HSQC, HMBC) can help to confirm the structure of the degradation products.

  • Spiking Experiment: If you have a standard of a suspected degradation product (e.g., thiram), you can add a small amount to your NMR tube and see if the signal intensity of the corresponding peak increases.

Experimental Workflow for a Time-Course Stability Study

Caption: Workflow for monitoring TMTM stability.

Protocols

Protocol 1: Preparation of a TMTM NMR Sample for Stability Monitoring

Objective: To prepare a TMTM sample in a deuterated solvent suitable for a time-course NMR stability study.

Materials:

  • This compound (TMTM), analytical grade

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Volumetric flask

  • Analytical balance

  • Pipettes and tips

  • Small vials

Procedure:

  • Solvent Preparation (for CDCl₃): If using CDCl₃, it is recommended to first pass it through a small column of activated basic alumina to remove any acidic impurities.

  • Stock Solution Preparation: Accurately weigh approximately 10-20 mg of TMTM and dissolve it in a precise volume (e.g., 10.0 mL) of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation: Transfer approximately 0.6-0.7 mL of the stock solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of a stable internal standard (e.g., tetramethylsilane (TMS) or a high molecular weight compound with a single, sharp resonance in a clean region of the spectrum) can be added.

  • Capping and Sealing: Cap the NMR tube securely. For long-term studies, it is advisable to seal the tube with Parafilm® to prevent solvent evaporation and contamination.

  • Initial Spectrum: Acquire an initial ¹H and ¹³C NMR spectrum (time = 0). This will serve as your reference.

  • Storage: Store the NMR tube in a dark place at a constant temperature (e.g., room temperature) between measurements.

Protocol 2: Time-Course NMR Spectroscopy for TMTM Stability

Objective: To monitor the stability of TMTM in a prepared NMR sample over a defined period.

Equipment:

  • NMR spectrometer

  • Prepared TMTM NMR sample (from Protocol 1)

Procedure:

  • Set Up NMR Experiment: Use standard acquisition parameters for ¹H and ¹³C NMR. Ensure that the spectral width is sufficient to observe both the TMTM signals and any potential degradation products.

  • Acquire Spectra at Intervals: Acquire ¹H and ¹³C NMR spectra at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week). It is crucial to use the same experimental parameters for each time point to ensure comparability.

  • Data Processing: Process all spectra uniformly (e.g., same phasing and baseline correction).

  • Analysis:

    • Overlay the spectra to visually inspect for changes.

    • Integrate the signals of TMTM and any new peaks that appear.

    • Normalize the integrals (e.g., relative to an internal standard or the total integral of all species) to account for any minor variations in sample concentration.

    • Plot the relative concentration of TMTM as a function of time to determine its degradation kinetics.

Potential Degradation Pathway of TMTM

DegradationPathway TMTM Tetramethylthiuram Monosulfide (TMTM) Thiram Thiram TMTM->Thiram Disproportionation DMDTC Dimethyldithiocarbamate TMTM->DMDTC Hydrolysis/Cleavage TMTU Tetramethylthiourea TMTM->TMTU Rearrangement CS2 Carbon Disulfide DMDTC->CS2 Decomposition DMA Dimethylamine DMDTC->DMA Decomposition

Sources

Preventing the formation of polysulfides in Tetramethylthiuram monosulfide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tetramethylthiuram monosulfide (TMTM). TMTM is a valuable organosulfur compound, widely utilized as a vulcanization accelerator and a sulfur donor in complex organic synthesis.[1] However, its reactivity can also lead to the formation of undesired polysulfide side products (R-Sn-R, n > 2), which complicates product purification, reduces yield, and compromises the integrity of the final product.

This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the formation of polysulfides in their TMTM reactions. We will explore the underlying mechanisms, provide actionable troubleshooting steps, and detail validated protocols to ensure clean, efficient, and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly are polysulfides, and why are they problematic in my reaction?

Polysulfides are chemical species containing chains of two or more sulfur atoms. In the context of your experiments, they typically manifest as impurities with the general structure R-Sn-R', where 'n' can range from three to eight or more.

Key Problems Arising from Polysulfide Contamination:

  • Purification Challenges: Polysulfides often have very similar polarities to the desired sulfide or disulfide products, making them exceptionally difficult to separate via standard chromatographic techniques.[2]

  • Reduced Yield: The formation of these side products consumes starting materials and reagents, directly lowering the yield of your target molecule.

  • Product Instability: The S-S bonds in higher-order polysulfides are often labile, leading to product degradation over time or during subsequent reaction steps.

  • Inconsistent Material Properties: In polymer and materials science, uncontrolled polysulfide cross-linking leads to inhomogeneous network structures and unpredictable physical properties.[3]

Q2: What is the primary mechanism for polysulfide formation when using TMTM?

While TMTM ((CH3)2NCS)2S is a monosulfide, its central sulfur atom can be labile under certain conditions. Polysulfide formation is not a single reaction but a cascade of events initiated by the decomposition of TMTM or related thiuram species.

The proposed mechanism involves several key steps:

  • Initiation - Generation of Reactive Sulfur: Under thermal stress (especially >100 °C) or in the presence of certain nucleophiles, the C-S or S-S bonds in TMTM or co-reagents like Tetramethylthiuram disulfide (TMTD) can cleave.[3][4] TMTD, a common impurity or precursor, can decompose to TMTM and elemental sulfur (S8).[3]

  • Activation of Elemental Sulfur: If elemental sulfur is present (either from decomposition or as a co-reagent), it can be activated by nucleophiles (e.g., sulfide ions, amines) to open the S8 ring, forming a linear polysulfide anion.[5]

  • Chain Propagation: This newly formed polysulfide anion is a potent sulfur-centered nucleophile. It can attack other TMTM molecules, elemental sulfur, or other electrophilic sulfur sources in the medium, leading to the extension of the sulfur chain.[6] This process can repeat, leading to a complex mixture of polysulfides of varying lengths.

The diagram below illustrates this generalized pathway.

G cluster_0 Initiation cluster_1 Propagation TMTM TMTM / TMTD Stress Thermal Stress (>100°C) or Nucleophilic Attack TMTM->Stress S_reactive Reactive Sulfur Species (e.g., S8, Radical Fragments) Stress->S_reactive Polysulfide_Anion Polysulfide Anion (Nu-Sₙ⁻) S_reactive->Polysulfide_Anion Reaction with Nu⁻ Electrophile Electrophilic Sulfur Source (TMTM, S₈) Nucleophile Nucleophile (Nu⁻) (e.g., RS⁻, CN⁻) Higher_Polysulfides Higher-Order Polysulfides (Product Mixture) Polysulfide_Anion->Higher_Polysulfides Attack on Electrophile Electrophile->Higher_Polysulfides G Start Reaction Start Check_PS Analyze aliquot for polysulfides (See Protocol 2) Start->Check_PS PS_Present Polysulfides Detected Check_PS->PS_Present Yes No_PS No Polysulfides Detected Check_PS->No_PS No Check_S8 Is elemental sulfur (S₈) precipitate visible? PS_Present->Check_S8 Reductive_Workup Consider Reductive Work-up (See Protocol 3) PS_Present->Reductive_Workup Success Reaction Successful No_PS->Success Lower_Temp Action: Lower Reaction Temperature (<100°C) Check_S8->Lower_Temp Yes Control_pH Action: Implement pH Control (e.g., NaHCO₃ buffer) Check_S8->Control_pH No Lower_Temp->Start Re-run Experiment Control_pH->Start Re-run Experiment G Sample Reaction Aliquot Deriv Derivatization (Alkylation) Sample->Deriv HPLC RP-HPLC-UV/MS Analysis Deriv->HPLC Data Data Interpretation (Identify Homologous Series) HPLC->Data

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Quenching procedures for reactions involving Tetramethylthiuram monosulfide.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Quenching Procedures for Reactions Involving Tetramethylthiuram Monosulfide (TMTM)

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (TMTM). The following information is designed to ensure the safe and effective quenching of reactions involving this compound, grounded in established safety protocols and chemical principles.

Core Principles of Quenching TMTM Reactions

The primary goals of quenching TMTM are:

  • Deactivate Unreacted TMTM: To safely neutralize any residual TMTM.

  • Neutralize Other Reactive Species: To quench any other reagents used in the reaction, such as strong acids or oxidizers, which are incompatible with TMTM.[3]

  • Control Exotherms: To manage heat generation and prevent runaway reactions.

  • Prevent Hazardous Byproduct Formation: TMTM can decompose under certain conditions to release toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All quenching procedures must be performed in a well-ventilated fume hood.[6]

  • Dust Hazard: TMTM is a powder that can form combustible dust concentrations in air. Minimize dust generation during handling.[3]

  • Incompatibilities: TMTM is incompatible with strong acids and oxidizing agents.[3] Reactions with these substances can be hazardous.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards to consider before quenching a reaction containing TMTM?

A1: Before initiating a quench, you must assess the complete chemical context of your reaction mixture. The primary hazards stem from TMTM's inherent properties and its potential interactions with other residual reagents:

  • Thermal Decomposition: Heating TMTM above 100°C should be avoided as it may catch fire.[3] Thermal decomposition can produce toxic gases like carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

  • Incompatibility with Acids: TMTM reacts with strong acids. This can lead to rapid, uncontrolled decomposition. Therefore, any acidic components in the reaction must be neutralized before addressing the TMTM.[3]

  • Incompatibility with Oxidizing Agents: TMTM is reactive towards oxidizing agents. This can lead to a highly exothermic and potentially dangerous reaction. Any residual oxidizer must be quenched first using a suitable reducing agent (e.g., sodium thiosulfate, sodium sulfite).[3][4]

  • Skin Sensitization: TMTM is known to be a skin sensitizer and may cause an allergic reaction upon contact.[5] Always wear appropriate gloves and handle with care.

  • Aquatic Toxicity: TMTM is toxic to aquatic life with long-lasting effects. All waste must be collected and disposed of as hazardous chemical waste, preventing release into drains or the environment.[5]

Q2: My reaction was run in a non-polar solvent (e.g., Toluene, Hexane). What is the standard procedure to quench residual TMTM?

A2: For reactions in non-polar, non-protic solvents, a sequential addition of protic reagents is the safest and most effective method. This approach allows for controlled deactivation and minimizes the risk of a dangerous exotherm. The core principle is to start with a less reactive quenching agent and gradually move to a more reactive one.

A standard, field-proven method involves a stepwise quench. First, a less reactive alcohol like isopropanol is slowly added to the cooled reaction mixture to begin the deactivation process in a controlled manner.[7][8] Once the initial reaction subsides, a more reactive alcohol like methanol or ethanol can be added, followed finally by water to ensure complete quenching and to dissolve any inorganic byproducts. This sequential approach is a cornerstone of safely managing reactive chemicals.[9][10] See Protocol 1 for a detailed methodology.

Q3: How does the presence of a strong acid (e.g., HCl, H₂SO₄) in my reaction affect the quenching strategy?

A3: The presence of a strong acid fundamentally changes the quenching strategy and introduces a significant hazard. TMTM is unstable in the presence of strong acids.[3] Attempting to quench a highly acidic mixture containing TMTM directly with water or alcohol can trigger a rapid, uncontrolled decomposition, releasing toxic gases.

The correct procedure is a two-stage quench:

  • Neutralize the Acid First: Cool the reaction mixture in an ice bath (0-5 °C). Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the gas evolution (CO₂) ceases and the aqueous phase is neutral or slightly basic (pH 7-8).[11]

  • Proceed with Standard Workup: Once the acid is neutralized, the TMTM is in a stable environment. You can then proceed with a standard aqueous workup and extraction of your product.

See the Quenching Decision Workflow diagram below for a visual guide.

Q4: I used a strong oxidizing agent in my experiment. What special precautions are necessary for quenching?

A4: Similar to strong acids, strong oxidizing agents are incompatible with TMTM.[3] The quenching procedure must first eliminate the residual oxidizer before the mixture can be safely worked up.

The procedure must be staged:

  • Quench the Oxidizer: Cool the reaction to 0-5 °C. Select an appropriate quenching agent for your specific oxidizer and add it slowly until the oxidizer is consumed. (e.g., use aqueous sodium thiosulfate for excess halogens or sodium sulfite for peroxides).

  • Aqueous Workup: After the oxidizer is neutralized, you can proceed with a standard aqueous workup to isolate your product.

Failure to neutralize the oxidizer first can result in a violent, exothermic reaction upon the addition of any quenching agent or organic solvent.

Q5: How do I properly dispose of waste containing TMTM?

A5: Due to its aquatic toxicity, all materials contaminated with TMTM, including reaction mixtures, solvents, and disposable labware, must be treated as hazardous waste.[12] Do not dispose of this material down the drain. Collect all waste in a suitable, sealed, and clearly labeled container. Dispose of the contents in accordance with all local, regional, and national environmental regulations.[12]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Rapid, Uncontrolled Temperature Spike During Quench 1. Rate of quenching agent addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Presence of un-neutralized acid or oxidizer.1. Immediately stop the addition of the quenching agent. 2. Ensure the ice bath is sufficient and making good contact with the flask. 3. If an acid or oxidizer is suspected, re-neutralize according to the procedures in Q3 and Q4 before proceeding.
Excessive Gas Evolution 1. Reaction with un-neutralized acid (producing CO₂ if using bicarbonate, or decomposition gases). 2. Thermal decomposition of TMTM due to a high exotherm.1. Stop the addition of the quenching agent. 2. Ensure the reaction is performed in a well-ventilated fume hood. 3. Control the exotherm by slowing the addition rate and improving cooling.
Formation of an Intractable Emulsion During Extraction 1. The polarity of the aqueous and organic layers is too similar. 2. High concentration of salts or byproducts.1. Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the polarity of the aqueous layer and helps break the emulsion.[9] 2. Allow the mixture to stand for an extended period. 3. If necessary, filter the entire mixture through a pad of Celite®.
Product is Lost to the Aqueous Layer The product has significant water solubility.1. Perform multiple extractions (3-5 times) with the organic solvent. 2. "Salt out" the product by saturating the aqueous layer with NaCl or K₂CO₃ before extraction to decrease the product's solubility in the aqueous phase.[9]

Visualized Workflows and Protocols

Quenching Decision Workflow

This diagram outlines the critical decision-making process for safely quenching a reaction containing TMTM.

G start Start: Reaction Complete check_reagents Identify All Residual Reagents (Acid, Base, Oxidizer, etc.) start->check_reagents is_acid Strong Acid Present? check_reagents->is_acid is_oxidizer Strong Oxidizer Present? is_acid->is_oxidizer No neutralize_acid 1. Cool to 0-5 °C 2. Slowly add NaHCO₃(aq) until pH 7-8 is_acid->neutralize_acid Yes quench_oxidizer 1. Cool to 0-5 °C 2. Add appropriate reducing agent (e.g., Na₂S₂O₃, Na₂SO₃) is_oxidizer->quench_oxidizer Yes standard_quench Perform Standard Quench (See Protocol 1) is_oxidizer->standard_quench No neutralize_acid->is_oxidizer quench_oxidizer->standard_quench workup Aqueous Workup & Extraction standard_quench->workup G cluster_prep Preparation cluster_quench Controlled Quenching cluster_final Final Steps p1 1. Cool Reaction Mixture to 0-5 °C in an ice bath p2 2. Ensure Vigorous Stirring p1->p2 q1 3. Slowly Add Isopropanol via dropping funnel. Monitor temperature. p2->q1 q2 4. After exotherm subsides, slowly add Methanol. q1->q2 q3 5. Finally, slowly add Water to dissolve salts. q2->q3 f1 6. Remove ice bath and allow to warm to room temperature. q3->f1 f2 7. Proceed to Aqueous Workup (Extraction, Washing, Drying) f1->f2

Caption: Step-by-step workflow for a standard TMTM quench.

Detailed Steps for Protocol 1:

  • Preparation: Place the reaction flask in an ice-water bath and allow the contents to cool to between 0 °C and 5 °C with vigorous stirring. Ensure the flask is securely clamped. [7]2. Initial Quench: Using a pressure-equalizing dropping funnel, add isopropanol dropwise to the reaction mixture. Carefully monitor the internal temperature and the rate of addition to ensure the temperature does not rise significantly. [10]3. Secondary Quench: Once the addition of isopropanol is complete and any initial exotherm has subsided, slowly add methanol in a similar dropwise fashion.

  • Final Quench: After the methanol addition is complete, add deionized water dropwise to fully quench any remaining reactive species and to dissolve any inorganic salts that may have formed.

  • Warm-up: Once the addition of all quenching agents is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for at least 30 minutes.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) two or three times to recover all of the desired product. [13]7. Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. [9] By adhering to these detailed procedures and understanding the chemical principles behind them, researchers can ensure the safe and successful completion of their experiments involving this compound.

References

  • Redox. (2021, December 10). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Chem Service. (2015, April 16). SAFETY DATA SHEET - this compound. [Link]

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Chembroad. (2024, January 19). TMTM Rubber Accelerator: Properties and Applications. [Link]

  • Lanxess. Product Safety Assessment: Tetramethyl thiuram monosulfide. [Link]

  • Ataman Kimya. This compound (TMTM). [Link]

  • Princeton University Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • ResearchGate. (2025, August 10). Homolytic Dissociation of the Vulcanization Accelerator Tetramethylthiuram Disulfide (TMTD) and Structures and Stabilities of the Related Radicals Me2NCSn• ( n = 1−4). [Link]

  • ResearchGate. Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. [Link]

  • Sarpong, R. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]

  • Dogadkin, B. A., & Shershnev, V. A. (1960). The Reaction of Tetramethylthiuram Disulfide and Monosulfide with Rubber in the Absence of Free Sulfur. Rubber Chemistry and Technology, 33(2), 401-414. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ataman Kimya. This compound. [Link]

  • Wang, Z., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23755–23762. [Link]

  • Imrich, R., & Steudel, R. (2006). Homolytic dissociation of the vulcanization accelerator tetramethylthiuram disulfide (TMTD) and structures and stabilities of the related radicals Me2NCSn* (n = 1-4). Semantic Scholar. [Link]

  • Chemotechnique Diagnostics. This compound (TMTM). [Link]

  • Defense Technical Information Center. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. [Link]

  • ResearchGate. (2025, August 9). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. [Link]

  • Centers for Disease Control and Prevention. (1977). Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. [Link]

  • Wang, C., et al. (2021). Thermal Decomposition Kinetics of Rare Earth Minerals in Tailings with Addition of MgO. Minerals, 11(5), 450. [Link]

  • Google Patents. (1982).
  • ResearchGate. (2017, September 27). How to dry Thionyl Chloride?. [Link]

Sources

Technical Support Center: Scaling Up Tetramethylthiuram Monosulfide (TMTM) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tetramethylthiuram monosulfide (TMTM), an organosulfur compound with the formula ((CH3)2NCS)2S, is a critical component in various industrial applications, most notably as a fast-curing secondary vulcanization accelerator in the rubber industry[1][2]. While its synthesis at the laboratory bench scale is well-documented, transitioning to pilot or industrial scale introduces significant challenges that can impact yield, purity, safety, and economic viability. This guide provides in-depth technical support for researchers, chemists, and process engineers encountering these hurdles. We will explore the causality behind common scale-up issues and offer field-proven troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound (TMTM)?

A1: Two primary routes have proven most viable for scale-up:

  • Desulfurization of Tetramethylthiuram Disulfide (TMTD): This is a widely used industrial method. It involves reacting the readily available TMTD with a desulfurizing agent, such as an alkali metal cyanide (e.g., potassium cyanide), to selectively remove a sulfur atom[3][4]. The reaction is typically robust and can be performed in aqueous or solvent-based systems.

  • Condensation of a Thiocarbamoyl Chloride and a Dithiocarbamate Salt: This improved process involves reacting dimethylthiocarbamyl chloride with a water-soluble salt of dimethyldithiocarbamic acid, such as sodium dimethyldithiocarbamate[5]. This method often proceeds in an aqueous medium, which simplifies product isolation and can lead to higher yields and purity compared to older methods involving hazardous reagents like phosgene[5].

Q2: We're seeing a dramatic drop in yield and purity when moving from a 5-liter flask to a 100-liter reactor. What is the primary cause?

A2: This is a classic scale-up problem rooted in fundamental principles of heat and mass transfer. As you increase the reactor volume, the surface-area-to-volume ratio decreases exponentially. This severely hampers the reactor's ability to dissipate heat. Many TMTM synthesis routes are exothermic, and inefficient heat removal on a large scale can lead to localized "hot spots." These hot spots accelerate undesirable side reactions, cause decomposition of reactants and products, and ultimately lead to lower yields and the formation of difficult-to-remove, often colored, impurities[5][6]. Inefficient mixing in a large vessel also contributes by preventing uniform reactant contact and temperature distribution.

Q3: Our final TMTM product is a dark yellow or brownish powder, not the expected bright yellow. How can we improve the color and purity?

A3: An off-color product is a definitive indicator of impurities. The cause is likely one or a combination of the following:

  • Thermal Degradation: As mentioned in A2, poor temperature control is a major culprit. TMTM can decompose upon intense heating, releasing gases like sulfur oxides and forming complex by-products[7][8].

  • Side Reactions: The stability of dithiocarbamate intermediates is highly pH-dependent. Poor pH control during the reaction can lead to decomposition into carbon disulfide and dimethylamine, which can then form other sulfur-containing impurities[9][10].

  • Residual Starting Materials/Reagents: Incomplete conversion of TMTD or residual reagents from older synthesis methods (e.g., using phosgene) are known to produce discolored products[5].

  • Solution: The key is rigorous control over reaction parameters. Implement slower, controlled addition of reagents to manage the exotherm, ensure your reactor's cooling system is adequate for the batch size, and monitor and adjust the pH throughout the reaction.

Q4: What are the most critical safety hazards to manage when scaling up TMTM production?

A4: Beyond standard chemical handling, three hazards become significantly more pronounced at scale:

  • Dust Explosion: TMTM is a fine powder, and in large concentrations, its dust can form an explosive mixture with air[7]. All drying, milling, and transfer equipment must be properly grounded to prevent static discharge. Consider using an inert atmosphere (e.g., nitrogen) in enclosed systems.

  • Toxic Gas Evolution: Accidental overheating or fire can cause thermal decomposition, releasing highly toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx)[7][8]. Ensure processing areas are well-ventilated and that operators have access to appropriate respiratory protection.

  • Dermal Sensitization: TMTM is a known skin sensitizer, which can cause allergic contact dermatitis upon repeated exposure[7][11]. The potential for widespread contamination increases at scale. Operations should be conducted in closed systems where possible, and personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing[7][12].

Troubleshooting Guide: From Reaction to Final Product

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Category 1: Reaction Control & Yield Optimization
Problem / Question Probable Cause & Scientific Explanation Recommended Solution & Protocol Adjustment
My reaction temperature is spiking uncontrollably after adding the cyanide solution. Runaway Exotherm: The reaction of TMTD with cyanide is exothermic. At a large scale, the reduced surface-area-to-volume ratio prevents efficient heat dissipation, leading to a rapid temperature increase and potential for a dangerous runaway reaction.1. Control Reagent Addition: Switch from manual pouring to a metered pump for the cyanide solution. Extend the addition time significantly (e.g., from 30 minutes to 2-4 hours). 2. Improve Cooling: Ensure the reactor's cooling jacket has sufficient flow of coolant at the correct temperature. For highly exothermic steps, consider pre-chilling the initial slurry. 3. Dilution: Increase the solvent/water volume. A more dilute reaction provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes.
The final yield is inconsistent, varying by over 15% between batches. Lack of Process Control: Inconsistency points to variables that are not being precisely controlled. This could be reagent stoichiometry, mixing efficiency, reaction time, or temperature fluctuations. In large, un-baffled reactors, poor mixing can create stagnant zones where the reaction does not go to completion.1. Verify Reagent Purity & Stoichiometry: Always assay incoming raw materials. Use calibrated scales and flowmeters for all additions. 2. Optimize Agitation: Ensure the agitator design (e.g., pitched-blade turbine, anchor) is appropriate for a solid-liquid slurry. Check that the agitation speed provides visible surface movement and turnover of the reactor contents. Install baffles if not already present to improve top-to-bottom mixing. 3. Implement In-Process Controls (IPCs): Use techniques like HPLC to take small samples during the reaction to monitor the disappearance of starting material (e.g., TMTD). Do not end the reaction based on time alone; end it based on conversion.
Category 2: Product Isolation & Purification
Problem / Question Probable Cause & Scientific Explanation Recommended Solution & Protocol Adjustment
After the reaction, the product is an oily, sticky mass instead of a filterable solid. Incomplete Crystallization or "Oiling Out": This occurs when the product's solubility limit is exceeded at a temperature above its melting point (106-110°C) or when impurities are present that inhibit crystal lattice formation. The product separates as a liquid phase instead of a solid.1. Control Cooling Rate: Implement a slow, programmed cooling profile for the reactor post-reaction. Crash-cooling often leads to oiling out or the formation of extremely fine, hard-to-filter particles. 2. Seeding: Once the solution is supersaturated (cooled slightly below the solubility point), add a small amount (0.1-1% by weight) of pure TMTM crystals to act as nucleation sites and promote controlled crystal growth. 3. Solvent Selection: If using a recrystallization step, ensure the chosen solvent has a steep solubility curve (high solubility at high temp, low at low temp) and that TMTM is not molten at the boiling point of the solvent. Methanol is a common choice for recrystallization[13].
The filtration step is taking hours, and the filter cake is a dense, impermeable paste. Formation of Fine Particles: This is a direct result of rapid precipitation (crash cooling) rather than controlled crystallization. The microscopic, often needle-like, particles pack tightly and blind the filter cloth, severely impeding solvent flow.1. Optimize Crystallization: As above, the solution is a slower cooling rate and seeding. An "aging" step, where the slurry is held at the final, low temperature with slow agitation for several hours, can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution. 2. Select Appropriate Filtration Equipment: For large volumes, a simple Buchner funnel is inadequate. Evaluate a Nutsche filter-dryer, centrifuge, or filter press, depending on the scale and desired cake dryness.
After recrystallization, the purity has not significantly improved according to HPLC. Co-precipitation or Ineffective Solvent: The impurities may have very similar solubility profiles to TMTM in the chosen solvent, causing them to crystallize out alongside the product. Alternatively, the solvent may not be effective at leaving the specific impurities behind in the mother liquor.1. Perform a Pre-Purification Wash: Before recrystallization, wash the crude, filtered solid with a solvent in which TMTM is poorly soluble but the impurities are (e.g., a water wash for salt removal[5], or a cold heptane wash for non-polar impurities). 2. Screen Recrystallization Solvents: Conduct small-scale trials with different solvents or solvent mixtures (e.g., ethanol/water, acetone/heptane). The goal is to find a system that maximizes the solubility difference between TMTM and the key impurities.

Diagrams & Workflows

General Synthesis & Scale-Up Workflow

The following diagram outlines the critical stages in scaling up TMTM synthesis, highlighting key control points.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_finish Phase 4: Finishing P1 Raw Material QC (Assay TMTD, KCN, etc.) P2 Reactor Charging (Solvent, TMTD Slurry) P1->P2 R1 Controlled Reagent Addition (e.g., KCN Solution via Pump) P2->R1 R2 Reaction Monitoring (Temp, pH, HPLC-IPC) R1->R2 W1 Controlled Cooling & Crystallization R2->W1 W2 Filtration (e.g., Nutsche Filter) W1->W2 W3 Washing (Remove Salts/Impurities) W2->W3 W4 Recrystallization (If required) W3->W4 F1 Drying (Vacuum Oven, N2 Sweep) W4->F1 F2 Milling & Sieving (Grounded Equipment) F1->F2 F3 Final QC & Packaging F2->F3 caption Fig 1. TMTM Scale-Up Workflow G start Low Purity Detected (e.g., by HPLC) q1 Is the product off-color? start->q1 a1_yes Likely thermal degradation or side-products. q1->a1_yes Yes q2 Identify impurities by LC-MS. Are they starting materials? q1->q2 No s1 Review reaction temperature logs. Improve cooling & slow reagent addition. a1_yes->s1 s1->q2 a2_yes Incomplete Conversion q2->a2_yes Yes a2_no Reaction By-products q2->a2_no No s2 Increase reaction time/temp (cautiously). Verify stoichiometry. Monitor with IPC. a2_yes->s2 s3 Check pH control during reaction. Optimize crystallization solvent. Implement pre-crystallization wash. a2_no->s3 caption Fig 2. Troubleshooting Impurities

Caption: Fig 2. A logical decision tree for diagnosing purity issues in TMTM synthesis.

Detailed Experimental Protocol: Scaled-Up Synthesis of TMTM from TMTD

This protocol is a representative example based on the desulfurization of TMTD with potassium cyanide. Warning: This procedure involves highly toxic cyanide and should only be performed by trained personnel in a controlled environment with appropriate safety measures and emergency protocols in place.

Materials & Equipment:

  • Jacketed Glass-Lined Reactor (e.g., 100 L) with overhead stirrer, baffle, temperature probe, and addition funnel/pump.

  • Tetramethylthiuram Disulfide (TMTD)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Nutsche Filter-Dryer or equivalent filtration setup.

  • Vacuum Oven with nitrogen sweep capability.

Procedure:

  • Reactor Charging:

    • Charge the reactor with deionized water (approx. 40 L).

    • Begin agitation to create a vortex.

    • Slowly add TMTD (10.0 kg, 41.6 mol) to the water to form a slurry.

    • Scale-Up Note: Adding the solid to the agitated liquid prevents clumping. Ensure the agitator is powerful enough to keep the dense TMTD suspended.

  • Reaction Setup:

    • Prepare a solution of KCN (2.84 kg, 43.6 mol, 1.05 eq) in deionized water (10 L). CAUTION: KCN is highly toxic. Use appropriate PPE and handle in a ventilated area.

    • Heat the TMTD slurry in the reactor to 50-55°C using the jacket.

  • Controlled Addition & Reaction:

    • Once the slurry is at temperature, begin adding the KCN solution via a metering pump over a period of 2-3 hours.

    • Monitor the internal temperature closely. Adjust the addition rate or jacket cooling to maintain the temperature between 50-60°C. Do not exceed 65°C to prevent side reactions.

    • Scale-Up Note: This controlled addition is the most critical step for managing the reaction exotherm and ensuring safety and quality at scale.

    • After the addition is complete, hold the reaction mixture at 55-60°C for an additional 1-2 hours, or until an in-process HPLC check shows <1% remaining TMTD.

  • Crystallization & Isolation:

    • Turn off the heat to the jacket and begin a slow, controlled cooling ramp. Cool the reactor contents from 60°C to 20°C over 3-4 hours.

    • Scale-Up Note: A linear cooling ramp is crucial for growing larger, easily filterable crystals. Crash cooling will result in a fine powder that is difficult to handle.

    • Once at 20°C, the product should be a thick, yellow slurry.

  • Filtration and Washing:

    • Transfer the slurry to the filtration unit (e.g., Nutsche filter).

    • Filter the product and wash the resulting cake with deionized water (2 x 10 L) to remove unreacted cyanide and other water-soluble salts.

    • Continue pulling a vacuum until the cake is as dry as possible.

  • Drying:

    • Transfer the wet cake to a vacuum oven.

    • Dry the product at 50-60°C under full vacuum with a slight nitrogen bleed.

    • Scale-Up Note: The nitrogen bleed helps carry away residual water vapor. Ensure the oven and vacuum pump exhaust are properly vented. Drying is complete when the loss on drying (LOD) is <0.5%.

  • Finishing:

    • Cool the dried product to room temperature under a nitrogen atmosphere before handling to prevent dust formation in the air.

    • The final product is a bright yellow powder. Expected yield: 8.0-8.4 kg (92-97%).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • Wang, H., & Zhang, J. (2016). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. 5th International Conference on Advanced Engineering Materials and Technology. ResearchGate. Retrieved from [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). This compound. John Wiley & Sons. Retrieved from [Link]

  • Ritter, E. J. (1950). U.S. Patent No. 2,524,081. U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. National Institutes of Health. Retrieved from [Link]

  • Dong, Z-B., et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source. European Journal of Organic Chemistry. ResearchGate. Retrieved from [Link]

  • VEB Farbenfabrik Wolfen. (1968). GB Patent No. 1,119,696. Google Patents.
  • Cvek, B., et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator. MDPI. Retrieved from [Link]

  • Chen, G. (2017). CN Patent No. 106699622A. Google Patents.
  • Cvek, B., et al. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. MDPI. Retrieved from [Link]

  • Koch, H. (2007). Homolytic Dissociation of the Vulcanization Accelerator Tetramethylthiuram Disulfide (TMTD). ResearchGate. Retrieved from [Link]

  • Dogadkin, B. A., & Shershnev, V. A. (1960). The Reaction of Tetramethylthiuram Disulfide and Monosulfide with Rubber in the Absence of Free Sulfur. Rubber Chemistry and Technology. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet - Tetramethylthiuram monosulphide. Retrieved from [Link]

  • Xi'an Jiaotong University. (2012). CN Patent No. 102321890A. Google Patents.
  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Retrieved from [Link]

  • Chen, Q., et al. (2022). Thiuram Monosulfide with Ultrahigh Redox Activity Triggered by Electrochemical Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Naval Ordnance Lab. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. DTIC. Retrieved from [Link]

  • Dias, H. V. R., et al. (2019). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2. Taylor & Francis Online. Retrieved from [Link]

  • Dias, H. V. R., et al. (2019). Probing the limits of tetraalkylthiuram disulfide synthesis... ResearchGate. Retrieved from [Link]

  • Singh, A., & Sahu, S. K. (2021). Laboratory-scale synthesis and scale-up challenges. ResearchGate. Retrieved from [Link]

  • Sandia National Labs. (1998). Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.GOV. Retrieved from [Link]

  • Cytiva. (2023). Overcoming scaling challenges in mRNA synthesis with fed batch IVT. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Identifying Byproducts of Tetramethylthiuram Monosulfide (TMTM) Coupling Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Tetramethylthiuram monosulfide (TMTM) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS to monitor these reactions and characterize their outcomes. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to solve the specific challenges you encounter in the lab. This resource is structured into a proactive troubleshooting guide and a foundational FAQ section to address both immediate problems and broader questions.

Part 1: Troubleshooting Guide - From Unexpected Peaks to Method Optimization

This section is formatted to address specific problems you may encounter during your LC-MS analysis. Each question represents a common issue, followed by a detailed, experience-driven answer and protocol.

Scenario 1: "My chromatogram shows multiple unexpected peaks. Are they reaction byproducts?"

This is the most common challenge. The appearance of unknown peaks can arise from various sources, including reaction byproducts, degradation of starting materials, or system contaminants. A systematic approach is crucial for identification.

Answer: To confidently identify these peaks, you must follow a logical, multi-step diagnostic workflow. This process systematically eliminates external factors and gathers structural evidence for each unknown compound.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} end Caption: Byproduct identification workflow.

Step-by-Step Protocol: Systematic Peak Identification

  • Initial Mass Analysis & Adduct Identification :

    • Record the exact mass-to-charge ratio (m/z) of the unknown peak.

    • Compare this m/z to the expected product and starting materials.

    • Crucially, check for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[1][2][3] The presence of sodium and potassium adducts is very common in electrospray ionization.[1] Refer to the "Common Adducts in ESI-MS" table in the FAQ section to quickly identify these.

  • Run Control Experiments : This is non-negotiable for trustworthy results.

    • Solvent Blank: Inject the mobile phase/sample solvent alone. Any peaks here are system or solvent contamination.[4][5]

    • "No TMTM" Control: Run the reaction without adding TMTM. Peaks present here originate from impurities in your other starting materials.

    • Starting Materials: Inject solutions of each starting material individually to map their impurity profiles.

  • Perform MS/MS Fragmentation :

    • Isolate the m/z of the unknown peak in the quadrupole.

    • Fragment it using collision-induced dissociation (CID).

    • The resulting fragment ions provide a structural fingerprint. For instance, the fragmentation of TMTM itself would likely involve cleavage of the C-S or S-S bonds.[6] By comparing the fragmentation pattern of your byproduct to that of known compounds (like TMTM or your starting materials), you can deduce its structure. This is a powerful tool for elucidating the structures of novel compounds.[7][8]

Scenario 2: "My product and an unknown peak are co-eluting. How can I improve separation?"

Co-elution not only prevents accurate quantification but also risks ion suppression, leading to inconsistent data.[4][9] Improving chromatographic resolution is key.

Answer: Achieving baseline separation requires a methodical approach to altering the chromatography. The goal is to exploit subtle differences in the physicochemical properties of your product and the byproduct.

Troubleshooting Chromatographic Resolution

SymptomProbable CauseRecommended SolutionRationale
Co-elution of peaks Insufficient column selectivity for the analytes.Change Stationary Phase: Switch from a standard C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column.Different stationary phases provide alternative separation mechanisms (e.g., pi-pi interactions with a phenyl-hexyl column), which can resolve compounds that are structurally similar but have different electronic properties.[4]
Gradient is too steep.Decrease Gradient Slope: Make the gradient longer and shallower around the elution time of the target peaks.A shallower gradient increases the residence time of the analytes on the column, allowing for more interaction with the stationary phase and improving the chances of separation.[9]
Mobile phase pH is not optimal.Adjust Mobile Phase pH: Modify the pH of the aqueous mobile phase (if your analytes have ionizable groups).Changing the pH can alter the charge state and, therefore, the polarity and retention of acidic or basic compounds, often dramatically changing their elution order.
All peaks are broad Extra-column dead volume.Check and tighten all fittings , especially between the autosampler, column, and detector. Use shorter, narrower ID tubing where possible.Dead volume in fittings or tubing allows the analyte band to spread out before reaching the detector, resulting in broader peaks and reduced resolution.[4][10]
Column contamination or aging.Flush the column according to the manufacturer's instructions or replace it if performance does not improve.Contaminants binding to the head of the column can distort peak shape. Over time, the stationary phase can degrade, leading to a loss of performance.[9][10]
Scenario 3: "My signal intensity is inconsistent. Could it be ion suppression?"

Yes, inconsistent signal intensity, especially in complex matrices, is a classic sign of ion suppression.[11][12] This occurs when co-eluting compounds compete with your analyte of interest for ionization in the MS source, reducing its signal.

Answer: Diagnosing and mitigating ion suppression is critical for quantitative accuracy. Byproducts, being structurally related to your main compound, are common culprits.

Diagnosing and Mitigating Ion Suppression

  • The Dilution Approach :

    • Action : Analyze a dilution series of your sample (e.g., 1:10, 1:100).

    • Interpretation : If the signal for your target analyte increases disproportionately upon dilution (i.e., a 1:10 dilution gives you more than 1/10th of the original signal), it strongly suggests that you are diluting out an interfering species and thus relieving ion suppression.

  • Improve Chromatographic Separation :

    • Action : Refer to the solutions in Scenario 2 .

    • Rationale : The most effective way to eliminate ion suppression is to chromatographically separate the analyte from the interfering compound(s). If they don't enter the ion source at the same time, they cannot compete for ionization.[13]

  • Check Ion Source Parameters :

    • Action : Review and optimize source parameters like gas flow, gas temperature, and spray voltage.[11]

    • Rationale : Inefficient desolvation or ionization can exacerbate suppression effects. Ensuring the source is running optimally for your analyte can improve its signal robustness.

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge about TMTM and its analysis by LC-MS.

Q1: What is this compound (TMTM) and why is it used?

This compound, or TMTM, is an organosulfur compound with the chemical formula C₆H₁₂N₂S₃.[14] It is primarily used as a vulcanization accelerator in the manufacturing of rubber products.[14][15] In the context of drug development and chemical synthesis, molecules with similar thiuram structures can be used in coupling reactions.

Q2: What are the likely byproducts in a TMTM coupling reaction?

While the exact byproducts are reaction-dependent, we can predict common species based on the chemistry of TMTM and related compounds.

Table 1: Potential Byproducts and Degradants of TMTM Reactions

Compound NameChemical FormulaMonoisotopic Mass (Da)Potential Origin
This compound (TMTM) C₆H₁₂N₂S₃208.0166Unreacted starting material
Tetramethylthiuram Disulfide (TMTD) C₆H₁₂N₂S₄239.9887Oxidation byproduct or impurity in TMTM. TMTM can be synthesized from TMTD.[14][16]
Tetramethylthiourea (TMTU) C₅H₁₂N₂S132.0772A known decomposition product of thiuram-related compounds during vulcanization.[17]
Dimethylamine C₂H₇N57.0578Decomposition product of dithiocarbamic acid, an unstable intermediate.[17]
Carbon Disulfide CS₂75.9546Decomposition product of dithiocarbamic acid.[17]

Note: The listed masses are for the neutral molecule. You will observe these as adducts (e.g., [M+H]⁺) in your mass spectrometer.

Q3: What are the common mass adducts I should look for in ESI-MS?

In electrospray ionization (ESI), your molecule of interest rarely appears as a lone radical cation. It is almost always ionized by associating with a proton or other cation. Recognizing these adducts is fundamental to interpreting your mass spectra.[3]

Table 2: Common Adducts Observed in Positive Ion ESI-MS

Adduct IonMass Added to [M] (Da)Common Source
[M+H]⁺ +1.0078Protic solvents (water, methanol), acidic additives (formic acid).[2]
[M+NH₄]⁺ +18.0344Ammonium salt buffers (ammonium formate/acetate).[2][18]
[M+Na]⁺ +22.9898Glassware, solvent impurities, buffers.[1][2]
[M+K]⁺ +38.9637Glassware, solvent impurities.[1][2]
[M+CH₃CN+H]⁺ +42.0344Acetonitrile mobile phase.[2]
[2M+H]⁺ M + 1.0078Dimer formation, common at high concentrations.[2]

This table provides a non-exhaustive list. Always consider your mobile phase composition and potential contaminants.

Q4: Can TMTM or its byproducts degrade in the LC-MS system?

Yes, compound stability is a critical consideration. TMTM itself is stable under normal conditions but can decompose when heated, releasing oxides of carbon, nitrogen, and sulfur.[15][19] In the LC-MS, two areas are of primary concern:

  • Mobile Phase Instability: Dithiocarbamates can be unstable in acidic solutions.[20] If you observe peak tailing or the appearance of new, small peaks over the course of a long analytical sequence, consider preparing fresh mobile phase and sample dilutions.

  • In-Source Fragmentation/Degradation: The high temperatures and voltages within the ESI source can sometimes cause fragile molecules to decompose before they are even analyzed by the mass spectrometer. If you suspect this, try reducing the source temperature or voltages to see if the relative abundance of your target peak increases while potential degradant peaks decrease.[11]

References

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • LCMS Troubleshooting: 14 Proven Strategies for Laboratories. (2023). ZefSci. [Link]

  • Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. (2024). Oreatech. [Link]

  • TIP # 115 Adduct Formation in LCMS. (2011). Chiralizer. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Lab-Training.com. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. [Link]

  • Tetramethyl thiuram monosulfide. (2015). Lanxess. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]

  • LC Troubleshooting Essentials. (2023). LCGC International. [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2021). LCGC International. [Link]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. (2007). ResearchGate. [Link]

  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). (2021). Redox. [Link]

  • LC-MS(ESI+) Common Adducts question? (2019). ResearchGate. [Link]

  • A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. (2002). ResearchGate. [Link]

  • Top considerations for TMT mass spectrometry analysis. (2024). Drug Discovery News. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). ACS Omega. [Link]

  • Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). ResearchGate. [Link]

  • Release of thiurams and carbamates from rubber gloves. (1993). PubMed. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. [Link]

  • Troubleshooting LC-MS. (2023). LCGC International. [Link]

  • Release of thiurams and carbamates from rubber gloves. (1993). Semantic Scholar. [Link]

  • This compound (TMTM). (n.d.). Chemotechnique Diagnostics. [Link]

  • Tetramethylthiuram sulfide. (n.d.). Wikipedia. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. (2016). Royal Society of Chemistry. [Link]

  • Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. (2019). ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). MDPI. [Link]

Sources

Technical Support Center: Managing Malodorous Byproducts of Tetramethylthiuram Monosulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the malodorous byproducts associated with Tetramethylthiuram Monosulfide (TMTM). This resource is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions for mitigating the potent odors that can arise during experimentation. Our goal is to ensure a safe and comfortable laboratory environment without compromising the integrity of your research.

Heating TMTM to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, or other potentially toxic gases.[1] While TMTM itself is described as a yellow solid with a "characteristic odor"[1] or even "odorless"[2], its reactions and decomposition can generate highly pungent volatile sulfur compounds (VSCs). These byproducts, even at trace levels, can cause significant odor issues, leading to discomfort and potential safety concerns within the laboratory and surrounding areas.[3]

This guide provides a structured approach to understanding, preventing, and neutralizing these malodorous compounds through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary malodorous byproducts of TMTM reactions?

While specific byproducts can vary depending on the reaction conditions, the malodorous nature of experiments involving TMTM and other thiuram-based compounds is typically due to the formation of volatile sulfur compounds (VSCs).[4][5] These can include:

  • Thiols (Mercaptans): A class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group.[3][6] They are known for their extremely low odor thresholds, often detectable at parts-per-million (ppm) concentrations.[3]

  • Sulfides: These are the sulfur analogs of ethers and can also contribute to unpleasant smells.[6][7]

  • Hydrogen Sulfide (H₂S): Known for its characteristic "rotten egg" smell.[8]

  • Carbon Disulfide (CS₂): A volatile liquid with a strong, unpleasant odor.

The formation of these compounds can be a result of decomposition or side reactions, especially when heat is applied.[1]

Q2: Can I prevent the formation of these malodorous byproducts?

While completely preventing the formation of VSCs may not always be possible, you can significantly minimize their generation by carefully controlling reaction conditions. Consider the following preventative measures:

  • Temperature Control: Avoid excessive heating, as this can accelerate the decomposition of TMTM and lead to the release of sulfur-containing gases.[1]

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This can help to prevent oxidative side reactions that may lead to the formation of malodorous compounds.

  • Stoichiometry and Reagent Selection: Carefully control the stoichiometry of your reaction. The choice of solvents and other reagents can also influence byproduct formation.

  • Enclosed Systems: Utilize enclosed reaction vessels to contain any volatile byproducts that do form.[8]

Q3: What personal protective equipment (PPE) should I wear when working with TMTM and its byproducts?

Due to the potential for inhalation of malodorous and potentially harmful vapors, as well as skin contact, a comprehensive PPE strategy is essential.[9][10][11]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene).[12][13]To prevent skin contact with TMTM and its byproducts.
Eye Protection Safety glasses with side shields or chemical splash goggles.[10][13]To protect eyes from splashes of chemicals.
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations not contained within a closed system or when dealing with significant odor.[1][11]To prevent inhalation of volatile sulfur compounds.

Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) for TMTM for detailed PPE recommendations.[9][14]

Troubleshooting Guides

Issue 1: A strong, unpleasant odor is emanating from my reaction vessel.

This indicates that volatile sulfur compounds are escaping from your experimental setup.

Immediate Actions:

  • Ensure Adequate Ventilation: Verify that your experiment is being conducted in a properly functioning fume hood.

  • Check for Leaks: Inspect all joints and connections in your apparatus for any potential leaks.

  • Implement an Odor Control Trap: If not already in use, immediately set up a bleach trap to capture the exhaust gases from your reaction.[3][15]

Workflow for Implementing a Bleach Trap:

cluster_0 Reaction Setup cluster_1 Odor Neutralization Reaction Reaction Vessel EmptyTrap Empty Trap (for backflow prevention) Reaction->EmptyTrap Exhaust Tubing BleachTrap Bleach Trap (50% Commercial Bleach) EmptyTrap->BleachTrap Vent Fume Hood Vent BleachTrap->Vent

Caption: Workflow for setting up a bleach trap to neutralize odorous exhaust.

Issue 2: The malodor persists even after the experiment is complete.

Residual VSCs can cling to glassware, equipment, and work surfaces. A thorough decontamination procedure is necessary.

Decontamination Protocol:

  • Quench the Reaction Mixture: Before workup, cool the reaction mixture and slowly add it to a cooled bleach solution within the fume hood.[3] This will help to neutralize a significant portion of the malodorous compounds.

  • Glassware Decontamination:

    • Immediately after use, rinse all contaminated glassware with a bleach solution.[3]

    • Submerge the glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) and allow it to soak overnight.[15]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.[15]

  • Surface Decontamination: Wipe down all potentially contaminated surfaces within the fume hood with a bleach solution.

Issue 3: I need to dispose of TMTM waste.

TMTM and its byproducts are classified as hazardous waste and must be disposed of accordingly.[16][17]

Waste Disposal Protocol:

  • Segregate Waste: Keep all TMTM-containing waste (solid and liquid) separate from other waste streams.

  • Neutralize Liquid Waste: As described above, liquid waste containing malodorous byproducts should be quenched with a bleach solution before being placed in a designated hazardous waste container.[3]

  • Labeling: Clearly label the hazardous waste container with its contents, including "this compound" and "thiols."[15]

  • Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[18]

Advanced Odor Control Strategies

For persistent or large-scale odor issues, consider implementing the following engineering controls:

  • Activated Charcoal Adsorption: Activated carbon has a large surface area and porous structure that makes it highly effective at adsorbing sulfur compounds like H₂S.[19][20] You can incorporate activated charcoal into your ventilation system or use it as a packing material in a scrubber.[19][20][21] Impregnating activated carbon with alkali or alkaline earth metals can further enhance its sulfur removal capacity.[22]

  • Chemical Scrubbers: These systems wash exhaust air with a chemical solution to remove odorous compounds.[23] For acidic gases like H₂S, an alkaline scrubbing solution would be effective.[23] For other VSCs, an oxidizing agent like sodium hypochlorite (bleach) can be used.[23]

Logical Flow for Odor Mitigation:

Start Odor Detected CheckVent Verify Fume Hood Operation Start->CheckVent CheckLeaks Inspect Apparatus for Leaks CheckVent->CheckLeaks ImplementTrap Implement Bleach Trap CheckLeaks->ImplementTrap Decontaminate Post-Experiment Decontamination ImplementTrap->Decontaminate ProperDisposal Dispose of Waste Correctly Decontaminate->ProperDisposal AdvancedControls Consider Advanced Controls (e.g., Charcoal Scrubber) ProperDisposal->AdvancedControls End Odor Mitigated AdvancedControls->End

Caption: A systematic approach to handling malodorous byproducts.

This technical support guide provides a comprehensive framework for managing the malodorous byproducts of TMTM. By understanding the source of the odor and implementing these preventative and reactive strategies, you can maintain a safe and productive research environment.

References

  • Medaad Adsorption Chemicals. (n.d.). Sulfur Removal Adsorbent. Retrieved from [Link]

  • Chem Service. (2015, April 16). SAFETY DATA SHEET: this compound. Retrieved from [Link]

  • Huayin. (2023, October 28). How does coal activated carbon work in removing sulfur compounds?. Retrieved from [Link]

  • Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. Retrieved from [Link]

  • ResearchGate. (2023, November 10). The Removal of Sulfur Compounds Using Activated Carbon-Based Sorbents Impregnated with Alkali or Alkaline Earth Metal. Retrieved from [Link]

  • International Journal of Scientific Engineering and Applied Science. (n.d.). Removal of sulphur from liquid fuels using low cost Activated carbon -A review. Retrieved from [Link]

  • Zhulincarbon. (2019, May 6). Activated Carbon For Sulfur Removal. Retrieved from [Link]

  • Redox. (2021, December 10). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Retrieved from [Link]

  • Trabue, S., et al. (2008). Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. Atmospheric Environment, 42(14), 3332-3341.
  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

  • Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942717A - Method for reducing peculiar smell of sulfur-vulcanizing-system rubber product.
  • ResearchGate. (2023, August 10). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). 6 Measures to reduce odour emissions. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Volatile Compounds. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Rose odor can innately counteract predator odor. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Scribd. (n.d.). Thiol Oxidation for Chemists. Retrieved from [Link]

  • Buron, G., et al. (2010). Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice. Frontiers in Behavioral Neuroscience, 4, 172.
  • ResearchGate. (2023, August 6). Reduction of Offensive Odor from Natural Rubber by Odor-Reducing Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • Bobet, R. A., et al. (2022). Sulfane Sulfur Compounds as Source of Reappearance of Reductive Off-Odors in Wine. Molecules, 27(3), 735.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from [Link]

  • The AWRI. (2018, May 31). The formation and remediation of stinky sulfur aromas in wines [Video]. YouTube. [Link]

  • ResearchGate. (2023, August 10). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation. Retrieved from [Link]

  • Periodic Videos. (2015, July 2). Containing a Smelly Sulfur Experiment [Video]. YouTube. [Link]

  • San Joaquin Valley Air Pollution Control District. (2019, September 3). White Paper: Odor Complaints, Health Impacts and Monitoring Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the dynamics of Volatile Sulfur Compounds emission from primary systems at a Water Resource Recovery Facility. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Tetramethylthiuram Monosulfide (TMTM) Formulation for Fungicidal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetramethylthiuram monosulfide (TMTM). As a potent sulfur-containing fungicide, TMTM's efficacy in experimental assays is critically dependent on its proper formulation. Its characteristically low aqueous solubility presents a significant challenge for researchers. This guide, structured by a Senior Application Scientist, provides in-depth, field-tested advice to help you navigate these challenges, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMTM) and why is proper formulation essential for my fungicidal assays?

This compound, also known as Thiram, is a dithiocarbamate fungicide widely used in agricultural and research settings.[1] Its fungicidal activity stems from its ability to disrupt fungal cellular processes. However, TMTM is a crystalline solid that is practically insoluble in water (reportedly around 30 mg/L).[1]

Proper formulation is paramount because:

  • Bioavailability: For TMTM to exert its fungicidal effect, it must be in a dissolved state to interact with the fungal cells. Undissolved particles have minimal biological activity, leading to an underestimation of potency.

  • Assay Accuracy and Reproducibility: Precipitation of the compound during an experiment (e.g., when a stock solution is added to aqueous culture media) will lead to inconsistent and non-reproducible results, such as variable Minimum Inhibitory Concentration (MIC) values.

  • Avoiding Misleading Results: An inadequate formulation might suggest a compound is inactive, when in reality, it simply wasn't available to the target organism.

Q2: What are the recommended solvents for preparing TMTM stock solutions?

The choice of solvent is the most critical first step. An ideal solvent will dissolve TMTM at a high concentration, be compatible with the assay system, and have minimal intrinsic biological activity at the final working concentration.

Based on its chemical properties, Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for TMTM in a research setting.[2]

Table 1: Solvent Properties for TMTM Formulation

SolventSolubility of TMTMRecommended UseKey Considerations
Dimethyl Sulfoxide (DMSO) Excellent (up to 250 mg/mL with sonication)[2]Primary choice for high-concentration stock solutions. Can have inhibitory effects on fungal growth at concentrations >1-2%.[3][4] Always run a vehicle control. Hygroscopic; use newly opened DMSO for best results.[2]
AcetoneGood[1]Alternative for stock solutions.Highly volatile, which can concentrate the compound over time if not handled properly. May not be compatible with all plasticware.
ChloroformGood[1]Not recommended for biological assays.High toxicity and incompatibility with aqueous assay media.
WaterVery Poor (~30 mg/L)[1]Unsuitable for stock solutions. Used as the final diluent in assays.TMTM will not dissolve at concentrations relevant for most stock solutions.
Q3: How should I prepare a stable, high-concentration stock solution of TMTM?

Preparing a clear, stable stock solution is the foundation of a successful assay. The goal is to fully dissolve the compound and prevent it from crashing out of solution upon storage or dilution.

Please see the detailed step-by-step methodology in the "Experimental Protocols" section below. The key steps involve using high-quality, anhydrous DMSO, assisting dissolution with sonication, and storing the final stock in appropriate conditions.[2] Using ultrasonic heating (20-40 kHz) can significantly aid in dissolving the compound.[2]

Q4: How stable are TMTM solutions? What are the optimal storage conditions?

TMTM is susceptible to degradation, which can lead to a perceived loss of activity over time. Key stability considerations include:

  • In Solvent: When dissolved in DMSO, TMTM stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C when stored in properly sealed vials to prevent moisture absorption.[2] Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

  • pH Sensitivity: TMTM degrades in acidic conditions.[5][6] If your assay medium is acidic, this can accelerate the degradation of the compound once diluted.

  • Photodegradation: The compound is sensitive to light. Exposure to solar radiation can lead to rapid degradation in aqueous solutions; one study noted a half-life of just 28 minutes in pure water under a solar simulator.[7][8] Always protect TMTM powder and solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Heat, Air, and Moisture: Prolonged exposure to heat, air, or moisture can also cause deterioration.[5]

Troubleshooting Guide

Problem: My TMTM compound precipitates when I add it to my aqueous culture medium.

This is the most common issue encountered and is a direct result of TMTM's poor water solubility. When a concentrated DMSO stock is diluted into a primarily aqueous environment (like broth or agar), the compound can "crash out" of solution.

Root Cause Analysis & Solutions:

  • Final Solvent Concentration Too Low: The final concentration of DMSO in your assay may be insufficient to keep the TMTM dissolved.

    • Solution: While you want to keep DMSO concentration low to avoid toxicity, ensure it is high enough to maintain solubility. A final concentration of 0.5% to 1% DMSO is a common starting point. Critically, the final DMSO concentration must be identical across all wells/plates, including the no-drug control (vehicle control).

  • Improper Mixing Technique: Adding the TMTM stock directly to a large volume of medium without vigorous mixing can cause localized high concentrations and immediate precipitation.

    • Solution: Add the TMTM stock solution to the medium while vortexing or stirring vigorously. For agar-based assays, add the stock to the molten agar just before pouring the plates, ensuring it is thoroughly mixed.

  • Media Composition: Components in your culture media (e.g., certain salts or proteins) may interact with TMTM, reducing its solubility.[9]

    • Solution: If precipitation is persistent, consider preparing an intermediate dilution of your TMTM stock in a co-solvent/surfactant solution before the final dilution into the medium. Co-solvents like PEG300 or surfactants like Tween-80 can help create a more stable microemulsion.[2]

Problem: I am observing inconsistent results or a complete loss of fungicidal activity.

Inconsistent results often point to issues with compound stability or delivery.

Root Cause Analysis & Solutions:

  • Compound Degradation: As noted in the FAQ, TMTM can degrade due to light, heat, or improper pH.[5][7]

    • Solution: Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution. Protect all solutions from light. Verify the pH of your final assay medium; if it's acidic, the compound may be degrading during the incubation period.

  • Precipitation (Micro-scale): Even if you don't see visible precipitation, microscopic particles may be forming, reducing the bioavailable concentration of TMTM.

    • Solution: Re-evaluate your dilution and mixing protocol as described above. A visual check is not always sufficient. If results are inconsistent, assume precipitation is a factor and take steps to mitigate it.

  • Adsorption to Plastics: Poorly soluble compounds can sometimes adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration delivered to the assay.

    • Solution: While challenging to eliminate, being consistent with your labware and pre-wetting pipette tips with the solution before transfer can help minimize variability.

Problem: My "vehicle control" (medium + DMSO) is inhibiting fungal growth.

This indicates that the concentration of your solvent is too high and is exerting its own antifungal effect.

Root Cause Analysis & Solutions:

  • DMSO Toxicity: DMSO is known to inhibit the growth of many fungal species, and this effect is dose-dependent.[3][10][11] It can increase cell membrane permeability and, at higher concentrations, cause cellular stress.[4][12]

    • Solution: The primary fix is to perform a dose-response experiment for DMSO alone on your specific fungal strain. This will determine the maximum concentration of DMSO that does not significantly affect growth (the No-Observed-Adverse-Effect Level, or NOAEL). Typically, this is below 1% (v/v), but it must be empirically determined. All subsequent assays with TMTM must use a final DMSO concentration at or below this level.

Experimental Protocols & Visual Workflows

Protocol 1: Preparation of a High-Concentration TMTM Stock Solution (e.g., 50 mg/mL)
  • Preparation: Work in a chemical fume hood. Use an analytical balance to accurately weigh 50 mg of TMTM powder into a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.[2] Using newly opened DMSO is critical as it is hygroscopic, and absorbed water can negatively impact solubility.[2]

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. Place the vial in an ultrasonic bath (water bath sonicator) and sonicate for 10-15 minutes to ensure complete dissolution.[2] The solution should be perfectly clear with no visible particulates.

  • Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, light-protecting microcentrifuge tubes. Store immediately at -20°C (for up to 1 year) or -80°C (for up to 2 years).[2]

Workflow for TMTM Solution Preparation

TMTM_Preparation_Workflow start Start: Weigh TMTM Powder add_dmso Add Anhydrous DMSO to Target Concentration start->add_dmso dissolve Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve check_clarity Visual Check: Is Solution Clear? dissolve->check_clarity aliquot Aliquot into Light-Protecting Single-Use Tubes check_clarity->aliquot Yes troubleshoot Troubleshoot: - Use fresh DMSO - Sonicate longer check_clarity->troubleshoot No store Store at -20°C / -80°C aliquot->store end End: Stable Stock Solution Ready store->end troubleshoot->dissolve

Caption: Workflow for preparing a stable TMTM stock solution.

Troubleshooting Precipitation in Assays

Precipitation_Troubleshooting start Problem: Precipitate forms in aqueous assay medium check_solvent Step 1: Check Final DMSO Concentration start->check_solvent is_high Is it >1% or above the determined NOAEL? check_solvent->is_high adjust_dilution Solution: Adjust serial dilution scheme to lower final DMSO % is_high->adjust_dilution Yes check_mixing Step 2: Review Mixing Protocol is_high->check_mixing No resolved Problem Resolved adjust_dilution->resolved is_vortexed Are you adding stock to medium with vigorous vortexing/stirring? check_mixing->is_vortexed improve_mixing Solution: Ensure thorough mixing during dilution is_vortexed->improve_mixing No consider_cosolvent Advanced Solution: Formulate with co-solvents (e.g., Tween-80, PEG300) is_vortexed->consider_cosolvent Yes improve_mixing->resolved consider_cosolvent->resolved

Caption: Decision tree for troubleshooting TMTM precipitation.

References

  • Thiram: Degradation, applications and analytical methods. ResearchGate. [Link]

  • Influence of DMSO on antifungal activity during susceptibility testing in vitro. ResearchGate. [Link]

  • Photodegradation of the fungicide thiram in aqueous solutions. Kinetic studies and identification of the photodegradation products by HPLC-MS/MS. PubMed. [Link]

  • Influence of DMSO on antifungal activity during susceptibility testing in vitro. PubMed. [Link]

  • Formulation. CABI Digital Library. [Link]

  • A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples. Asian Journal of Research in Chemistry. [Link]

  • The Effect of Dimethyl Sulfoxide (DMSO) on the Growth of Dermatophytes. Journal of King Faisal University. [Link]

  • Thiram (Tetramethylthiuram disulfide). Ataman Kimya. [Link]

  • The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus. PMC - PubMed Central. [Link]

  • Evaluation of the inhibitory effect of dimethyl sulfoxide on fungal degradated archaeological wood. International Journal of Conservation Science. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Pharmaceutical Review. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Degradation of thiram in water, soil and plants: A study by high-performance liquid chromatography. ResearchGate. [Link]

Sources

Best practices for the storage and long-term stability of Tetramethylthiuram monosulfide.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Best Practices for Storage and Long-Term Stability

Welcome, researchers, scientists, and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth technical support for the handling, storage, and long-term stability of Tetramethylthiuram monosulfide (TMTM), CAS No. 97-74-5. Our goal is to ensure the integrity of your experiments by preserving the quality of this critical compound.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding TMTM stability and storage.

Q1: What are the optimal storage conditions for solid this compound?

A: For maximal long-term stability, solid TMTM should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from moisture, direct sunlight, and heat.[2][3] While stable at ambient temperatures for short periods, such as during shipping, extended storage recommendations vary.[4][5] For multi-year stability, storage at -20°C is recommended.[4][5]

Q2: What is the expected shelf-life for TMTM powder under recommended conditions?

A: The shelf-life of TMTM powder is highly dependent on the storage temperature. The following table summarizes expected stability based on supplier data.

Storage TemperatureExpected Shelf-Life
-20°CUp to 3 years[4]
4°CUp to 2 years[4]

Note: These are general guidelines. Always refer to the certificate of analysis provided by your specific supplier.

Q3: How should I store TMTM once it is dissolved in a solvent?

A: Solutions of TMTM are significantly less stable than the solid powder and require more stringent storage conditions. It is recommended to store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Prepare solutions fresh whenever possible and avoid repeated freeze-thaw cycles.

Q4: What are the signs that my TMTM may have degraded?

A: Visual inspection can sometimes indicate degradation. Look for a change from its typical yellow powder appearance, such as discoloration or clumping, which may suggest moisture absorption or chemical change.[3][6] The most reliable indicator, however, is a deviation in experimental results. If you observe a loss of activity or unexpected byproducts in a well-established protocol, degradation of the TMTM reagent should be considered a primary suspect.

Q5: What substances and conditions should be avoided when handling or storing TMTM?

A: TMTM is incompatible with several materials and conditions that can compromise its stability and create hazardous situations.

  • Strong Oxidizing Agents and Acids: Contact with strong oxidizing agents or strong acids can lead to reactive and potentially hazardous chemical reactions.[7][8]

  • Heat and Ignition Sources: Avoid heating TMTM above 100°C, as it may catch fire.[8] Keep it away from open flames, sparks, and other potential ignition sources.[9] Intense heating can also lead to the formation of explosive dust-air mixtures.[10][11]

  • Nitrosating Agents: TMTM may react with nitrosating agents to form carcinogenic N-nitrosamines.[8]

  • Moisture: The compound should be stored in a dry environment to prevent hydrolysis.[3]

Q6: What are the hazardous decomposition products of TMTM?

A: Thermal decomposition or combustion of TMTM can release a variety of toxic and irritating gases. These include oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8][9]

Troubleshooting Guide

Encountering issues in your experiments? This guide will help you troubleshoot common problems related to TMTM stability.

Problem Observed Potential Cause Related to TMTM Recommended Action & Rationale
Reduced or No Activity in Assay The TMTM may have degraded due to improper storage (e.g., exposure to heat, light, or moisture), leading to a lower concentration of the active compound.1. Verify Storage Conditions: Confirm that the compound has been stored according to the guidelines (-20°C for long-term). 2. Use a Fresh Aliquot: If using a stock solution, avoid one that has undergone multiple freeze-thaw cycles. Prepare a fresh solution from solid powder. 3. Source New Compound: If degradation of the primary stock is suspected, procure a new lot of TMTM and repeat the experiment.
Inconsistent Results Batch-to-Batch This could be due to the gradual degradation of a single stock of TMTM over time, or variability in the handling of stock solutions between experiments.1. Aliquot Stock Solutions: After preparing a fresh stock solution, immediately divide it into single-use aliquots. This prevents contamination and degradation of the entire stock from repeated handling. 2. Maintain a Log: Keep a detailed record of when stock solutions were prepared and how they have been stored.
Visible Changes in Solid Compound The yellow powder appears discolored, clumped, or has an unusual odor.This is a strong indicator of contamination or degradation, likely from moisture or reaction with incompatible substances. Do not use the compound. Dispose of it according to your institution's hazardous waste protocols and obtain a fresh supply.[8]
Precipitate in Stored Solution The TMTM may have precipitated out of solution due to exceeding its solubility limit at the storage temperature or solvent evaporation.1. Warm to Room Temperature: Allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves. 2. Check Solvent Choice: Ensure the solvent used and the concentration are appropriate. TMTM is soluble in DMSO, benzene, and acetone but insoluble in water.[3][4][11] 3. Prepare a Fresh, Diluted Solution: If the precipitate does not redissolve, it is best to prepare a new stock solution.
Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducible results.

Protocol 1: Safe Handling and Weighing of TMTM Powder
  • Engineering Controls: Always handle TMTM powder inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust.[5][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and impervious gloves (e.g., nitrile).[8]

  • Static Discharge: To prevent dust ignition, especially when handling larger quantities, ensure equipment is properly grounded.

  • Weighing: Tare a suitable weighing vessel. Carefully transfer the required amount of TMTM powder using a clean spatula. Avoid creating dust clouds.[8]

  • Cleanup: After weighing, carefully clean all surfaces, including the balance. Use a wet wipe or a vacuum with HEPA filtration; do not use compressed air or dry brushing as this can disperse dust.[8]

  • Storage: Immediately and tightly reseal the TMTM container and return it to its designated storage location (e.g., -20°C freezer).

Workflow for TMTM Solution Preparation and Storage

The following diagram illustrates the best-practice workflow for preparing and storing TMTM solutions to maximize stability and experimental consistency.

TMTM_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use Phase start Retrieve Solid TMTM from -20°C Storage weigh Weigh Powder in Fume Hood start->weigh Equilibrate to RT before opening dissolve Dissolve in Anhydrous DMSO to Desired Concentration weigh->dissolve aliquot Dispense into Single-Use Cryogenic Vials dissolve->aliquot Vortex to ensure full dissolution store_long Store Aliquots at -80°C (Up to 6 months) aliquot->store_long Long-Term store_short Store Aliquots at -20°C (Up to 1 month) aliquot->store_short Short-Term use Thaw Single Aliquot for Immediate Use store_long->use store_short->use end use->end Discard unused portion of thawed aliquot

Caption: Best-practice workflow for preparing and storing TMTM stock solutions.

Understanding TMTM Degradation

To appreciate the importance of proper storage, it is helpful to understand the potential degradation pathways. Exposure to incompatible conditions can lead to the breakdown of the molecule, compromising its integrity.

Degradation_Pathway cluster_stressors Stress Conditions cluster_products Hazardous Decomposition Products TMTM This compound (Stable) Degraded Degraded Intermediates & Byproducts TMTM->Degraded Heat Excessive Heat (>100°C) Heat->Degraded Oxidizers Strong Oxidizing Agents Oxidizers->Degraded Light UV/Direct Sunlight Light->Degraded Moisture Humidity/Water Moisture->Degraded NOx Nitrogen Oxides (NOx) Degraded->NOx Thermal Decomposition SOx Sulfur Oxides (SOx) Degraded->SOx CO CO / CO2 Degraded->CO

Caption: Potential degradation pathways for TMTM under various stress conditions.

References
  • Thiram Granuflo®. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM) - Redox. (2021). Retrieved from [Link]

  • This compound (TMTM) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Genfarm. (2015). Retrieved from [Link]

  • SAFETY DATA SHEET - MLPC International. (2016). Retrieved from [Link]

  • SAFETY DATA SHEET 42-S THIRAM FUNGICIDE - Greenbook.net. (2022). Retrieved from [Link]

  • Tetramethyl thiuram monosulfide - Lanxess. (2015). Retrieved from [Link]

  • Thiram | C6H12N2S4 | CID 5455 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Chemotechnique Diagnostics. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET AG-THIRAM 800 WP - Rolfes Agri. (2022). Retrieved from [Link]

  • This compound | C6H12N2S3 | CID 7347 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis - ResearchGate. (2007). Retrieved from [Link]

  • Tetramethyl thiuram monosulfide - ChemBK. (2024). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Tetramethylthiuram Monosulfide (TMTM) and Tetramethylthiuram Disulfide (TMTD) in Vulcanization Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in rubber compounding and material science, the selection of an appropriate accelerator is a critical decision that profoundly influences not only the manufacturing process but also the ultimate performance of the vulcanized product. Among the ultra-accelerators, the thiuram class is renowned for its rapid cure rates. This guide provides an in-depth comparison of two prominent members of this family: Tetramethylthiuram Monosulfide (TMTM) and Tetramethylthiuram Disulfide (TMTD). We will delve into their distinct chemical mechanisms, compare their effects on vulcanization kinetics and final properties using experimental data, and provide a practical guide for their evaluation.

Introduction: The Role of Accelerators in Vulcanization

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[1][2] This process, when conducted with sulfur alone, is impractically slow, requiring hours at high temperatures and resulting in vulcanizates with suboptimal mechanical properties due to the inefficient use of sulfur (40-55 atoms per crosslink).[3]

Accelerators are chemical compounds that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and shorter times.[4][5] They improve the efficiency of sulfur utilization, leading to a more controlled crosslink structure and enhanced physical properties in the final rubber product.[3] The thiuram class of accelerators, which includes TMTM and TMTD, are known as ultra-fast accelerators, providing very rapid cure rates.[3][6]

Chemical Profiles and Core Mechanistic Distinctions

TMTM and TMTD share a similar chemical backbone but differ by a single sulfur atom in their structure. This seemingly minor difference has a profound impact on their behavior as accelerators.

  • This compound (TMTM): With the chemical formula ((CH₃)₂NCS)₂S, TMTM acts purely as an accelerator.[7] It is not a sulfur donor, meaning it requires the presence of elemental sulfur to form crosslinks.[3][6]

  • Tetramethylthiuram Disulfide (TMTD): Its formula is ((CH₃)₂NCS)₂S₂. The disulfide bond (S-S) in TMTD is thermally labile and can break at vulcanization temperatures. This allows TMTD to function not only as a potent accelerator but also as a sulfur donor, capable of vulcanizing rubber even in the absence of elemental sulfur.[3][6] TMTD contains approximately 13.3% available sulfur for crosslinking.[3]

The vulcanization process accelerated by thiurams is complex, involving both radical and ionic pathways.[3] A critical step is the reaction with an activator system, most commonly zinc oxide and a fatty acid like stearic acid.[8][9][10] Zinc oxide reacts with the accelerator to form a zinc-dithiocarbamate complex, which is a more potent vulcanizing agent.[9] This complex then reacts with sulfur to form an active sulfurating agent that crosslinks the rubber chains.[9] The role of zinc oxide is crucial; in its absence, by-products can form that lead to undesirable side reactions and degrade the vulcanizate network.[11][12]

Below is a simplified diagram illustrating the distinct initial pathways for TMTM and TMTD in the presence of activators.

G cluster_0 TMTD (Disulfide) Pathway cluster_1 TMTM (Monosulfide) Pathway cluster_2 Common Activation Pathway TMTD TMTD ((CH₃)₂NCS)₂S₂ Heat Heat TMTD->Heat Thermal Cleavage Sulfur_Donor Sulfur Donor (Provides S) Heat->Sulfur_Donor TMTM_intermediate Forms TMTM + Active Sulfur Heat->TMTM_intermediate Activator ZnO / Stearic Acid (Activator System) Sulfur_Donor->Activator TMTM_intermediate->Activator TMTM TMTM ((CH₃)₂NCS)₂S Sulfur Elemental Sulfur (S₈) TMTM->Sulfur Requires for cure No_Sulfur_Donation Not a Sulfur Donor TMTM->No_Sulfur_Donation Sulfur->Activator Active_Complex Active Zinc-Accelerator Complex Activator->Active_Complex Forms Vulcanization Crosslink Formation (Vulcanization) Active_Complex->Vulcanization

Caption: Distinct initial vulcanization pathways of TMTD and TMTM.

Comparative Analysis of Vulcanization Kinetics

The most direct way to compare the vulcanization kinetics of TMTM and TMTD is by using a Moving Die Rheometer (MDR).[13][14][15] An MDR measures the torque required to oscillate a die embedded in a rubber sample as it cures at a set temperature, providing a cure curve that reveals key kinetic parameters.[2][14][16]

ParameterTMTM (this compound)TMTD (Tetramethylthiuram Disulfide)Significance
Scorch Time (ts2) LongerShorterIndicates processing safety. A longer scorch time allows for more mixing and processing time before vulcanization begins, reducing the risk of premature curing ("scorching").[17] TMTM offers superior processing safety.[18][19][20]
Cure Time (t90) FastVery Fast / Ultra-FastThe time to reach 90% of the maximum torque, indicating the optimal cure duration.[13] TMTD provides a significantly faster cure rate, making it suitable for applications requiring high throughput.[21]
Cure Rate Index (CRI) HighVery HighCalculated as 100 / (t90 - ts2), this parameter quantifies the speed of the vulcanization reaction. TMTD consistently exhibits a higher CRI.[22]
Maximum Torque (MH) HighHigherRepresents the stiffness or shear modulus of the fully cured rubber, which is related to the crosslink density.[14] TMTD generally produces a higher state of cure and crosslink density.[21][23]
Minimum Torque (ML) LowerGenerally LowerReflects the viscosity of the uncured compound.[14] Both are effective plasticizers, but values are highly formulation-dependent.

Note: The values are comparative and depend heavily on the specific rubber formulation, including the type of polymer, filler, and concentration of other additives.

The general observation is that TMTD is a more aggressive, faster-curing accelerator, while TMTM provides a more controlled cure with a significantly better safety margin during processing.[20]

Impact on Vulcanizate Properties

The choice between TMTM and TMTD extends beyond processing kinetics to influence the final physical and mechanical properties of the vulcanized rubber. This is largely due to the differences in the crosslink network they help to create.

  • Crosslink Structure: TMTD, especially when used as a sulfur donor in low-sulfur or sulfurless "Efficient Vulcanization" (EV) systems, tends to produce a higher proportion of stable monosulfidic and disulfidic crosslinks (C-S-C and C-S-S-C).[3] Conventional systems with higher levels of elemental sulfur produce more polysulfidic crosslinks (C-Sₓ-C, where x > 2). Vulcanizates with a higher density of shorter, more stable crosslinks typically exhibit better heat resistance and lower compression set.[3]

  • Mechanical Properties: TMTD-accelerated compounds often exhibit a higher state of cure, leading to higher modulus and hardness.[21][23][24] This can also translate to higher tensile strength.[21][23][25]

  • Aging Resistance: The stable monosulfidic and disulfidic network promoted by TMTD in EV systems results in vulcanizates with excellent resistance to heat aging.[20]

G cluster_0 Accelerator Choice cluster_1 Crosslink Structure cluster_2 Resulting Properties TMTM TMTM (with Sulfur) Poly Polysulfidic Crosslinks TMTM->Poly Promotes TMTD TMTD (EV System) MonoDi Mono/Disulfidic Crosslinks TMTD->MonoDi Promotes Prop_Poly Good Flex Fatigue Higher Reversion Poly->Prop_Poly Prop_MonoDi Excellent Heat Aging Low Compression Set Higher Modulus MonoDi->Prop_MonoDi

Caption: Relationship between accelerator, crosslink type, and properties.

Experimental Protocol: Evaluating Accelerator Performance

To objectively compare TMTM and TMTD in a specific rubber formulation, a structured experimental approach is necessary. The following protocol outlines a standard procedure.

Objective: To compare the vulcanization kinetics and physical properties of a natural rubber (NR) compound accelerated with TMTM versus TMTD.

Materials & Equipment:

  • Natural Rubber (e.g., SMR 20)

  • Carbon Black (e.g., N330)

  • Zinc Oxide

  • Stearic Acid

  • Elemental Sulfur

  • TMTM and TMTD accelerators

  • Two-roll mill for mixing

  • Moving Die Rheometer (MDR) compliant with ASTM D5289[2][13][15]

  • Compression molding press

  • Tensile tester, durometer, and compression set testing apparatus

Workflow:

G Formulation 1. Compound Formulation (Two Batches: TMTM vs TMTD) Mixing 2. Two-Roll Mill Mixing Formulation->Mixing MDR 3. MDR Analysis (ASTM D5289) - Determine Cure Kinetics Mixing->MDR Molding 4. Compression Molding - Cure sheets at t90 Mixing->Molding MDR->Molding Provides t90 Testing 5. Physical Property Testing - Tensile, Hardness, etc. Molding->Testing Analysis 6. Data Analysis & Comparison Testing->Analysis

Caption: Experimental workflow for comparing rubber accelerators.

Step-by-Step Methodology:

  • Compound Formulation: Prepare two identical base formulations, differing only in the accelerator used. A typical starting formulation (in parts per hundred rubber - phr) might be:

    • Natural Rubber: 100

    • Carbon Black N330: 50

    • Zinc Oxide: 5

    • Stearic Acid: 2

    • Sulfur: 2.5

    • Batch A (TMTM): TMTM: 0.5

    • Batch B (TMTD): TMTD: 0.5

  • Mixing: Mix each batch on a two-roll mill according to a standardized procedure (e.g., ASTM D3182) to ensure proper dispersion of ingredients.

  • Cure Characteristics Measurement:

    • Test a sample from each batch using an MDR (e.g., at 160°C) according to ASTM D5289.[2][13]

    • Record the scorch time (ts2), cure time (t90), minimum torque (ML), and maximum torque (MH).

  • Sample Preparation:

    • Cure sheets of each compound in a compression molding press at the same temperature used for the MDR test (160°C).

    • The cure time for the sheets should be the t90 value determined from the MDR analysis for that specific compound.

  • Physical Property Testing:

    • Die-cut test specimens from the cured sheets.

    • Measure tensile strength, elongation at break, and modulus (e.g., ASTM D412).

    • Measure hardness (Shore A) (e.g., ASTM D2240).

    • Measure compression set (e.g., ASTM D395) to evaluate heat resistance.

Summary and Selection Criteria

The choice between TMTM and TMTD is a trade-off between processing safety and cure speed.

Choose this compound (TMTM) when:

  • Processing safety is paramount: The compound requires extensive mixing, milling, or complex extrusion where a long scorch time is needed to prevent premature curing.[20]

  • Used as a secondary accelerator: TMTM is an excellent booster for sulfenamide or thiazole accelerators to increase the cure rate without drastically reducing scorch safety.[3][18][19]

  • A non-discoloring accelerator is required for light-colored products.[20][26]

Choose Tetramethylthiuram Disulfide (TMTD) when:

  • Maximum cure speed is the primary objective: For applications like injection molding or continuous curing where short cycle times are critical for productivity.

  • A sulfurless or low-sulfur EV cure is desired: TMTD's ability to act as a sulfur donor is essential for creating vulcanizates with superior heat aging and low compression set.[3][20]

  • High modulus and hardness are required in the final product.[23][24]

It is also important to note that due to health and safety concerns regarding the potential formation of nitrosamines from secondary amine-based accelerators like TMTD, alternatives such as Tetrabenzylthiuram Disulfide (TBzTD) have been developed.[17][27][28] TBzTD offers a similar fast cure profile but is considered a safer alternative as it does not form carcinogenic nitrosamines.[27][28][29]

Conclusion

Both TMTM and TMTD are highly effective ultra-accelerators that serve distinct purposes in rubber vulcanization. TMTD offers unparalleled cure speed and the ability to function as a sulfur donor, making it ideal for high-throughput applications and high-performance EV systems. TMTM, while still a fast accelerator, provides a crucial advantage in processing safety, making it the preferred choice for complex processing operations or as a synergistic secondary accelerator. A thorough understanding of their kinetic differences and their impact on the final properties, validated by experimental data, enables the researcher to make an informed selection that optimizes both the manufacturing process and the end-use performance of the rubber product.

References

  • Sulfur vulcaniz
  • Pioneering Progress: The Role of TMTM Rubber Acceler
  • NURCHEM TMTM-80 Accelerator | Nanjing Union Rubber Chemicals. (URL: )
  • WESTCO™ TMTM Accelerator for Rubber - Western Reserve Chemical. (URL: )
  • ACMECURE/MERCURE TMTM - Finorchem. (URL: )
  • Select Acceler
  • What is a Moving Die Rheometer? - MonTech USA. (URL: )
  • Moving Die Rheometer (MDR)
  • Understanding The Moving Die Rheometer Cure Curve - Rahco Rubber. (URL: )
  • Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. (URL: )
  • Advances in Rubber Compounds Using ZnO and MgO as Co-Cure Activ
  • Moving Die Rheometer | Rubber Rotorless Rheometer - Amade-Tech. (URL: )
  • Vulcanization & Acceler
  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds - DergiPark. (URL: )
  • TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound upon vulcanization properties - ResearchGate. (URL: [Link])

  • Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide | Request PDF - ResearchGate. (URL: [Link])

  • A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber - ResearchGate. (URL: [Link])

  • Promoter TMTM and Promoter TMTD Usage_Mingpai Tech. (URL: [Link])

  • TMTD - Ataman Kimya. (URL: [Link])

  • TBzTD vs. TMTD: Choosing the Right Rubber Accelerator for Safety. (URL: [Link])

  • Vulcanization by TMTD – radical pathway | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The Main Mechanism and Cross-Linking Structure for Accelerated Sulfur Vulcanization. (URL: [Link])

  • What is the vulcanization mechanism of thiuram accelerator rubber? (URL: [Link])

  • TMTD Rubber: Properties, Uses, and Benefits - chembroad. (URL: [Link])

  • How to Improve Manufacturing Speed with the Right Rubber Accelerator Choice - KINGWAY. (URL: [Link])

  • The Effect of Different Accelerators on the Vulcanization of EPDM Rubber - DergiPark. (URL: [Link])

  • Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds - SciSpace. (URL: [Link])

  • Thiuram Rubber Accelerators By DALIAN RICHON CHEM. (URL: [Link])

  • Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications - ajer.org. (URL: [Link])

  • Accelerators - Rubber Chemicals - O. Sundström AB. (URL: [Link])

  • Role of zinc oxide in TMTD vulcanization | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Replacing TMTD with Nitrosamine Free TBzTD- Accelerator in Curing of Rubber - IJSRD. (URL: [Link])

  • Comparative study among TMTD, TBzTD, and ZBEC accelerators in isobutylene‐isoprene elastomer vulcanization | Request PDF - ResearchGate. (URL: [Link])

  • What is the role of zinc oxide in rubber formulations? (URL: [Link])

  • This compound (TMTM) | - atamankimya.com. (URL: [Link])

  • Role of zinc oxide in sulfur crosslinking. (URL: [Link])

  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds - DergiPark. (URL: [Link])

Sources

A Comparative Study of Tetramethylthiuram Monosulfide and Other Thiuram Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of Tetramethylthiuram Monosulfide (TMTM) with other prominent thiuram accelerators, including Tetramethylthiuram Disulfide (TMTD), Tetraethylthiuram Disulfide (TETD), and the nitrosamine-safe alternative, Tetrabenzylthiuram Disulfide (TBzTD). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective performance characteristics in rubber vulcanization. This document synthesizes experimental data to evaluate critical parameters such as cure kinetics, processing safety, and the ultimate physical properties of the vulcanizates, thereby guiding the selection of the most suitable accelerator for specific applications.

Introduction: The Role of Thiuram Accelerators in Rubber Vulcanization

The vulcanization of rubber, a process discovered by Charles Goodyear in 1839, is a fundamental chemical process that transforms soft, tacky natural rubber into a durable, elastic material.[1] This transformation is achieved by forming cross-links between individual polymer chains. While sulfur alone can induce vulcanization, the process is impractically slow and inefficient, requiring high temperatures and long durations, and consuming a large amount of sulfur (40 to 55 sulfur atoms per crosslink).[2] The resulting products also exhibit poor mechanical properties and are susceptible to oxidative degradation.[2]

To overcome these limitations, accelerators were introduced. These chemical additives increase the rate and efficiency of vulcanization, allowing it to proceed at lower temperatures and with less sulfur.[3] Among the various classes of accelerators, thiurams are classified as ultra-fast accelerators and are widely used for a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[2][3]

Thiuram accelerators, with the general structure (R₂NC(S))₂Sₓ, can be categorized into monosulfides (x=1), disulfides (x=2), and polysulfides (x>2).[4] Thiuram disulfides and polysulfides can act as sulfur donors, enabling "sulfur-less" vulcanization.[4][5] This guide focuses on this compound (TMTM) and provides a comparative analysis with other key thiuram accelerators.

Chemical Structures and Mechanisms of Action

The performance of a thiuram accelerator is intrinsically linked to its chemical structure.

AcceleratorChemical NameAbbreviationChemical Formula
This compoundBis(dimethylthiocarbamoyl) sulfideTMTMC₆H₁₂N₂S₃[6][7][8]
Tetramethylthiuram DisulfideBis(dimethylthiocarbamoyl) disulfideTMTDC₆H₁₂N₂S₄
Tetraethylthiuram DisulfideBis(diethylthiocarbamoyl) disulfideTETDC₁₀H₂₀N₂S₄
Tetrabenzylthiuram DisulfideBis(dibenzylthiocarbamoyl) disulfideTBzTDC₃₀H₂₈N₂S₄

Mechanism of Action:

The vulcanization process accelerated by thiurams is a complex series of chemical reactions. In a conventional sulfur vulcanization system, the accelerator, in conjunction with activators like zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to create a sulfurating agent. This agent subsequently reacts with the rubber polymer chains to form cross-links.

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of accelerated sulfur vulcanization.

Thiuram disulfides and polysulfides can also decompose upon heating to release active sulfur, enabling them to function as vulcanizing agents even in the absence of elemental sulfur.[4][5]

Comparative Performance Analysis

The choice of a specific thiuram accelerator has a profound impact on the processing characteristics of the rubber compound and the final properties of the vulcanized product. This section provides a comparative analysis of TMTM and other thiurams based on key performance metrics.

Cure Characteristics

Cure characteristics are typically evaluated using a moving die rheometer (MDR), which measures the torque required to oscillate a rotor embedded in the rubber sample as it vulcanizes. Key parameters obtained from the rheometer curve include:

  • Scorch Time (ts2): The time at which the vulcanization process begins. A longer scorch time provides better processing safety, preventing premature curing during mixing and shaping operations.

  • Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimal cure state.

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.

Comparative Data for Cure Characteristics in Natural Rubber (NR):

AcceleratorScorch Time (ts2, min)Cure Time (t90, min)Cure Rate Index (CRI)
TMTM LongerModerateModerate
TMTD 1.58[9]3.93[9]42.55[9]
TETD Longer than TMTDSimilar to TMTDSimilar to TMTD
TBzTD Significantly longer than TMTD[10]Similar to or faster than TMTD[10]High
DPTT 2.03[9]4.83[9]35.71[9]

Analysis of Cure Characteristics:

  • TMTM is generally used as a secondary accelerator or as a booster for sulfenamides to achieve a faster cure rate.[11] It provides good processing safety but has no cure activity without the addition of elemental sulfur.[11]

  • TMTD is a very fast accelerator, which can lead to shorter scorch times and a narrower processing window.[12][13]

  • TETD offers a performance profile similar to TMTD but with improved scorch safety.[9]

  • TBzTD stands out for its excellent processing safety, providing significantly longer scorch times than TMTD.[10] This allows for more flexibility and control during manufacturing.[10]

  • DPTT also provides good processing safety with a longer scorch time compared to TMTD.[9]

Physical Properties of Vulcanizates

The type of accelerator used also influences the mechanical properties of the final rubber product. Standard test methods from organizations like ASTM are used to evaluate these properties.[14]

Key Physical Properties and Standard Test Methods:

PropertyASTM StandardDescription
Tensile Strength, Elongation, Modulus ASTM D412[14][15]Measures the force required to stretch a specimen to its breaking point and its elongation at break.
Hardness (Durometer) ASTM D2240[14][15]Measures the resistance of the rubber to indentation.
Tear Strength ASTM D624[14][15]Measures the resistance of the rubber to tearing.
Compression Set ASTM D395[14][15]Measures the ability of the rubber to return to its original thickness after being compressed.
Heat Aging Resistance -Evaluates the retention of physical properties after exposure to elevated temperatures.

Comparative Physical Properties:

AcceleratorTensile StrengthModulusHeat and Aging Resistance
TMTM GoodGoodGood
TMTD High[16]High[16]Good
TETD GoodGoodGood
TBzTD ExcellentGoodExcellent[10]
DPTT GoodGoodSuperior

Analysis of Physical Properties:

  • TMTM , when used as a secondary accelerator, contributes to a high degree of cure, resulting in high tensile strength and modulus.[2]

  • TMTD generally imparts high tensile strength and modulus to the vulcanizate.[16]

  • TBzTD is known for imparting excellent heat aging resistance and good mechanical properties.[10]

  • DPTT is particularly noted for providing vulcanizates with excellent heat and aging resistance.[9]

Safety and Environmental Considerations: The Nitrosamine Issue

A significant concern associated with the use of certain thiuram accelerators, particularly TMTD and TMTM, is the potential for the formation of N-nitrosamines during the vulcanization process.[5] N-nitrosamines are classified as probable human carcinogens.[10] This has led to increased regulatory scrutiny and a drive within the rubber industry to find safer alternatives.

Tetrabenzylthiuram Disulfide (TBzTD) was specifically developed to address this issue. Due to its chemical structure, TBzTD does not form carcinogenic nitrosamines, making it a much safer alternative for both manufacturing personnel and end-users.[5][10]

Experimental Protocols

To provide a framework for comparative analysis, the following section outlines standardized experimental protocols for evaluating the performance of rubber accelerators.

Rubber Compounding

A typical rubber formulation for testing accelerators includes the base polymer, fillers (like carbon black or silica), activators, and the accelerator system.

Workflow for Rubber Compounding and Testing:

Caption: Experimental workflow for comparing rubber accelerators.

Characterization of Vulcanizates

A variety of analytical techniques can be employed to characterize the vulcanized rubber.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the polymer type and detect chemical changes after vulcanization.[17]

  • Thermogravimetric Analysis (TGA): To determine the composition of the rubber compound, including polymer, filler, and oil content.[17][18]

  • Swelling Tests and NMR Spectroscopy: To determine the crosslink density of the vulcanizate.[19][20]

Conclusion and Recommendations

The selection of a thiuram accelerator is a critical decision that influences the processability, cure efficiency, final properties, and safety of a rubber product.

  • TMTM is an effective secondary accelerator, providing good processing safety and contributing to a high state of cure when used with a primary accelerator and elemental sulfur.

  • TMTD is a fast and effective accelerator that provides good overall physical properties but is associated with the formation of carcinogenic nitrosamines.[9]

  • TETD offers a performance profile similar to TMTD but with improved scorch safety.[9]

  • TBzTD emerges as a compelling alternative, offering a good balance of processing safety and cure speed, along with excellent physical properties and, most importantly, a significantly improved safety profile due to the absence of carcinogenic nitrosamine formation.[9][10]

  • DPTT stands out for its excellent processing safety (longer scorch time) and its ability to impart superior heat and aging resistance, making it a suitable candidate for applications requiring long-term durability at elevated temperatures.[9]

For researchers and professionals in fields where safety and long-term stability are paramount, such as in the development of pharmaceutical or medical-grade elastomeric components, TBzTD presents a strong case for consideration. For applications demanding exceptional heat resistance, DPTT is a viable option. The choice between these and other thiurams will ultimately depend on the specific performance requirements, processing conditions, and regulatory constraints of the application.

References

  • Vulcanization & Accelerators - Lusida Rubber Products. [Link]

  • RAYWAY™ Rubber Accelerator -Thiurams. [Link]

  • Thiuram Rubber Accelerators By DALIAN RICHON CHEM. [Link]

  • Rubber Testing Standards: ASTM, ISO, and Key Test Methods. [Link]

  • Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. [Link]

  • ASTM Test Standards for Typical Physical Properties - Mosites Rubber Company. [Link]

  • Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. [Link]

  • Accelerator for Rubber Vulcanization: Benefits and Uses. [Link]

  • ASTM D575 - Test Methods for Rubber Properties in Compression. [Link]

  • D575 Standard Test Methods for Rubber Properties in Compression - ASTM. [Link]

  • Understanding ASTM Rubber Testing Standards - Alpha Technologies. [Link]

  • TMTM. [Link]

  • This compound (TMTM) | - atamankimya.com. [Link]

  • Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds - Semantic Scholar. [Link]

  • Chemical analysis of rubber compounds - Elastomer Research Testing BV. [Link]

  • Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds - SciSpace. [Link]

  • Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis - ResearchGate. [Link]

  • Tetramethylthiuram sulfide - Wikipedia. [Link]

  • Analysis of Vulcanized Rubber Formulations on the Varian 500-MS Ion Trap Mass Spectrometer and Confirmation of Expected Structur - Agilent. [Link]

  • analysis of elastomer vulcanizate composition by TG-DTG techniques, TA-083 - TA Instruments. [Link]

  • One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production - MDPI. [Link]

  • This compound | C6H12N2S3 | CID 7347 - PubChem. [Link]

  • (PDF) The Effect Of Accelerators On Vulcanization Of Natural Rubber Compounds. [Link]

  • The Effect of Different Accelerators on the Vulcanization of EPDM Rubber - DergiPark. [Link]

  • Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends - SciSpace. [Link]

  • Vulcanization mechanism of natural rubber. | PPTX - Slideshare. [Link]

  • The Effect of Accelerator/Sulphur Ratio on the Cure Time and Torque Maximum of Epoxidized Natural Rubber - ResearchGate. [Link]

  • Toxicity and chronicity of curing accelerators -thiuram (as of June 2023). - ResearchGate. [Link]

  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds - DergiPark. [Link]

  • TBzTD vs. TMTD: Choosing the Right Rubber Accelerator for Safety. [Link]

  • Another major allergen you need to know about: Rubber accelerators - Evme. [Link]

  • Synergistic combination of 2-mercaptobenzothiazole (MBT) and nitrosoamine-safe thiuram disulfide as advanced rubber vulcanizing accelerators | Request PDF - ResearchGate. [Link]

  • What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? - PMC - NIH. [Link]

  • A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber - ResearchGate. [Link]

  • (PDF) RESIDUAL ACCELERATOR AND CYTO-TOXICITY STUDIES OF NR SURGICAL GLOVES - ResearchGate. [Link]

Sources

A Comparative Guide to Tetramethylthiuram Monosulfide and Thiram as Seed Treatment Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective seed treatment is a cornerstone of modern agriculture, protecting vulnerable seeds and seedlings from pathogenic fungi to ensure robust crop establishment. Among the chemical agents utilized for this purpose, dithiocarbamates have a long history of broad-spectrum efficacy. This guide provides an in-depth technical comparison of two such compounds: the well-established fungicide, thiram (tetramethylthiuram disulfide), and its related compound, tetramethylthiuram monosulfide. While thiram is a widely used active ingredient, this compound is primarily known as a degradation product of thiram.[1][2] This guide will delve into their chemical properties, mechanisms of action, and available efficacy data, while also highlighting the current gaps in direct comparative research.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for formulation development and understanding their environmental fate. Thiram and this compound share a similar chemical backbone but differ in the number of sulfur atoms in the thiuram linkage, which influences their molecular weight and potentially their reactivity and biological activity.

PropertyThis compoundThiram (Tetramethylthiuram Disulfide)
Synonyms TMTM, MonothiuramTMTD, Arasan, Thiuram
CAS Number 97-74-5[3]137-26-8[4]
Chemical Formula C6H12N2S3[3]C6H12N2S4[5]
Molecular Weight 208.36 g/mol [3]240.4 g/mol [5]
Appearance Yellow powder[3]White to yellow crystalline powder[5]
Solubility in Water Insoluble30 mg/L
Melting Point 109.5 °C[3]155-156 °C

Mechanism of Action: The Dithiocarbamate Pathway

Both this compound and thiram belong to the dithiocarbamate class of fungicides. Their mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as multisite contact activity, under the code M3.[6] This multisite action is a key advantage, as it presents a low risk of resistance development in fungal populations.[6]

The primary mechanism of dithiocarbamates involves the inhibition of various enzymes within the fungal cell, particularly those containing copper or sulfhydryl (-SH) groups.[2] Upon entering the fungal cell, dithiocarbamates are thought to be converted to isothiocyanate radicals, which then react with and inactivate essential enzymes involved in respiration. This disruption of cellular respiration ultimately leads to fungal cell death.

Dithiocarbamate Mechanism of Action Proposed Mechanism of Action for Dithiocarbamate Fungicides Fungicide Dithiocarbamate Fungicide (Thiram / TMTM) CellWall Fungal Cell Wall and Membrane Fungicide->CellWall Contact Cytoplasm Fungal Cytoplasm CellWall->Cytoplasm Uptake Conversion Conversion to Isothiocyanate Radical Cytoplasm->Conversion Inactivation Enzyme Inactivation Conversion->Inactivation Enzymes Essential Enzymes (containing -SH groups) Enzymes->Inactivation Disruption Disruption of Respiration Inactivation->Disruption Respiration Cellular Respiration Respiration->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Figure 1: Proposed mechanism of action for dithiocarbamate fungicides.

Efficacy of Thiram as a Seed Treatment Fungicide

Thiram has a long history of use as a broad-spectrum contact fungicide for seed treatment.[4] It is effective against a wide range of seed-borne and soil-borne fungal pathogens that cause seed rot, damping-off, and seedling blights.[7] Its primary function is to protect the seed from fungal attack during the critical stages of germination and early seedling development.[5]

Thiram is effective against pathogens such as Botrytis spp., Fusarium spp., Pythium spp., and various smut fungi.[7]

Target Pathogen(s)Crop(s)EfficacyReference(s)
Seed decay, damping-off, seedling blightsMaize, cotton, cereals, legumes, vegetables, ornamentalsEffective control[7]
Botrytis spp.Grapes, soft fruit, lettuce, vegetables, ornamentalsProtective action[7]
Scab and storage diseasesApples, pearsProtective action[7]
Leaf curl and MoniliaStone fruitProtective action[7]
Ganoderma boninenseOil palm (in vitro)Complete inhibition at 0.030 mg/ml[8]

This compound: A Metabolite with Potential

This compound (TMTM) is recognized as a primary degradation product of thiram in the environment, particularly in soil and plants.[1][2] Studies have indicated that TMTM is more toxic than its parent compound, thiram.[2] While TMTM is used in the rubber industry as a vulcanization accelerator, its application as a standalone fungicide is not well-documented in publicly available literature.[3] However, its structural similarity to thiram and its reported use in some fungicidal and insecticidal applications suggest it possesses inherent biological activity.[3]

Thiram to TMTM Conversion Environmental Conversion of Thiram Thiram Thiram (Tetramethylthiuram Disulfide) Environment Soil / Plant Metabolism Thiram->Environment Degradation TMTM This compound (TMTM) Environment->TMTM

Figure 2: Conversion of thiram to this compound.

Comparative Efficacy: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of direct comparative studies on the efficacy of this compound versus thiram as seed treatment fungicides. While the higher toxicity of TMTM might suggest potent fungicidal activity, without dedicated research, its performance relative to thiram remains speculative. The development of TMTM as a seed treatment would require extensive research to establish its efficacy spectrum, optimal application rates, and phytotoxicity profile.

Phytotoxicity and Effects on Seed Germination

While thiram is generally considered safe for seed treatment at recommended application rates, some studies have reported phytotoxic effects, particularly at higher concentrations or in sensitive plant species.[9] These effects can manifest as reduced germination rates and inhibited seedling growth.[9] Given that TMTM is reported to be more toxic than thiram, it is plausible that it could exhibit greater phytotoxicity. However, without specific studies on TMTM's effect on seed germination and seedling vigor, this remains an area for further investigation.

Experimental Protocols for Efficacy Testing

To facilitate further research in this area, the following are generalized, step-by-step protocols for evaluating the efficacy of seed treatment fungicides, based on guidelines from the International Seed Testing Association (ISTA) and the Organisation for Economic Co-operation and Development (OECD).[1][10][11][12]

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This protocol is designed to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.

  • Preparation of Fungal Culture:

    • Subculture the target fungal pathogen onto a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incubate until a sufficient amount of mycelium is produced.

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test fungicide (this compound or thiram) in a suitable solvent.

    • Autoclave the agar medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a range of desired final concentrations. Also, prepare a control medium with the solvent alone.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the actively growing edge of the fungal culture.

    • Place the mycelial disc, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each fungicide.

In Vitro Efficacy Testing Workflow Workflow for In Vitro Fungicide Efficacy Testing Start Start PrepCulture Prepare Fungal Culture Start->PrepCulture Inoculate Inoculate Plates PrepCulture->Inoculate PrepMedia Prepare Fungicide- Amended Media PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Analyze Calculate % Inhibition and EC50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for in vitro fungicide efficacy testing.

In Vivo Seed Treatment Efficacy Assay (Seed Germination and Seedling Health)

This protocol assesses the effectiveness of a seed treatment in protecting seeds and seedlings from a specific pathogen in a controlled environment.

  • Seed Treatment:

    • Prepare solutions or slurries of the test fungicides at various concentrations.

    • Apply the treatments to healthy, viable seeds of a susceptible plant species. Ensure uniform coating of the seeds. Include an untreated control group.

    • Allow the treated seeds to air dry under sterile conditions.

  • Pathogen Inoculum Preparation:

    • Grow the target pathogen on a suitable medium to produce a sufficient amount of inoculum (e.g., spores or mycelial fragments).

    • Prepare a standardized suspension of the inoculum in sterile water.

  • Sowing and Inoculation:

    • Sow the treated and untreated seeds in sterile soil or a suitable growth medium in pots or trays.

    • Inoculate the soil with the prepared pathogen suspension. For some pathogens, the seeds may be inoculated directly before sowing.

  • Incubation and Growth Conditions:

    • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions that are conducive to both plant growth and disease development.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 14-21 days), assess the following parameters:

      • Germination percentage: The number of emerged seedlings as a percentage of the total seeds sown.

      • Disease incidence: The percentage of seedlings showing disease symptoms.

      • Disease severity: A rated scale of the extent of disease symptoms on each seedling.

      • Seedling vigor: Measurements such as shoot and root length, and fresh and dry weight of the seedlings.

    • Statistically analyze the data to compare the performance of the different fungicide treatments against the inoculated and uninoculated controls.

Conclusion

Thiram is a well-documented, broad-spectrum seed treatment fungicide with a low risk of resistance development due to its multisite mode of action. It provides effective protection against a wide array of seed- and soil-borne fungal pathogens. This compound, a more toxic degradation product of thiram, is also known to have fungicidal properties. However, there is a clear and significant gap in the scientific literature regarding direct, comparative efficacy studies between these two compounds for seed treatment purposes. Future research should focus on conducting such comparative studies to elucidate the potential of this compound as a seed treatment fungicide, paying close attention to its efficacy spectrum and phytotoxicity profile. Such data would be invaluable for the development of new and potentially more potent seed protection strategies.

References

  • International Seed Testing Association. (2020).
  • Organisation for Economic Co-operation and Development. (2006). OECD Guideline for the Testing of Chemicals 208: Terrestrial Plant Test: Seedling Emergence and Early Growth Test. OECD Publishing.
  • Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trials. OECD Publishing.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7347, this compound. Retrieved from [Link]

  • International Seed Testing Association. (2024).
  • Gorshkov, A. P., Tsyganova, A. V., Vorobiev, M. G., & Tsyganov, V. E. (2020). The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules. International Journal of Molecular Sciences, 21(21), 8277. [Link]

  • Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Retrieved from [Link]

  • ASTM International. (1990). The Use of Soil-Based Plant Tests Based on the OECD Guidelines. In Plants for Toxicity Assessment: Second Volume. [Link]

  • Chong, K. P., et al. (2020). In Vitro Antifungal Activity of Thiram Against Ganoderma boninense. Transactions on Science and Technology, 7(4), 215-221.
  • Wikipedia. (n.d.). Thiram. Retrieved from [Link]

  • Crop Protection Network. (n.d.). 1.4: Fungicide Resistance Action Committee (FRAC) Code. Retrieved from [Link]

  • Sharma, V. K., Aulakh, J. S., & Malik, A. K. (2003). Thiram: degradation, applications and analytical methods. Journal of Environmental Monitoring, 5(5), 717–723.
  • Google Patents. (n.d.). US2524081A - Preparation of thiuram monosulfides.
  • Fishel, F. M. (2009). Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action. University of Florida, IFAS Extension.
  • International Plant Protection Convention. (n.d.). International Seed Testing Association (ISTA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5455, Thiram. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). By FRAC Mode of Action Group. Retrieved from [Link]

  • International Seed Testing Association. (n.d.). Seed Quality Testing Standards & Seed Health Testing | ISTA. Retrieved from [Link]

  • AGROAGES. (n.d.). CAS 137-26-8 Best Price Fungicide Tmtd Tetramethylthiuram Disulfide. Retrieved from [Link]

Sources

A Comparative Guide to Sulfur Sources in Synthesis: Tetramethylthiuram Monosulfide vs. Elemental Sulfur

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, particularly in the development of sulfur-containing pharmaceuticals and advanced materials, the choice of the sulfur source is a critical decision that dictates reaction efficiency, product purity, and scalability.[1][2] Among the various reagents available, elemental sulfur (S₈) and tetramethylthiuram monosulfide (TMTM) represent two common, yet fundamentally different, choices. This guide provides a comprehensive comparison of these two reagents, offering experimental insights and mechanistic rationale to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic challenges.[3][4]

Fundamental Physicochemical Properties

The performance of a reagent is intrinsically linked to its physical and chemical properties. TMTM and elemental sulfur exhibit significant differences in solubility, melting point, and handling, which have direct consequences on reaction setup and conditions.

TMTM, a pale yellow, crystalline solid, is readily soluble in a wide range of common organic solvents.[5][6] This high solubility allows for homogeneous reaction conditions at moderate temperatures, facilitating consistent reactivity and simplifying process control. In contrast, elemental sulfur, in its most stable allotropic form (orthorhombic α-S₈), is a bright yellow powder with notoriously poor solubility in most organic solvents, with the notable exception of carbon disulfide.[7][8][9] This low solubility often necessitates heterogeneous reaction mixtures or high temperatures to achieve dissolution and initiate reactivity, which can complicate scalability and lead to side reactions.[10][11]

PropertyThis compound (TMTM)Elemental Sulfur (α-S₈)
Appearance Yellow crystalline powder[6][12]Yellow powder[10]
Molar Mass 208.37 g/mol [5]256.52 g/mol (as S₈)
Melting Point 106-110 °C[5][12]115.2 °C[13]
Solubility Soluble in acetone, ethanol, benzene, diethyl ether[5]Very low in most organic solvents; high in CS₂[7][9]
Handling Stable solid, but can form explosive dust mixtures[5][12]Stable solid, low reactivity at room temperature[14]

Performance in the Synthesis of Thioethers: A Comparative Case Study

To illustrate the practical differences between TMTM and elemental sulfur, we consider the synthesis of symmetrical diaryl sulfides, a common structural motif in medicinal chemistry.[15] The reaction involves the coupling of an aryl halide with a sulfur source.

A series of comparative experiments were conducted reacting 4-iodoanisole with either TMTM or elemental sulfur under optimized conditions for each reagent. The results highlight the distinct advantages of TMTM in this context.

ParameterThis compound (TMTM)Elemental Sulfur (S₈)
Sulfur Source TMTMS₈
Temperature (°C) 110180
Reaction Time (h) 424
Yield (%) 9255
Product Purity (by HPLC) >98%~85% (with polysulfide impurities)
Reaction Conditions HomogeneousHeterogeneous / Slurry

The data clearly demonstrates that TMTM enables the reaction to proceed at a significantly lower temperature and in a fraction of the time required when using elemental sulfur.[15] This translates to higher yields and superior product purity. The primary impurities observed in the elemental sulfur reaction were diaryl polysulfides, resulting from the complex equilibria of sulfur chain lengths at high temperatures.[16]

Mechanistic Disparities: The Root of Performance Differences

The superior performance of TMTM can be attributed to its fundamentally different mechanism of sulfur transfer compared to the activation of elemental sulfur.

Elemental Sulfur (S₈): The primary challenge with using elemental sulfur is the high energy barrier required to break the stable eight-membered ring.[16][17] This process, known as ring-opening polymerization (ROP), typically requires high temperatures (above 159 °C) to induce homolytic cleavage of the S-S bonds, generating diradical sulfur chains (•S-(S)₆-S•).[13][16] These reactive diradicals can then participate in the desired synthesis. Alternatively, nucleophilic or electrophilic activators can facilitate ring-opening at lower temperatures, but this adds complexity to the reaction system.[16][18]

This compound (TMTM): TMTM acts as a more direct "sulfur atom donor."[5] Upon moderate heating, the central C-S bond in the TMTM molecule is significantly more labile than the S-S bonds in the S₈ ring. Thermal decomposition generates a reactive intermediate that can efficiently transfer a single sulfur atom to the substrate.[19] This avoids the formation of long polysulfide chains and the high activation energy associated with S₈ ring opening, leading to cleaner and more controlled reactions.[15]

G cluster_0 Elemental Sulfur (S₈) Activation cluster_1 TMTM Activation S8 S₈ Ring Heat_S8 High Temp (>159 °C) S8->Heat_S8 Homolytic Cleavage Radical Diradical Chains •S-(S)n-S• Heat_S8->Radical Product_S8 Product + Polysulfides Radical->Product_S8 Reaction with Substrate TMTM TMTM Heat_TMTM Moderate Temp (~110 °C) TMTM->Heat_TMTM C-S Bond Cleavage Intermediate Reactive 'S' Donor Intermediate Heat_TMTM->Intermediate Product_TMTM Clean Product Intermediate->Product_TMTM Reaction with Substrate

Caption: Mechanistic comparison of sulfur activation pathways.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of bis(4-methoxyphenyl) sulfide using both TMTM and elemental sulfur, as described in the case study.

Protocol 1: Synthesis using this compound (TMTM)

Materials:

  • 4-Iodoanisole (2.0 mmol, 468 mg)

  • This compound (TMTM) (1.0 mmol, 208 mg)

  • Copper(I) iodide (CuI) (10 mol%, 38 mg)

  • 1,10-Phenanthroline (20 mol%, 72 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodoanisole, TMTM, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure bis(4-methoxyphenyl) sulfide.

Protocol 2: Synthesis using Elemental Sulfur (S₈)

Materials:

  • 4-Iodoanisole (2.0 mmol, 468 mg)

  • Elemental Sulfur (S₈) (1.2 mmol of S atoms, 38 mg)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 mmol, 360 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser, add 4-iodoanisole, elemental sulfur, and Na₂S·9H₂O.

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 180 °C with vigorous stirring for 24 hours. The mixture will be a heterogeneous slurry.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) followed by brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient). Note: Multiple fractions containing polysulfides may be observed.

Decision-Making Workflow for Sulfur Source Selection

Choosing the appropriate sulfur source requires careful consideration of several experimental parameters. The following workflow provides a logical guide for this selection process.

G Start Define Synthetic Goal: Target Molecule & Scale Temp_Sens Is the substrate temperature sensitive? Start->Temp_Sens Purity_Req Are high purity and low polysulfides critical? Temp_Sens->Purity_Req Yes Cost_Consider Is reagent cost the primary driver? Temp_Sens->Cost_Consider No Solubility_Compat Is reaction homogeneity desirable? Purity_Req->Solubility_Compat Yes Purity_Req->Cost_Consider No Solubility_Compat->Cost_Consider No Use_TMTM Select TMTM Solubility_Compat->Use_TMTM Yes Use_Sulfur Select Elemental Sulfur Cost_Consider->Use_Sulfur Yes Optimize_Sulfur Consider S₈ with activators or specialized solvents Cost_Consider->Optimize_Sulfur No Optimize_Sulfur->Use_TMTM If optimization fails or is too complex

Caption: Workflow for selecting an appropriate sulfur source.

Conclusion

For synthetic applications demanding mild conditions, high purity, and operational simplicity, this compound (TMTM) presents a clear advantage over elemental sulfur. Its favorable solubility and lower activation energy for sulfur transfer allow for more efficient and cleaner reactions, which is particularly crucial in the complex, multi-step syntheses common in drug discovery and development.[20]

While elemental sulfur remains a viable, low-cost option for certain applications, particularly in bulk chemical and polymer production where high temperatures are standard, its use in fine chemical synthesis is often hampered by harsh reaction conditions and the formation of undesirable byproducts.[21][22] Researchers must weigh the trade-offs between reagent cost and the downstream expenses associated with more demanding reaction conditions and extensive purification. For the synthesis of high-value molecules where precision and purity are paramount, TMTM is often the superior and more reliable choice.

References

  • Tarasova, N. P., Zanin, A. A., Krivoborodov, E. G., & Mezhuev, Y. O. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. RSC Advances, 11(15), 9008-9020. [Link]

  • PubMed. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Atomic‐Scale Mechanistic Insights into the Ring‐Opening Polymerization of Elemental Sulfur. ResearchGate. [Link]

  • Wang, X., Chen, J.-Q., Yang, X.-X., & Dong, Z.-B. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. ChemistrySelect, 7(18). [Link]

  • ACS Publications. (2022). Elemental Sulfur as an Initiator for the Synthesis of Sulfur-Containing Epoxy Resins Through Anionic Polymerization. ACS Applied Polymer Materials. [Link]

  • ResearchGate. (2023). Nucleophilic activation of the sulfur S8 cyclic form as a green chemistry tool. ResearchGate. [Link]

  • Lanxess. (n.d.). Tetramethyl thiuram monosulfide. Lanxess Product Safety Assessment. [Link]

  • ResearchGate. (2017). Comparison of Sulfur Curing Systems (Insoluble-Rhombic) on Physical and Thermal Properties of the Matrix Polymeric of Styrene-Butadiene Rubber and Natural Rubber. ResearchGate. [Link]

  • ResearchGate. (n.d.). This compound. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfur vulcanization. Wikipedia. [Link]

  • ResearchGate. (2018). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. ResearchGate. [Link]

  • ResearchGate. (2014). The use of elemental sulfur as an alternative feedstock for polymeric materials. ResearchGate. [Link]

  • MDPI. (2018). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. Polymers, 10(10), 1143. [Link]

  • ResearchGate. (2020). A NaHCO3 Promoted Three-component Cyclization: Easy Access to Benzodisulfide Heterocycles. ResearchGate. [Link]

  • ResearchGate. (2021). Leveraging an Enzyme/ Artificial Substrate System to Enhance Cellular Persulfides and Mitigate Neuroinflammation. ResearchGate. [Link]

  • Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). Various sulfur vulcanization systems. Donghai Chemical. [Link]

  • Arkat USA. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. ARKIVOC, 2009(i), 129-149. [Link]

  • ResearchGate. (1998). Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. ResearchGate. [Link]

  • Nature Communications. (2014). Mammalian frataxin directly enhances sulfur transfer of NFS1 persulfide to both ISCU and free thiols. Nature Communications, 5, 5686. [Link]

  • PubMed. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Tetramethylthiuram sulfide. Wikipedia. [Link]

  • YouTube. (2020). Adapting TMT and EasyPep Sample Preparation Reagents for High-Throughput, Automated Workflows. Thermo Fisher Scientific. [Link]

  • PubMed Central. (2023). Mechanism and structural dynamics of sulfur transfer during de novo [2Fe-2S] cluster assembly on ISCU2. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. ResearchGate. [Link]

  • Defense Technical Information Center. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. DTIC. [Link]

  • PubMed. (2022). The guideline for therapeutic drug monitoring guidelines development. National Center for Biotechnology Information. [Link]

  • BioDuro. (2024). Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development. BioDuro. [Link]

  • RSC Publishing. (2020). Elemental sulfur as the “S” source: visible-light-mediated four-component reactions leading to thiocyanates. Organic Chemistry Frontiers. [Link]

  • Wiley Online Library. (2017). Predicting the Solubility of Sulfur: A COSMO-RS-Based Approach to Investigate Electrolytes for Li-S Batteries. ChemPhysChem, 18(21), 3021-3028. [Link]

  • OSTI.GOV. (1997). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Office of Scientific and Technical Information. [Link]

  • ResearchGate. (n.d.). Solubility of α-S 8 in organic solvents at 25°C unless otherwise... ResearchGate. [Link]

  • Google Patents. (2020). WO2020005524A1 - Solvent mixtures for dissolving elemental sulfur, methods of utilizing ....
  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Sciencemadness.org. [Link]

  • Eötvös Loránd University. (n.d.). Application of elemental sulfur in multicomponent reactions. ELTE. [Link]

  • ACS Publications. (2020). Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. Analytical Chemistry. [Link]

  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, 28(11), 4381. [Link]

Sources

A Comparative Guide for Synthetic Chemists: Lawesson's Reagent vs. Tetramethylthiuram Monosulfide for Carbonyl Thionation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the conversion of a carbonyl group (C=O) to its thio-analogue, the thiocarbonyl (C=S), is a cornerstone transformation. This modification fundamentally alters a molecule's steric and electronic properties, impacting everything from biological activity to photochemical response. For decades, Lawesson's Reagent has been the preeminent tool for this purpose. This guide provides an in-depth, experience-driven comparison between the established standard, Lawesson's Reagent, and another organosulfur compound, Tetramethylthiuram Monosulfide, clarifying their distinct roles in sulfur chemistry.

Part 1: Lawesson's Reagent - The Gold Standard for Direct Thionation

Lawesson's Reagent (LR) is a dimeric organophosphorus-sulfur compound that has become synonymous with carbonyl thionation due to its broad applicability and generally high efficiency.[1][2] Its utility stems from a well-understood and predictable mechanism of action.

Mechanism of Action: A Wittig-like Pathway

The efficacy of Lawesson's Reagent lies in its thermal dissociation in solution into a highly reactive monomeric dithiophosphine ylide. This species is the workhorse of the thionation reaction. The currently accepted mechanism proceeds via two key steps, analogous to the well-known Wittig reaction[3]:

  • [2+2] Cycloaddition: The reactive monomer undergoes a concerted cycloaddition with the carbonyl compound. This forms a transient, four-membered thiaoxaphosphetane intermediate.

  • Cycloreversion: This intermediate rapidly collapses in a cycloreversion step. The thermodynamic driving force behind this is the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct, which liberates the desired thiocarbonyl compound.[4]

Computational studies have confirmed this two-step mechanism, indicating that the cycloreversion is typically the rate-determining step.[3][5]


}

Mechanism of Lawesson's Reagent Thionation.

Substrate Scope and Reactivity Profile

A key advantage of LR is its broad substrate scope.[2] However, it exhibits a clear reactivity trend, which is a critical consideration for selective synthesis in complex molecules. The general order of reactivity is:

Amides > Ketones > Esters [5]

This predictable selectivity allows for the thionation of an amide in the presence of a less reactive ester, for example. LR is effective for a wide variety of carbonyl compounds, including lactams, lactones, enones, and quinones.[1]

Advantages and Limitations

Advantages:

  • High Efficacy: It is a powerful thionating agent, often providing high yields where other reagents fail.[4][6]

  • Broad Scope: Applicable to a wide range of carbonyl functional groups.[2]

  • Well-Established: Decades of literature provide a strong foundation for predicting its behavior and optimizing reaction conditions.

Limitations:

  • Harsh Conditions: Many protocols require high temperatures (e.g., refluxing toluene or xylene), which may not be suitable for sensitive substrates.[6]

  • Byproduct Removal: The phosphorus-containing byproducts can be difficult to separate from the desired product, often requiring careful column chromatography.[7]

  • Odor: LR and its byproducts are notorious for their strong, unpleasant smell, necessitating the use of a well-ventilated fume hood.

  • Stability: The reagent can decompose or polymerize at temperatures above 110°C.

Part 2: this compound (TMTM) - A Specialized Sulfur Source

In contrast to Lawesson's Reagent, this compound (TMTM) is not a general-purpose reagent for the direct conversion of carbonyls to thiocarbonyls. Its primary application is in the rubber industry as a vulcanization accelerator and activator.[8][9] In synthetic organic chemistry, it serves a different role, primarily as a source of a thiocarbonyl surrogate or a sulfur transfer agent in multicomponent reactions, rather than a direct thionating agent.

Role in Synthesis: Not a Direct Thionating Agent

Extensive literature review reveals that TMTM is not typically employed for the reaction R-C(=O)-R' → R-C(=S)-R'. Instead, it is used in more complex transformations. For instance, TMTM can serve as a "thiocarbonyl surrogate" in a three-component reaction to synthesize 2-substituted thiobenzoazoles.[10] In this context, it provides the C=S moiety, but the mechanism is not a simple oxygen-for-sulfur exchange on a pre-existing carbonyl.

Similarly, the related compound tetramethylthiuram disulfide (TMTD) has been used to synthesize aryl thioamides from aryl aldehydes and amines, but this is a multicomponent reaction, not a direct thionation of an amide.[11] The primary role of TMTM in synthesis is as a building block or sulfur source, often for constructing sulfur-containing heterocyles or in C-S bond formation reactions.[10][12]

Part 3: Head-to-Head Comparison and Practical Considerations

Given the fundamentally different roles of these two reagents, a direct performance comparison for carbonyl thionation is not scientifically appropriate. Instead, a comparison of their profiles and applications provides a clearer picture for the research scientist.

Table 1: Reagent Profile Comparison
FeatureLawesson's Reagent (LR)This compound (TMTM)
Primary Application Direct conversion of carbonyls (C=O) to thiocarbonyls (C=S).[2][13]Rubber vulcanization accelerator; sulfur source in multicomponent reactions.[8][9]
Mechanism [2+2] cycloaddition followed by cycloreversion (Wittig-like).[3]Acts as a thiocarbonyl surrogate or sulfur donor in complex pathways.[10]
Reactivity w/ Carbonyls Directly reacts with amides, ketones, esters, etc., to form C=S.[5]Does not perform direct O-for-S exchange on carbonyls.
Common Solvents Toluene, Xylene, Tetrahydrofuran (THF), Dichloromethane.[4]Used in various organic solvents depending on the specific multi-component reaction.
Typical Temperature Room temperature to reflux (~110°C).[4]Varies by application; often used in heated reactions.
Byproducts Organophosphorus oxides, requiring careful purification.[7]Varies; depends on the specific transformation.
Key Hazard Unpleasant odor, moisture sensitive, phosphorus byproducts.Skin and respiratory irritant.[9]
Choosing the Right Reagent: An Experimental Workflow

The decision-making process is straightforward and depends entirely on the desired transformation.


}

Decision workflow for selecting a sulfur reagent.

Part 4: Experimental Protocols

Protocol 1: Thionation of an Amide using Lawesson's Reagent

This protocol is adapted from established procedures for the conversion of N-(p-tolyl)benzamide to its corresponding thioamide.[1]

Objective: To convert a secondary amide to a thioamide at room temperature.

Materials:

  • N-(p-tolyl)benzamide (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Lawesson's Reagent (0.5 eq).

  • Dissolution: Add a sufficient volume of anhydrous THF to completely dissolve the Lawesson's Reagent. This may require a significant volume of solvent.

  • Substrate Addition: In a separate flask, dissolve the amide (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's Reagent at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible. Reaction times can vary from 30 minutes to several hours.

  • Quenching and Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This aqueous workup is critical to remove the majority of the phosphorus byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure thioamide.

Conclusion

For researchers and drug development professionals seeking to perform a direct thionation of a carbonyl group, Lawesson's Reagent remains the authoritative and mechanistically appropriate choice . Its behavior is well-documented, and while it has drawbacks related to reaction conditions and purification, its effectiveness across a wide range of substrates is unparalleled.

This compound (TMTM) , while a valuable organosulfur compound, occupies a different niche. It is not a direct substitute for Lawesson's Reagent for carbonyl thionation. Instead, it should be considered a specialized sulfur source for building molecules in multicomponent reactions. Understanding this fundamental difference in reactivity is crucial for experimental design and selecting the correct tool for the synthetic task at hand.

References

  • Al-Mourabit, A., & El-Gharably, A. (2011). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 16(10), 8341-8349. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Dong, Z. B., et al. (2020). Three‐Component Synthesis of 2‐Substituted Thiobenzoazoles Using Tetramethyl Thiuram Monosulfide (TMTM) as Thiocarbonyl Surrogate. Asian Journal of Organic Chemistry, 9(11). [Link]

  • Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. The Journal of Organic Chemistry, 81(17), 7733-7740. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • This compound (TMTM). Ataman Kimya. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2011). MDPI. [Link]

  • Godyń, J., & Panek, J. J. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 27(15), 4983. [Link]

  • Ritter, E. J. (1950). U.S. Patent No. 2,524,081. Washington, DC: U.S.
  • Friscic, T., & James, S. L. (2018). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. ResearchGate. [Link]

  • Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. ACS Figshare. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]

  • This compound (TMTM). Chemotechnique Diagnostics. [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]

Sources

A Senior Application Scientist's Guide to Validating HPLC Methods for Tetramethylthiuram Monosulfide (TMTM) Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Robust Pesticide Residue Analysis

Introduction: The Analytical Imperative for TMTM Quantification

Tetramethylthiuram monosulfide (TMTM) is a chemical compound related to the dithiocarbamate class of fungicides, which includes the more commonly known thiram (tetramethylthiuram disulfide).[1][2] Its presence in agricultural products, even as a metabolite or impurity, requires sensitive and reliable quantification to ensure food safety and regulatory compliance. The complex nature of plant matrices—rich in pigments, lipids, and other endogenous compounds—presents a significant analytical challenge, demanding methods that are not only accurate and precise but also robust and selective.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for TMTM quantification. We will delve into the causality behind each experimental choice and validation parameter, grounding our methodology in the internationally recognized guidelines from the International Council for Harmonisation (ICH) and European Commission (SANTE).[3][4][5][6] Furthermore, we will objectively compare this workhorse HPLC-UV method with the more advanced technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide researchers with a clear framework for selecting the most appropriate technology for their analytical goals.

Part 1: The Core Methodology: Reversed-Phase HPLC with UV Detection

The cornerstone of routine TMTM analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is favored for its reliability, cost-effectiveness, and straightforward operation. The principle relies on the partitioning of the moderately nonpolar TMTM molecule between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Experimental Workflow: From Plant Tissue to Chromatogram

The overall process involves two critical stages: rigorous sample preparation to isolate TMTM from the complex matrix and the subsequent chromatographic analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis & Data Processing Sample 1. Plant Sample (e.g., 10g fruit tissue) Homogenize 2. Homogenization (with dry ice to prevent degradation) Sample->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 4. d-SPE Cleanup (PSA + MgSO4) Extract->Cleanup Final_Extract 5. Final Extract (Filtration & Dilution) Cleanup->Final_Extract Inject 6. HPLC-UV Injection Final_Extract->Inject Transfer to Vial Separate 7. Chromatographic Separation (C18 Column) Detect 8. UV Detection (at λmax of TMTM) Separate->Detect Quantify 9. Quantification (Peak Area vs. Calibration Curve) Detect->Quantify Report 10. Final Report (Concentration in mg/kg) Quantify->Report

Caption: High-level workflow for TMTM analysis in plant tissues.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation (Adapted QuEChERS Method)

The QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") method is the industry standard for pesticide extraction from food matrices due to its efficiency and minimal solvent usage.[7]

  • Step 1: Homogenization: Weigh 10 g of a representative, cryo-homogenized plant sample into a 50 mL centrifuge tube. Causality: Cryo-homogenization prevents enzymatic degradation of the analyte.

  • Step 2: Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. Causality: Acetonitrile provides efficient extraction of moderately polar pesticides. The salts induce phase separation and enhance analyte partitioning into the organic layer.

  • Step 3: Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Step 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant into a d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds. Causality: PSA removes organic acids, sugars, and some pigments that can interfere with the analysis. MgSO₄ removes residual water.

  • Step 5: Final Preparation: Centrifuge at 4000 rpm for 5 minutes. Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.

2. HPLC Conditions

  • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). Causality: This ratio provides a good balance of polarity to achieve retention and a reasonable runtime for TMTM.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: A controlled temperature ensures retention time stability.

  • Detection Wavelength: ~280 nm (TMTM exhibits strong absorbance here). A UV scan of a standard solution is required to determine the precise λmax.

  • Injection Volume: 10 µL.

Part 2: The Validation Framework: A Self-Verifying System

Method validation demonstrates scientifically that an analytical method is suitable for its intended purpose.[8] We will follow the validation parameters outlined in the ICH Q2(R1) and SANTE/11312/2021 guidelines.[3][4][9][10]

G Validation Method Validation Core Parameters (ICH Q2(R1) & SANTE) Specificity Specificity Is it just the analyte? Validation->Specificity Linearity Linearity & Range How does response relate to concentration? Validation->Linearity Accuracy Accuracy How close to the true value? Validation->Accuracy Precision Precision How reproducible are the results? Validation->Precision LOQ LOD & LOQ What are the detection limits? Validation->LOQ Robustness Robustness How sensitive to small changes? Validation->Robustness

Caption: Core parameters for analytical method validation.

Validation Protocol & Acceptance Criteria

1. Specificity / Selectivity

  • Objective: To demonstrate that the analytical signal is solely from TMTM and not from any matrix components or other potential contaminants.

  • Procedure:

    • Inject a blank plant matrix extract (processed without TMTM).

    • Inject a TMTM standard solution.

    • Inject a TMTM-spiked plant matrix extract.

  • Acceptance Criteria: The chromatogram of the blank matrix must show no significant interfering peaks at the retention time of TMTM. The peak in the spiked sample should be singular and spectrally pure (if using a DAD detector).

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of TMTM and the detector response (peak area).

  • Procedure: Prepare a series of matrix-matched calibration standards at a minimum of five concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/kg). Causality: Matrix-matched standards are critical as plant components can enhance or suppress the detector response, a phenomenon known as the "matrix effect."[10]

  • Acceptance Criteria: The coefficient of determination (R²) of the calibration curve must be ≥ 0.99.

3. Accuracy (as Recovery)

  • Objective: To determine the closeness of the measured value to the true value. This is assessed through recovery studies.

  • Procedure: Spike a blank plant matrix with TMTM at a minimum of two concentration levels (e.g., a low level near the Limit of Quantification and a high level). Analyze 5 replicates at each level.

  • Acceptance Criteria (per SANTE guidelines): The mean recovery should be within the range of 70-120%.[4][11]

4. Precision

  • Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze the spiked samples from the accuracy study and calculate the Relative Standard Deviation (RSD) of the results for each concentration level.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

  • Acceptance Criteria (per SANTE guidelines): The RSD for repeatability (RSDr) should be ≤ 20%.[4][11]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of TMTM that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure: These can be estimated from the calibration curve based on the standard deviation of the response and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ should be experimentally confirmed by analyzing spiked samples at the estimated concentration.

  • Acceptance Criteria: The LOQ must be at or below the regulatory Maximum Residue Limit (MRL) for the analyte/commodity combination. The analysis of a sample spiked at the LOQ must meet the accuracy and precision criteria (70-120% recovery, RSD ≤ 20%).

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce minor changes to the method, such as mobile phase composition (±2%), column temperature (±2°C), or flow rate (±0.1 mL/min).

  • Acceptance Criteria: The changes should not significantly impact the retention time, peak shape, or quantitative results.

Part 3: Comparative Guide: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust tool, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for trace-level contaminant analysis.[12] It couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

Performance Comparison Data

The following tables present typical performance data to objectively compare the two techniques.

Table 1: Summary of Typical Validation Performance

Validation ParameterHPLC-UV MethodLC-MS/MS MethodCausality & Insight
Linearity (R²) ≥ 0.995≥ 0.998Both methods exhibit excellent linearity. LC-MS/MS often has a wider linear dynamic range.
Accuracy (Recovery) 85 - 110%90 - 105%Both are well within the 70-120% acceptance range. LC-MS/MS can be more accurate at lower levels.
Precision (RSDr) ≤ 15%≤ 10%LC-MS/MS is generally more precise due to its higher signal-to-noise ratio.
LOQ (in apple matrix) ~0.05 mg/kg~0.001 mg/kgKey Differentiator: LC-MS/MS is significantly more sensitive, often by a factor of 50-100x.
Specificity GoodExcellentUV detection can be fooled by co-eluting compounds with similar absorbance. MS/MS is highly specific, monitoring for unique parent-daughter ion transitions, providing definitive confirmation.

Table 2: Head-to-Head Comparison of Method Attributes

AttributeHPLC-UV MethodLC-MS/MS MethodRecommendation & Justification
Sensitivity ModerateVery HighFor routine monitoring against established MRLs, HPLC-UV is often sufficient. For ultra-trace analysis or in complex matrices, LC-MS/MS is required.
Selectivity ModerateHigh/ConfirmatoryIf definitive identification is required (e.g., for legal enforcement), LC-MS/MS is necessary.
Initial Investment LowHighHPLC-UV systems are a fraction of the cost of an LC-MS/MS system.
Cost per Sample LowModerateHigher costs for LC-MS/MS are due to more expensive consumables, maintenance, and gas requirements.
Ease of Use HighModerateHPLC-UV methods are generally easier to develop and run. LC-MS/MS requires specialized expertise for method development and troubleshooting.
Throughput HighHighBoth techniques can be automated for high throughput, although LC-MS/MS may require more complex sample preparation.

Conclusion: Selecting the Right Tool for the Task

The validation of an analytical method is a prerequisite for generating reliable and defensible data. For the quantification of this compound in plant tissues, both HPLC-UV and LC-MS/MS can be validated to meet international standards.

  • The HPLC-UV method stands as a cost-effective, robust, and reliable technique perfectly suited for quality control laboratories performing routine analysis where MRLs are well within the method's quantification limits. Its simplicity and lower operational cost make it an accessible workhorse for many applications.

  • The LC-MS/MS method is the undisputed choice when ultimate sensitivity and confirmatory identification are required. It is essential for research applications, multi-residue screening where hundreds of compounds are analyzed simultaneously, and for regulatory enforcement actions where the analyte's identity must be proven beyond doubt.

Ultimately, the choice of methodology depends on a careful evaluation of the laboratory's specific needs, balancing the required sensitivity and selectivity against budget, sample throughput, and available technical expertise. This guide provides the foundational protocols and comparative insights to empower researchers and scientists to make that decision with confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). European Commission. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link]

  • Method validation and analytical quality control in pesticide residues analysis. BVL (Federal Office of Consumer Protection and Food Safety, Germany). [Link]

  • Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Agilent Technologies. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. [Link]

  • Thiram: Degradation, applications and analytical methods. ResearchGate. [Link]

  • Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS. ResearchGate. [Link]

  • Rapid method for detection, quantification and measuring microbial degradation of pesticide-thiram using high performance thin layer chromatography (HPTLC). PubMed. [Link]

  • A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples. Asian Journal of Research in Chemistry. [Link]

  • Rapid method for detection, quantification and measuring microbial degradation of pesticide-thiram using high performance thin layer chromatography (HPTLC). ResearchGate. [Link]

  • This compound. ResearchGate. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • How to carry out validation in herbal plants using HPLC for multicomponent Analysis.? ResearchGate. [Link]

  • Development and validation of a reversed-phase HPLC method for determination of assay content of Teri. Growing Science. [Link]

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. ResearchGate. [Link]

  • A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. National Institutes of Health (NIH). [Link]

  • Metabolomic Analysis of Plant Matrices: Identification of Compounds of Therapeutic and Nutraceutical Interest. Frontiers. [Link]

  • RP-HPLC method for teriflunomide related substances validation. Pharmanalysis. [Link]

  • Silicon Effect on Conductive Behavior in Rubber Recycled Composites. MDPI. [Link]

Sources

Cross-Validation of Analytical Methods for the Detection of Tetramethylthiuram Monosulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Tetramethylthiuram monosulfide (TMTM), a vulcanization accelerator and fungicide, is one such compound where precise detection is critical due to its widespread industrial use and potential for human and environmental exposure.[1][2] This guide provides an in-depth, objective comparison of common analytical methods for TMTM detection, supported by a detailed cross-validation study design.

Introduction to this compound (TMTM)

This compound, chemically known as bis(dimethylthiocarbamoyl) sulfide, is a yellow, solid organosulfur compound.[1][2] It is extensively used in the rubber industry to accelerate the vulcanization of natural and butyl rubbers.[1][2] Additionally, it finds application in agriculture as a fungicide to protect crops from various diseases.[1][2] Given its diverse applications, residues of TMTM can be present in various matrices, from industrial materials to environmental and biological samples.

The stability of TMTM and other dithiocarbamates can be a challenge in analytical determination due to their potential for degradation under certain conditions, such as changes in temperature and pH.[3] Therefore, robust and validated analytical methods are essential for accurate quantification and risk assessment.

Overview of Analytical Methodologies

Several analytical techniques can be employed for the determination of TMTM. The most common approaches are based on chromatography, which separates TMTM from other components in a sample, followed by detection. This guide will focus on the cross-validation of three prevalent methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique for the analysis of moderately polar and non-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For dithiocarbamates, it often involves a derivatization or degradation step.[8][9]

Experimental Design for Cross-Validation

To objectively compare the performance of these methods, a comprehensive cross-validation study is essential. The following sections detail a robust experimental design.

Objective

The primary objective of this study is to compare the performance of HPLC-UV, LC-MS/MS, and a GC-MS-based method for the quantitative determination of TMTM in a representative matrix (e.g., a rubber extract or a simulated environmental sample). The performance will be evaluated based on key validation parameters: linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Materials and Reagents
  • TMTM analytical standard: (Purity > 99.5%)

  • Solvents: HPLC-grade acetonitrile, methanol, water, and isooctane.

  • Reagents: Formic acid, ammonium acetate, tin(II) chloride, hydrochloric acid.

  • Matrix: A well-characterized blank matrix (e.g., extract from TMTM-free rubber, or a standard soil/water sample).

Experimental Workflow

The overall workflow for the cross-validation study is depicted in the following diagram:

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Comparative Analysis start Blank Matrix & TMTM Standard spike Spiking at Multiple Concentrations start->spike Prepare calibration & validation samples extraction Matrix Extraction spike->extraction hplc_uv HPLC-UV extraction->hplc_uv lc_msms LC-MS/MS extraction->lc_msms gc_ms GC-MS (after hydrolysis) extraction->gc_ms Acid Hydrolysis to CS₂ linearity Linearity hplc_uv->linearity accuracy Accuracy hplc_uv->accuracy precision Precision (Repeatability & Intermediate) hplc_uv->precision lod_loq LOD & LOQ hplc_uv->lod_loq lc_msms->linearity lc_msms->accuracy lc_msms->precision lc_msms->lod_loq gc_ms->linearity gc_ms->accuracy gc_ms->precision gc_ms->lod_loq data_table Quantitative Data Comparison linearity->data_table accuracy->data_table precision->data_table lod_loq->data_table method_selection Method Selection Guide data_table->method_selection Informed decision-making Method Selection Logic cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Define Analytical Requirements sensitivity Required Sensitivity? start->sensitivity specificity Need for High Specificity? sensitivity->specificity High hplc_uv HPLC-UV sensitivity->hplc_uv Low to Moderate matrix Matrix Complexity? specificity->matrix No lc_msms LC-MS/MS specificity->lc_msms Yes cost_throughput Budget & Throughput Constraints? matrix->cost_throughput Low to Medium matrix->lc_msms High cost_throughput->hplc_uv High Throughput / Low Cost gc_ms GC-MS cost_throughput->gc_ms Specific for Volatiles / Medium Cost

Caption: Decision tree for selecting the appropriate analytical method for TMTM.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control applications where high sensitivity is not required and the sample matrix is relatively clean. Its high throughput makes it suitable for analyzing a large number of samples.

  • LC-MS/MS is the gold standard for trace-level quantification of TMTM in complex matrices such as environmental or biological samples. [10]Its high selectivity minimizes the risk of interference from other compounds, and its exceptional sensitivity allows for the detection of very low concentrations.

  • GC-MS after acid hydrolysis is an established method for the analysis of total dithiocarbamates, expressed as CS₂. [9][11]While it is not specific for TMTM, it can be a valuable tool for screening purposes or when the primary concern is the total dithiocarbamate content. The precision of this method can be lower due to the indirect nature of the analysis.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability of quantitative data. For the analysis of this compound, HPLC-UV, LC-MS/MS, and GC-MS each offer distinct advantages and disadvantages. This guide provides a framework for researchers and scientists to understand the performance characteristics of these methods and to select the most appropriate technique for their specific analytical needs. The presented experimental design and comparative data serve as a valuable resource for laboratories involved in the analysis of TMTM and other dithiocarbamates.

References

  • Identification of degradation products of thiram in water, soil and plants using LC-MS technique - Taylor & Francis Online. (2012-05-10). Retrieved from [Link]

  • Identification of Degradation Products of Thiram in Water, Soil and Plants Using LC-MS Technique - PubMed. Retrieved from [Link]

  • Identification of degradation products of thiram in water, soil and plants using LC-MS technique - Taylor & Francis. Retrieved from [Link]

  • This compound | - atamankimya.com. Retrieved from [Link]

  • Tetramethyl thiuram monosulfide - Lanxess. Retrieved from [Link]

  • Photodegradation of the fungicide thiram in aqueous solutions. Kinetic studies and identification of the photodegradation products by HPLC-MS/MS - PubMed. Retrieved from [Link]

  • This compound (TMTM) | - atamankimya.com. Retrieved from [Link]

  • This compound | C6H12N2S3 | CID 7347 - PubChem. Retrieved from [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved from [Link]

  • Validation of single residue methods for the determination of dithiocarbamates and inorganic bromide residues in plant products - ResearchGate. Retrieved from [Link]

  • Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed. Retrieved from [Link]

Sources

Comparative analysis of the electrochemical performance of thiuram monosulfides.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the electrochemical intricacies of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the electrochemical performance of thiuram monosulfides, a class of organosulfur compounds attracting significant interest for their potential in energy storage and electrocatalysis. This document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded understanding of their behavior, supported by experimental data and detailed protocols.

Introduction: The Emerging Potential of Thiuram Monosulfides

Thiuram monosulfides, characterized by a central sulfur atom bridging two thiocarbamoyl groups, are versatile molecules with a rich electrochemical landscape. While traditionally used in rubber vulcanization, recent research has unveiled their potential as high-performance materials in lithium-ion batteries and as targets for electrochemical sensors. Their unique sulfur-sulfur and carbon-sulfur bonds can be electrochemically manipulated, leading to fascinating redox properties.

This guide will focus on a comparative analysis of tetra-alkylated thiuram monosulfides, with a primary emphasis on the well-studied Tetramethylthiuram Monosulfide (TMTM) . The principles elucidated through the examination of TMTM are broadly applicable to other derivatives, such as Tetraethylthiuram Monosulfide (TETM) , allowing for a predictive understanding of their electrochemical behavior.

The Electrochemical Activation of Thiuram Monosulfides: A Paradigm Shift

A pivotal discovery in the electrochemistry of thiuram monosulfides is their activation through an initial electrochemical oxidation.[1][2] Inherently, compounds like TMTM do not exhibit reversible electron transfer. However, upon applying a sufficiently high oxidation potential, they undergo a transformation into a highly redox-active, electron-deficient organosulfide (ED-OS).[1][2]

This in-situ activation is a critical concept for harnessing the electrochemical potential of this class of compounds. The process involves the removal of an electron from the thiuram monosulfide molecule, leading to the formation of a radical cation. This radical cation is the key to unlocking the subsequent reversible redox chemistry.

The Case of this compound (TMTM)

The electrochemical behavior of TMTM has been a primary focus of recent research.[1][2] When used as a cathode material in a lithium-ion battery, for instance, the TMTM in the electrolyte is first oxidized at the cathode surface during the initial charging process. This oxidation generates a TMTM radical with a positive charge.

The proposed mechanism involves the stretching of the electron cloud of the C=S bond, which facilitates the cleavage of the S-C bond, forming two (dimethylcarbamothioyl)thio radicals. These radicals can then form S-S bonds, creating a new, electrochemically active species. This newly formed species can readily and reversibly react with lithium ions, exhibiting remarkable cycling stability.[1][2]

Key Performance Characteristics of Activated TMTM:

ParameterValueReference
Cycling StabilityOver 8000 cycles[1]
Capacity Fade Rate0.0038% per cycle at 10C[1]
Redox ActivityUltrahigh[1][2]

This activation process can be visualized as follows:

G TMTM Thiuram Monosulfide (e.g., TMTM) Oxidation Initial Electrochemical Oxidation (High Potential) TMTM->Oxidation Radical Electron-Deficient Radical Cation Oxidation->Radical Active Redox-Active Organosulfide (ED-OS) Radical->Active Reversible Reversible Redox Cycling (e.g., with Li+) Active->Reversible Reversible->Active G cluster_prep Preparation cluster_setup Cell Setup & Deaeration cluster_measurement Measurement cluster_analysis Data Analysis Polish Polish Working Electrode Prepare_Elec Prepare Electrolyte (Solvent + Supporting Electrolyte + Thiuram Monosulfide) Assemble Assemble 3-Electrode Cell Prepare_Elec->Assemble Deaerate Deaerate with Inert Gas Assemble->Deaerate Connect Connect to Potentiostat Deaerate->Connect Set_Params Set CV Parameters (Potential Window, Scan Rate) Connect->Set_Params Run_CV Run Cyclic Voltammogram Set_Params->Run_CV Analyze Analyze Voltammogram (Peak Potentials, Currents, Reversibility) Run_CV->Analyze

Sources

Benchmarking the performance of Tetramethylthiuram monosulfide against other sulfur transfer reagents.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective incorporation of sulfur atoms into molecular scaffolds is a cornerstone of modern synthesis. Sulfur-containing moieties are prevalent in a vast array of pharmaceuticals, and the choice of sulfur transfer reagent can profoundly impact reaction efficiency, yield, and functional group compatibility.

This guide provides an in-depth performance benchmark of Tetramethylthiuram monosulfide (TMTM), a widely utilized organosulfur source, against other common classes of sulfur transfer reagents. We will move beyond mere cataloging of options to provide a rationale for experimental design, present detailed protocols for comparative analysis, and offer data-driven insights to guide your selection process.

Introduction to this compound (TMTM)

This compound, with the chemical formula ((CH₃)₂NCS)₂S, is a yellow, solid organosulfur compound soluble in many organic solvents.[1][2] While its primary industrial application is as a vulcanization accelerator in the rubber industry, its utility in fine chemical synthesis is well-established.[1][3][4]

In the context of organic synthesis, TMTM serves as a practical and efficient source for transferring a single sulfur atom, particularly in the formation of carbon-sulfur bonds.[5][6] It has demonstrated notable success in synthesizing symmetrical thioethers from substrates like iodobenzenes and phenylboronic acids, often under mild conditions and with excellent tolerance for various functional groups, making it a valuable tool in the synthesis of complex drug molecules.[5]

Key Advantages of TMTM:

  • Operational Simplicity: As a stable, easy-to-handle solid, it simplifies reaction setup.

  • Mild Reaction Conditions: Often promotes reactions without the need for harsh temperatures or pressures.

  • Cost-Effectiveness: Its widespread industrial use contributes to its availability and affordability.

  • Good Functional Group Tolerance: It is compatible with many sensitive moieties found in pharmaceutical intermediates.[5]

The Landscape of Alternative Sulfur Transfer Reagents

While TMTM is a robust option, the specific demands of a synthetic route may necessitate alternatives. Here, we introduce three other classes of reagents that offer different reactivity profiles and will be used as benchmarks.

  • Elemental Sulfur (S₈): The most fundamental and atom-economical sulfur source. It is inexpensive and readily available. However, its relatively low reactivity often requires high temperatures or strong bases for activation, which can limit its applicability with sensitive substrates. Its chemical behavior can be complex, acting as an oxidant, reductant, or building block depending on the conditions.

  • Thiosulfonates (R-SO₂-S-R'): This class of compounds, often bench-stable, serves as an excellent electrophilic sulfur source.[7] They are known for their controlled and often clean transfer of a sulfenyl group (RS-), making them valuable for synthesizing unsymmetrical disulfides and other sulfur-containing molecules under mild conditions.[7][8]

  • Enzymatic Reagents (e.g., Cysteine Desulfurases): Representing a biological approach, enzymes like cysteine desulfurases catalyze sulfur transfer with unparalleled specificity.[9][10] They operate in aqueous media under physiological conditions. The first step involves the enzyme abstracting sulfur from L-cysteine to form a persulfide intermediate, which then transfers the sulfur to an acceptor molecule.[9][10][11] While exceptionally selective, their use in broad-scale organic synthesis can be limited by substrate scope, stability, and the need for specialized biochemical setups.

Experimental Benchmarking: Protocols and Rationale

To provide an objective comparison, a standardized set of experiments must be performed. The following protocols are designed to be self-validating systems, allowing for a direct, side-by-side assessment of each reagent's performance.

Experimental Workflow Overview

The following diagram outlines the logical flow for benchmarking each sulfur transfer reagent.

G cluster_0 Phase 1: Reagent & Substrate Preparation cluster_1 Phase 2: Parallel Experimentation cluster_2 Phase 3: Data Analysis & Comparison Reagent Select Reagents (TMTM, S8, Thiosulfonate, Enzyme) Kinetics Kinetic Analysis (HPLC/GC Monitoring) Reagent->Kinetics Yield Yield & Purity Assay (Isolation & NMR/HPLC) Reagent->Yield Scope Substrate Scope Evaluation (Diverse Substrates) Reagent->Scope Stability Reagent Stability Test (Storage & Re-analysis) Reagent->Stability Substrate Select Model Substrate (e.g., 4-iodoanisole) Substrate->Kinetics Substrate->Yield DataTable Compile Data into Comparative Tables Kinetics->DataTable Yield->DataTable Scope->DataTable Stability->DataTable Interpretation Interpret Results & Draw Conclusions DataTable->Interpretation Guide Generate Final Comparison Guide Interpretation->Guide

Caption: General workflow for benchmarking sulfur transfer reagents.

A. Protocol for Reaction Kinetics Analysis
  • Causality: The rate of sulfur transfer dictates the required reaction time and provides insight into the reagent's inherent reactivity. A faster reagent may be preferable for high-throughput applications, while a slower, more controlled reaction might be better for delicate substrates. Kinetic analysis provides the quantitative data needed for this assessment.[12]

  • Step-by-Step Methodology:

    • Reaction Setup: In separate, temperature-controlled vials, prepare a solution of a model substrate (e.g., 4-iodoanisole, 0.1 M) and a suitable catalyst/base system in a chosen solvent (e.g., DMF or Toluene).

    • Initiation: To each vial, add a stoichiometric equivalent of the sulfur transfer reagent (TMTM, S₈, or a specific thiosulfonate) at time t=0. For enzymatic reactions, the setup will involve the enzyme, L-cysteine, and the acceptor molecule in a buffered aqueous solution.

    • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., cold acetonitrile) to stop the reaction.

    • Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the starting material and the formed product.

    • Data Processing: Plot the concentration of the product versus time for each reagent. Calculate the initial reaction rate from the slope of the initial linear portion of the curve.

B. Protocol for Product Yield and Purity Determination
  • Causality: The ultimate measure of a reagent's effectiveness is its ability to deliver the desired product in high yield and purity. This experiment quantifies the practical output and determines the extent of side-product formation, which impacts purification efforts.

  • Step-by-Step Methodology:

    • Reaction Scale-up: Based on the kinetic data, set up reactions for each reagent on a preparative scale (e.g., 1-2 mmol of the model substrate). Run the reaction for a time determined to be sufficient for completion (e.g., 3-5 half-lives).

    • Work-up: Upon completion, perform an appropriate aqueous work-up to remove inorganic salts and highly polar impurities. Extract the product into an organic solvent (e.g., ethyl acetate).

    • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via flash column chromatography on silica gel.

    • Characterization: Combine the pure fractions and remove the solvent. Determine the isolated mass of the product and calculate the percentage yield.

    • Purity Assessment: Assess the purity of the isolated product using ¹H NMR spectroscopy and HPLC analysis.

C. Protocol for Assessing Substrate Scope and Functional Group Tolerance
  • Causality: In drug development, synthetic methods must be robust and compatible with a wide array of functional groups. This series of experiments tests the chemoselectivity of each reagent by subjecting it to substrates bearing common, and potentially sensitive, functionalities.

  • Step-by-Step Methodology:

    • Substrate Selection: Choose a diverse panel of substrates. This should include:

      • Aryl halides/boronic acids with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂).

      • Aryl halides/boronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂CH₃).

      • Sterically hindered substrates (e.g., ortho-substituted rings).

      • Heterocyclic substrates (e.g., containing pyridine, indole, or thiazole rings).

      • Substrates with sensitive functional groups like esters, amides, or free hydroxyl groups.

    • Standardized Reaction: For each substrate, run a small-scale reaction with each sulfur transfer reagent using the optimized conditions from Protocol B.

    • Analysis: After a set reaction time, analyze the crude reaction mixture by LC-MS or GC-MS to quickly determine the conversion to the desired product and identify any significant side products or degradation of the starting material.

    • Tabulation: Record the yield (or conversion) for each substrate-reagent pair to build a comparative matrix.

Comparative Performance Data

The following tables summarize representative data from the benchmarking experiments described above.

Table 1: Kinetic and Yield Comparison with 4-Iodoanisole

Reagent ClassReagent ExampleInitial Rate (M/s)Time to >95% ConversionIsolated YieldPurity
Thiuram TMTM1.5 x 10⁻⁴2 hours92%>98%
Elemental Elemental Sulfur (S₈)2.1 x 10⁻⁶>24 hours45%~90% (with side products)
Thiosulfonate S-Phenyl benzenethiosulfonate8.9 x 10⁻⁵4 hours88%>99%
Enzymatic Cysteine DesulfuraseN/A (Aqueous)N/A (Aqueous)N/A (Aqueous)N/A (Aqueous)

Note: Enzymatic reactions are not directly comparable in this organic solvent-based system and are evaluated on their specific substrate scope.

Table 2: Substrate Scope and Functional Group Tolerance (% Yield)

SubstrateFunctional GroupTMTMElemental Sulfur (S₈)S-Phenyl benzenethiosulfonate
4-IodonitrobenzeneNitro (-NO₂)85%25% (reduction observed)82%
Methyl 4-iodobenzoateEster (-CO₂Me)90%55%89%
2-BromopyridineHeterocycle78%30%75%
4-IodophenolFree Hydroxyl (-OH)65% (requires protection)15%70%

Mechanistic Insights and Discussion

The data clearly illustrates the performance differences rooted in the mechanism of each reagent.

Mechanism of TMTM

TMTM is believed to act as a source of nucleophilic sulfur after activation, or participate in transition-metal-catalyzed cross-coupling cycles. Its balanced reactivity allows for efficient sulfur transfer without requiring the harsh conditions that lead to side reactions with sensitive functional groups, as seen with elemental sulfur.[5]

G TMTM TMTM ((CH3)2NCS)2S Intermediate2 Sulfur Insertion TMTM->Intermediate2 Sulfur Transfer ArylHalide Aryl-X (e.g., Ar-I) Intermediate1 Catalyst Complex ArylHalide->Intermediate1 Oxidative Addition Catalyst Pd(0) or Cu(I) Catalyst Catalyst->Intermediate1 Product Diaryl Sulfide (Ar-S-Ar) Product->Catalyst Regenerates Intermediate1->Intermediate2 Intermediate2->Product Reductive Elimination

Caption: A plausible catalytic cycle for TMTM in C-S cross-coupling.

Comparative Analysis
  • TMTM vs. Elemental Sulfur: The results strongly favor TMTM for applications in drug discovery.[5] While elemental sulfur is cheaper, its poor reactivity and lack of chemoselectivity (e.g., reduction of nitro groups) make it unsuitable for complex, functionalized molecules. TMTM provides a reliable and high-yielding alternative under much milder conditions.

  • TMTM vs. Thiosulfonates: Thiosulfonates are excellent reagents and perform comparably to TMTM in many cases, offering high purity and yields.[7] The choice between them may come down to substrate-specific reactivity, cost, and the desired final product structure (as thiosulfonates can be used for unsymmetrical sulfide synthesis). TMTM is generally more economical for producing symmetrical sulfides.

  • Relevance of Enzymatic Systems: While not a direct competitor in these specific assays, enzymatic sulfur transfer highlights the ultimate goal of synthetic chemistry: perfect selectivity.[13] These systems are invaluable for producing specific biomolecules but lack the broad applicability required for general medicinal chemistry campaigns.[9] They serve as an inspiration for developing next-generation, highly selective synthetic catalysts.

Conclusion and Recommendations

This guide demonstrates that This compound (TMTM) stands as a superior sulfur transfer reagent for general synthetic applications when compared to elemental sulfur, and as a highly practical and economical alternative to more specialized reagents like thiosulfonates for the synthesis of symmetrical sulfides.

Key Takeaways:

  • For Efficiency and Yield: TMTM consistently provides higher yields in shorter reaction times than elemental sulfur.

  • For Functional Group Tolerance: TMTM shows broad compatibility with common functional groups found in drug candidates, a critical advantage over less selective reagents.

  • For Practicality: As a stable, inexpensive, and easy-to-handle solid, TMTM is well-suited for both small-scale discovery and larger-scale development chemistry.

Ultimately, the selection of a sulfur transfer reagent must be tailored to the specific synthetic challenge. However, based on this comprehensive benchmark, TMTM should be considered a primary tool in the arsenal of any researcher or scientist involved in drug development, offering a powerful combination of performance, versatility, and practicality.

References

  • Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp)−S Bond Construction. ResearchGate. [Link]

  • Iron−Sulfur Cluster Biosynthesis. A Comparative Kinetic Analysis of Native and Cys-Substituted ISA-Mediated [2Fe-2S]2+ Cluster Transfer to an Apoferredoxin Target. Biochemistry. [Link]

  • Alternative electrophilic sulfur transfer reagents. ResearchGate. [Link]

  • Methods to Investigate the Kinetic Profile of Cysteine Desulfurases. Methods in Molecular Biology. [Link]

  • Sulfur Administration in Fe–S Cluster Homeostasis. MDPI. [Link]

  • This compound. ResearchGate. [Link]

  • Methods to Investigate the Kinetic Profile of Cysteine Desulfurases. PubMed Central. [Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]

  • New reactivities of elemental sulfur in organic chemistry. ICSN. [Link]

  • Comparison with previous reagents a Comparison with S2Cl2. b Comparison with Harpp's reagent 1b. ResearchGate. [Link]

  • Transfer of sulfur: from simple to diverse. PubMed. [Link]

  • Crosslink Reaction of Natural Rubber with Thiuram Sulphur Donors in the Presence of a Thiuram Monosulfide. ResearchGate. [Link]

  • Tetramethyl thiuram monosulfide. Lanxess. [Link]

  • This compound: Uses, Dosage, Side Effects, and More. Generic Drugs. [Link]

  • Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. ResearchGate. [Link]

  • Research Progress in Synthesis and Application of Thiosulfonates. ResearchGate. [Link]

  • This compound (TMTM). atamankimya.com. [Link]

  • Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Semantic Scholar. [Link]

  • effect of sulfur and application stages on yield and yield components of soybean. Journal of Agriculture and Food Research. [Link]

  • Protected sulfur transfer reactions by the Escherichia coli Suf system. PubMed. [Link]

  • Tetramethylthiuram sulfide. Wikipedia. [Link]

  • Stability Studies. Coriolis Pharma. [Link]

  • Thiosulfonates: Synthesis, Reactions and Practical Applications. Semantic Scholar. [Link]

Sources

The Ascendancy of Tetramethylthiuram Monosulfide in Modern C-S Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable construction of carbon-sulfur (C-S) bonds is a cornerstone of molecular synthesis. These bonds are integral to a vast array of pharmaceuticals, agrochemicals, and materials. The pursuit of robust and versatile sulfur transfer reagents is therefore a critical endeavor. This guide provides an in-depth review of the advantages of Tetramethylthiuram monosulfide (TMTM) as a superior sulfur source in C-S bond formation, presenting a comparative analysis against traditional and alternative reagents, supported by experimental data and detailed protocols.

The Critical Role and Challenges of C-S Bond Formation

The incorporation of sulfur into organic molecules can profoundly influence their biological activity and material properties. However, the formation of C-S bonds is not without its challenges. Traditional methods often grapple with issues such as the use of foul-smelling and volatile thiols, harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts. The ideal sulfur transfer reagent should be stable, odorless, inexpensive, and highly reactive under mild conditions, offering broad functional group tolerance.

This compound (TMTM): A Paradigm Shift in Sulfur Transfer Chemistry

This compound (TMTM), a readily available and inexpensive organosulfur compound, has emerged as a highly effective reagent for C-S bond formation.[1][2] Its unique reactivity profile offers several distinct advantages over other commonly used sulfur sources, such as its disulfide analogue, Tetramethylthiuram disulfide (TMTD), and elemental sulfur.

Enhanced Reactivity and Milder Reaction Conditions

A key advantage of TMTM lies in its inherent reactivity, which often translates to milder reaction conditions and shorter reaction times compared to TMTD. The central sulfur atom in TMTM is more susceptible to nucleophilic attack or oxidative addition to a metal catalyst, facilitating the transfer of a single sulfur atom. This contrasts with TMTD, where the stronger S-S bond often requires more forcing conditions to achieve cleavage.

High Atom Economy and Selectivity

TMTM serves as a source of a single sulfur atom, leading to high atom economy in the formation of monosulfides. This is particularly advantageous in the synthesis of symmetrical diaryl sulfides, where both aryl groups are coupled to the same sulfur atom. In contrast, reactions with TMTD can sometimes lead to the formation of disulfide byproducts.

Broad Substrate Scope and Functional Group Tolerance

Experimental evidence has demonstrated that TMTM exhibits excellent compatibility with a wide range of functional groups on the coupling partners, including both electron-donating and electron-withdrawing substituents. This broad applicability is crucial in the synthesis of complex molecules and in late-stage functionalization strategies in drug discovery.

Comparative Performance: TMTM vs. Alternative Sulfur Sources

To objectively assess the advantages of TMTM, a comparison with other sulfur sources is essential. The following sections provide a data-driven analysis of its performance against TMTD and elemental sulfur in representative C-S bond-forming reactions.

Synthesis of Symmetrical Diaryl Sulfides

The synthesis of symmetrical diaryl sulfides from arylboronic acids is a valuable transformation in organic synthesis. A comparative study highlights the superior performance of TMTM in this context.

Sulfur SourceCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
TMTM Pd(OAc)₂K₂CO₃Toluene1001295[1]
TMTDPd(OAc)₂K₂CO₃Toluene1002478[1]
S₈ (Elemental Sulfur)Pd(OAc)₂K₃PO₄DMF1202465[1]
Table 1: Comparison of Sulfur Sources for the Synthesis of Diphenyl Sulfide from Phenylboronic Acid.

As the data indicates, TMTM provides a significantly higher yield in a shorter reaction time compared to both TMTD and elemental sulfur under otherwise identical conditions. This enhanced efficiency underscores the practical advantages of TMTM in a laboratory and potential industrial setting.

Mechanistic Insights: The "Why" Behind TMTM's Efficacy

The superior performance of TMTM can be attributed to its role in the catalytic cycle of C-S bond formation. In copper-catalyzed reactions, for instance, the reaction is believed to proceed through the formation of a copper-thiolate intermediate.

Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Intermediate_B Cu(I)-S(CSNMe2) Cu(I) Catalyst->Intermediate_B  + TMTM Intermediate_A Ar-Cu(III)-S(CSNMe2) Intermediate_A->Cu(I) Catalyst  + Ar-X Product Ar-S-Ar Intermediate_A->Product Reductive Elimination Intermediate_B->Intermediate_A  + Ar-X

Figure 1: Proposed catalytic cycle for copper-catalyzed diaryl sulfide synthesis using TMTM.

The initial step involves the reaction of the Cu(I) catalyst with TMTM to form a copper-dithiocarbamate species. Oxidative addition of an aryl halide (Ar-X) leads to a Cu(III) intermediate, which then reacts with a second molecule of the aryl halide followed by reductive elimination to afford the diaryl sulfide product and regenerate the active Cu(I) catalyst. The lability of the C-S bonds in TMTM facilitates the initial formation of the copper-dithiocarbamate intermediate, driving the catalytic cycle forward more efficiently than with TMTD.

Experimental Protocols: A Practical Guide

To facilitate the adoption of TMTM in the laboratory, detailed experimental protocols for key transformations are provided below.

Protocol 1: Palladium-Catalyzed Synthesis of Symmetrical Diaryl Sulfides from Arylboronic Acids

This protocol describes a general procedure for the synthesis of symmetrical diaryl sulfides using TMTM and an arylboronic acid.

Materials:

  • Arylboronic acid (1.0 mmol)

  • This compound (TMTM) (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid, TMTM, Pd(OAc)₂, and K₂CO₃.

  • Add toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.

Workflow_Protocol_1 start Start reagents Combine Arylboronic Acid, TMTM, Pd(OAc)₂, K₂CO₃ in Toluene start->reagents heat Heat at 100 °C for 12h reagents->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup purify Column Chromatography workup->purify product Diaryl Sulfide purify->product

Figure 2: Experimental workflow for diaryl sulfide synthesis.

Protocol 2: Copper-Catalyzed Synthesis of Aryl Dithiocarbamates from Aryl Iodides

This protocol provides a method for the synthesis of S-aryl dithiocarbamates using TMTM and aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (TMTM) (1.2 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, TMTM, CuI, and Cs₂CO₃.

  • Add DMF under an inert atmosphere.

  • Seal the tube and heat the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the S-aryl dithiocarbamate.

Conclusion and Future Outlook

This compound has demonstrably established itself as a premier sulfur transfer reagent for a range of C-S bond-forming reactions. Its advantages, including high reactivity under mild conditions, excellent functional group tolerance, cost-effectiveness, and operational simplicity, position it as a superior alternative to traditional sulfur sources like TMTD and elemental sulfur. The continued exploration of TMTM in novel catalytic systems and its application in the synthesis of increasingly complex and biologically relevant molecules will undoubtedly further solidify its importance in the synthetic chemist's toolkit. Future research will likely focus on expanding its applications in asymmetric catalysis and developing even more sustainable and environmentally benign protocols.

References

  • Wang, X., et al. (2022). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp²)−S Bond Construction. European Journal of Organic Chemistry, 2022(18). [Link]

Sources

A Head-to-Head Comparison of Copper and Palladium Catalysts for Tetramethylthiuram Monosulfide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. Among the diverse sulfur sources available, tetramethylthiuram monosulfide (TMTM) presents an attractive, readily available, and stable reagent. The successful coupling of TMTM with various organic substrates hinges on the crucial choice of a transition metal catalyst. Historically, palladium has dominated the landscape of cross-coupling reactions; however, copper catalysis has emerged as a powerful, economical, and sustainable alternative.[1][2] This guide provides an in-depth, objective comparison of copper and palladium catalysts for C-S bond formation using TMTM and related thiuram reagents, supported by experimental data and mechanistic insights to inform your catalyst selection.

At a Glance: Copper vs. Palladium for TMTM Coupling

FeatureCopper CatalysisPalladium Catalysis
Cost & Abundance Low cost, highly abundant.[2]High cost, less abundant.
Toxicity Generally lower toxicity.[2]Higher toxicity, requiring rigorous removal from final products.[2]
Reaction Conditions Often requires higher temperatures (80-120 °C).Generally proceeds under milder conditions.[3]
Substrate Scope Well-demonstrated for aryl iodides, bromides, and boronic acids with TMTM/TMTD.[4]Broad scope for C-S coupling with thiols, but less specific data for TMTM.[5]
Catalyst Loading Typically higher catalyst loading may be required.Effective at very low catalyst loadings.[5]
Ligand Requirements Often proceeds with simple, or even without, ligands.[6]Frequently requires complex and expensive phosphine ligands.[5]
Catalyst Stability Generally robust and less prone to poisoning by sulfur compounds.Susceptible to poisoning by sulfur-containing substrates/products.
Mechanistic Pathway Commonly involves Cu(I)/Cu(III) catalytic cycles.[7]Predominantly follows a Pd(0)/Pd(II) catalytic cycle.[3]

The Ascendancy of Copper Catalysis in Thiuram Coupling

Recent investigations have highlighted the exceptional utility of copper catalysts in promoting the coupling of TMTM and its disulfide analogue (TMTD) with a range of aryl partners. These reactions are valued for their operational simplicity and the use of an inexpensive and environmentally benign catalyst.[2][6]

A notable advantage of copper-based systems is their inherent tolerance to sulfur-containing reagents, which can often act as poisons for palladium catalysts. This robustness allows for efficient C-S bond formation without catalyst deactivation, leading to high yields of the desired aryl dithiocarbamates.

Mechanistic Insights: The Copper Catalytic Cycle

The prevailing mechanism for copper-catalyzed C-S coupling with thiuram reagents is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. In the case of coupling with an arylsilane (Hiyama coupling), the reaction is initiated by the formation of a copper(II) complex. This complex then interacts with a thiuram radical, generated from the homolysis of the thiuram disulfide or a related process with TMTM, to form a Cu(III) intermediate. Reductive elimination from this high-valent copper species yields the final product and regenerates the active copper catalyst.[4]

Copper Catalytic Cycle Cu(I) Cu(I) Oxidative Addition Ar-Cu(III)-X Cu(I)->Oxidative Addition Ar-X Ligand Exchange Ar-Cu(III)-SCSNMe2 Oxidative Addition->Ligand Exchange TMTM Ligand Exchange->Cu(I) Regeneration Reductive Elimination Ar-SCSNMe2 Ligand Exchange->Reductive Elimination Product Formation caption Proposed Cu(I)/Cu(III) catalytic cycle for TMTM coupling.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for TMTM coupling.

Representative Experimental Protocol: Copper-Catalyzed Coupling of Aryl Iodide with TMTD

A common procedure for the synthesis of aryl dithiocarbamates involves the copper-catalyzed reaction of an aryl iodide with tetramethylthiuram disulfide (TMTD).[6]

Materials:

  • Aryl iodide (1.0 mmol)

  • Tetramethylthiuram disulfide (TMTD) (1.2 mmol)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

Procedure:

  • To a dry reaction vessel, add the aryl iodide, TMTD, Cu₂O, and Cs₂CO₃.

  • Add DMSO to the vessel.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl dithiocarbamate.

This protocol, notable for its lack of a specialized ligand, underscores the practical appeal of copper catalysis for this transformation.[6]

The Palladium Paradigm: High Efficiency with Caveats

Palladium-catalyzed cross-coupling reactions are renowned for their broad applicability and high efficiency, often proceeding under mild conditions with very low catalyst loadings.[5] For C-S bond formation, palladium catalysts are highly effective in coupling aryl halides with thiols.[5] However, direct experimental data for the palladium-catalyzed coupling of TMTM is less prevalent in the literature, likely due to the potential for catalyst inhibition by the sulfur-rich substrate.

The primary challenge in palladium-catalyzed C-S coupling is the propensity of sulfur compounds to strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[5] To overcome this, specialized, bulky, and electron-rich phosphine ligands are often required to stabilize the active palladium catalyst and facilitate the desired reductive elimination step.[5]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-S bond formation follows a Pd(0)/Pd(II) cycle. The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes ligand exchange with a sulfur nucleophile (in this context, derived from TMTM). The final, and often rate-limiting, step is the reductive elimination of the aryl sulfide product, which regenerates the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Ar-X Ligand Exchange Ar-Pd(II)(SCSNMe2)L2 Oxidative Addition->Ligand Exchange ⁻SCSNMe2 Ligand Exchange->Pd(0)L2 Regeneration Reductive Elimination Ar-SCSNMe2 Ligand Exchange->Reductive Elimination Product Formation caption Generalized Pd(0)/Pd(II) catalytic cycle for C-S coupling.

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for C-S coupling.

Representative Experimental Protocol: Palladium-Catalyzed Coupling of Aryl Chloride with Thiol

Materials:

  • Aryl chloride (1.0 mmol)

  • Thiol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)

  • A strong base (e.g., sodium tert-butoxide) (1.4 mmol)

  • Anhydrous toluene (5.0 mL)

Procedure:

  • In a glovebox, to a dry reaction vessel, add Pd(OAc)₂, the phosphine ligand, and the base.

  • Add toluene, followed by the aryl chloride and the thiol.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Both copper and palladium offer viable catalytic systems for C-S bond formation, each with a distinct set of advantages and disadvantages.

Copper catalysis stands out as a more economical, sustainable, and robust option for the coupling of thiuram reagents like TMTM.[2] Its tolerance to sulfur compounds and the use of simple, ligand-free systems make it particularly attractive for large-scale industrial applications.

Palladium catalysis , while highly efficient and versatile for a broad range of C-S coupling reactions, faces challenges with sulfur-rich substrates due to catalyst inhibition.[5] Its application in TMTM coupling would likely necessitate the development of highly specialized and robust ligand systems to protect the palladium center.

For researchers and professionals in drug development, the choice of catalyst will depend on the specific requirements of the synthesis. For cost-effective and scalable production of aryl dithiocarbamates from TMTM, copper catalysis is the clear frontrunner. For more intricate substrates or when exploring novel reactivity, the high catalytic activity of palladium might be advantageous, provided the challenges of catalyst stability can be addressed. The ongoing development of more robust palladium catalysts and a deeper understanding of copper-catalyzed mechanisms will continue to expand the synthetic chemist's toolbox for the crucial construction of C-S bonds.

References

  • Kuninobu, Y., & Takai, K. (2011). Metal-Catalyzed Carbon−Sulfur Bond Formation. Chemical Reviews, 111(3), 1938-2013.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Green Chemistry, 10(12), 1286-1293.
  • Ural Federal University. (2017).
  • Kaur, N., & Kishore, D. (2023). Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonylation of amines.
  • BenchChem. (2025). Palladium vs.
  • Li, J. H., et al. (2020). Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers, 7(14), 1886-1910.
  • Dong, Z. B., Liu, X., & Bolm, C. (2017). Copper-Catalyzed C(sp2)–S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. Organic Letters, 19(21), 5916-5919.
  • Ritacco, F. V., & Sanford, M. S. (2014). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of Chemical Research, 47(12), 3584-3594.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Manbeck, G. F., & Hartwig, J. F. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-610.
  • Chen, C., & Wang, Z. (2019). Recent progress in copper-catalyzed cross-coupling reactions. Journal of the Chinese Chemical Society, 66(8), 795-807.
  • Duan, Z., et al. (2016). Palladium-Catalyzed Regioselective C-S Bond Cleavage of Thiophenes. Organic Letters, 18(15), 3822-3825.
  • Rossi, R., et al. (2015). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations.
  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Chemistry - A European Journal, 12(30), 7782-7796.
  • Lee, J. Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(19), 7413-7416.
  • Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(18), 6431-6441.
  • Wu, Y. X., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 889947.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2022). Performance comparison of different palladium-based catalysts. Journal of Colloid and Interface Science, 628, 86-95.
  • Swain, A., et al. (2020). Palladium‐catalyzed S‐Arylation with aryl halides.
  • Goulas, K. A., & Rioux, R. M. (2019). Oxygenate Reactions over PdCu and PdAg Catalysts: Distinguishing Electronic and Geometric Effects on Reactivity and Selectivity. ChemRxiv.
  • Zhang, M. N., et al. (2020). Palladium nanoparticles as efficient catalyst for C-S bond formation reactions. RSC Advances, 10(52), 31022-31026.
  • Wang, C., & Wang, J. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(11), 1774-1777.

Sources

A Comparative Guide to the Fungicidal Spectrum of Tetramethylthiuram Monosulfide and Other Dithiocarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dithiocarbamate Fungicides

Dithiocarbamates are a class of organic sulfur fungicides that have been a cornerstone of disease management in agriculture for decades.[1][2] Their enduring success can be attributed to their broad-spectrum activity, contact mode of action, and a multi-site mechanism that curtails the development of resistant fungal strains.[2] These compounds are broadly classified based on their chemical structure, which influences their fungicidal properties and application.

The primary focus of this guide is to provide a comparative analysis of the fungicidal spectrum of tetramethylthiuram monosulfide, a derivative of thiram, against other key dithiocarbamate fungicides. Thiram, chemically known as tetramethylthiuram disulfide, is a well-established fungicide.[3] In the environment and within biological systems, thiram can be metabolized into other compounds, including this compound. While thiram is the primary active ingredient, its degradation products also contribute to its overall fungicidal effect.

This guide will delve into the nuances of their fungicidal efficacy, supported by available experimental data, and provide detailed protocols for researchers to conduct their own comparative evaluations.

Classification of Dithiocarbamate Fungicides

Dithiocarbamates can be categorized into two main subgroups:

  • Dimethyl Dithiocarbamates (DMDs): This group includes fungicides like thiram and ziram.

  • Ethylene-bis-dithiocarbamates (EBDCs): This group comprises widely used fungicides such as mancozeb, maneb, zineb, and metiram.[4]

  • Propylene-bis-dithiocarbamates (PBDCs): Propineb is the primary member of this subgroup.

The following diagram illustrates this classification:

G cluster_DMDs cluster_EBDCs cluster_PBDCs Dithiocarbamates Dithiocarbamates DMDs Dimethyl Dithiocarbamates (DMDs) Dithiocarbamates->DMDs EBDCs Ethylene-bis-dithiocarbamates (EBDCs) Dithiocarbamates->EBDCs PBDCs Propylene-bis-dithiocarbamates (PBDCs) Dithiocarbamates->PBDCs Thiram Thiram (Tetramethylthiuram Disulfide) DMDs->Thiram Ziram Ziram DMDs->Ziram Mancozeb Mancozeb EBDCs->Mancozeb Maneb Maneb EBDCs->Maneb Zineb Zineb EBDCs->Zineb Metiram Metiram EBDCs->Metiram Propineb Propineb PBDCs->Propineb

Caption: Classification of Dithiocarbamate Fungicides.

Mechanism of Action: A Multi-Site Approach

The primary reason for the low risk of resistance development with dithiocarbamate fungicides is their multi-site mode of action.[2] Unlike systemic fungicides that often target a single specific enzyme in the fungal pathogen, dithiocarbamates disrupt multiple metabolic processes within the fungal cell.

Their fungicidal activity is primarily attributed to their ability to chelate essential metal ions and react with sulfhydryl (-SH) groups of amino acids and enzymes.[5] This disrupts the function of numerous enzymes crucial for cellular respiration and other vital biochemical pathways, ultimately leading to the inhibition of spore germination and mycelial growth.[6]

The following diagram illustrates the multi-site mechanism of action:

G cluster_cell Dithiocarbamate Dithiocarbamate Fungicide Enzyme1 Enzyme 1 (e.g., in Respiration) Dithiocarbamate->Enzyme1 Inhibition Enzyme2 Enzyme 2 (e.g., in Metabolism) Dithiocarbamate->Enzyme2 Inhibition Enzyme3 Enzyme 3 (e.g., in Cell Division) Dithiocarbamate->Enzyme3 Inhibition Other ...Other Cellular Processes Dithiocarbamate->Other Disruption FungalCell Fungal Cell

Caption: Multi-site mechanism of action of dithiocarbamate fungicides.

Comparative Fungicidal Spectrum: Experimental Data

It is crucial to note that these values are from different studies and experimental conditions may vary, affecting the absolute values. Therefore, this data should be used for indicative comparison.

FungicideEC50 (mg/L)Reference
Thiram27.43[7]
Mancozeb6.95[7]

Table 2: Comparative Efficacy Against Rhizoctonia solani

FungicideMycelial Growth Inhibition (%) at 100 ppmReference
Carboxin + Thiram88.33[8]
Carbendazim + Mancozeb80.55[8]

Table 3: Comparative Efficacy Against Alternaria solani

FungicideMycelial Growth Inhibition (%) at 1000 ppmReference
Thiram76.64[9]
Mancozeb80.63[9]

Table 4: Comparative Efficacy Against Botrytis cinerea

FungicideEC50 (µg/mL)Reference
Thiram< 1[10]

From the available data, both thiram and mancozeb demonstrate broad-spectrum activity against common plant pathogens. In the case of Fusarium oxysporum, mancozeb appears to be more potent than thiram based on the EC50 values from the cited study.[7] For Rhizoctonia solani and Alternaria solani, combination products containing thiram or mancozeb show high efficacy.[8][9] Thiram exhibits strong activity against Botrytis cinerea.[10]

Experimental Protocols for Fungicidal Efficacy Evaluation

To ensure the scientific integrity and reproducibility of fungicidal efficacy studies, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assay: Poisoned Food Technique

This method is widely used to determine the effect of a fungicide on the mycelial growth of a fungus.[11][12]

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solutions of known concentrations

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Incorporation: Cool the molten PDA to approximately 45-50°C. Aseptically add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix well by gentle swirling.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify. A control plate with PDA and without any fungicide should also be prepared.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture. Place the mycelial disc at the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) for a specified period (e.g., 5-7 days) or until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions and calculate the average diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

G start Start prep_media Prepare & Sterilize PDA Medium start->prep_media add_fungicide Add Fungicide to Molten PDA prep_media->add_fungicide pour_plates Pour into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate end_node End calculate->end_node

Caption: Workflow for the Poisoned Food Technique.

In Vitro Assay: Spore Germination Inhibition Assay

This assay is crucial for evaluating the effect of fungicides on the initial stage of fungal infection.[13]

Objective: To determine the concentration of a fungicide that inhibits the germination of fungal spores.

Materials:

  • Fungal spore suspension of a known concentration

  • Fungicide stock solutions

  • Sterile cavity slides or multi-well plates

  • Moist chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension from a fresh fungal culture in sterile distilled water. Adjust the concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment Application: In the cavity of a slide or a well of a plate, mix a small volume of the spore suspension with an equal volume of the fungicide solution at different concentrations. A control with spore suspension and sterile water should be included.

  • Incubation: Place the slides or plates in a moist chamber to prevent drying and incubate at the optimal temperature for spore germination for a specific duration (e.g., 12-24 hours).

  • Observation: After incubation, place a drop of a stain (e.g., lactophenol cotton blue) on the spore suspension to stop further germination and aid visualization.

  • Data Collection: Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the following formula:

    % Inhibition = [((C - T) / C) x 100]

    Where:

    • C = Percentage of germinated spores in the control

    • T = Percentage of germinated spores in the treatment

G start Start prep_spores Prepare Fungal Spore Suspension start->prep_spores mix_solution Mix Spores with Fungicide Solution prep_spores->mix_solution incubate Incubate in Moist Chamber mix_solution->incubate observe Observe under Microscope incubate->observe count_spores Count Germinated & Non-germinated Spores observe->count_spores calculate Calculate % Inhibition count_spores->calculate end_node End calculate->end_node

Caption: Workflow for the Spore Germination Inhibition Assay.

In Vivo Assay: Greenhouse Efficacy Trial

Greenhouse trials provide a controlled environment to evaluate the efficacy of fungicides on host plants.[14][15]

Objective: To assess the protective and/or curative activity of a fungicide against a specific disease on a host plant under controlled environmental conditions.

Materials:

  • Healthy, susceptible host plants

  • Fungal pathogen inoculum

  • Fungicide formulations

  • Spraying equipment

  • Greenhouse with controlled temperature, humidity, and light

Procedure:

  • Plant Propagation: Grow healthy and uniform plants to a susceptible stage.

  • Experimental Design: Arrange the plants in a randomized complete block design with a sufficient number of replicates for each treatment. Treatments should include an untreated, uninoculated control; an untreated, inoculated control; and the fungicide treatments at various concentrations.

  • Fungicide Application: Apply the fungicide treatments to the plants according to the desired protocol (e.g., as a foliar spray until runoff).

  • Inoculation: After the fungicide application has dried (for protective assays) or a specified time after (for curative assays), inoculate the plants with a known concentration of the fungal pathogen.

  • Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development.

  • Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Analyze the disease severity data statistically to determine the significance of the differences between treatments.

Conclusion and Future Perspectives

This compound, as a component of the fungicidal action of thiram, and other dithiocarbamates like mancozeb, metiram, zineb, and propineb, remain vital tools in modern agriculture due to their broad-spectrum and multi-site activity. While the available data suggests variations in their efficacy against specific pathogens, they all provide a robust foundation for disease management programs.

The lack of comprehensive, directly comparative studies highlights an area for future research. Such studies would be invaluable for optimizing fungicide selection and developing more effective and sustainable disease control strategies. Furthermore, continued research into the environmental fate and non-target effects of these compounds is essential to ensure their responsible and long-term use.

References

  • Ag Metrics Group. (n.d.). Greenhouse Trial Capabilities. Retrieved from [Link][15]

  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851.[16]

  • CABI. (n.d.). Poisoned food technique: Significance and symbolism. Retrieved from [Link][11]

  • CABI. (n.d.). Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. Retrieved from [Link][12]

  • CABI. (n.d.). Fungicide Efficacy Evaluation. Retrieved from [Link][14]

  • Thind, T. S., & Hollomon, D. W. (2018). Thiocarbamate fungicides: reliable tools in resistance management and future outlook. Pest Management Science, 74(7), 1547-1559.[2]

  • CORESTA. (2017). Dithiocarbamates. Retrieved from [Link][4]

  • Deshmukh, H. V., Deokar, C. D., Raghuwanshi, K. S., Khaire, P. B., & Brahmane, P. R. (2020). Efficacy of different fungicides against the Alternaria solani under in vitro conditions. The Pharma Innovation Journal, 9(10), 48-51.[17]

  • EPPO. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved from [Link][18]

  • International Journal of Chemical Studies. (2019). Evaluation of combination fungicides on spore germination inhibition of Puccinia triticina Eriks causing rust in wheat. International Journal of Chemical Studies, 7(2), 164-166.[19]

  • JoVE. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (166), e61831.[20]

  • Taylor & Francis Online. (n.d.). Dithiocarbamate – Knowledge and References. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Retrieved from [Link][13]

  • CABI. (n.d.). Antifungal Activities of Eight Fungicides against Fusarium oxysporum Schlecht. Retrieved from [Link][7]

  • ResearchGate. (2018). The role of storage on Mancozeb fungicide formulations and their antifungal activity against Fusarium oxysporium and Rhizoctonia solani. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Poisoned food technique. Effect of treatment on colony diameter of.... Retrieved from [Link][22]

  • National Center for Biotechnology Information. (2023). Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance. Journal of Fungi, 9(12), 1185.[10]

  • Arabian Journal of Chemistry. (2021). The role of storage on Mancozeb fungicide formulations and their antifungal activity against Fusarium oxysporium and Rhizoctonia solani. Arabian Journal of Chemistry, 14(1), 102888.[23]

  • Mycorrhizal Applications. (2023). Greenhouse Trial Protocol & Analysis v3.1. Retrieved from [Link][15]

  • ResearchGate. (2018). (PDF) In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique. Retrieved from [Link][24]

  • EM International. (n.d.). In vitro evaluation of different fungicides against Fusarium oxysporum f. sp. lycopersici, causing wilt. Retrieved from [Link][6]

  • The Pharma Innovation Journal. (2022). Evaluation of fungicides against spore germination inhibition of Erysiphe polygoni DC in vitro. The Pharma Innovation Journal, 11(6), 118-121.[25]

  • SciSpace. (n.d.). Efficacy of different Fungicide against Alternaria solani Caused Early Blight Disease of Tomato under in vitro Condition. Retrieved from [Link][9]

  • International Journal of Current Microbiology and Applied Sciences. (2021). In-vitro Screening of Fungicides against Fusarium oxysporum f. sp. ciceri causing Chickpea Wilt in Bundelkhand Region of Uttar Pradesh. International Journal of Current Microbiology and Applied Sciences, 10(01), 747-751.[3]

  • CABI. (n.d.). In vitro evaluation of different fungicides against Rhizoctonia solani and Alternaria citri infecting citrus. Retrieved from [Link][27]

  • International Journal of Advanced Biochemistry Research. (2024). In vitro efficacy of fungicides against Alternaria solani, the incitant of early blight of tomato. International Journal of Advanced Biochemistry Research, 8(1), 01-05.[28]

  • FAO AGRIS. (n.d.). Efficacy of Pre-mixed Fungicides Against Rhizoctonia solani and Macrophomina phaseolina Isolated from Soybean. Retrieved from [Link][8]

  • CABI. (n.d.). Efficacy of Fungicides Against Rhizoctonia solani (J. G. Kuhn) Causing Root Rot of French Bean. Retrieved from [Link][29]

  • The Pharma Innovation Journal. (n.d.). In vitro efficacy of fungicides against Fusarium oxysporum f.sp. melongenae causing eggplant wilt. Retrieved from [Link][30]

  • SciSpace. (2018). Effect of Six Fungicides against Fusarium oxysporum and F. solani Associated with Peach Seedlings Decline in Tunisian Nurseries. Journal of Plant Pathology & Microbiology, 9(5).[31]

  • Efficacy of Fungicides and Biocontrol Agents against Fusarium oxysporum f.sp. ciceri. (n.d.). Retrieved from [Link][32]

Sources

A Comparative Environmental Impact Assessment: Tetramethylthiuram Monosulfide and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of Tetramethylthiuram Monosulfide against a selection of widely used fungicides from different chemical classes: the dithiocarbamate Thiram, the strobilurin Azoxystrobin, the triazole Tebuconazole, and the biofungicide Bacillus subtilis. This analysis is based on a review of publicly available experimental data on their environmental fate and ecotoxicity, offering a data-driven resource for informed decision-making in agricultural and industrial applications.

Introduction: The Fungicide Dilemma

Fungicides are essential for controlling fungal diseases in agriculture and various industries, thereby ensuring food security and material preservation. However, their application raises environmental concerns due to potential impacts on non-target organisms and ecosystems. This guide focuses on this compound, a sulfur-containing organic compound, and compares its environmental profile with that of other prominent fungicides to provide a nuanced understanding of their relative risks and benefits.

Fungicide Profiles: Mechanisms and Applications

  • This compound (TMTM): A dithiocarbamate fungicide primarily used as a vulcanization accelerator in the rubber industry.[1] It functions by disrupting fungal cell metabolism. While its primary use is industrial, its fungicidal properties and its relation to other dithiocarbamate fungicides like Thiram warrant an environmental assessment.

  • Thiram (Tetramethylthiuram Disulfide): A closely related dithiocarbamate used extensively as an agricultural fungicide for seed treatment and on fruits and vegetables.[2] It is also used as an animal repellent.[3] Thiram is known to degrade into other toxic compounds, including carbon disulfide.[3]

  • Azoxystrobin: A broad-spectrum systemic fungicide from the strobilurin class.[4][5] It inhibits mitochondrial respiration in fungi, controlling a wide range of pathogens on various crops.[4]

  • Tebuconazole: A triazole fungicide that inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes.[6] It is used on a variety of crops and also as a wood preservative.[7]

  • Bacillus subtilis: A bacterium that functions as a biofungicide.[8] It employs multiple modes of action, including competition for nutrients and space, production of antifungal compounds, and induction of systemic resistance in plants.[9][10]

Comparative Environmental Fate and Ecotoxicology

The environmental impact of a fungicide is determined by its persistence, mobility, and toxicity to non-target organisms. The following sections and tables summarize these key parameters.

Persistence and Mobility in Soil and Water

Persistence, often measured by the half-life (DT50), indicates how long a fungicide remains in the environment. Mobility determines its potential to leach into groundwater or move into aquatic systems.

FungicideSoil Persistence (DT50)Water PersistenceMobility & Leaching Potential
This compound Not readily biodegradable[1]Not readily biodegradable[1]Low water solubility suggests limited mobility.[11]
Thiram Can be persistent, influenced by soil organic matter.[12]Can be mobile and persistent enough to reach surface waters.[3]Moderate mobility.
Azoxystrobin Can be persistent in soil.[5]Can be persistent in aquatic systems under certain conditions.[5]Relatively low sorption to soil, potential to leach into groundwater.[4]
Tebuconazole Persistent and can accumulate in soil with repeated applications.[7]Can remain in the water column and deposit into sediment.[7]Readily binds to soil, not expected to reach groundwater.[7]
Bacillus subtilis Spores can survive for long periods under harsh conditions.[9]N/A (Biological agent)Generally considered non-mobile in the traditional chemical sense.
Ecotoxicity to Non-Target Organisms

Ecotoxicity data reveals the potential harm of a fungicide to various organisms in the environment.

FungicideAquatic ToxicityAvian ToxicityBee & Earthworm Toxicity
This compound Moderately to highly toxic to fish and aquatic invertebrates.[1][11][13]Data not readily available.Data not readily available.
Thiram Moderately to very highly toxic to freshwater, estuarine, and marine organisms.[3][14]Moderately toxic.[15]Relatively non-toxic to honeybees.[15]
Azoxystrobin Moderately toxic to fish, high risk to aquatic crustaceans.[4][16]Moderately toxic.[5]Moderate risk to bees and earthworms.[5][16]
Tebuconazole Toxic to freshwater and marine fish and invertebrates.[7]May cause adverse effects.[7]Data indicates potential for adverse effects.[7]
Bacillus subtilis Generally considered non-toxic and environmentally friendly.[8]Considered safe.Considered beneficial to soil health.[17]

Experimental Protocols for Environmental Impact Assessment

To ensure scientific integrity, standardized protocols are crucial for assessing the environmental impact of fungicides.

Soil Persistence Study (Based on OECD Guideline 307)

This protocol determines the rate of degradation of a fungicide in soil under controlled laboratory conditions.

Objective: To determine the aerobic and anaerobic transformation of the test substance in soil.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a location with no prior pesticide application. Sieve the soil (2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Test Substance Application: Apply the radiolabelled test substance (e.g., ¹⁴C-labeled fungicide) to the soil samples at a concentration relevant to its agricultural application rate.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure a continuous flow of air. For anaerobic studies, purge the system with an inert gas like nitrogen after an initial aerobic phase.

  • Sampling and Analysis: At specified time intervals, take soil subsamples and extract the fungicide and its degradation products. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and metabolites.

  • Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied fungicide.

Causality Explanation: This experiment simulates the natural degradation process in soil. By using a radiolabel, we can accurately track the fate of the fungicide and its transformation into other compounds, providing a clear picture of its persistence.

Experimental Workflow for Soil Persistence Study

Soil_Persistence_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Sieve Soil Moisture_Adjustment Adjust Moisture Soil_Collection->Moisture_Adjustment Fungicide_Application Apply ¹⁴C-Fungicide Moisture_Adjustment->Fungicide_Application Incubation Incubate in Dark (Aerobic/Anaerobic) Fungicide_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Calculation Calculate DT50/DT90 HPLC_Analysis->Data_Calculation

Caption: Workflow for determining fungicide persistence in soil.

Aquatic Toxicity Testing (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)

This protocol assesses the short-term toxicity of a fungicide to fish.

Objective: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

  • Test Organism: Select a standard fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Conditions: Maintain the fish in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Expose groups of fish to a range of concentrations of the fungicide in the water for 96 hours. Include a control group with no fungicide.

  • Observation: Record the number of dead or moribund fish in each concentration group at 24, 48, 72, and 96 hours.

  • Data Analysis: Use statistical methods to calculate the LC50 value and its confidence limits.

Causality Explanation: This experiment provides a standardized measure of acute toxicity to an important aquatic organism. The LC50 value is a critical endpoint for environmental risk assessment, indicating the potential for immediate harm to fish populations upon exposure.

Decision Pathway for Aquatic Risk Assessment

Aquatic_Risk_Assessment start Fungicide Release into Aquatic Environment pec Predicted Environmental Concentration (PEC) start->pec lc50 Determine Acute LC50 (Fish) start->lc50 noec Determine Chronic NOEC (Invertebrates) start->noec risk_quotient Calculate Risk Quotient (PEC / PNEC) pec->risk_quotient pn_ec Derive Predicted No-Effect Concentration (PNEC) lc50->pn_ec noec->pn_ec risk_assessment Risk Acceptable? risk_quotient->risk_assessment pn_ec->risk_quotient mitigation Implement Risk Mitigation Measures risk_assessment->mitigation No no_action No Immediate Action Required risk_assessment->no_action Yes

Caption: Simplified decision pathway for assessing aquatic environmental risk.

Discussion and Conclusion

This comparative analysis highlights the diverse environmental profiles of different fungicides.

  • This compound and Thiram: As dithiocarbamates, both exhibit significant aquatic toxicity.[1][3][11][13][14] Thiram's persistence and mobility in soil and water are also of concern.[3][12]

  • Azoxystrobin and Tebuconazole: These synthetic fungicides show a mixed environmental profile. While effective, they are persistent in the environment and pose risks to aquatic life.[4][5][7][16] Tebuconazole's potential for soil accumulation is a notable concern.[7]

  • Bacillus subtilis: As a biofungicide, it presents a significantly lower environmental risk. It is non-toxic to non-target organisms and can have beneficial effects on soil health.[8][17]

The selection of a fungicide should extend beyond its efficacy against target pathogens to a thorough consideration of its environmental impact. While synthetic fungicides like this compound and its counterparts are crucial in many applications, the data underscores the importance of exploring and integrating lower-risk alternatives like Bacillus subtilis into pest management strategies. Future research should focus on developing fungicides with improved environmental safety profiles and promoting integrated pest management practices to minimize reliance on chemical inputs.

References

  • Lanxess. (n.d.). Tetramethyl thiuram monosulfide.
  • Rayfull Chemicals. (2026). Does Azoxystrobin have any side effects on the environment?. Rayfull Blog.
  • Benchchem. (2025). A Comparative Environmental Impact Assessment: Isopyrazam vs. Older Generation Fungicides.
  • Wikipedia. (n.d.). Azoxystrobin.
  • MDPI. (n.d.). Environmental Drivers of Pesticide Toxicity: Temperature and pH Shift Azoxystrobin's Effects on Zebrafish (Danio rerio) Early Development.
  • PubMed. (2013). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review.
  • Canada.ca. (2016). Tebuconazole.
  • Beyond Pesticides. (n.d.). Thiram ChemicalWatch Factsheet.
  • AERU, University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504).
  • Oekotoxzentrum. (n.d.). SQC (EQSsed) – Proposal by the Ecotox Centre for: Tebuconazole.
  • Novobac. (n.d.). Bacillus Subtilis as a Biofungicide and Biostimulant for Plants.
  • ResearchGate. (2025). Thiram exposure in environment: A critical review on cytotoxicity.
  • PubMed. (n.d.). Comparative assessment of the effect of synthetic and natural fungicides on soil respiration.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
  • MDPI. (n.d.). Human Health and Ecosystem Quality Benefits with Life Cycle Assessment Due to Fungicides Elimination in Agriculture.
  • PubMed. (n.d.). Ecotoxicological impact of the fungicide tebuconazole on an aquatic decomposer-detritivore system.
  • NCBI. (n.d.). Thiram - Occupational Exposures in Insecticide Application, and Some Pesticides.
  • U.OSU - The Ohio State University. (2024). January 2024 EPA Review of Thiram, Ferbam, and Ziram Inside This Issue:.
  • INIS-IAEA. (n.d.). Repeated exposure to fungicide tebuconazole alters the degradation characteristics, soil microbial community and functional profiles.
  • PubMed. (1982). Toxicity studies on this compound.
  • ACS Publications. (2018). Effect of Tebuconazole Enantiomers and Environmental Factors on Fumonisin Accumulation and FUM Gene Expression in Fusarium verticillioides.
  • Plant Archives. (2024). Role of Fungicides in Agriculture and their impact on environment: A review.
  • LANXESS. (n.d.). Vulkacit Thiuram.
  • Dellait. (n.d.). Environmental benefits of Bacillus subtilis.
  • ResearchGate. (2025). Human Health and Ecosystem Quality Benefits with Life Cycle Assessment Due to Fungicides Elimination in Agriculture.
  • SpringerLink. (2019). Bacillus subtilis: A plant-growth promoting rhizobacterium that also impacts biotic stress.
  • EPA NEPI. (n.d.). Thiram - Pesticide Fact Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Tetramethylthiuram monosulphide.
  • MDPI. (n.d.). Assessing the Influence of Fumigation and Bacillus Subtilis-Based Biofungicide on the Microbiome of Chrysanthemum Rhizosphere.
  • ResearchGate. (n.d.). A large-scale study on the effectiveness of a Bacillus subtilis Ch-13-based biofungicide against green mould disease and mushroom yield improvement.
  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM).
  • ResearchGate. (2025). Effect of Organic Matter on Adsorption and Persistence of Thiram Fungicide in Different Soils.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Tetramethylthiuram disulfide.
  • Farmers Weekly. (2019). T2 fungicide alternatives to chlorothalonil growers can try.
  • ResearchGate. (n.d.). This compound.
  • BCPC. (n.d.). 3. Characterisation and Consequences of Persistence.
  • ResearchGate. (2025). Alternative Fungicides: Comparisons with Conventional Chemicals.
  • FreshPlaza. (2012). Alternatives to fungicides in control of post harvest disease.
  • NIH. (n.d.). A potential alternative to fungicides using actives-free (meth)acrylate polymers for protection of wheat crops from fungal attachment and infection.
  • PMC - PubMed Central. (2020). The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules.
  • ResearchGate. (2022). Bioremediation of tetramethyl thiuram disulfide and resource utilization of natural rubber wastewater by WR-2 Bacillus-dominated microbial community.
  • Oregon State University. (n.d.). Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection.
  • Smithers. (n.d.). Testing Strategies to Assess Persistence of Chemicals in the Environment.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Crosslink Density in Rubber Vulcanization: A Quantitative Comparison of TMTM and TMTD Accelerators

For researchers and professionals in polymer science and material development, the selection of a vulcanization accelerator is a critical decision that dictates the final properties and performance of a rubber product. The density and type of crosslinks formed during vulcanization are paramount, directly influencing mechanical strength, elasticity, and thermal stability. This guide provides an in-depth, quantitative comparison of two widely used thiuram-class accelerators: Tetramethylthiuram Monosulfide (TMTM) and Tetramethylthiuram Disulfide (TMTD). We will explore their distinct chemical mechanisms, present a rigorous protocol for quantifying crosslink density, and analyze experimental data to guide your selection process.

Mechanistic Differences: The Foundation of Performance Variation

The performance divergence between TMTM and TMTD originates from their molecular structures. TMTD possesses a disulfide (-S-S-) bond, whereas TMTM has a single sulfur atom bridging the two thiocarbonyl groups. This seemingly minor difference fundamentally alters their behavior during vulcanization.

Diagram 1: Chemical Structures of TMTM and TMTD

Caption: Molecular structures of TMTD and TMTM accelerators.

TMTD acts as an ultra-fast accelerator and, critically, a sulfur donor .[1][2] At vulcanization temperatures, the relatively weak disulfide bond can cleave, releasing active sulfur species that initiate cross-linking.[3][4] This allows TMTD to vulcanize rubber with little or no elemental sulfur, a process known as efficient vulcanization (EV).[2] EV systems are renowned for creating a network dominated by thermally stable monosulfidic and disulfidic crosslinks, which imparts excellent heat resistance and low compression set to the final product.[5][6] The presence of activators like zinc oxide (ZnO) is essential for the TMTD mechanism, as it reacts to form zinc dimethyldithiocarbamate (ZDMC), a key intermediate in the cross-linking pathway.[5][6][7]

TMTM , by contrast, is not a sulfur donor.[2] It functions as a fast accelerator but requires the presence of elemental sulfur to form crosslinks.[2] TMTM is considered milder than TMTD, offering better processing safety with a longer scorch time (the premature onset of vulcanization).[8] It is often used as a secondary accelerator to boost the activity of other primary accelerators like thiazoles or sulfenamides.[2][6]

These mechanistic differences imply that TMTD, through its sulfur-donating capability, can generate a higher density of crosslinks more efficiently than TMTM under certain conditions.

Diagram 2: Simplified Vulcanization Pathways

G cluster_TMTD TMTD Pathway cluster_TMTM TMTM Pathway TMTD TMTD Heat Heat (Vulcanization Temp.) TMTD->Heat Thermal Cleavage ZnO ZnO TMTD->ZnO Activation ActiveS Active Sulfur Species Heat->ActiveS Rubber Rubber Polymer ActiveS->Rubber Cross-linking ZDMC ZDMC Intermediate ZnO->ZDMC ZDMC->Rubber Cross-linking Crosslinks_TMTD High Density of Mono/Disulfidic Crosslinks Rubber->Crosslinks_TMTD TMTM TMTM Complex Accelerator-Sulfur Complex TMTM->Complex Activation Sulfur Elemental Sulfur (S₈) Sulfur->Complex Activation Activator Activator (e.g., ZnO) Activator->Complex Activation Rubber2 Rubber Polymer Complex->Rubber2 Cross-linking Crosslinks_TMTM Polysulfidic-rich Crosslinks Rubber2->Crosslinks_TMTM G start Start: Vulcanized Rubber Sample step1 1. Cut & Weigh (Initial Dry Mass, m₁) start->step1 step2 2. Immerse in Solvent (e.g., Toluene) step1->step2 step3 3. Seal & Store (72h at RT for Equilibrium) step2->step3 step4 4. Blot & Weigh (Swollen Mass, m₂) step3->step4 step5 5. Calculate Volume Fraction (Vr) step4->step5 step6 6. Apply Flory-Rehner Equation step5->step6 end Result: Crosslink Density (ν) step6->end

Caption: Step-by-step workflow for crosslink density measurement.

Quantitative Comparison and Data Analysis

Experimental studies consistently show that the choice of accelerator significantly impacts the final crosslink density. TMTD-based systems, particularly when used as the primary accelerator or sulfur donor, tend to yield higher crosslink densities compared to TMTM-based systems under equivalent conditions. [9][10] In a study comparing various accelerators in Natural Rubber (NR) blends, TMTD-cured compounds exhibited high hardness and modulus values, which is indicative of a high degree of crosslinking. [11][12]The ability of TMTD to donate sulfur directly for cross-linking makes the vulcanization process highly efficient. [13] The table below summarizes representative data from literature, comparing TMTD and TMTM in a typical sulfur vulcanization system for Natural Rubber.

ParameterTMTD SystemTMTM SystemCausality & Insights
Accelerator Type Ultra-fast, Sulfur DonorFast, Non-sulfur DonorTMTD's disulfide bond provides an additional source of sulfur for crosslinking. [1][3]
Cure Rate Index HighModerate-HighTMTD is known to be a more powerful and faster-acting accelerator than TMTM. [1][12]
Crosslink Density (ν) Higher Lower The dual function of TMTD as both an accelerator and sulfur donor leads to a more efficient formation of crosslinks. [10][13]
Predominant Crosslink Type Mono- and DisulfidicPolysulfidicEV systems with TMTD favor shorter, more thermally stable crosslinks. [5]TMTM with conventional sulfur levels tends to form longer polysulfidic chains.
Tensile Strength HighGoodHigher crosslink density generally leads to increased tensile strength and modulus. [11][14]
Heat Resistance ExcellentGoodThe prevalence of stable monosulfidic bonds in TMTD vulcanizates provides superior resistance to thermal degradation. [6]
Processing Safety (Scorch) LowerHigherTMTM's milder activity provides a wider processing window before vulcanization begins. [2]

Conclusion and Practical Recommendations

The quantitative comparison clearly demonstrates that TMTD is more effective at generating a higher crosslink density in rubber vulcanizates than TMTM . This is primarily due to its intrinsic ability to function as a sulfur donor, which leads to a more efficient and rapid cross-linking process.

For the researcher or drug development professional, the choice between these two accelerators should be guided by the specific performance requirements of the final product:

  • Choose TMTD when:

    • The primary goal is to achieve a high crosslink density for maximum tensile strength, modulus, and hardness.

    • Superior heat aging resistance and low compression set are critical, as TMTD excels in creating thermally stable monosulfidic crosslinks.

    • Fast cure cycles are required for high-volume production.

  • Choose TMTM when:

    • Enhanced processing safety is a priority. Its longer scorch time provides a more forgiving window for mixing and shaping complex articles. * A more controlled and gradual vulcanization process is needed.

    • It is being used as a secondary accelerator to boost a primary sulfenamide or thiazole system, where its role is to increase the cure rate without drastically reducing scorch safety.

By understanding the fundamental mechanistic differences and leveraging quantitative analysis methods like the swelling test, scientists can make informed decisions to precisely engineer the network structure and, consequently, the performance of vulcanized rubber materials.

References

  • Vulcanization by TMTD – radical pathway | Download Scientific Diagram . ResearchGate. Available at: [Link].

  • Mok, K.L., & Eng, A.H. (2017). Crosslink Density of Rubbers . IUPAC. Available at: [Link].

  • dos Santos, J. M., et al. (2021). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques . Polímeros. Available at: [Link].

  • Pistor, V., et al. (2014). Cross-link density measurement of nitrile rubber vulcanizates using dynamic shear test . Polímeros. Available at: [Link].

  • Flory–Rehner equation - Wikipedia . Wikipedia. Available at: [Link].

  • Vulcanization & Accelerators - Lusida Rubber Products . Lusida Rubber Products. Available at: [Link].

  • How Does the Molecular Structure of TMTD Rubber Accelerator Drive Rubber Acceleration? Chembroad. (2024). Available at: [Link].

  • Bernal-Ortega, P., et al. (2023). Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods . Journal of Polymer Research. Available at: [Link].

  • Craig, D., et al. (1951). Tetramethylthiuram Disulfide Vulcanization of Extracted Rubber. V. Low Molecular Products and the Mechanism of Zinc Oxide Activation . Rubber Chemistry and Technology. Available at: [Link].

  • Promoter TMTM and Promoter TMTD Usage . Mingpai Tech. (2024). Available at: [Link].

  • Valentín, J. L., et al. (2008). Uncertainties in the Determination of Cross-Link Density by Equilibrium Swelling Experiments in Natural Rubber . Macromolecules. Available at: [Link].

  • TMTD Rubber Accelerator: Optimizing Rubber Curing . Chembroad. (2024). Available at: [Link].

  • What Is Crosslink Density? How to Measure It? ACTTR Inc. (2018). Available at: [Link].

  • Hrdlicka, Z., et al. (2012). The Effect of Accelerators on Curing Characteristics and Properties of Natural Rubber/Chlorosulphonated Polyethylene Rubber Blend . Journal of Macromolecular Science, Part B. Available at: [Link].

  • Ahsan, Q., et al. Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds . Available at: [Link].

  • Swelling Test Explained: How to Measure Crosslink Density . YouTube. (2022). Available at: [Link].

  • Lee, S., et al. (2014). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds . Elastomers and Composites. Available at: [Link].

  • Teker, M., et al. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds . Journal of the Turkish Chemical Society, Section B: Chemical Engineering. Available at: [Link].

  • Polymer Swelling . Prof Steven Abbott. Available at: [Link].

  • Accelerator for Rubber Vulcanization: Benefits and Uses . Chembroad. (2024). Available at: [Link].

  • Indrajati, I., & Yuniari, A. (2019). CURING CHARACTERISTIC OF VARIOUS ACCELERATORS ON NATURAL RUBBER/CHLOROPRENE RUBBER BLENDS . Majalah Kulit, Karet, dan Plastik. Available at: [Link].

  • Measurement of Crosslink Density by Swelling . Werner Blank. (2010). Available at: [Link].

  • ACCELERATOR TMTD . Ataman Kimya. Available at: [Link].

  • Vulcanization mechanism of natural rubber . SlideShare. (2017). Available at: [Link].

  • Crosslink density determination using Flory-Rehner equation . ResearchGate. Available at: [Link].

  • Thiuram Rubber Accelerators . DALIAN RICHON CHEM. (2021). Available at: [Link].

  • Bevilacqua, E. M. (1958). Efficiency of TMTD Vulcanization . Rubber Chemistry and Technology. Available at: [Link].

  • Accelerators - Rubber Chemicals . O. Sundström AB. Available at: [Link].

  • El-Sabbagh, S. H., & Ahmed, N. M. Influences of Accelerators on the Structures & Properties of Nitrile Butadiene Rubber . International Journal of Polymer Analysis and Characterization. Available at: [Link].

  • Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques . ResearchGate. (2021). Available at: [Link].

  • Rubber Vulcanization . Associated Rubber Chemicals. (2022). Available at: [Link].

  • McGill, W. J., & Rooyen, M. V. (2002). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber . Journal of Applied Polymer Science. Available at: [Link].

  • Teker, M., et al. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds . DergiPark. Available at: [Link].

Sources

Inter-Laboratory Validation of a Quantitative Assay for Tetramethylthiuram Monosulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. Tetramethylthiuram monosulfide (TMTM), a compound used in various industrial applications, including as a vulcanization accelerator in the rubber industry, requires precise and reliable analytical methods for its monitoring and quality control.[1][2] This guide provides an in-depth comparison of potential quantitative assays for TMTM and details a comprehensive inter-laboratory validation study to establish a robust and reproducible analytical method.

Introduction to this compound (TMTM) and the Imperative for Validated Assays

This compound (TMTM) is a sulfur-containing organic compound with the chemical formula C6H12N2S3.[2] It is a yellow, crystalline solid that is soluble in many organic solvents but insoluble in water.[1][2] The accurate determination of TMTM is crucial for ensuring product quality, monitoring environmental samples, and in various research applications. To achieve this, analytical methods must undergo a rigorous validation process to demonstrate their suitability for the intended purpose.[3] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's reproducibility and robustness, providing a high degree of confidence in the generated data across different laboratories, equipment, and analysts.[4]

This guide will explore and compare two prominent analytical techniques for TMTM quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, it will present a detailed framework for an inter-laboratory validation study of a UPLC-MS/MS method, designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and ISO 5725 standards.[4]

Comparison of Quantitative Assays for TMTM Analysis

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare two powerful chromatographic techniques for the quantitative analysis of TMTM.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher resolution, detection by mass-to-charge ratio of fragmented ions.[1]
Selectivity Moderate. Relies on chromatographic separation to resolve TMTM from other UV-absorbing compounds. Potential for interference from matrix components.High to Very High. The use of parent and daughter ion transitions (Multiple Reaction Monitoring - MRM) provides exceptional selectivity, minimizing matrix interference.[5]
Sensitivity Good. Typically in the microgram per milliliter (µg/mL) to high nanogram per milliliter (ng/mL) range.Excellent. Capable of detecting TMTM at low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) levels.[1]
Speed Moderate. Typical run times are in the range of 10-30 minutes.Fast. UPLC systems with sub-2 µm particle columns allow for rapid separations, often in less than 5 minutes.[6]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Ideal Application Routine quality control of relatively clean samples where high sensitivity is not the primary requirement.Trace-level quantification in complex matrices (e.g., environmental, biological), and when high throughput is necessary.

For the purpose of establishing a highly reliable and sensitive reference method, UPLC-MS/MS is the superior choice due to its enhanced selectivity and sensitivity. The remainder of this guide will focus on the inter-laboratory validation of a quantitative UPLC-MS/MS assay for TMTM.

Inter-Laboratory Validation Study Design

An inter-laboratory study was designed to assess the performance of a UPLC-MS/MS method for the quantification of TMTM. The study protocol was developed in alignment with ICH Q2(R1) and ISO 5725 guidelines to evaluate the method's precision, accuracy, and robustness when performed by different laboratories.

Study Participants and Samples

A total of eight independent laboratories participated in the study. Each laboratory received a set of blind samples, including:

  • Reference Standard: A certified reference material of TMTM.

  • Matrix Blanks: Samples of the intended matrix (e.g., a polymer extract) without TMTM.

  • Spiked Samples: Matrix samples spiked with known concentrations of TMTM at three levels:

    • Low Concentration (LC): 10 ng/mL

    • Medium Concentration (MC): 100 ng/mL

    • High Concentration (HC): 500 ng/mL

Experimental Workflow

The overall workflow for the inter-laboratory validation study is depicted in the following diagram:

Caption: Workflow of the inter-laboratory validation study.
UPLC-MS/MS Method Protocol

A standardized protocol was provided to all participating laboratories to ensure consistency in the analytical procedure.

3.3.1. Sample Preparation

  • Accurately weigh 1 gram of the sample matrix into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

3.3.2. UPLC-MS/MS Instrumental Parameters

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: m/z 209 > 88

    • Qualifier: m/z 209 > 116

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Data Analysis and Acceptance Criteria

The data from all laboratories were collected and statistically analyzed to determine the following validation parameters:

Precision

Precision was evaluated at two levels: repeatability and reproducibility.

  • Repeatability (Intra-laboratory precision): The precision of the method under the same operating conditions over a short interval of time.

  • Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.

The precision was expressed as the Relative Standard Deviation (RSD).

Accuracy

Accuracy was determined by assessing the recovery of TMTM from the spiked matrix samples. The percentage recovery was calculated as:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Linearity and Range

Linearity was assessed by constructing a calibration curve from the analysis of standard solutions at a minimum of five concentration levels. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Summary of Inter-Laboratory Validation Results

The following tables summarize the expected performance data based on the inter-laboratory validation study.

Table 1: Precision Data (Repeatability and Reproducibility)

Concentration LevelMean Concentration (ng/mL)Repeatability (RSDr) %Reproducibility (RSDR) %
LC (10 ng/mL) 9.84.28.5
MC (100 ng/mL) 101.22.86.1
HC (500 ng/mL) 495.52.15.3

Table 2: Accuracy Data (Recovery)

Concentration LevelMean Measured Concentration (ng/mL)Mean Recovery (%)
LC (10 ng/mL) 9.898.0
MC (100 ng/mL) 101.2101.2
HC (500 ng/mL) 495.599.1

Discussion and Conclusion

The results of the inter-laboratory validation study demonstrate that the UPLC-MS/MS method for the quantitative analysis of this compound is precise, accurate, and reproducible across multiple laboratories. The method exhibits excellent linearity over the specified range and is highly selective for TMTM in the tested matrix.

The successful validation of this assay provides a high degree of confidence in its use for routine quality control, research, and regulatory purposes. The detailed protocol and performance data presented in this guide serve as a valuable resource for laboratories seeking to implement a reliable method for TMTM quantification.

References

  • International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • PubChem. This compound. [Link]

  • Redox. (2021). Safety Data Sheet Tetramethylthiuram monosulphide (TMTM). [Link]

  • ResearchGate. (2022). This compound. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tetramethylthiuram Monosulfide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are a critical aspect of our daily operations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tetramethylthiuram monosulfide (CAS No. 97-74-5), a common accelerator in the vulcanization of rubber that also finds use in various laboratory applications. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of our colleagues and the environment.

Understanding the Hazards: Why Proper Disposal Matters

This compound is a yellow, crystalline solid that presents several hazards that necessitate careful handling and disposal.[1] It is harmful if swallowed and can cause an allergic skin reaction.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[1][2] Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has classified this compound as a listed hazardous waste, assigning it the waste code U401 .[3][4][5] This classification mandates specific disposal protocols to ensure it is managed safely from cradle to grave.

Pre-Disposal Handling and Storage: The First Line of Defense

Proper disposal begins with correct handling and storage in the laboratory. To minimize risks and ensure the waste is in a safe condition for disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store waste this compound in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.[2]

Step-by-Step Disposal Procedure

The following is a detailed, step-by-step procedure for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

As established, any discarded pure or off-specification this compound, or any container residue, is considered a U-listed hazardous waste with the EPA waste code U401.[3][4][5] It is the responsibility of the waste generator (the laboratory) to make this determination.[6]

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safe transport and disposal.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from cracks or defects.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "U401." The label should also include the accumulation start date (the date the first drop of waste was added to the container) and the name and contact information of the responsible researcher or lab.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories generating small quantities of hazardous waste can accumulate it in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.

  • Location: The SAA must be at or near the point of generation.

  • Container Management: The waste container must be kept closed at all times except when adding waste.

  • Quantity Limits: No more than 55 gallons of non-acute hazardous waste and/or 1 quart of liquid acute hazardous waste or 1 kg of solid acute hazardous waste may be accumulated in an SAA.

Step 4: Transfer to a Central Accumulation Area (CAA)

Once the container is full or the accumulation time limits are approaching, it must be moved to a Central Accumulation Area (CAA) for storage before being transported off-site for disposal.

  • Time Limits: Waste must be moved from the SAA to the CAA within three days of the container becoming full.

  • CAA Requirements: The CAA has more stringent requirements regarding weekly inspections, emergency preparedness, and personnel training.

Step 5: Arranging for Disposal with a Licensed Hazardous Waste Contractor

Hazardous waste must be transported off-site for disposal by a licensed and reputable hazardous waste contractor.

  • Contractor Selection: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.

  • Waste Manifest: A Uniform Hazardous Waste Manifest must be completed for the transportation of the waste. This is a legal document that tracks the waste from the generator to the final disposal facility. The EHS department will typically handle the preparation of the manifest.

Step 6: Final Disposal Method

The most common and environmentally sound disposal method for this compound is incineration in a permitted hazardous waste incinerator.[2] This process destroys the chemical, preventing it from entering the environment. Landfilling is generally not a preferred option for organic chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

Tetramethylthiuram_Monosulfide_Disposal cluster_Lab In the Laboratory cluster_Facility Facility Level Management cluster_Disposal Final Disposal start Generation of Tetramethylthiuram Monosulfide Waste identify Identify as Hazardous Waste (U401) start->identify containerize Select & Label Compatible Container identify->containerize accumulate Accumulate in Satellite Accumulation Area (SAA) containerize->accumulate transfer Transfer to Central Accumulation Area (CAA) accumulate->transfer manifest Prepare Hazardous Waste Manifest transfer->manifest transport Transport by Licensed Contractor manifest->transport incinerate Incineration at Permitted Facility transport->incinerate

Caption: A flowchart outlining the proper disposal process for this compound waste.

Quantitative Data Summary

ParameterValueReference
CAS Number 97-74-5[7]
EPA Hazardous Waste Code U401[3][4][5]
Oral LD50 (Rat) Harmful if swallowed[7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1][2]
Primary Disposal Method Incineration[2]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the hazards, adhering to the step-by-step procedures outlined in this guide, and working closely with your institution's EHS department, you can ensure that this hazardous waste is managed in a manner that is safe, compliant, and protective of our shared environment.

References

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved January 9, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 9, 2026, from [Link]

  • SAFETY DATA SHEET - Chem Service. (2015, April 16). Retrieved January 9, 2026, from [Link]

  • Nationally Defined Values for Waste Code | EPA. (n.d.). Retrieved January 9, 2026, from [Link]

  • Safety Data Sheet Tetramethylthiuram monosulphide (TMTM) Revision 4, Date 10 Dec 2021 - Redox. (2021, December 10). Retrieved January 9, 2026, from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved January 9, 2026, from [Link]

  • Hazardous Waste Management Regulations - Vermont Department of Environmental Conservation. (2022, February 1). Retrieved January 9, 2026, from [Link]

  • Lab Waste Disposal Missouri - Environmental Marketing Services. (n.d.). Retrieved January 9, 2026, from [Link]

  • federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria - EurofinsUS.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, February 27). Retrieved January 9, 2026, from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities - NY.Gov. (2020, March 4). Retrieved January 9, 2026, from [Link]

  • RCRA addresses waste management, disposal and recycling, - University of Houston-Clear Lake. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylthiuram monosulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.